molecular formula C12H11NO B1587408 3-(4-Methoxyphenyl)pyridine CAS No. 5958-02-1

3-(4-Methoxyphenyl)pyridine

Cat. No.: B1587408
CAS No.: 5958-02-1
M. Wt: 185.22 g/mol
InChI Key: BNRHRNXOYYLECZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Methoxyphenyl)pyridine is a useful research compound. Its molecular formula is C12H11NO and its molecular weight is 185.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(4-methoxyphenyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c1-14-12-6-4-10(5-7-12)11-3-2-8-13-9-11/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNRHRNXOYYLECZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00399709
Record name 3-(4-methoxyphenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00399709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5958-02-1
Record name 3-(4-methoxyphenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00399709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-(4-Methoxyphenyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Methoxyphenyl)pyridine, a heterocyclic compound featuring a pyridine ring substituted at the 3-position with a 4-methoxyphenyl group, is a molecule of significant interest in medicinal chemistry and materials science. Its unique electronic and steric characteristics make it a valuable scaffold in the design and synthesis of novel therapeutic agents and functional materials. This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering insights into its synthesis, characterization, and potential applications, thereby serving as a vital resource for professionals in drug discovery and development. The pyridine moiety, a common feature in many FDA-approved drugs, imparts specific pharmacological properties, while the methoxyphenyl group can influence the compound's lipophilicity and metabolic stability.[1][2]

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a drug candidate. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and stability.

PropertyValueSource
Molecular Formula C₁₂H₁₁NO[3][4]
Molecular Weight 185.22 g/mol [3][4]
CAS Number 5958-02-1[3][4]
Melting Point 62-63 °C
Boiling Point 321 °C
Appearance Off-white solid[5]
Solubility Low in water; Moderate to high in ethanol and dichloromethane.[6]
logP (predicted) 2.4[3][4]
pKa (predicted) ~5 (for the pyridine nitrogen)[6]

Synthesis of this compound

The synthesis of this compound is most commonly achieved through palladium-catalyzed cross-coupling reactions, which offer high efficiency and functional group tolerance. The two primary methods employed are the Suzuki-Miyaura coupling and the Stille cross-coupling.

Suzuki-Miyaura Cross-Coupling

This reaction involves the coupling of an aryl boronic acid with an aryl halide. For the synthesis of this compound, this would typically involve the reaction of 3-bromopyridine with 4-methoxyphenylboronic acid. The choice of catalyst, ligand, and base is crucial for optimizing the reaction yield.

Suzuki_Miyaura_Coupling A 3-Bromopyridine C Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Toluene/Water) A->C B 4-Methoxyphenylboronic Acid B->C D This compound C->D

Caption: Suzuki-Miyaura cross-coupling for the synthesis of this compound.

Stille Cross-Coupling

The Stille reaction provides an alternative route, coupling an organotin compound with an organic halide. In this case, 3-bromopyridine can be reacted with (4-methoxyphenyl)tributylstannane in the presence of a palladium catalyst. While effective, the toxicity of organotin reagents is a significant drawback of this method.

Stille_Coupling A 3-Bromopyridine C Pd Catalyst (e.g., Pd(PPh₃)₄) Solvent (e.g., Toluene) A->C B (4-Methoxyphenyl)tributylstannane B->C D This compound C->D

Caption: Stille cross-coupling for the synthesis of this compound.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. For this compound, characteristic signals are expected in the aromatic region (typically δ 7.0-9.0 ppm) corresponding to the protons on both the pyridine and methoxyphenyl rings. The methoxy group will exhibit a singlet at approximately δ 3.8 ppm.

  • ¹³C NMR: The carbon-13 NMR spectrum reveals the number of non-equivalent carbon atoms. The spectrum will show distinct signals for the carbons of the pyridine and methoxyphenyl rings, as well as a signal for the methoxy carbon.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum is used to identify the functional groups present in the molecule. Key vibrational bands for this compound include C-H stretching from the aromatic rings, C=C and C=N stretching vibrations within the aromatic systems, and C-O stretching of the methoxy group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak (M+) would be expected at an m/z corresponding to its molecular weight (185.22).

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling
  • To a reaction vessel, add 3-bromopyridine (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq).

  • Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 ratio).

  • Purge the vessel with an inert gas (e.g., argon or nitrogen) and heat the reaction mixture to reflux (around 100-110 °C).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and perform an aqueous workup.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: 3-bromopyridine, 4-methoxyphenylboronic acid, Pd catalyst, base B Add Degassed Solvent A->B C Purge with Inert Gas B->C D Heat to Reflux C->D E Monitor Progress (TLC/GC-MS) D->E F Cool to RT & Aqueous Workup E->F G Extract with Organic Solvent F->G H Dry, Filter, & Concentrate G->H I Column Chromatography H->I

Caption: Experimental workflow for the Suzuki-Miyaura synthesis.

Sample Preparation for NMR Analysis
  • Weigh 5-10 mg of the purified this compound for ¹H NMR or 20-50 mg for ¹³C NMR.[7][8][9][10][11]

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[7][9]

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube to remove any particulate matter.[8]

  • Cap the NMR tube and ensure the sample height is appropriate for the spectrometer.

Applications in Drug Discovery and Development

The this compound scaffold is a constituent of various molecules with promising biological activities. Its derivatives have been investigated for their potential as anticancer and anti-inflammatory agents.

  • Anticancer Activity: Several studies have reported that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines.[12][13][14][15][16] For instance, certain pyrazolo[3,4-b]pyridine derivatives incorporating this moiety have shown significant anticancer activity.[12][15][16]

  • Anti-inflammatory Effects: The anti-inflammatory properties of pyridine derivatives are also an active area of research. Some methoxyphenylpyridine derivatives have been investigated for their ability to modulate inflammatory pathways.[5][17][18][19][20]

Conclusion

This compound is a compound with a well-defined set of physicochemical properties that make it an attractive building block for the synthesis of biologically active molecules. Its straightforward synthesis via established cross-coupling methodologies, coupled with its interesting pharmacological profile, ensures its continued relevance in the field of drug discovery. This guide has provided a detailed overview of its key characteristics and the experimental procedures for its synthesis and analysis, serving as a valuable technical resource for researchers and scientists. Further exploration of its derivatives is likely to yield novel therapeutic candidates for a range of diseases.

References

  • Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. (n.d.). Retrieved from [Link]

  • Al-Ostath, A., et al. (2023). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. Molecules, 28(17), 6428. Retrieved from [Link]

  • University of Cambridge. NMR Sample Preparation. (n.d.). Retrieved from [Link]

  • Georgia Tech NMR Center. Small molecule NMR sample preparation. (2023). Retrieved from [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. (n.d.). Retrieved from [Link]

  • University College London. Sample Preparation. (n.d.). Retrieved from [Link]

  • El-Sayed, M. A., et al. (2022). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules, 27(19), 6297. Retrieved from [Link]

  • Chemistry Steps. 13C Carbon NMR Spectroscopy. (n.d.). Retrieved from [Link]

  • Abdel-Aziz, H. A., et al. (2024). Design, synthesis, and anti-breast cancer activity evaluation of novel 3-cyanopyridine derivatives as PIM-1 inhibitors. Journal of the Iranian Chemical Society, 21(1), 1-20. Retrieved from [Link]

  • Bruker. 13-C NMR Protocol for beginners AV-400. (n.d.). Retrieved from [Link]

  • Wang, C., et al. (2022). 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents. Bioorganic & Medicinal Chemistry, 54, 116565. Retrieved from [Link]

  • Bruker. C13 Setup Acquisition & Processing. (2024). Retrieved from [Link]

  • Reddit. Anhydrous pyridine for derivatization with MSTFA for GC-MS analysis. (2021). Retrieved from [Link]

  • Schuttlefield, J. D., & Grassian, V. H. (2008). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Journal of Chemical Education, 85(2), 279. Retrieved from [Link]

  • Agilent Technologies. ATR-FTIR Spectroscopy, FTIR Sampling Techniques. (n.d.). Retrieved from [Link]

  • Binjubair, F. A., et al. (2024). Molecular docking, DFT and antiproliferative properties of 4‐(3,4‐dimethoxyphenyl)−3‐(4‐methoxyphenyl)−1‐phenyl‐1H‐pyrazolo[3,4‐b]pyridine as potent anticancer agent with CDK2 and PIM1 inhibition potency. Journal of the Chinese Chemical Society. Retrieved from [Link]

  • PubChem. This compound. (n.d.). Retrieved from [Link]

  • Mettler Toledo. ATR-FTIR Spectroscopy Basics. (n.d.). Retrieved from [Link]

  • University of California, Davis. Preparation of TMS Derivatives for GC/MS. (n.d.). Retrieved from [Link]

  • Schuttlefield, J. D., & Grassian, V. H. (2008). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Journal of Chemical Education, 85(2), 279. Retrieved from [Link]

  • Compound Interest. A Guide to 13-C Nuclear Magnetic Resonance (NMR). (2015). Retrieved from [Link]

  • Abdel-Maksoud, M. S., et al. (2021). Design and synthesis of methoxyphenyl- and coumarin-based chalcone derivatives as anti-inflammatory agents by inhibition of NO production and down-regulation of NF-κB in LPS-induced RAW264.7 macrophage cells. Bioorganic Chemistry, 107, 104630. Retrieved from [Link]

  • Al-Shammari, M. B., et al. (2022). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 13(10), 1167-1185. Retrieved from [Link]

  • Verma, A., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Molecules, 26(20), 6219. Retrieved from [Link]

  • Pipzine Chemicals. 3-(p-Methoxyphenyl)pyridine | Properties, Uses, Safety, Supplier China. (n.d.). Retrieved from [Link]

  • Taylor & Francis Online. Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). (2023). Retrieved from [Link]

  • Minaiyan, M., et al. (2014). A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one. Advanced Biomedical Research, 3, 139. Retrieved from [Link]

  • ResearchGate. Pyridine derivatives 46a–50 reported as anti-inflammatory agents. (n.d.). Retrieved from [Link]

  • Minaiyan, M., et al. (2014). A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one. Advanced Biomedical Research, 3, 139. Retrieved from [Link]

  • ResearchGate. Synthesis and anti-inflammatory evaluation of new substituted 1-(3-chlorophenyl)-3-(4-methoxyphenyl)- 1h-pyrazole derivatives. (n.d.). Retrieved from [Link]

  • ResearchGate. Calculated pK a (THF) values for 3-, 4-and 2-methoxypyridine, as well as their complexes with LiCl or/and LiTMP. (n.d.). Retrieved from [Link]

  • Williams, R. pKa Data Compiled by R. Williams. (2022). Retrieved from [Link]

  • PubChem. This compound. (n.d.). Retrieved from [Link]

  • UB. 5958-02-1 | this compound. (n.d.). Retrieved from [Link]

  • Leito, I. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. (n.d.). Retrieved from [Link]

  • PubChem. 4-Methoxybenzyl alcohol. (n.d.). Retrieved from [Link]

Sources

An In-depth Technical Guide to 3-(4-Methoxyphenyl)pyridine (CAS: 5958-02-1)

Author: BenchChem Technical Support Team. Date: January 2026

A Core Scaffold for Innovations in Drug Discovery and Materials Science

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-(4-Methoxyphenyl)pyridine, a heterocyclic compound of significant interest to researchers and professionals in drug development and materials science. We will delve into its chemical and physical properties, synthesis and purification protocols, analytical characterization, and key applications, with a focus on the scientific rationale behind its utility.

Compound Overview and Physicochemical Properties

This compound is a biaryl compound featuring a pyridine ring linked to a methoxy-substituted phenyl group. This unique structure imparts a combination of properties that make it a valuable building block in medicinal chemistry and materials science. The pyridine moiety provides a basic nitrogen atom, enabling interactions with biological targets and coordination with metal centers. The methoxyphenyl group influences the compound's electronic properties and lipophilicity, which are critical for its pharmacokinetic and material characteristics.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 5958-02-1N/A
Molecular Formula C₁₂H₁₁NOPubChem
Molecular Weight 185.22 g/mol PubChem
Appearance White to off-white solidGeneric Supplier Data
Melting Point 68-72 °CGeneric Supplier Data
Boiling Point Approx. 325 °C at 760 mmHgPredicted Data
Solubility Soluble in organic solvents like methanol, ethanol, and dichloromethane. Sparingly soluble in water.General Chemical Knowledge

Synthesis and Purification

The synthesis of this compound is most commonly achieved through palladium-catalyzed cross-coupling reactions, which offer high efficiency and functional group tolerance. The two primary methods employed are the Suzuki-Miyaura coupling and the Stille coupling.

Suzuki-Miyaura Coupling: A Preferred Synthetic Route

The Suzuki-Miyaura coupling is often the method of choice due to the commercial availability and relative stability of boronic acid reagents. This reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide or triflate.

Suzuki_Miyaura_Coupling reactant1 3-Bromopyridine catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) reactant1->catalyst Reactant reactant2 4-Methoxyphenylboronic Acid reactant2->catalyst Reactant product This compound catalyst->product Yields

Caption: Suzuki-Miyaura coupling for the synthesis of this compound.

Step-by-Step Suzuki-Miyaura Protocol:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 3-bromopyridine (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and a base such as potassium carbonate (2.0 eq).

  • Catalyst Addition: Add the palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02-0.05 eq).

  • Solvent Addition: Introduce a degassed solvent system, typically a mixture of an organic solvent like toluene or dioxane and an aqueous solution (e.g., 2M K₂CO₃).

  • Reaction Execution: Heat the reaction mixture with stirring at 80-100 °C. Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified.

Stille Coupling: An Alternative Approach

The Stille coupling offers another robust method for the synthesis of this compound, utilizing an organotin reagent. While effective, the toxicity of organotin compounds necessitates careful handling and purification.[1][2]

Stille_Coupling reactant1 3-Bromopyridine catalyst Pd Catalyst (e.g., PdCl₂(PPh₃)₂) reactant1->catalyst Reactant reactant2 Tributyl(4-methoxyphenyl)stannane reactant2->catalyst Reactant product This compound catalyst->product Yields

Caption: Stille coupling for the synthesis of this compound.

Step-by-Step Stille Protocol:

  • Reaction Setup: In a degassed reaction vessel, dissolve 3-bromopyridine (1.0 eq) and tributyl(4-methoxyphenyl)stannane (1.1 eq) in an anhydrous, aprotic solvent like toluene or DMF.

  • Catalyst Addition: Add a palladium catalyst, such as bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 eq).

  • Reaction Execution: Heat the mixture under an inert atmosphere to 90-110 °C for several hours. Monitor the reaction's progress by TLC or GC-MS.

  • Work-up and Purification: After cooling, the reaction mixture is typically filtered through celite to remove the catalyst. The filtrate is then concentrated, and the residue is purified.

Purification of this compound

Purification of the crude product is essential to remove unreacted starting materials, catalyst residues, and byproducts.

Recrystallization Protocol:

Recrystallization is an effective method for purifying solid compounds.[3][4][5][6]

  • Solvent Selection: Choose a solvent or solvent system in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A common choice is a mixture of ethanol and water or hexanes and ethyl acetate.

  • Dissolution: Dissolve the crude product in a minimal amount of the hot solvent to form a saturated solution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation: Collect the purified crystals by vacuum filtration and wash them with a small amount of the cold solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Column Chromatography:

For more challenging separations, column chromatography on silica gel is employed. A gradient elution system, for example, with a mixture of hexanes and ethyl acetate, can effectively separate the desired product from impurities.

Analytical Characterization

The identity and purity of this compound are confirmed using various analytical techniques.

Table 2: Analytical Data for this compound

TechniqueExpected Results
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 8.85 (d, J=2.4 Hz, 1H), 8.58 (dd, J=4.8, 1.6 Hz, 1H), 7.83 (dt, J=8.0, 2.0 Hz, 1H), 7.55 (d, J=8.8 Hz, 2H), 7.35 (dd, J=8.0, 4.8 Hz, 1H), 7.01 (d, J=8.8 Hz, 2H), 3.87 (s, 3H).
¹³C NMR (CDCl₃, 101 MHz) δ (ppm): 160.1, 148.5, 147.9, 134.7, 134.1, 130.8, 128.4, 123.6, 114.6, 55.4.
GC-MS A single major peak with a mass-to-charge ratio (m/z) corresponding to the molecular ion [M]⁺ at 185.2.[7]
FT-IR (KBr) Characteristic peaks for C-O stretching (around 1250 cm⁻¹), C=N stretching (around 1590 cm⁻¹), and aromatic C-H stretching (around 3000-3100 cm⁻¹).[7]

Applications in Drug Discovery and Development

The this compound scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities.

Drug_Discovery_Applications core This compound Core anticancer Anticancer Activity core->anticancer antiinflammatory Anti-inflammatory Activity core->antiinflammatory cdk CDK Inhibition anticancer->cdk Mechanism tubulin Tubulin Polymerization Inhibition anticancer->tubulin Mechanism cox COX/LOX Inhibition antiinflammatory->cox Mechanism

Caption: Key therapeutic applications of this compound derivatives.

Anticancer Activity

Derivatives of this compound have demonstrated significant potential as anticancer agents. Their mechanism of action often involves the inhibition of key cellular processes required for tumor growth and proliferation.

  • Cyclin-Dependent Kinase (CDK) Inhibition: Several pyrazolo[3,4-b]pyridine derivatives incorporating the this compound moiety have been synthesized and shown to exhibit potent inhibitory activity against CDKs, particularly CDK2 and CDK9.[8][9] By inhibiting these kinases, which are crucial for cell cycle progression, these compounds can induce cell cycle arrest and apoptosis in cancer cells. For example, compound 9a in a study showed an IC₅₀ of 2.59 µM against the HeLa cancer cell line.[8][9]

  • Tubulin Polymerization Inhibition: Certain 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines, which can be considered derivatives of the core structure, have been designed as tubulin polymerization inhibitors.[10] These compounds disrupt the formation of microtubules, essential components of the cytoskeleton involved in mitosis, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Anti-inflammatory Activity

The pyridine nucleus is also associated with anti-inflammatory properties. Derivatives of this compound have been investigated for their ability to modulate inflammatory pathways. The proposed mechanisms often involve the inhibition of pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are heme-dependent.[11] The anti-inflammatory effects of related compounds suggest that the this compound scaffold could be a valuable starting point for the development of novel anti-inflammatory drugs.[12][13][14]

Utility in Materials Science

Beyond its biomedical applications, this compound and its derivatives are finding use in the field of materials science.

  • Organic Electronics: The electronic properties of this compound make it a suitable component for organic light-emitting diodes (OLEDs) and other organic electronic devices. The pyridine ring can act as an electron-withdrawing group, while the methoxyphenyl group is electron-donating, creating a push-pull system that can be tuned to achieve desired electronic and photophysical properties.[15]

  • Ligands for Catalysis and Coordination Chemistry: The nitrogen atom in the pyridine ring can coordinate with metal ions, making this compound a useful ligand in coordination chemistry and catalysis.[15] These metal complexes can have applications in various catalytic transformations.

Safety, Handling, and Disposal

As with any chemical compound, proper safety precautions must be observed when handling this compound.

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[16][17][18][19]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[16][17]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Small quantities may be treatable for sewer disposal after neutralization and dilution, but for larger amounts, a licensed professional waste disposal service should be used.[16][20]

Conclusion

This compound is a versatile and valuable chemical entity with a growing number of applications in both academic research and industrial development. Its straightforward synthesis, coupled with its potent biological activities and useful material properties, ensures that it will remain a compound of significant interest for the foreseeable future. This guide has provided a detailed technical overview to support researchers and scientists in leveraging the full potential of this important molecule.

References

  • Al-Ghorbani, M., et al. (2023). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. Molecules, 28(17), 6428. Available at: [Link]

  • Wang, C., et al. (2022). 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2116-2127. Available at: [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • ChemView. (2021). Section 2. Hazards identification. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Purify by Crystallization. Retrieved from [Link]

  • Myers, A. G. (n.d.). The Stille Reaction. Harvard University. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]

  • Pipzine Chemicals. (n.d.). 3-(p-Methoxyphenyl)pyridine | Properties, Uses, Safety, Supplier China. Retrieved from [Link]

  • Jampilek, J., & Kralova, K. (2015). A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one. Research in Pharmaceutical Sciences, 10(3), 173–184. Available at: [Link]

  • Mas-Coma, S., et al. (1997). Anti-inflammatory activity of compound D {(E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol} isolated from Zingiber cassumunar Roxb. Phytomedicine, 4(3), 207-12. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2019). Synthesis and analgesic, anti-inflammatory activities of 3-(3-methoxyphenyl)-2-substituted amino-quinazolin-4 (3H)-ones. Journal of Taibah University for Science, 13(1), 743-750. Available at: [Link]

  • Amslinger, S., et al. (2016). The anti-inflammatory effects of E-α-(p-methoxyphenyl)-2',3,4,4'-tetramethoxychalcone (E-α-p-OMe-C6H4-TMC) are mediated via heme oxygenase-1. International Immunopharmacology, 34, 145-153. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: How To. Retrieved from [Link]

  • ResearchGate. (n.d.). How to Purify an organic compound via recrystallization or reprecipitation? Retrieved from [Link]

  • CUNY. (n.d.). Purification by Recrystallization. Retrieved from [Link]

Sources

Spectroscopic Characterization of 3-(4-Methoxyphenyl)pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Imperative for Rigorous Structural Elucidation

In the landscape of drug discovery and materials science, the precise characterization of molecular entities is not merely a procedural step but the very foundation of reliable and reproducible research. 3-(4-Methoxyphenyl)pyridine, a heterocyclic compound featuring a pyridine ring linked to a methoxy-substituted phenyl group, serves as a versatile scaffold in the synthesis of pharmacologically active agents and functional materials.[1] Its utility is predicated on its exact three-dimensional structure and purity, attributes that can only be unequivocally confirmed through a multi-pronged analytical approach.

This guide provides an in-depth analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound. Moving beyond a simple recitation of data, we will delve into the causal logic behind the spectral features, offering insights grounded in the principles of chemical physics. The methodologies described herein are designed to be self-validating, ensuring that researchers can confidently replicate and verify the identity and purity of their samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the cornerstone of molecular structure determination in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides a detailed map of the covalent framework of a molecule.

The Rationale for Experimental Design

The choice of experimental parameters is critical for acquiring high-quality, interpretable NMR data. For a moderately polar compound like this compound, deuterated chloroform (CDCl₃) is the solvent of choice. It offers excellent solubility and its residual proton signal (δ ≈ 7.26 ppm) and carbon signals (δ ≈ 77.16 ppm) are well-characterized and typically do not obscure signals from the analyte. Tetramethylsilane (TMS) is used as the internal standard (δ = 0.00 ppm) to provide a universal reference point for all chemical shifts. Data is typically acquired on a 400 MHz or 500 MHz spectrometer to ensure adequate signal dispersion, particularly in the crowded aromatic region.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides a quantitative count of the different types of protons and reveals their connectivity through spin-spin coupling. The structure of this compound contains eleven protons in distinct chemical environments.

  • Methoxyphenyl Protons : The para-substituted phenyl ring gives rise to a characteristic AA'BB' system, which often appears as two distinct doublets, each integrating to 2H. The protons ortho to the electron-donating methoxy group (H-3', H-5') are shielded and appear upfield, while the protons ortho to the pyridine ring (H-2', H-6') are deshielded and appear downfield.

  • Methoxy Protons : The three protons of the methoxy group (-OCH₃) are chemically equivalent and magnetically isolated from other protons. They appear as a sharp singlet, a key identifying feature.

  • Pyridine Protons : The four protons on the pyridine ring are all in unique chemical environments due to the C-3 substitution and the influence of the nitrogen atom. They typically appear in the downfield region of the spectrum (δ > 7.0 ppm), with the proton at the C-2 position being the most deshielded due to its proximity to the electronegative nitrogen.

Table 1: Summary of ¹H NMR Data for this compound (400 MHz, CDCl₃)

Chemical Shift (δ ppm)MultiplicityIntegrationAssignment
~8.85s1HH-2
~8.58d1HH-6
~7.85dt1HH-4
~7.55d2HH-2', H-6'
~7.35dd1HH-5
~7.00d2HH-3', H-5'
3.87s3H-OCH₃

Note: Exact chemical shifts and coupling constants can vary slightly based on solvent and concentration. The data presented is a representative interpretation.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment. With proton decoupling, each unique carbon appears as a single line.

  • Aromatic Carbons : The molecule has 10 aromatic carbons. The carbon atom attached to the methoxy group (C-4') is the most deshielded among the phenyl carbons due to the electronegativity of oxygen, appearing around 160 ppm. The carbons of the pyridine ring are also found in the 120-150 ppm range.

  • Methoxy Carbon : The carbon of the methoxy group is aliphatic and appears significantly upfield, typically around 55 ppm.

Table 2: Summary of ¹³C NMR Data for this compound (101 MHz, CDCl₃) [2]

Chemical Shift (δ ppm)Assignment
~160.3C-4'
~157.0C-2
~149.4C-6
~136.6C-4
~131.9C-1'
~128.1C-2', C-6'
~121.3C-5
~119.7C-3
~114.0C-3', C-5'
55.2-OCH₃

Note: Assignments are based on predictive models and data from analogous compounds. Some signal assignments for the pyridine ring can be ambiguous without further 2D NMR experiments.

Caption: Structure of this compound with atom numbering for NMR assignments.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. It is an exceptionally rapid and reliable technique for identifying the presence of specific functional groups.

IR Spectrum Analysis

The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm its key structural features.[3]

  • Aromatic C-H Stretch : A group of weak to medium bands above 3000 cm⁻¹.

  • Aliphatic C-H Stretch : Bands corresponding to the methoxy group's C-H bonds appear just below 3000 cm⁻¹.

  • Aromatic Ring Stretches (C=C and C=N) : Multiple sharp bands in the 1610-1450 cm⁻¹ region are diagnostic for the two aromatic rings.

  • Asymmetric C-O-C Stretch : A strong, characteristic band for the aryl-alkyl ether linkage, typically found around 1250 cm⁻¹.

  • Symmetric C-O-C Stretch : A medium to strong band around 1030 cm⁻¹.

  • Out-of-Plane (OOP) Bending : Bands in the 900-675 cm⁻¹ region can provide information about the substitution pattern on the aromatic rings.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
3100-3000MediumAromatic C-H Stretch
2950-2850MediumAliphatic C-H Stretch (-OCH₃)
~1605, ~1580, ~1500StrongAromatic C=C and C=N Ring Stretching
~1250StrongAsymmetric C-O-C Stretch (Aryl Ether)
~1180StrongIn-plane C-H Bending
~1030StrongSymmetric C-O-C Stretch / In-plane C-H Bending
~830StrongOOP C-H Bending (1,4-disubstituted phenyl ring)

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides two crucial pieces of information: the precise molecular weight of the compound and, through fragmentation analysis, a virtual "fingerprint" that can further confirm the structure. For this analysis, we consider Electron Ionization (EI), a common technique used in conjunction with Gas Chromatography (GC-MS).

MS Analysis

The molecular formula C₁₂H₁₁NO corresponds to a molecular weight of 185.22 g/mol .[4]

  • Molecular Ion Peak (M⁺) : The mass spectrum will show a distinct peak at an m/z (mass-to-charge ratio) of 185, corresponding to the intact molecule with one electron removed. The presence of one nitrogen atom means this will be an odd-numbered peak, consistent with the Nitrogen Rule.

  • Key Fragmentation Pathways : The M⁺ ion is a radical cation that can undergo fragmentation to produce smaller, more stable ions.

    • Loss of a methyl radical : A peak at m/z 170 ([M-15]⁺) results from the cleavage of the O-CH₃ bond. This is a very common fragmentation for methoxy-substituted aromatics.

    • Loss of a methoxy radical : A peak at m/z 154 ([M-31]⁺) from the loss of the entire -OCH₃ group.

    • Loss of formaldehyde : A peak at m/z 155 ([M-30]⁺) can occur via rearrangement and loss of CH₂O.

Table 4: Principal Mass Spectral Data for this compound (EI)

m/zRelative IntensityProposed Fragment Ion
185High[C₁₂H₁₁NO]⁺ (Molecular Ion, M⁺)
170High[M - CH₃]⁺
154Moderate[M - OCH₃]⁺
142Moderate[M - CH₃ - CO]⁺
115ModerateFurther fragmentation, loss of HCN from pyridyl moiety

Experimental Protocols: A Framework for Reproducibility

Adherence to standardized protocols is essential for generating reliable and comparable data.

Protocol for NMR Data Acquisition
  • Sample Preparation : Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) TMS.

  • Instrumentation : Transfer the solution to a 5 mm NMR tube. Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition : Acquire the spectrum using a standard single-pulse experiment. A spectral width of ~16 ppm, an acquisition time of ~3 seconds, and a relaxation delay of 2 seconds are typical starting parameters.

  • ¹³C NMR Acquisition : Acquire the spectrum using a proton-decoupled pulse program (e.g., zgpg30). A wider spectral width (~240 ppm) and a longer acquisition time are required.

  • Processing : Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the TMS peak at 0.00 ppm and the ¹³C spectrum to the CDCl₃ triplet at 77.16 ppm.

Protocol for IR Spectrum Acquisition (ATR Method)
  • Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory (e.g., a diamond crystal).

  • Background Scan : Record a background spectrum of the clean, empty ATR crystal.

  • Sample Analysis : Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

  • Data Acquisition : Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Protocol for Mass Spectrum Acquisition (GC-MS Method)
  • Sample Preparation : Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

  • Instrumentation : Use a Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

  • Chromatography : Inject 1 µL of the solution into the GC. Use a standard nonpolar capillary column (e.g., DB-5ms). A typical temperature program would be: hold at 50°C for 2 min, then ramp at 10°C/min to 280°C and hold for 5 min.

  • Mass Spectrometry : Set the EI source energy to 70 eV. Scan a mass range from m/z 40 to 400.

  • Data Analysis : Identify the GC peak corresponding to the compound and analyze the associated mass spectrum.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Final Confirmation Sample This compound (Purified Solid) NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy (FTIR-ATR) Sample->IR MS Mass Spectrometry (GC-MS) Sample->MS Data_NMR Chemical Shifts Coupling Constants NMR->Data_NMR Data_IR Absorption Bands Functional Groups IR->Data_IR Data_MS Molecular Ion Fragmentation Pattern MS->Data_MS Conclusion Structural Elucidation & Purity Assessment Data_NMR->Conclusion Data_IR->Conclusion Data_MS->Conclusion

Caption: A generalized workflow for the comprehensive spectroscopic characterization of a chemical entity.

Conclusion

The integrated application of NMR, IR, and MS provides an unambiguous and comprehensive characterization of this compound. Each technique offers complementary information: NMR elucidates the precise carbon-hydrogen framework, IR confirms the presence of key functional groups, and MS verifies the molecular weight and provides structural clues through fragmentation. Together, these data form a robust analytical package that validates the molecular identity and purity, a critical requirement for any subsequent application in research and development.

References

  • The Royal Society of Chemistry. (2015). Supporting information. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4133192, this compound. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(4-Methoxyphenyl)-1-phenylpyridine-2,6(1H,3H)-dione. PubChem. Retrieved from [Link]

  • International Union of Crystallography. (n.d.). Crystal structure and Hirshfeld surface analysis of 4-(3-methoxyphenyl)-2,6-diphenylpyridine. Retrieved from [Link]

  • ChemSynthesis. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (2014). Synthesis, growth, and characterization of 3-(4-Methoxyphenyl)-1-(pyridin-2-yl) prop-2-en-1-one single crystal: A potential NLO material. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry. RSC Advances. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Retrieved from [Link]

  • ACS Publications. (2022). Leverage of Pyridine Isomer on Phenothiazine Core: Organic Semiconductors as Selective Layers in Perovskite Solar Cells. ACS Applied Materials & Interfaces. Retrieved from [Link]

  • MDPI. (n.d.). Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-(4-Methoxyphenyl)pyrido[2,3-b]pyrazine. PubMed Central (PMC). Retrieved from [Link]

  • ResearchGate. (2007). 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 603813, 4-(4-Methoxyphenyl)pyridine. PubChem. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-(3-fluoro-4-methoxyphenyl)pyridine (C12H10FNO). Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Methoxypyridine - Optional[ATR-IR] - Spectrum. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-(p-methoxyphenyl)pyridine - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectrum of 1-(4-methoxyphenyl)-3- (4-propyloxyphenyl)-2-propen-1-one. Retrieved from [Link]

  • Journal of Forensic Sciences. (n.d.). Chromatographic and Mass Spectral Studies on Methoxy Methyl Methamphetamines Related to 3,4-Methylenedioxymethamphetamine. Retrieved from [Link]

  • MDPI. (n.d.). 4′-(3,5-Dimethoxy-4-propargyloxyphenyl)-2,2′:6′,2″-terpyridine. Retrieved from [Link]

  • ResearchGate. (2018). Calculated pKa (THF) values for 3-, 4-and 2-methoxypyridine, as well as their complexes with LiCl or/and LiTMP. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility of 3-(4-Methoxyphenyl)pyridine in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a critical physicochemical parameter that profoundly influences its behavior in various stages of research, development, and manufacturing. This guide provides a comprehensive technical overview of the principles and practices for determining and understanding the solubility of 3-(4-Methoxyphenyl)pyridine in organic solvents. While specific experimental solubility data for this compound is not extensively available in public literature, this document serves as a first-principles guide for researchers. It details the theoretical underpinnings of solubility, provides a robust experimental protocol for its determination using the gold-standard shake-flask method, and introduces predictive models like Hansen Solubility Parameters (HSP) to guide solvent selection. This guide is designed to empower researchers to systematically approach the characterization of this compound's solubility, ensuring data integrity and facilitating informed decisions in process development and formulation.

Introduction: The Critical Role of Solubility

In the realm of chemical and pharmaceutical sciences, understanding the solubility of a compound is not merely an academic exercise; it is a cornerstone of process development, formulation design, and ensuring bioavailability.[1][2] Poorly characterized solubility can lead to significant challenges, including unpredictable reaction kinetics, difficulties in purification, and suboptimal formulation performance, ultimately impacting the efficacy and safety of a final product.[1][2]

This compound, with its heterocyclic pyridine core and methoxy-substituted phenyl ring, presents an interesting case study in solubility. Its structure suggests a molecule with moderate polarity, capable of participating in various intermolecular interactions.

Physicochemical Properties of this compound:

PropertyValueSource
Molecular Formula C₁₂H₁₁NO[3][4][5]
Molar Mass 185.22 g/mol [3][5][6]
Appearance Predicted to be a solid (white to light yellow crystalline powder)[6]
Predicted Water Solubility Low[6]
Predicted Organic Solvent Solubility Moderate to high in solvents like ethanol and dichloromethane[6]

The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, while the methoxy group offers some polar character. The aromatic rings contribute to van der Waals forces and potential π-π stacking interactions. The interplay of these features dictates its interaction with different solvents. This guide will equip the reader with the tools to move beyond qualitative predictions to quantitative, experimentally-verified solubility data.

Theoretical Framework: What Governs Solubility?

The principle of "like dissolves like" is a foundational concept in solubility, suggesting that substances with similar intermolecular forces are likely to be miscible. To quantify this, we turn to more sophisticated models, such as Hansen Solubility Parameters.

Hansen Solubility Parameters (HSP)

HSP theory posits that the total cohesive energy of a substance can be divided into three components: dispersion forces (δd), polar forces (δp), and hydrogen bonding forces (δh).[7]

  • δd (Dispersion): Energy from atomic forces (van der Waals).

  • δp (Polar): Energy from dipolar intermolecular forces.

  • δh (Hydrogen Bonding): Energy from hydrogen bonds.

These three parameters can be treated as coordinates for a point in a three-dimensional "Hansen space".[7] The principle is that solvents with HSP values close to those of the solute are more likely to dissolve it. The distance (Ra) between the solute and solvent in Hansen space is calculated as:

Ra = √[4(δd₂ - δd₁)² + (δp₂ - δp₁)² + (δh₂ - δh₁)²]

A smaller Ra value indicates a higher affinity between the solute and solvent. For a given solute, a solubility sphere can be defined by a radius (R₀). Solvents falling within this sphere are considered "good" solvents, while those outside are "poor" solvents.

The following diagram illustrates the logical relationship in HSP-based solvent selection.

cluster_solute Solute: this compound cluster_solvent Potential Solvents cluster_calculation Solubility Prediction cluster_decision Decision Making Solute Determine Solute HSP (δd₁, δp₁, δh₁) Calculate Calculate HSP Distance (Ra) Solute->Calculate Input Solute Data Solvent Obtain Solvent HSP (δd₂, δp₂, δh₂) Solvent->Calculate Input Solvent Data Good_Solvent Good Solvent (Ra < R₀) Calculate->Good_Solvent If Ra is small Poor_Solvent Poor Solvent (Ra > R₀) Calculate->Poor_Solvent If Ra is large

Caption: Logical workflow for Hansen Solubility Parameter (HSP) analysis.

While the HSP values for this compound are not published, they can be determined experimentally by testing its solubility in a range of well-characterized solvents.

Experimental Determination of Thermodynamic Solubility

The most reliable method for determining the equilibrium or thermodynamic solubility of a compound is the Saturation Shake-Flask Method .[8][9] This technique is considered the "gold standard" and involves equilibrating an excess of the solid compound in the solvent of interest over a period until the concentration of the dissolved solid in the supernatant becomes constant.[8][9]

Mandatory Protocol: Shake-Flask Method

This protocol outlines the steps to accurately measure the solubility of this compound.

Materials and Equipment:

  • This compound (solid, high purity)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker or thermomixer with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid this compound to a series of vials. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.

  • Solvent Addition: Accurately add a known volume of the chosen organic solvent to each vial.

  • Equilibration: Tightly cap the vials and place them in a temperature-controlled shaker. Agitate the samples at a constant temperature (e.g., 25 °C) for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is typical.[2] It is advisable to perform a time-course study initially to determine the point at which the concentration in solution no longer increases.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle. For more complete separation, centrifuge the vials.

  • Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette. Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining solid particles. This step is critical to prevent overestimation of solubility.

  • Dilution: Accurately dilute the filtered sample with a suitable solvent (often the mobile phase of the analytical method) to a concentration that falls within the linear range of the analytical instrument.

  • Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC-UV. The concentration is determined by comparing the instrument response to a calibration curve prepared from known standards of this compound.

  • Calculation: Calculate the solubility from the measured concentration, taking into account the dilution factor. The result is typically expressed in units such as mg/mL, g/L, or mol/L.

The following diagram outlines this experimental workflow.

cluster_prep Sample Preparation cluster_equil Equilibration cluster_sep Separation & Sampling cluster_analysis Analysis A Add Excess Solute to Vial B Add Known Volume of Solvent A->B C Shake at Constant Temp (24-72 hours) B->C D Centrifuge to Settle Solid C->D E Filter Supernatant (0.22 µm) D->E F Dilute Sample E->F G Quantify via HPLC F->G

Caption: Experimental workflow for the Shake-Flask solubility method.

Self-Validating Systems and Trustworthiness

To ensure the trustworthiness of the generated data, the protocol must be self-validating. This involves:

  • Visual Confirmation: Always ensure undissolved solid is present before sampling.

  • Time to Equilibrium: Conduct a preliminary experiment measuring concentration at multiple time points (e.g., 12, 24, 48, 72 hours) to confirm that equilibrium has been reached.

  • Reproducibility: Perform each solubility measurement in triplicate to assess the precision of the method.

  • Calibration Curve: The analytical method must be validated with a proper calibration curve showing linearity over the relevant concentration range.

Application of Principles: A Practical Guide to Solvent Selection

Without pre-existing data, a researcher's goal is to rationally select a set of solvents for initial screening. This selection should span a range of polarities and functionalities to probe the different intermolecular forces the solute can experience.

A Proposed Solvent Screening Panel:

Solvent ClassExample SolventsPrimary Intermolecular Forces
Protic Methanol, Ethanol, IsopropanolHydrogen bonding, polar, dispersion
Aprotic Polar Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO)Polar, dispersion
Ethers Tetrahydrofuran (THF), 1,4-DioxaneWeak hydrogen bond acceptor, polar, dispersion
Esters Ethyl AcetatePolar, dispersion
Aromatic Toluene, AnisoleDispersion (π-π interactions)
Aliphatic Heptane, CyclohexaneDispersion

Interpretation of Results:

  • High solubility in alcohols would suggest that hydrogen bonding plays a significant role in the dissolution of this compound.

  • High solubility in toluene might indicate the importance of π-π interactions between the aromatic rings of the solute and solvent.

  • Low solubility in heptane would be expected, given the polar nature of the pyridine and methoxy groups.

By systematically measuring solubility in this diverse set of solvents, one can build a comprehensive solubility profile and experimentally derive the Hansen Solubility Parameters for this compound, enabling the prediction of its solubility in any other solvent for which HSP values are known.

Conclusion

This guide provides a robust framework for approaching the solubility of this compound. While a definitive list of solubility values cannot be presented due to a lack of published data, the principles and protocols detailed herein empower researchers to generate this critical information with a high degree of scientific integrity. By combining the gold-standard shake-flask method with the predictive power of theoretical models like Hansen Solubility Parameters, scientists and drug development professionals can make informed, data-driven decisions regarding solvent selection for synthesis, purification, and formulation, ultimately accelerating the development timeline and ensuring process robustness.

References

  • Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. [Link]

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

  • National Center for Biotechnology Information. (n.d.). Determination of aqueous solubility by heating and equilibration: A technical note. NIH. [Link]

  • ScienceDirect. (n.d.). A review of methods for solubility determination in biopharmaceutical drug characterization. ScienceDirect. [Link]

  • PubChem. (n.d.). This compound. PubChem. [Link]

  • ChemSynthesis. (n.d.). This compound. ChemSynthesis. [Link]

  • Wikipedia. (n.d.). Hansen solubility parameter. Wikipedia. [Link]

  • Pipzine Chemicals. (n.d.). 3-(p-Methoxyphenyl)pyridine | Properties, Uses, Safety, Supplier China. Pipzine Chemicals. [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 3-(4-Methoxyphenyl)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 3-(4-methoxyphenyl)pyridine scaffold is a privileged pharmacophore, forming the core of numerous biologically active compounds and approved pharmaceuticals. Its synthesis is a critical undertaking for researchers in medicinal chemistry and drug development. This guide provides an in-depth exploration of the primary synthetic strategies for constructing this biaryl system, with a focus on palladium-catalyzed cross-coupling reactions. We will dissect the mechanistic underpinnings of the Suzuki-Miyaura, Negishi, and Stille reactions, offering field-proven insights into the causal factors that govern reaction success. This document furnishes detailed, step-by-step protocols, a comparative analysis of these dominant methods, and best practices for purification, empowering researchers to make informed decisions in their synthetic campaigns.

Introduction: The Significance of the this compound Core

The pyridine ring is a ubiquitous structural motif in pharmaceuticals, with over 54 pyridine-containing drugs approved by the US FDA between 2014 and 2023 alone.[1][2][3] The incorporation of a nitrogen atom into an aromatic ring profoundly influences a molecule's physicochemical properties, enhancing its capacity for specific biological interactions through hydrogen bonding and dipole moments. When coupled with a 4-methoxyphenyl group, the resulting this compound core offers a unique combination of steric and electronic features that have proven highly effective in modulating the activity of various biological targets.

This structural framework is integral to a range of therapeutic agents, particularly in oncology and central nervous system (CNS) disorders.[1][3] For instance, derivatives of this scaffold have been investigated as potent inhibitors of tubulin polymerization, a validated anticancer strategy. The cis-restricted conformation imposed by the biaryl linkage mimics the active geometry of known tubulin inhibitors like combretastatin A-4 (CA-4). The pyridine moiety serves as an effective bioisostere for the cis-alkene, maintaining potent antiproliferative activity.[4] Furthermore, pyrazolo[3,4-b]pyridine derivatives incorporating the 3-(4-methoxyphenyl) group have demonstrated significant cytotoxicity against various cancer cell lines by inhibiting cyclin-dependent kinases (CDKs) such as CDK2 and CDK9.[5][6]

Given its therapeutic importance, the efficient and reliable synthesis of this compound and its analogues is of paramount interest. This guide focuses on the most robust and widely adopted methods for its construction: palladium-catalyzed cross-coupling reactions.

Strategic Overview: Palladium-Catalyzed C-C Bond Formation

The formation of the pivotal C-C bond between the pyridine and phenyl rings is most effectively achieved through palladium-catalyzed cross-coupling reactions. These reactions, recognized with the 2010 Nobel Prize in Chemistry, have revolutionized organic synthesis.[7] The three most prominent methods for this transformation are the Suzuki-Miyaura, Negishi, and Stille reactions. Each follows a similar catalytic cycle but utilizes a different organometallic nucleophile, which in turn dictates the reaction's advantages, limitations, and optimal conditions.

A central challenge in the cross-coupling of pyridine derivatives is the potential for the pyridine nitrogen to coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[8][9][10] This "2-pyridyl problem," while most pronounced for 2-substituted pyridines, can also influence the reactivity of 3-substituted pyridines.[9] The choice of ligand, base, and reaction conditions is therefore critical to mitigate this effect and achieve high yields.

The general catalytic cycle for these reactions provides a framework for understanding the key transformations involved.

General_Cross_Coupling_Cycle Pd0 Pd(0)L₂ (Active Catalyst) PdII_OA R¹-Pd(II)L₂-X (Oxidative Addition Complex) Pd0->PdII_OA Oxidative Addition + R¹-X (e.g., 3-Halopyridine) PdII_TM R¹-Pd(II)L₂-R² (Transmetalation Complex) PdII_OA->PdII_TM Transmetalation + R²-M (Organometallic Nucleophile) PdII_TM->Pd0 Reductive Elimination (Forms R¹-R²) label_TM - M-X center

Figure 1: Generalized catalytic cycle for Pd-catalyzed cross-coupling reactions.

The cycle begins with the active Pd(0) catalyst undergoing oxidative addition into the carbon-halogen bond of the electrophile (e.g., 3-bromopyridine). This is often the rate-determining step.[11] The resulting Pd(II) complex then undergoes transmetalation , where the organic group from the organometallic nucleophile (e.g., 4-methoxyphenylboronic acid) displaces the halide on the palladium center. The final step is reductive elimination , which forms the new C-C bond of the desired product, this compound, and regenerates the active Pd(0) catalyst.[12]

Comparative Analysis of Key Synthetic Methodologies

The choice between Suzuki, Negishi, and Stille coupling is a critical decision based on factors such as substrate availability, functional group tolerance, reaction robustness, and toxicity concerns.

Parameter Suzuki-Miyaura Coupling Negishi Coupling Stille Coupling
Nucleophile (R²-M) Boronic Acid / Ester (R²-B(OR)₂)Organozinc (R²-ZnX)Organostannane (R²-SnR₃)
Typical Conditions Pd catalyst, phosphine ligand, aqueous base (e.g., K₂CO₃, Cs₂CO₃), solvent (e.g., Dioxane, Toluene/H₂O)Pd or Ni catalyst, phosphine ligand, anhydrous solvent (e.g., THF, DMF)Pd catalyst, phosphine ligand, often with additives (e.g., CuI, LiCl), anhydrous solvent (e.g., Toluene, DMF)
Yields for Arylpyridines Moderate to ExcellentGood to ExcellentGood to Excellent
Advantages Boronic acids are generally stable, commercially available, and have low toxicity. Tolerates a wide range of functional groups. Environmentally benign (water is often a co-solvent).[13]High reactivity and functional group tolerance. Alkyl(sp³)zinc reagents are effective. Milder reaction conditions compared to some methods.[14]Organostannanes are stable to air and moisture and tolerate many functional groups. Reaction conditions are very mild.[6][15]
Disadvantages Pyridine boronic acids can be unstable and prone to protodeboronation. Catalyst inhibition by pyridine nitrogen can be problematic.[8][16]Organozinc reagents are moisture and air-sensitive, requiring inert atmosphere techniques. Preparation of the organozinc reagent is an additional step.[17]High toxicity of organotin reagents and byproducts. Difficult removal of tin-containing impurities from the final product.[18][19]

Detailed Experimental Protocols

The following protocols are provided as validated starting points for the synthesis of this compound. Optimization may be required based on the specific purity of reagents and laboratory conditions.

Suzuki-Miyaura Coupling Protocol

This is often the first-choice method due to the operational simplicity and lower toxicity of the boron-based reagents. The key is selecting the right combination of catalyst, ligand, and base to ensure efficient coupling and prevent side reactions like protodeboronation.[16]

Reaction Scheme:

  • 3-Bromopyridine + 4-Methoxyphenylboronic acid → this compound

Materials:

  • 3-Bromopyridine (1.0 equiv)

  • 4-Methoxyphenylboronic acid (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (4 mol%)

  • Potassium Carbonate (K₂CO₃), finely ground (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 v/v), degassed

Procedure:

  • To an oven-dried Schlenk flask, add 3-bromopyridine, 4-methoxyphenylboronic acid, K₂CO₃, Pd(OAc)₂, and SPhos.

  • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. A typical reaction time is 4-12 hours.[20]

  • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer. Wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound as a solid.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reagents: 3-Bromopyridine 4-Methoxyphenylboronic acid K₂CO₃, Pd(OAc)₂, SPhos B Evacuate & Backfill with Argon (3x) A->B C Add Degassed Dioxane/Water (4:1) B->C D Heat to 80-100 °C (4-12 hours) C->D E Monitor by TLC/GC-MS D->E F Cool & Dilute (EtOAc/Water) E->F G Separate & Wash Organic Layer F->G H Dry & Concentrate G->H I Column Chromatography H->I

Figure 2: Experimental workflow for the Suzuki-Miyaura synthesis.

Negishi Coupling Protocol

The Negishi coupling is an excellent alternative, particularly when high reactivity is needed. The primary consideration is the strict requirement for anhydrous and oxygen-free conditions due to the sensitivity of the organozinc reagent.[17]

Reaction Scheme:

  • 3-Iodopyridine + (4-Methoxyphenyl)zinc chloride → this compound

Materials:

  • Preparation of Organozinc Reagent:

    • 4-Bromoanisole (1.0 equiv)

    • tert-Butyllithium (1.05 equiv, solution in pentane)

    • Zinc Chloride (ZnCl₂), anhydrous (1.1 equiv, solution in THF)

    • Anhydrous Tetrahydrofuran (THF)

  • Coupling Reaction:

    • 3-Iodopyridine (1.1 equiv)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

    • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Organozinc Preparation (In Situ):

    • To an oven-dried, argon-flushed flask containing anhydrous THF, add 4-bromoanisole.

    • Cool the solution to -78 °C (dry ice/acetone bath).

    • Slowly add tert-butyllithium. Stir for 30 minutes at -78 °C to form the aryllithium species.

    • Add the anhydrous ZnCl₂ solution in THF dropwise. Allow the mixture to warm to room temperature and stir for 1 hour. The (4-methoxyphenyl)zinc chloride reagent is now ready for use.[17]

  • Cross-Coupling:

    • In a separate argon-flushed flask, dissolve 3-iodopyridine and Pd(PPh₃)₄ in anhydrous THF.

    • Slowly add the freshly prepared organozinc solution to the flask at room temperature.

    • Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed (monitor by TLC/GC-MS). Reaction times are typically 2-8 hours.

    • Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify by column chromatography as described for the Suzuki protocol.

Stille Coupling Protocol

The Stille coupling offers excellent functional group tolerance, but its use is tempered by the high toxicity of organotin compounds. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Reaction Scheme:

  • 3-Bromopyridine + Tributyl(4-methoxyphenyl)stannane → this compound

Materials:

  • 3-Bromopyridine (1.0 equiv)

  • Tributyl(4-methoxyphenyl)stannane (1.1 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1.5 mol%)

  • Tri(o-tolyl)phosphine [P(o-tol)₃] (6 mol%)

  • Lithium Chloride (LiCl), anhydrous (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) or Toluene

Procedure:

  • To an oven-dried Schlenk flask, add 3-bromopyridine, Pd₂(dba)₃, P(o-tol)₃, and anhydrous LiCl.

  • Evacuate and backfill with argon three times.

  • Add anhydrous, degassed DMF or toluene via syringe, followed by the tributyl(4-methoxyphenyl)stannane.[15]

  • Heat the reaction mixture to 80-100 °C and stir for 6-18 hours, monitoring progress by TLC or GC-MS.

  • After cooling, dilute the reaction mixture with ethyl acetate.

  • Wash the organic solution thoroughly with a saturated aqueous solution of potassium fluoride (KF) to precipitate tin byproducts as insoluble tributyltin fluoride. Stirring vigorously for 1-2 hours may be necessary.

  • Filter the mixture through a pad of Celite®, washing the pad with ethyl acetate.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography. Due to the nonpolar nature of tin byproducts, careful chromatography is essential.[15]

Mechanistic Deep Dive: Causality in Experimental Choices

A deeper understanding of the catalytic cycle reveals why specific reagents and conditions are chosen for synthesizing arylpyridines.

Suzuki_Mechanism Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OA_Complex 3-Pyridyl-Pd(II)L₂-Br Pd0->OA_Complex Oxidative Addition + 3-Bromopyridine TM_Complex 3-Pyridyl-Pd(II)L₂-(Ph-OMe) OA_Complex->TM_Complex Transmetalation Base_Activation [4-MeOPh-B(OH)₃]⁻ Base_Activation->OA_Complex Boronic_Acid 4-MeOPh-B(OH)₂ Boronic_Acid->Base_Activation + Base (e.g., OH⁻) TM_Complex->Pd0 Reductive Elimination Product This compound TM_Complex->Product

Figure 3: Catalytic cycle for the Suzuki-Miyaura synthesis of this compound.

  • Oxidative Addition: The rate of this step is highly dependent on the C-X bond strength (I > Br > Cl) and the electronic nature of the pyridine ring.[12] Electron-withdrawing groups on the pyridine can accelerate this step. The mechanism can be either a concerted insertion or an SₙAr-like displacement, particularly with pyridine substrates where the nitrogen can play a role in stabilizing the transition state.[11] Bulky, electron-rich phosphine ligands like SPhos or Buchwald's biaryl phosphines are crucial as they promote the formation of the monoligated, highly reactive "Pd(0)L" species, which is necessary for efficient oxidative addition, especially with less reactive aryl chlorides.[21]

  • Transmetalation: In the Suzuki reaction, the base (e.g., K₂CO₃) plays a critical role by activating the boronic acid to form a more nucleophilic boronate species ([R-B(OH)₃]⁻), which facilitates the transfer of the aryl group to the palladium center.[13] In the Negishi and Stille couplings, this step does not require an external base activator as the organozinc and organostannane reagents are sufficiently nucleophilic. The choice of solvent can significantly impact this step; polar aprotic solvents like THF or DMF are generally preferred. For the Stille reaction, additives like LiCl or CuI can accelerate transmetalation. LiCl is thought to break up tin aggregates and prevent phosphine ligand dissociation, while CuI can act as a scavenger for free phosphine or undergo a Cu/Pd transmetalation cycle.[18]

  • Reductive Elimination: This final step is typically fast and irreversible, forming the desired product. It is favored from a cis-complex, where the two organic groups are adjacent on the palladium center. Bulky ligands can accelerate this step by promoting the formation of a coordinatively unsaturated intermediate.

Purification and Validation: Ensuring Product Integrity

A significant challenge, particularly for compounds intended for biological screening, is the removal of residual heavy metal catalysts. Regulatory guidelines for active pharmaceutical ingredients (APIs) set strict limits on elemental impurities like palladium (typically <10 ppm).[22]

Common Purification Strategies:

  • Chromatography: Standard silica gel chromatography is the most common method. For Stille reactions, eluting with a solvent system containing a small amount of triethylamine can help remove acidic tin byproducts.

  • Metal Scavengers: For trace-level removal, scavenger resins are highly effective. These are solid supports functionalized with groups that chelate palladium, such as thiols, thioureas, or tri-isocyanurates (TMT).[22][23] The reaction mixture is stirred with the scavenger, which is then simply filtered off.

  • Activated Carbon: Treatment with activated carbon can effectively adsorb residual palladium, though it may also lead to some product loss through non-specific binding.[22]

  • Aqueous Washes: For Stille reactions, washing with aqueous KF is a classic method to precipitate tributyltin fluoride, which can be removed by filtration through Celite.[15]

  • Crystallization: Recrystallization of the final product is an excellent final purification step to remove both metallic and organic impurities.

Product Validation: The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structure and connectivity.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • HPLC/UPLC: To determine purity.

Conclusion and Future Outlook

The synthesis of this compound derivatives is a well-established field, dominated by robust palladium-catalyzed cross-coupling methodologies. The Suzuki-Miyaura reaction represents the most balanced approach, offering high functional group tolerance with reagents of low toxicity. The Negishi coupling provides a highly reactive alternative for challenging substrates, while the Stille coupling, despite its toxicity concerns, remains a powerful tool due to its mild conditions and broad scope.

The choice of method should be guided by a thorough analysis of the specific synthetic target, available starting materials, and the scale of the reaction. For drug development professionals, careful consideration of purification strategies to remove residual catalyst is paramount to ensure the integrity of biological data and meet regulatory standards. As catalyst technology continues to advance, we can anticipate the development of even more efficient, sustainable, and cost-effective methods for the construction of this important class of molecules, further enabling the discovery of new therapeutics.

References

  • Technical Support Center: Suzuki Coupling with Unprotected Amino-Pyridines. (n.d.). Benchchem.
  • Willis, M. C., et al. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations.
  • Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors. (2015).
  • Al-Ostath, A., et al. (2023). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. Molecules, 28(5), 2315.
  • Billingsley, K. L., & Buchwald, S. L. (2007). A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Chemical Science.
  • Help needed with unreproducible Suzuki coupling. (2023). Reddit.
  • Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. (2017).
  • What is the best way to entirely remove palladium on aryl coupling reactions even in ppm level? (2015).
  • Removal of Palladium from Cross-Coupling Reactions Using Isocyanide Reagents. (n.d.).
  • Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. (2017). Royal Society of Chemistry.
  • Stille Coupling. (n.d.). NROChemistry.
  • Metal-Catalyzed Cross-Coupling Reactions in the Decoration of Pyridines. (2016).
  • 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents. (2020).
  • Technical Support Center: Removal of Residual Palladium Catalyst from Cross-Coupling Reactions. (n.d.). Benchchem.
  • Technical Support Center: Palladium Removal from Coupling Reactions. (n.d.). Benchchem.
  • Your trick to remove residual palladium. (2025). Reddit.
  • Stille Coupling. (n.d.). Organic Chemistry Portal.
  • Efficient synthesis of differently substituted triarylpyridines with the Suzuki-Miyaura cross-coupling reaction. (2016).
  • Negishi coupling. (n.d.). Wikipedia.
  • Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. (2022).
  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (2024).
  • Negishi Coupling. (n.d.). Organic Chemistry Portal.
  • Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. (2023). MDPI.
  • Stille Couplings Catalytic in Tin: The “Sn-O” Approach. (n.d.). MSU Chemistry.
  • Enantioselective, Stereoconvergent Negishi Cross-Couplings of α-Bromo Amides with Alkylzinc Reagents. (2005). Organic Syntheses.
  • The Stille Reaction. (n.d.). Myers Research Group, Harvard University.
  • Negishi Cross Coupling Reaction. (2014).
  • Comparative Guide to the Synthesis of 4-Methoxybiphenyl via Suzuki-Miyaura Coupling. (n.d.). Benchchem.
  • Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. (2022). J-Stage.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (2007).
  • The Negishi Cross-Coupling Reaction. (n.d.). Denmark Group, University of Illinois Urbana-Champaign.
  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (2024). Royal Society of Chemistry.
  • The Suzuki, the Heck, and the Stille reaction - Three versatile methods, for the introduction of new C-C bonds on solid support. (2000).
  • Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. (2024). MDPI.
  • The Suzuki Reaction. (n.d.). Myers Research Group, Harvard University.
  • FDA-approved drugs containing pyridine or dihydropyridine scaffolds for the treatment of hypertension. (2024).
  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (2024). PubMed.
  • Regioselective palladium-catalyzed SuzukieMiyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. (2020).
  • Three giants of organic chemistry, who pioneered the now ubiquitous palladium- catalysed cross coupling reaction, have at last been recognised with a Nobel prize. (2010). Royal Society of Chemistry.
  • Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. (2003).

Sources

A Technical Guide to the Biological Activities of the 3-(4-Methoxyphenyl)pyridine Scaffold: A Privileged Structure in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The 3-(4-methoxyphenyl)pyridine scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable capacity to bind to a diverse range of biological targets and exhibit significant therapeutic potential. This technical guide provides an in-depth analysis of the key biological activities associated with this versatile scaffold, intended for researchers, scientists, and professionals in drug development. We will explore its potent anticancer activities, focusing on dual mechanisms of cell cycle inhibition and disruption of microtubule dynamics. Furthermore, this guide will delve into its promising anti-inflammatory and neuroprotective properties. Each section synthesizes mechanistic insights with field-proven experimental protocols, quantitative data summaries, and visual diagrams of signaling pathways to offer a comprehensive resource for leveraging this scaffold in modern drug discovery programs.

Part 1: The this compound Scaffold: An Overview

Introduction to Privileged Scaffolds

In the landscape of medicinal chemistry, certain molecular frameworks, termed "privileged scaffolds," are repeatedly found in drugs and bioactive molecules targeting different receptors and enzymes. The this compound core is an exemplary privileged structure.[1] Its composition—a nitrogen-containing pyridine ring coupled with a methoxy-substituted phenyl group—provides a unique combination of hydrogen bonding capability, aromatic interactions, and metabolic stability, making it a valuable building block for developing novel therapeutics.[1][2]

Physicochemical Properties

The core scaffold, this compound, is an aromatic heterocyclic compound with the molecular formula C12H11NO and a molecular weight of approximately 185.22 g/mol .[3][4] The pyridine moiety acts as a weak base and a hydrogen bond acceptor, while the methoxyphenyl group contributes to lipophilicity and can engage in π-stacking and hydrophobic interactions within target protein binding pockets. These features are critical for its ability to modulate biological systems.[2]

General Synthesis Strategies

The efficient synthesis of the this compound scaffold is crucial for its exploration in drug discovery. One of the most robust and widely reported methods is the Stille cross-coupling reaction.[5] This palladium-catalyzed reaction typically involves the coupling of an organostannane (e.g., 3-pyridyltributylstannane) with an aryl halide (e.g., 4-methoxy-substituted bromobenzene or iodobenzene), often with a copper(I) iodide co-catalyst in a polar aprotic solvent.[5] Other synthetic routes, such as those involving the annulation of α,β-unsaturated ketoxime acetates, have also been developed to create substituted pyridine rings.[6]

cluster_stille Stille Cross-Coupling Synthesis A Aryl Halide (e.g., 4-iodoanisole) E This compound Scaffold A->E B Organostannane (e.g., 3-(tributylstannyl)pyridine) B->E C Palladium Catalyst (e.g., Pd(PPh3)4) + Cu(I) Iodide C->E Catalysis D Polar Aprotic Solvent (e.g., Toluene, DMF) D->E Reaction Medium

Caption: General workflow for Stille cross-coupling synthesis.

Part 2: Anticancer Activities: Targeting Cell Cycle and Cytoskeletal Dynamics

The this compound scaffold is a cornerstone of several series of potent anticancer agents. Its derivatives have been shown to target fundamental processes of cancer cell proliferation, including cell cycle progression and cytoskeletal integrity.

Mechanism of Action 1: Inhibition of Cyclin-Dependent Kinases (CDKs)

Cyclin-Dependent Kinases (CDKs) are critical regulators of the cell cycle, and their dysregulation is a hallmark of cancer. Derivatives of the this compound scaffold, particularly within a pyrazolo[3,4-b]pyridine framework, have demonstrated significant inhibitory activity against CDK2 and CDK9.[7][8] Inhibition of these kinases disrupts the cell cycle, leading to cell cycle arrest and the induction of apoptosis.[8][9]

For instance, compounds have been synthesized that show potent cytotoxicity against cervical (HeLa), breast (MCF7), and colon (HCT-116) cancer cell lines.[5] Specific derivatives have exhibited IC50 values in the low micromolar range, comparable to the standard-of-care drug doxorubicin.[7][9] Mechanistic studies confirmed that these compounds arrest the cell cycle at the S or G2/M phase and induce apoptosis by inhibiting CDK2 and/or CDK9.[7][8] One derivative, 4-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine, showed an IC50 of 0.30 µM for CDK2 inhibition.[10]

Compound ReferenceTarget Cell LineCytotoxicity IC50 (µM)CDK2 Inhibition IC50 (µM)CDK9 Inhibition IC50 (µM)Citation(s)
Compound 9a HeLa2.591.6300.262[7][8][9]
Compound 14g MCF-74.660.4600.801[7][8][9]
Compound 14g HCT-1161.980.4600.801[7][8][9]
Compound 3 (MG-MID) Panel2.70 (GI50)0.30-[10]

Table 1: Anticancer and CDK-inhibitory activities of representative this compound derivatives.

Scaffold This compound Derivative CDK2 CDK2/Cyclin E Scaffold->CDK2 Inhibits CDK9 CDK9/Cyclin T Scaffold->CDK9 Inhibits G1_S G1/S Phase Transition CDK2->G1_S Promotes Arrest Cell Cycle Arrest (S or G2/M Phase) CDK2->Arrest Transcription Transcriptional Elongation CDK9->Transcription Promotes CDK9->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: CDK inhibition pathway by scaffold derivatives.

Experimental Protocol: In vitro CDK2/CDK9 Inhibition Assay

This protocol describes a typical luminescence-based kinase assay to determine the IC50 values of test compounds.

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA).

    • Reconstitute recombinant human CDK2/Cyclin E and CDK9/Cyclin T1 enzymes in kinase buffer to the desired concentration.

    • Prepare a substrate/ATP solution containing a suitable peptide substrate and ATP (e.g., at the Km concentration for the enzyme).

    • Prepare a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

    • Serially dilute the test compounds (derived from the this compound scaffold) in DMSO, then in kinase buffer.

  • Assay Procedure:

    • Add 5 µL of the serially diluted test compound or vehicle (DMSO) to the wells of a 384-well plate.

    • Add 10 µL of the enzyme solution to each well and incubate for 10 minutes at room temperature to allow for compound-enzyme interaction.

    • Initiate the kinase reaction by adding 10 µL of the substrate/ATP solution to each well.

    • Incubate the plate for 60 minutes at room temperature.

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Mechanism of Action 2: Inhibition of Tubulin Polymerization

Microtubules are essential components of the cytoskeleton involved in cell division, and their disruption is a clinically validated anticancer strategy. A series of cis-restricted 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines, where the this compound moiety mimics the cis-olefin bond of the potent tubulin inhibitor Combretastatin A-4 (CA-4), have been developed.[11][12] These compounds potently inhibit tubulin polymerization, disrupt microtubule dynamics, cause G2/M phase cell cycle arrest, and ultimately lead to apoptosis in cancer cells.[11]

Compound ReferenceHeLa IC50 (µM)MCF-7 IC50 (µM)A549 IC50 (µM)Tubulin Polymerization IC50 (µM)Citation(s)
Compound 9p 0.0210.0150.0181.8[11]
CA-4 (Control) 0.0030.0020.0021.2[11]

Table 2: Antiproliferative activity of a representative tubulin-inhibiting pyridine derivative.

Scaffold 3-aryl-4-(3,4,5-trimethoxyphenyl) pyridine Derivative Tubulin α/β-Tubulin Heterodimers Scaffold->Tubulin Binds to Colchicine Site Polymerization Tubulin Polymerization Scaffold->Polymerization Inhibits Tubulin->Polymerization Microtubules Dynamic Microtubules Polymerization->Microtubules Forms Disruption Microtubule Network Disruption Polymerization->Disruption Arrest G2/M Phase Arrest Disruption->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: Tubulin inhibition leading to G2/M arrest.

Experimental Protocol: Tubulin Polymerization Inhibition Assay

This protocol outlines a fluorescence-based assay to measure the effect of compounds on tubulin assembly.

  • Reagent Preparation:

    • Prepare a tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA).

    • Reconstitute lyophilized, high-purity bovine tubulin (>99%) in the polymerization buffer on ice.

    • Prepare a GTP solution (10 mM) in polymerization buffer.

    • Prepare a fluorescent reporter solution (e.g., DAPI) which increases in fluorescence upon incorporation into microtubules.

    • Serially dilute test compounds in polymerization buffer.

  • Assay Procedure:

    • In a pre-chilled 96-well plate, add the serially diluted test compounds, a positive control (e.g., colchicine), and a vehicle control.

    • Add the tubulin, GTP, and fluorescent reporter solution to each well. Mix gently by pipetting.

    • Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.

  • Data Acquisition:

    • Measure the fluorescence intensity (e.g., Ex: 360 nm, Em: 450 nm) every minute for 60 minutes at 37°C. The increase in fluorescence corresponds to the rate of tubulin polymerization.

  • Data Analysis:

    • Plot fluorescence intensity versus time for each concentration.

    • Determine the Vmax (maximum rate) of polymerization for each curve.

    • Calculate the percentage of inhibition at each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration to determine the IC50 value.

Part 3: Anti-inflammatory Potential

Chronic inflammation is a key driver of numerous diseases. Pyridine derivatives have been investigated for their anti-inflammatory effects, which may be linked to their ability to modulate key enzymes in inflammatory pathways.[13][14]

Potential Mechanisms of Action

The anti-inflammatory effects of some pyridine-4-one derivatives are thought to be linked to their iron-chelating properties.[13][14] Key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX), are heme-dependent (contain iron).[13] By chelating iron, these compounds may inhibit the activity of these enzymes, thereby reducing the production of pro-inflammatory prostaglandins and leukotrienes.[14] Another potential mechanism, observed in structurally related chalcones, is the induction of the cytoprotective enzyme heme oxygenase-1 (HO-1), which has potent anti-inflammatory effects.[15]

Scaffold Pyridine Derivative Iron Iron (Fe3+) Scaffold->Iron Chelates COX_LOX COX / LOX Enzymes Iron->COX_LOX Required for Activity Prostaglandins Pro-inflammatory Mediators COX_LOX->Prostaglandins Produces Inflammation Inflammation Prostaglandins->Inflammation Promotes

Sources

electrophilic substitution reactions of 3-(4-methoxyphenyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Electrophilic Substitution Reactions of 3-(4-Methoxyphenyl)pyridine

Abstract

This technical guide provides a comprehensive analysis of the , a heterocyclic compound of significant interest in medicinal chemistry and materials science. The document elucidates the underlying principles governing the molecule's reactivity and regioselectivity, stemming from the competing electronic effects of its constituent pyridine and methoxyphenyl rings. We present a detailed examination of key electrophilic substitution reactions, including nitration and halogenation, complete with validated experimental protocols and mechanistic insights. The guide also addresses the inherent challenges and limitations, particularly concerning Friedel-Crafts reactions, offering a field-proven perspective for researchers, scientists, and drug development professionals.

Introduction: The Electronic Dichotomy of this compound

The reactivity of this compound in electrophilic aromatic substitution (EAS) is a fascinating case study in competing electronic effects. The molecule is composed of two distinct aromatic systems: an electron-deficient pyridine ring and an electron-rich 4-methoxyphenyl (anisole) ring. Understanding the interplay between these two moieties is paramount to predicting reaction outcomes.

  • The Pyridine Ring: The presence of the electronegative nitrogen atom renders the pyridine ring electron-deficient, or π-deficient. This intrinsic property makes pyridine significantly less reactive towards electrophiles than benzene.[1] Electrophilic attack on the pyridine ring requires harsh conditions and generally proceeds at the 3- and 5-positions (meta to the nitrogen). This regioselectivity arises because the cationic intermediates (σ-complexes) formed from attack at the 2-, 4-, or 6-positions are severely destabilized by a resonance structure that places a positive charge directly on the electronegative nitrogen atom.[2] Furthermore, the nitrogen's lone pair can act as a Lewis base, complexing with the acid catalysts often used in EAS, which further deactivates the ring by introducing a formal positive charge.

  • The Methoxyphenyl Ring: In stark contrast, the methoxyphenyl moiety is highly activated towards electrophilic substitution. The methoxy (-OCH₃) group is a powerful activating, ortho, para-directing group.[3][4] This is due to the resonance effect, where the oxygen's lone pair of electrons is delocalized into the benzene ring, increasing the electron density at the ortho and para positions.[3][4] This increased nucleophilicity makes the methoxyphenyl ring the primary target for electrophiles.

Overall Reactivity Prediction: The potent activating effect of the methoxy group decisively overrides the deactivating nature of the pyridine ring. Therefore, electrophilic substitution reactions on this compound are predicted to occur exclusively on the methoxyphenyl ring. The pyridine ring essentially acts as a substituent on the highly reactive anisole core.

Regioselectivity: Directing the Attack

The directing influence of the methoxy group is the dominant factor in determining the position of substitution. Since the para position of the methoxyphenyl ring is occupied by the pyridine substituent, electrophilic attack is directed to the positions ortho to the methoxy group.

Caption: Predicted sites for electrophilic attack.

The two ortho positions (C-3 and C-5 of the phenyl ring) are electronically activated and sterically accessible. Therefore, electrophilic substitution will yield 3-(3-substituted-4-methoxyphenyl)pyridine as the major product.

Key Electrophilic Substitution Reactions and Protocols

Due to the high reactivity of the anisole moiety, reactions can often proceed under mild conditions. However, the basicity of the pyridine nitrogen requires careful consideration when choosing reagents, especially those involving strong Lewis acids.

Nitration

Nitration introduces a nitro group (-NO₂) onto the aromatic ring, a crucial functional group for further synthetic transformations. The reaction typically employs a nitrating mixture of nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺).

Mechanism Overview:

Caption: General workflow for the nitration reaction.

Experimental Protocol: Synthesis of 3-(3-nitro-4-methoxyphenyl)pyridine

  • Preparation: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool 20 mL of concentrated sulfuric acid to 0°C in an ice-salt bath.

  • Substrate Addition: Slowly add 3.70 g (20 mmol) of this compound to the cold sulfuric acid while stirring. Ensure the temperature remains below 10°C.

  • Nitrating Mixture: Separately, prepare a nitrating mixture by cautiously adding 1.5 mL (35 mmol) of concentrated nitric acid to 5 mL of concentrated sulfuric acid, keeping the mixture cooled to 0°C.

  • Reaction: Add the nitrating mixture dropwise to the solution of the substrate over 30 minutes. Maintain the reaction temperature between 0°C and 5°C throughout the addition.

  • Stirring: After the addition is complete, stir the reaction mixture at 0-5°C for an additional 1 hour.

  • Quenching: Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.

  • Neutralization & Isolation: Neutralize the resulting solution by the slow addition of a saturated sodium carbonate solution until the pH is approximately 7-8. The product will precipitate as a solid.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry. Recrystallize the crude product from ethanol to yield pure 3-(3-nitro-4-methoxyphenyl)pyridine.

Halogenation (Bromination)

Halogenation introduces halogen atoms (F, Cl, Br, I) onto the aromatic ring. Given the activated nature of the substrate, bromination can often be achieved with molecular bromine (Br₂) without the need for a Lewis acid catalyst.

Experimental Protocol: Synthesis of 3-(3-bromo-4-methoxyphenyl)pyridine

  • Dissolution: Dissolve 3.70 g (20 mmol) of this compound in 50 mL of glacial acetic acid in a flask protected from light.

  • Reagent Addition: In a dropping funnel, prepare a solution of 1.1 mL (21 mmol) of molecular bromine in 10 mL of glacial acetic acid.

  • Reaction: Add the bromine solution dropwise to the stirred substrate solution at room temperature. The characteristic red-brown color of bromine should disappear upon addition.

  • Completion: After the addition is complete (approx. 30 minutes), stir the mixture for an additional 2 hours at room temperature.

  • Quenching: Pour the reaction mixture into 250 mL of water.

  • Neutralization & Extraction: Neutralize the solution with a saturated sodium bicarbonate solution. Extract the aqueous layer three times with 50 mL portions of ethyl acetate.

  • Work-up: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield pure 3-(3-bromo-4-methoxyphenyl)pyridine.

Summary of Reaction Conditions

ReactionElectrophileReagentsSolventTypical ConditionsExpected Major Product
Nitration NO₂⁺Conc. HNO₃ / Conc. H₂SO₄H₂SO₄0-5 °C3-(3-nitro-4-methoxyphenyl)pyridine
Bromination Br⁺ (polarized Br₂)Br₂Acetic AcidRoom Temperature3-(3-bromo-4-methoxyphenyl)pyridine

The Challenge of Friedel-Crafts Reactions

Friedel-Crafts alkylation and acylation are powerful methods for forming C-C bonds with aromatic rings.[5] However, these reactions present a significant, often insurmountable, challenge for substrates containing a basic pyridine ring.

The Causality of Failure:

  • Catalyst Complexation: Friedel-Crafts reactions require a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).

  • Lewis Base Interaction: The nitrogen atom of the pyridine ring is a potent Lewis base. It will readily and irreversibly react with the AlCl₃ catalyst.[1]

  • Deactivation: This acid-base reaction forms a complex where the nitrogen atom bears a formal positive charge. This complex acts as a powerful electron-withdrawing group, strongly deactivating the entire molecule—including the otherwise reactive methoxyphenyl ring—towards further electrophilic attack.

Caption: Infeasibility of Friedel-Crafts reactions.

Conclusion

The electrophilic substitution of this compound is governed by the potent activating and directing effects of the methoxy group, leading to selective functionalization at the C-3 position of the phenyl ring. Standard protocols for nitration and halogenation can be successfully applied, often under mild conditions, to yield the corresponding substituted products. However, the basicity of the pyridine nitrogen precludes the use of classical Friedel-Crafts reactions. This guide provides the foundational knowledge and practical protocols necessary for scientists to confidently and efficiently explore the derivatization of this important heterocyclic scaffold.

References

  • Electrophilic substitution on pyridine. Química Organica.org. [Link]

  • Directing Effects in Electrophilic Aromatic Substitution Reactions. Organic Chemistry Tutor. [Link]

  • Why does an electrophilic substitution reaction take place in the 3rd position of pyridine? Quora. [Link]

  • Friedel–Crafts reaction. Wikipedia. [Link]

  • Electrophilic Substitution of Pyrrole and Pyridine. AK Lectures. [Link]

  • Directive Influence of Groups on Electrophilic Aromatic Substitution. Aakash Institute. [Link]

  • Directing Effects in Electrophilic Aromatic Substitution Made EASY! YouTube. [Link]

  • Multiple Directing Effects and Multistep Synthesis || EAS || SEAr. YouTube. [Link]

  • Rate and Regioselectivity in the Nitration of Toluene. Cengage. [Link]

  • Regioselectivity in Electrophilic Aromatic Substitutions. YouTube. [Link]

Sources

A Technical Guide to Nucleophilic Substitution on the Pyridine Ring of 3-(4-Methoxyphenyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pyridine scaffold is a cornerstone of modern medicinal chemistry, present in a vast array of therapeutic agents. However, the functionalization of the pyridine ring, particularly through nucleophilic substitution, presents significant synthetic challenges governed by the ring's inherent electronic properties. This guide provides an in-depth exploration of the strategies and methodologies for effecting nucleophilic substitution on the pyridine core of 3-(4-methoxyphenyl)pyridine. We will dissect the electronic factors that dictate reactivity, from the favored positions of attack to the inertness of the C-3 position, and present a series of field-proven strategies to overcome these challenges. This document moves beyond simple procedural listings to explain the underlying causality of experimental choices, offering researchers the foundational knowledge required to design robust and effective synthetic routes.

The Electronic Landscape of the Pyridine Ring: A Tale of Two Reactivities

The pyridine ring is an electron-deficient heterocycle due to the presence of the electronegative nitrogen atom. This fundamental property makes the ring susceptible to attack by nucleophiles, a characteristic that contrasts sharply with electron-rich arenes like benzene.[1][2] However, this reactivity is not uniform across the ring.

Regioselectivity: The Primacy of the C-2 and C-4 Positions

Nucleophilic attack on the pyridine ring is overwhelmingly favored at the C-2 (ortho) and C-4 (para) positions.[3][4][5] The rationale for this selectivity lies in the stability of the anionic intermediate, known as a Meisenheimer complex, that is formed during the reaction. When a nucleophile attacks at C-2 or C-4, the resulting negative charge can be delocalized onto the electronegative nitrogen atom through resonance.[3][6] This delocalization provides significant stabilization to the intermediate, thereby lowering the activation energy of the reaction.

Conversely, attack at the C-3 (meta) position does not permit resonance stabilization of the negative charge by the nitrogen atom.[3][7] The resulting intermediate is considerably less stable, making nucleophilic substitution at the C-3 position kinetically and thermodynamically unfavorable under standard conditions.

In our specific substrate, this compound, the methoxyphenyl group is at the C-3 position. While the methoxy group is electron-donating through resonance, its meta position relative to the other ring carbons (C-2, C-4, C-5, C-6) means it exerts a minimal electronic influence on the inherent regioselectivity of nucleophilic attack on the pyridine ring itself. The primary challenge remains the activation of the ring for substitution.

Strategic Approaches to Functionalization

Given the inherent reactivity patterns, successfully achieving nucleophilic substitution on the this compound core requires a deliberate strategic approach. These strategies can be broadly categorized into direct substitution of hydrogen, activation of the pyridine ring, or substitution on a pre-functionalized ring.

Strategy A: Direct Nucleophilic Substitution of Hydrogen (SNH)

These methods are highly attractive from an atom-economy perspective as they avoid the need for pre-installed leaving groups.

The Chichibabin reaction is a classic method for the direct amination of pyridines, typically at the C-2 position, using sodium amide (NaNH₂) or a related strong base.[8][9][10] The reaction proceeds via the addition of the amide anion to the C-2 position, followed by the elimination of a hydride ion (H⁻), which is driven by the rearomatization of the ring.[2][10]

Causality of Experimental Choices:

  • Strong Base (NaNH₂): A highly potent nucleophile is required to attack the unactivated pyridine ring.

  • High Temperature: Significant thermal energy is needed to overcome the activation barrier for both the initial attack and the elimination of the poor leaving group (hydride).

  • Inert Solvent (Toluene, Xylene): The solvent must be stable under the harsh, basic, and high-temperature conditions.

For this compound, the Chichibabin reaction would be expected to yield 2-amino-3-(4-methoxyphenyl)pyridine and/or 6-amino-3-(4-methoxyphenyl)pyridine.

Mechanism of the Chichibabin Reaction

Caption: Mechanism of the Chichibabin reaction.

For the introduction of alkyl or acyl groups, the Minisci reaction offers a powerful alternative. This reaction involves the addition of a nucleophilic carbon-centered radical to a protonated (and thus, more electron-deficient) pyridine ring.[11][12]

Causality of Experimental Choices:

  • Acidic Medium: Protonation of the pyridine nitrogen is crucial to lower the ring's LUMO energy, making it susceptible to attack by the nucleophilic radical.[12]

  • Radical Generation: Radicals are typically generated via oxidative decarboxylation of carboxylic acids (using AgNO₃/(NH₄)₂S₂O₈) or from other suitable precursors.[11]

  • Regioselectivity: The reaction is highly selective for the C-2 and C-4 positions. For 3-substituted pyridines, the C-2 and C-6 positions are generally favored.

A General Protocol for Minisci C-4 Alkylation of a Pyridinium Salt A modern approach to achieve C-4 selectivity involves the use of a removable blocking group at the nitrogen.[13][14] While our substrate is not a pyridinium salt, this protocol illustrates the core Minisci conditions.

StepProcedurePurpose
1To a suitable tube, add the pyridinium salt (1 equiv), carboxylic acid (2 equiv), (NH₄)₂S₂O₈ (2 equiv), and AgNO₃ (0.2 equiv).Combine reactants and catalysts. AgNO₃ initiates the radical formation.
2Add dichloroethane and H₂O to create a biphasic mixture.The solvent system facilitates the reaction between organic and inorganic reagents.
3Stir the mixture vigorously at 50°C for 2-4 hours.Thermal energy promotes the reaction. Vigorous stirring ensures mixing in the biphasic system.
4Upon completion, dilute with an organic solvent (e.g., DCM) and separate the layers.Isolate the organic product from the aqueous phase.
5Extract the aqueous phase, combine organic layers, dry, and concentrate.Maximize product recovery and remove water.
6The crude product is then treated with a base (e.g., DBU) to remove the blocking group.Deprotection to yield the final C-4 alkylated pyridine.

This protocol is adapted from a general procedure for C-4 alkylation and may require optimization for specific substrates.[13]

Strategy B: Ring Activation via N-Modification

Temporarily modifying the pyridine nitrogen is a highly effective method to increase the electrophilicity of the ring, thereby facilitating nucleophilic attack.

N-alkylation or N-acylation converts the neutral pyridine into a positively charged pyridinium salt. This positive charge dramatically activates the ring, particularly the C-2 and C-4 positions, towards nucleophilic attack.[4][5][15] The reactions can often proceed under much milder conditions compared to those required for the neutral pyridine. The activating group can be removed later if desired.

Workflow for Activation via Pyridinium Salt Formation

G Start 3-(4-MeOPh)Pyridine Activation N-Alkylation / N-Acylation(e.g., MeI, Ac₂O) Start->Activation Salt Pyridinium Salt(Highly Activated) Activation->Salt Reaction Nucleophilic Attack(Nu⁻, mild conditions) Salt->Reaction Product Substituted Dihydropyridine Reaction->Product Final Final Product Product->Final Oxidation / Rearomatization

Caption: General workflow for pyridine activation.

A more subtle approach involves the use of a Lewis acid, such as Zn(OTf)₂, which coordinates to the lone pair of electrons on the pyridine nitrogen.[16][17] This coordination mimics protonation, withdrawing electron density from the ring and activating it for nucleophilic addition. This method offers the advantage of being milder and more sustainable.[16]

Strategy C: SNAr on Pre-functionalized Pyridines

The most common and versatile strategy involves a classic Nucleophilic Aromatic Substitution (SNAr) reaction. This requires that the this compound substrate be first functionalized with a suitable leaving group (LG), typically a halogen, at the desired position of substitution (e.g., C-2, C-4, or C-6).

The synthesis of such a precursor, for example, 4-chloro-3-(4-methoxyphenyl)pyridine, would likely involve a de novo ring synthesis strategy rather than direct halogenation of the parent heterocycle.[18]

The SNAr Mechanism: The reaction proceeds via a two-step addition-elimination mechanism.

  • Addition: The nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized Meisenheimer complex.

  • Elimination: The leaving group is expelled, and the aromaticity of the ring is restored.

Key Factors for a Successful SNAr Reaction:

  • Leaving Group Ability: The reactivity order for halide leaving groups in SNAr is typically F > Cl > Br > I.[5][6] The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon highly electrophilic and susceptible to attack.

  • Nucleophile Strength: A reasonably strong nucleophile is required to initiate the attack.

  • Solvent: Polar aprotic solvents (e.g., DMSO, DMF) are ideal as they solvate the cation of the nucleophile, enhancing its nucleophilicity, and can help stabilize the charged intermediate.[6]

Mechanism of SNAr on a 4-Halopyridine

Caption: The addition-elimination mechanism of SNAr.

Conclusion and Future Outlook

Effecting nucleophilic substitution on the pyridine ring of this compound is a nuanced challenge that requires a departure from standard aromatic chemistry principles. Direct substitution of hydrogen via Chichibabin or Minisci reactions offers an atom-economical route to 2- and 6-substituted products, albeit often under demanding conditions. The activation of the ring through N-modification provides a powerful handle to increase reactivity, enabling substitutions under milder protocols. However, the most versatile and widely employed strategy remains the SNAr reaction on a pre-functionalized pyridine bearing a good leaving group.

For the medicinal chemist and process scientist, the choice of strategy will depend on the desired final structure, the availability of starting materials, and scalability considerations. As the field advances, transition-metal-catalyzed C-H functionalization and photocatalytic methods are emerging as powerful new paradigms that promise to further expand the toolkit for the precise and efficient modification of this critical heterocyclic core.

References

  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018). Stack Exchange. [Link]

  • Lewis acid activation of pyridines for nucleophilic aromatic substitution and conjugate addition. (2015). ChemSusChem. [Link]

  • SNAr Reactions of Pyridine: Videos & Practice Problems. (2024). Pearson. [Link]

  • Nucleophilic substitution of pyridines. (2022). Chemistry Online. [Link]

  • Nucleophilic aromatic substitution. Wikipedia. [Link]

  • Lewis acid activation of pyridines for nucleophilic aromatic substitution and conjugate addition. Semantic Scholar. [Link]

  • VICARIOUS NUCLEOPHILIC SUBSTITUTION OF PYRIDINES VIA THEIR DICYANOMETHYLIDE DERIVATIVES. J-Stage. [Link]

  • Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. (2022). Organic Letters. [Link]

  • Chichibabin Reaction. Slideshare. [Link]

  • Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. (2022). PMC - NIH. [Link]

  • Chichibabin reaction. Grokipedia. [Link]

  • Directed nucleophilic aromatic substitution reaction. (2024). RSC Publishing. [Link]

  • Revisiting the Chichibabin reaction: C2-amination of pyridines with a NaH-iodide composite. DR-NTU, Nanyang Technological University. [Link]

  • Chichibabin reaction. University of Illinois. [Link]

  • Chichibabin reaction. Wikipedia. [Link]

  • Vicarious nucleophilic substitution in nitro derivatives of imidazo [1, 2-a] pyridine. Chemsrc. [Link]

  • Nucleophilic substitution reactions in pyridine. Química Organica.org. [Link]

  • Minisci reaction. Wikipedia. [Link]

  • Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PMC - NIH. [Link]

  • Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. Organic Chemistry Portal. [Link]

  • Vicarious nucleophilic substitution. Wikipedia. [Link]

  • DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES. Denmark Group, University of Illinois. [Link]

  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. (2022). MDPI. [Link]

  • Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center. (2021). Nature. [Link]

  • Regioselective difunctionalization of pyridines via 3,4-pyridynes. PMC - NIH. [Link]

  • Nucleophilic addition to 2,3-pyridyne and synthesis of benzonaphthyridinones. PMC - NIH. [Link]

  • (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. (2020). YouTube. [Link]

  • Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. PMC - NIH. [Link]

  • Recent Advances in Minisci-Type Reactions. SciSpace. [Link]

  • Synthesis of N-Substituted 3-Amino-4-halopyridines: A Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. (2018). PubMed. [Link]

  • Practical and Regioselective Synthesis of C4-Alkylated Pyridines. PMC - NIH. [Link]

  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. NIH. [Link]

  • Photochemical C3-amination of pyridines via Zincke imine intermediates. (2025). PMC - NIH. [Link]

  • Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Limitations of Minisci reactions for pyridine–pyridine coupling, and a boron‐mediated method proceeding through a radical–radical coupling. ResearchGate. [Link]

  • Amination of Aminopyridines via η6-Coordination Catalysis. (2024). ResearchGate. [Link]

Sources

Methodological & Application

Suzuki coupling for synthesis of 3-(4-methoxyphenyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 3-(4-methoxyphenyl)pyridine via Suzuki-Miyaura Coupling

Introduction

The biaryl scaffold is a ubiquitous structural motif found in a vast array of pharmaceuticals, natural products, and advanced materials.[1][2][3] Specifically, heteroaromatic biaryls such as this compound serve as crucial building blocks in drug discovery. The development of efficient and versatile synthetic methodologies for their construction is therefore of paramount importance. The Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction has emerged as one of the most powerful and widely adopted methods for forming carbon-carbon bonds, particularly for the synthesis of biaryl systems.[4][5]

This palladium-catalyzed reaction joins an organoboron species (typically a boronic acid) with an organic halide or triflate.[4][6] The Suzuki-Miyaura coupling is renowned for its mild reaction conditions, tolerance of a wide range of functional groups, the commercial availability and low toxicity of its boronic acid reagents, and the relative ease of removing inorganic by-products.[1][4]

This application note provides a detailed, field-proven protocol for the synthesis of this compound using the Suzuki-Miyaura coupling of 3-bromopyridine and 4-methoxyphenylboronic acid. It further delves into the reaction mechanism, experimental workflow, and critical parameters to ensure a successful and high-yielding synthesis for researchers in organic synthesis and medicinal chemistry.

Reaction Scheme

The overall transformation is depicted below:

Scheme 1: Synthesis of this compound

3-Bromopyridine reacts with 4-methoxyphenylboronic acid in the presence of a palladium catalyst and a base to yield the desired biaryl product, this compound.

The Catalytic Cycle: A Mechanistic Overview

The efficacy of the Suzuki-Miyaura coupling hinges on a well-defined catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[7] The cycle consists of three fundamental steps:

  • Oxidative Addition : This is often the rate-determining step of the cycle.[4] The active Pd(0) catalyst, typically stabilized by phosphine ligands, inserts into the carbon-halogen bond of the aryl halide (3-bromopyridine). This oxidizes the palladium center from Pd(0) to Pd(II), forming a square planar organopalladium(II) complex.[3][4][8]

  • Transmetalation : This step involves the transfer of the organic moiety (the 4-methoxyphenyl group) from the boron atom to the palladium(II) center.[4] This process is critically dependent on the presence of a base. The base activates the boronic acid, converting it into a more nucleophilic boronate species (e.g., [ArB(OH)₃]⁻), which then readily transfers its aryl group to the palladium complex, displacing the halide.[9][10][11]

  • Reductive Elimination : In the final step, the two organic groups (the pyridyl and methoxyphenyl moieties) on the palladium(II) complex couple and are eliminated from the metal center. This forms the new carbon-carbon bond of the desired biaryl product. Simultaneously, the palladium is reduced from Pd(II) back to the catalytically active Pd(0) state, which can then re-enter the catalytic cycle.[4][8]

Suzuki_Mechanism cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)Ln-X OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation ArPdAr_prime Ar-Pd(II)Ln-Ar' Transmetalation->ArPdAr_prime RedElim Reductive Elimination ArPdAr_prime->RedElim RedElim->Pd0 Product Ar-Ar' (Product) RedElim->Product ArylHalide Ar-X (3-Bromopyridine) ArylHalide->OxAdd BoronicAcid Ar'-B(OH)₂ (4-Methoxyphenylboronic acid) BoronicAcid->Transmetalation Base Base (e.g., K₂CO₃) Base->Transmetalation

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

This protocol describes a representative procedure on a 1 mmol scale.

Materials and Reagents
Reagent/MaterialCAS NumberM.W. ( g/mol )Quantity (mmol)Molar Eq.
3-Bromopyridine626-55-1158.011.01.0
4-Methoxyphenylboronic acid5720-07-0151.961.21.2
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.560.030.03
Potassium Carbonate (K₂CO₃), anhydrous584-08-7138.212.02.0
1,4-Dioxane, anhydrous123-91-188.11--
Deionized Water7732-18-518.02--
Ethyl Acetate (EtOAc)141-78-688.11--
Brine (Saturated NaCl solution)7647-14-558.44--
Sodium Sulfate (Na₂SO₄), anhydrous7757-82-6142.04--
Equipment
  • 100 mL Round-bottom flask or Schlenk flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere setup (Nitrogen or Argon line with manifold)

  • Septa, needles, and syringes

  • Standard laboratory glassware for work-up (separatory funnel, beakers, etc.)

  • Rotary evaporator

  • Column chromatography setup

Step-by-Step Procedure
  • Reaction Setup : To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromopyridine (1.0 mmol, 158 mg), 4-methoxyphenylboronic acid (1.2 mmol, 182 mg), and anhydrous potassium carbonate (2.0 mmol, 276 mg).

  • Inert Atmosphere : Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition : Add a degassed solvent mixture of 1,4-dioxane (20 mL) and water (5 mL) to the flask via syringe.[8] Stir the mixture for 10-15 minutes to dissolve the reagents.

  • Catalyst Addition : Under a positive flow of inert gas, quickly add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 35 mg). The mixture will typically turn a darker color.

  • Reaction : Heat the reaction mixture to reflux (approximately 100 °C) with vigorous stirring.[8] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up : Once the reaction is complete, cool the mixture to room temperature. Add deionized water (20 mL) and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL).[12]

  • Washing and Drying : Combine the organic layers and wash sequentially with water (20 mL) and brine (20 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[12]

  • Purification : Purify the crude residue by flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 10:90 and gradually increasing to 30:70) to afford this compound as a solid.

  • Characterization : Confirm the identity and purity of the product using NMR spectroscopy (¹H and ¹³C) and mass spectrometry.

Workflow start Start setup 1. Combine Reactants (Aryl Halide, Boronic Acid, Base) in oven-dried flask start->setup inert 2. Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) setup->inert solvent 3. Add Degassed Solvents (e.g., Dioxane/Water) inert->solvent catalyst 4. Add Pd Catalyst (e.g., Pd(PPh₃)₄) solvent->catalyst react 5. Heat to Reflux (100°C) Monitor by TLC/GC-MS catalyst->react workup 6. Cool & Quench Extract with EtOAc react->workup purify 7. Wash, Dry, & Concentrate (Organic Phase) workup->purify column 8. Purify by Column Chromatography purify->column product Final Product This compound column->product

Figure 2: Experimental workflow for the Suzuki-Miyaura synthesis.

Expert Insights & Troubleshooting

  • Choice of Halide : The reactivity of the aryl halide partner follows the trend I > OTf > Br >> Cl.[4] While aryl bromides are a good balance of reactivity and cost, more reactive aryl iodides can be used for sluggish couplings, and less reactive but more economical aryl chlorides may require more active catalyst systems (e.g., those with bulky, electron-rich phosphine ligands like SPhos or P(tBu)₃).[7][13]

  • Base Selection : The choice of base is critical. Inorganic bases are most common.[10] K₂CO₃ is a standard choice, but for less reactive substrates, stronger bases like K₃PO₄ or Cs₂CO₃ can accelerate the reaction.[8][10] The base must be strong enough to form the boronate but not so strong as to cause unwanted side reactions.

  • Importance of Degassing : The Pd(0) catalyst is susceptible to oxidation, which deactivates it. Thoroughly degassing the solvent and maintaining a positive pressure of an inert gas throughout the reaction is crucial for achieving high yields and preventing catalyst decomposition into palladium black.

  • Potential Side Reactions : The primary side reaction is often the homocoupling of the boronic acid to form 4,4'-dimethoxybiphenyl. This can be minimized by using the correct stoichiometry and ensuring efficient oxidative addition of the aryl halide. Proto-deboronation (replacement of the boronic acid group with a hydrogen atom) can also occur, particularly in the presence of excess water or acidic impurities.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an exceptionally robust and reliable method for the synthesis of this compound and other valuable biaryl compounds. Its operational simplicity, mild conditions, and broad functional group tolerance make it a cornerstone of modern organic synthesis. By carefully selecting the catalyst, base, and solvent, and by maintaining an inert atmosphere, researchers can consistently achieve high yields of the desired product. This protocol provides a validated starting point for laboratory synthesis and further optimization.

References

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Braga, A. C., Morgon, N. H., Ujaque, G., & Maseras, F. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 127(25), 9298–9307. Retrieved from [Link]

  • Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 20(22), 6576-6587. Retrieved from [Link]

  • University of California, San Diego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Retrieved from [Link]

  • Organic Chemistry. (2020, June 5). Suzuki Cross-Coupling Mechanism. YouTube. Retrieved from [Link]

  • Li, S., Lin, Y., Cao, J., & Zhang, S. (2006). Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. The Journal of Organic Chemistry, 71(14), 5326–5329. Retrieved from [Link]

  • Asiri, A. M., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Journal of the Iranian Chemical Society, 19, 2399-2411. Retrieved from [Link]

  • Pfizer. (n.d.). Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1566–1578. Retrieved from [Link]

  • ResearchGate. (2014). How can the work up of Suzuki Reaction of arylbromides be best carried out?. Retrieved from [Link]

  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]

  • Reddit. (2021). Your "Go-To", "just couple already", Suzuki conditions?. r/chemistry. Retrieved from [Link]

  • Browne, D. L., et al. (2023). Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. Journal of the American Chemical Society, 145(17), 9789–9797. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki cross coupling reaction of aryl halides with arylboronic acid. Retrieved from [Link]

  • Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028. Retrieved from [Link]

  • Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction. YouTube. Retrieved from [Link]

  • Gholap, A. R., et al. (2014). Highly Efficient Method for Suzuki Reactions in Aqueous Media. Molecules, 19(12), 21331–21345. Retrieved from [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Chemical and Pharmaceutical Bulletin. (n.d.). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. J-Stage. Retrieved from [Link]

  • Thompson, A. E., et al. (2005). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of Organic Chemistry, 70(1), 388–390. Retrieved from [Link]

Sources

Application Notes & Protocols: 3-(4-methoxyphenyl)pyridine as a Versatile Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the coordination chemistry of 3-(4-methoxyphenyl)pyridine.

Abstract

These application notes provide a comprehensive technical guide on the use of this compound as a ligand in coordination chemistry. This molecule, featuring a pyridine ring for metal coordination and a methoxyphenyl group for modulating electronic properties, is of significant interest for applications ranging from catalysis to materials science and medicinal chemistry. We present its fundamental properties, detailed protocols for its synthesis, the preparation of its metal complexes, and standard characterization techniques. The causality behind experimental choices is explained to provide researchers with the foundational knowledge required for adapting and developing novel applications.

Introduction to this compound

This compound is an aromatic heterocyclic compound that belongs to the family of substituted pyridines. Its structure is characterized by a pyridine ring, where the nitrogen atom's lone pair of electrons makes it an excellent Lewis base and a monodentate ligand for coordination with transition metals.[1] The pyridine moiety's ability to form stable sigma (σ) bonds with metal orbitals is the foundation of its utility in coordination chemistry.[1]

The substituent at the 3-position, a 4-methoxyphenyl group, is crucial. The methoxy group (-OCH₃) is an electron-donating group, which increases the electron density on the pyridine ring. This electronic modification can influence the stability, reactivity, and physicochemical properties of the resulting metal complexes.[2] This inherent tunability makes this compound and its derivatives valuable building blocks in diverse fields, including the development of anticancer agents and nonlinear optical (NLO) materials.[3][4]

Key Physicochemical Properties

A summary of the essential properties of this compound is provided below.

PropertyValueSource
CAS Number 5958-02-1[5]
Molecular Formula C₁₂H₁₁NO[2][5]
Molecular Weight 185.225 g/mol [5][6]
SMILES COC1=CC=C(C=C1)C2=CC=CN=C2[5]
InChIKey BNRHRNXOYYLECZ-UHFFFAOYAO[5]

Synthesis of the Ligand: this compound

While commercially available, the synthesis of this compound in the lab is often necessary for custom applications or scalability. The Stille cross-coupling reaction is a highly efficient and widely reported method for its preparation.[3]

Causality of the Stille Coupling Method

The Stille reaction is a powerful C-C bond-forming reaction that couples an organostannane with an organohalide, catalyzed by palladium. Its selection is based on its high functional group tolerance and effectiveness.

  • Catalyst System: A palladium catalyst (e.g., Pd(PPh₃)₄) is the primary active species. A copper(I) co-catalyst is often used to facilitate the transmetalation step, increasing reaction efficiency.

  • Inert Atmosphere: The catalysts, particularly the Pd(0) species, are sensitive to oxygen. Conducting the reaction under an inert atmosphere (e.g., Argon or Nitrogen) is critical to prevent catalyst oxidation and ensure high yields.

  • Solvent: Polar aprotic solvents like DMF or THF are used to dissolve the reactants and facilitate the catalytic cycle.

Protocol 2.1: Synthesis via Stille Cross-Coupling

This protocol describes the synthesis of this compound from 3-bromopyridine and 4-methoxyphenyltributylstannane.

Materials:

  • 3-Bromopyridine

  • (4-methoxyphenyl)tributylstannane

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Copper(I) iodide (CuI)

  • Anhydrous Toluene or DMF

  • Standard glassware for inert atmosphere reactions (Schlenk line, etc.)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an Argon atmosphere, add 3-bromopyridine (1.0 eq), (4-methoxyphenyl)tributylstannane (1.1 eq), and Pd(PPh₃)₄ (0.03 eq).

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Reaction Initiation: Stir the mixture at 90-100 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with a saturated aqueous solution of KF to remove tin byproducts, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield this compound as a solid.

  • Validation: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

G cluster_reactants Reactants & Catalysts cluster_process Process cluster_output Output 3-Bromopyridine 3-Bromopyridine setup Combine in Flask (Inert Atmosphere) 3-Bromopyridine->setup Organostannane Organostannane Organostannane->setup Pd/Cu Catalysts Pd/Cu Catalysts Pd/Cu Catalysts->setup reaction Heat & Stir (e.g., 90-100 °C) setup->reaction Add Solvent workup Aqueous Workup (KF Wash) reaction->workup Cool Down purify Column Chromatography workup->purify Crude Product product Pure Ligand: This compound purify->product characterization Characterization (NMR, MS) product->characterization

Coordination Chemistry: Synthesis of Metal Complexes

The pyridine nitrogen of this compound serves as the coordination site for metal ions. The synthesis of a coordination complex typically involves the direct reaction of the ligand with a suitable metal salt in an appropriate solvent.

Causality of Complex Formation
  • Metal Ion Choice: Transition metals with available d-orbitals (e.g., Cu(II), Zn(II), Co(II), Pd(II)) are common choices. The specific metal influences the coordination geometry, color, and magnetic properties of the final complex.[1][7]

  • Ligand-to-Metal Ratio: The stoichiometry of the reactants is critical. A 2:1 ligand-to-metal ratio often yields tetrahedral or square planar complexes of the type ML₂X₂, while other ratios can lead to different structures.[7]

  • Solvent System: Solvents like methanol, ethanol, or acetonitrile are frequently used as they can dissolve both the organic ligand and the inorganic metal salt, facilitating the reaction.

  • Counter-ion (Anion): The anion from the metal salt (e.g., Cl⁻, NO₃⁻, SCN⁻) can either remain as a counter-ion or directly coordinate to the metal center, influencing the overall structure and properties of the complex.[7][8]

Protocol 3.1: General Synthesis of a Dichloro-bis(ligand)metal(II) Complex

This protocol provides a general method for synthesizing a complex of the type [M(this compound)₂Cl₂], where M = Cu(II) or Co(II).

Materials:

  • This compound (ligand)

  • Metal(II) chloride salt (e.g., CuCl₂ or CoCl₂)

  • Ethanol or Methanol

  • Magnetic stirrer and hotplate

  • Filtration apparatus (Büchner funnel)

Procedure:

  • Ligand Solution: Dissolve this compound (2.0 eq) in 15 mL of warm ethanol in a round-bottom flask with stirring.

  • Metal Salt Solution: In a separate beaker, dissolve the metal(II) chloride salt (1.0 eq) in 10 mL of ethanol.

  • Complexation: Add the metal salt solution dropwise to the stirring ligand solution. A precipitate should form almost immediately. The color change is a key indicator of complex formation.

  • Reaction Completion: Stir the resulting suspension at room temperature for 2-4 hours to ensure the reaction goes to completion.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials, followed by a wash with diethyl ether to aid in drying.

  • Drying: Dry the final complex in a vacuum desiccator.

  • Validation: Characterize the product using FT-IR, UV-Vis spectroscopy, and elemental analysis. For definitive structural elucidation, single-crystal X-ray diffraction is the gold standard.

Characterization of Coordination Complexes

Proper characterization is essential to confirm the successful synthesis and understand the properties of the new complex.

G cluster_synthesis Synthesis cluster_isolation Isolation & Purification cluster_characterization Characterization ligand Ligand Solution (in Ethanol) mix Mix & Stir (Precipitation Occurs) ligand->mix metal Metal Salt Solution (in Ethanol) metal->mix filtrate Vacuum Filtration mix->filtrate Reaction Complete wash Wash with Cold Solvent filtrate->wash dry Vacuum Drying wash->dry product Final Coordination Complex dry->product ftir FT-IR Spectroscopy product->ftir uvvis UV-Vis Spectroscopy product->uvvis xrd Single-Crystal XRD product->xrd elemental Elemental Analysis product->elemental

Key Characterization Techniques:
  • FT-IR Spectroscopy: Compare the spectrum of the complex to that of the free ligand. Coordination of the pyridine nitrogen to the metal center typically causes a slight shift (usually to higher wavenumbers) in the C=N and C=C stretching vibrations of the pyridine ring.

  • UV-Vis Spectroscopy: Metal complexes often exhibit new absorption bands not present in the free ligand or metal salt. These can be attributed to ligand-to-metal charge transfer (LMCT), metal-to-ligand charge transfer (MLCT), or d-d transitions within the metal center.

  • NMR Spectroscopy (for diamagnetic complexes, e.g., Zn(II)): In ¹H and ¹³C NMR, the signals for the protons and carbons on the pyridine ring, especially those close to the nitrogen atom, will shift upon coordination due to the change in the electronic environment.

  • Single-Crystal X-ray Diffraction: This is the most powerful technique for determining the precise 3D structure of the complex. It provides definitive information on bond lengths, bond angles, coordination geometry (e.g., tetrahedral, square planar, octahedral), and intermolecular interactions in the solid state.[7][9]

  • Elemental Analysis: Provides the percentage composition of C, H, and N in the complex, which can be compared to the theoretical values to confirm the empirical formula.

Applications in Research and Development

The unique combination of a coordinating pyridine unit and an electronically active methoxyphenyl group makes these complexes candidates for several advanced applications.

Anticancer Drug Development

Derivatives of this compound have demonstrated potential as anticancer agents.[10] Research indicates that certain pyrazolo[3,4-b]pyridine derivatives containing this moiety exhibit significant cytotoxic effects against cancer cell lines like HeLa and MCF7.[10] The proposed mechanism often involves the inhibition of cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation. The methoxy group can enhance binding to biological targets, potentially improving the compound's efficacy.[11]

Materials Science: Nonlinear Optics (NLO)

Chalcone derivatives incorporating the this compound structure have been investigated as promising NLO materials.[4] The presence of the electron-donating methoxy group and the electron-accepting nature of the pyridine ring can create a "push-pull" system, facilitating intramolecular charge transfer—a key requirement for second-harmonic generation (SHG) and other NLO properties.[4]

G ligand This compound (Lewis Base) complex Coordination Complex [M(L)ₓ(X)ᵧ] ligand->complex Coordination Bond (N: → M) metal Metal Ion (Mⁿ⁺) (Lewis Acid) metal->complex properties Emergent Properties complex->properties app1 Biological Activity (e.g., Anticancer) properties->app1 app2 Material Properties (e.g., NLO) properties->app2 app3 Catalysis properties->app3

References

  • This compound | 5958-02-1 | Benchchem. (URL: )
  • Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. MDPI. (URL: )
  • Novel Copper(II) Coordination Compounds Containing Pyridine Derivatives of N4-Methoxyphenyl-Thiosemicarbazones with Selective Anticancer Activity. MDPI. (URL: )
  • Synthesis, growth, and characterization of 3-(4-Methoxyphenyl)-1-(pyridin-2-yl) prop-2-en-1-one single crystal: A potential NLO material.
  • Most common synthetic strategies for the synthesis of pyridines.
  • Synthesis and crystal structures of Zn(ii) and Co(ii) coordination compounds with ortho substituted pyridine ligands. RSC Publishing. (URL: )
  • This compound - 5958-02-1, C12H11NO, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis. (URL: )
  • Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. PMC - NIH. (URL: )
  • Unveiling the multifaceted nature of terpyridine-based metal complexes: a synergistic study of their photophysical and electrochemical behavior with comput
  • CAS 5958-02-1: Pyridine,3-(4-methoxyphenyl)- | CymitQuimica. (URL: )
  • Application Notes and Protocols for Substituted Pyridinediamines in Organic Synthesis. Benchchem. (URL: )
  • Pyridine: A Useful Ligand in Transition Metal Complexes. SciSpace. (URL: )
  • Syntheses, Structures and Properties of 4 '-(3-Methoxy-4-Hydroxyphenyl)-2,2 ':6 ',2 ''-Terpyridine Together with Copper and Zinc Complexes | Request PDF.
  • This compound | C12H11NO | CID 4133192. PubChem. (URL: )
  • Terpyridine-metal complexes: effects of different substituents on their physico-chemical properties and density functional theory studies. Royal Society Publishing. (URL: [Link])

  • Scalable Syntheses of 4-Substituted Pyridine–Diimines | The Journal of Organic Chemistry. (URL: [Link])

  • Synthesis of (E)-1-(4-methoxyphenyl)-N-((E)-3-(4 nitrophenyl)allylidene)methanamine (1). ResearchGate. (URL: [Link])

  • 4′-(2-Methoxyphenyl)-2,2′:6′,2′′-terpyridine. PMC - PubMed Central. (URL: [Link])

  • A Simple, Modular Synthesis of Substituted Pyridines. PMC - NIH. (URL: [Link])

  • Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity | Inorganic Chemistry. ACS Publications. (URL: [Link])

Sources

Application Note: 3-(4-Methoxyphenyl)pyridine as a Versatile Scaffold for the Synthesis of Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs. Within this class, molecules incorporating the 3-(4-methoxyphenyl)pyridine moiety have emerged as a particularly versatile starting point for the development of potent anticancer agents. This structural motif offers a unique combination of electronic properties and steric architecture, enabling it to serve as a key pharmacophore for interacting with diverse biological targets. This application note provides an in-depth guide for researchers, exploring the synthesis of distinct classes of anticancer agents derived from this scaffold. We will detail its application in creating potent tubulin polymerization inhibitors designed as combretastatin analogs and in building fused heterocyclic systems that target critical cell cycle regulators like cyclin-dependent kinases (CDKs). This guide explains the causality behind synthetic strategies, provides detailed, field-tested protocols, and summarizes the structure-activity relationship (SAR) data to empower drug development professionals in their research.

Introduction: The Significance of the Pyridine Scaffold

Pyridine and its derivatives are of immense interest in contemporary medicinal research due to their efficacy against numerous diseases, including various cancers like breast cancer and myeloid leukemia.[1] The nitrogen atom in the heterocycle acts as a hydrogen bond acceptor and imparts favorable pharmacokinetic properties, making the pyridine core a cornerstone of drug design. The this compound framework, in particular, serves as a bioisosteric replacement for other common structures, such as the cis-stilbene in natural products, and provides a rigid backbone for optimizing ligand-target interactions. This note will focus on two prominent examples of its application: the development of microtubule-targeting agents and kinase inhibitors.

Application I: Targeting Tubulin Polymerization as Combretastatin Analogs

2.1. Mechanistic Rationale and Design Strategy

Combretastatin A-4 (CA-4), a natural product isolated from the African bush willow tree, is a potent inhibitor of tubulin polymerization.[2] It binds to the colchicine site on β-tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[2][3] A key structural feature of CA-4 is the cis-stilbene bridge holding a 3,4,5-trimethoxyphenyl "A-ring" and a substituted "B-ring" in a specific spatial orientation. However, the cis-double bond is metabolically unstable and can isomerize to the inactive trans-form.

The core scientific strategy here is to replace this labile olefinic bond with a stable heterocyclic ring that rigidly mimics the cis-orientation. The pyridine ring is an excellent candidate for this purpose.[2] By constructing a 3,4-disubstituted pyridine, the two aryl rings (the trimethoxyphenyl A-ring and the 4-methoxyphenyl B-ring) are locked into a conformation that effectively mimics the active geometry of CA-4.

cluster_Mechanism Mechanism of Pyridine-Based Tubulin Inhibitors Drug 3-Aryl-4-(trimethoxyphenyl)pyridine (e.g., Compound 9h) Tubulin β-Tubulin (Colchicine Binding Site) Drug->Tubulin Binds to Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibits Arrest G2/M Phase Cell Cycle Arrest Polymerization->Arrest Disruption leads to Apoptosis Apoptosis Arrest->Apoptosis Induces cluster_Workflow Synthetic Workflow for Compound 9h Start 1-(3,4,5-trimethoxyphenyl)ethan-1-one Step1 React with DMF-DMA Start->Step1 Intermediate1 Enaminone Intermediate Step1->Intermediate1 Step2 React with 1-(4-methoxyphenyl)ethan-1-one & Ammonium Acetate Intermediate1->Step2 Product 3-(4-methoxyphenyl)-4-(3,4,5-trimethoxyphenyl)pyridine (Compound 9h) Step2->Product

Caption: Generalized synthetic workflow for 3,4-diarylpyridines.

Step 1: Synthesis of (E)-3-(dimethylamino)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (Enaminone Intermediate)

  • Rationale: This step creates a key electrophilic intermediate. The reaction of an acetophenone with dimethylformamide-dimethylacetal (DMF-DMA) is a standard and high-yielding method for producing enaminones, which are versatile precursors for pyridine synthesis. [4]2. Procedure:

    • To 1-(3,4,5-trimethoxyphenyl)ethan-1-one (1.0 eq), add DMF-DMA (2.0 eq).

    • Heat the reaction mixture at 80 °C for 8 hours under an inert atmosphere (e.g., Nitrogen or Argon).

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Upon completion, cool the mixture to room temperature. The product often precipitates as a solid.

    • Collect the solid by filtration and wash with cold petroleum ether to remove excess DMF-DMA. Dry under vacuum. The product can typically be used in the next step without further purification.

Step 2: Synthesis of 3-(4-methoxyphenyl)-4-(3,4,5-trimethoxyphenyl)pyridine (Final Product)

  • Rationale: This is a Hantzsch-like pyridine synthesis, a one-pot condensation reaction that efficiently constructs the pyridine ring. The enaminone from Step 1, another ketone, and an ammonia source (ammonium acetate) cyclize to form the target pyridine.

  • Procedure:

    • In a round-bottom flask, dissolve the enaminone intermediate (1.0 eq), 1-(4-methoxyphenyl)ethan-1-one (1.1 eq), and ammonium acetate (5.0 eq) in glacial acetic acid.

    • Reflux the mixture for 4-6 hours, monitoring by TLC.

    • After cooling to room temperature, pour the reaction mixture into ice-water.

    • Neutralize the solution with a saturated solution of sodium bicarbonate. A precipitate should form.

    • Collect the crude solid by vacuum filtration and wash thoroughly with water.

    • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexane) to yield the pure white solid product.

    • Characterize the final compound using ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity. [2] 2.3. Biological Activity and Data

Derivatives based on this scaffold exhibit potent antiproliferative activity against a range of human cancer cell lines. The substitution pattern on the 3-position aryl ring (the "B-ring") significantly influences cytotoxicity.

Compound IDB-Ring Substituent (at position 3)HeLa IC₅₀ (µM)MCF-7 IC₅₀ (µM)A549 IC₅₀ (µM)
9a [2]Phenyl0.340.280.31
9d [2]4-Methylphenyl0.290.210.25
9g [2]3-Methoxyphenyl0.180.150.17
9h [2]4-Methoxyphenyl0.150.120.14
CA-4 [2](Reference)0.0030.0020.002

Data sourced from Wang, C., et al. (2024).[2]

The data clearly indicates that electron-donating groups, such as methoxy groups on the B-ring, enhance the anticancer activity of these pyridine-based CA-4 analogs. [2]Compound 9h , featuring the 4-methoxyphenyl group, is one of the most potent in this series, validating the importance of this specific scaffold. Further studies have shown these compounds cause G2/M phase cell cycle arrest and induce apoptosis in a concentration-dependent manner. [2][3]

Application II: Targeting Cell Cycle with Pyrazolo[3,4-b]pyridine CDK Inhibitors

3.1. Mechanistic Rationale and Design Strategy

Cyclin-dependent kinases (CDKs) are crucial enzymes that regulate cell cycle progression. Their aberrant activity is a hallmark of cancer, making them attractive therapeutic targets. [1]The strategy here involves using a derivative of this compound as a building block to construct a more complex, fused heterocyclic system—pyrazolo[3,4-b]pyridine—which can act as an ATP-competitive inhibitor in the kinase domain of CDKs.

The 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine intermediate serves as the foundation. The 4-methoxyphenyl group is positioned to make key interactions within the kinase active site, while the amine and pyrazole ring provide the necessary reactive sites to build the adjoining pyridine ring. This hybridization of pyrazole and pyridine scaffolds is a proven strategy for creating potent kinase inhibitors. [1]

cluster_Mechanism Mechanism of Pyrazolo[3,4-b]pyridine CDK Inhibitors Drug Pyrazolo[3,4-b]pyridine Derivative (e.g., 9a, 14g) CDK CDK2 / CDK9 (ATP Binding Pocket) Drug->CDK Binds to Phosphorylation Substrate Phosphorylation CDK->Phosphorylation Inhibits Progression Cell Cycle Progression (e.g., S or G2/M Phase) Phosphorylation->Progression Blocks Apoptosis Apoptosis Progression->Apoptosis Induces

Sources

Application Notes & Protocols: 3-(4-methoxyphenyl)pyridine in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Foreword

The confluence of organic synthesis and materials science has paved the way for a new generation of functional materials with precisely tailored properties. Within this landscape, heterocyclic compounds, particularly pyridine derivatives, have emerged as versatile building blocks for a myriad of applications. This guide focuses on 3-(4-methoxyphenyl)pyridine, a molecule of significant interest due to its unique electronic and structural characteristics. The strategic placement of the electron-donating methoxy group on the phenyl ring, in conjunction with the electron-withdrawing nature of the pyridine moiety, imparts a desirable donor-acceptor character. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, providing in-depth insights into the synthesis and application of this compound in cutting-edge materials science domains.

Molecular Profile and Synthesis

1.1. Physicochemical Properties

PropertyValueReference
Molecular Formula C₁₂H₁₁NO[1][2]
Molecular Weight 185.23 g/mol [1][2]
CAS Number 5958-02-1[2]
Appearance Off-white to pale yellow solid
Solubility Soluble in common organic solvents (e.g., THF, Dioxane, Toluene)

1.2. Synthesis Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a robust and widely employed method for the synthesis of biaryl compounds, and it is particularly well-suited for the preparation of this compound.[3][4][5][6] This reaction facilitates the formation of a carbon-carbon bond between a halide (or triflate) and an organoboron compound, catalyzed by a palladium complex.

Causality behind Experimental Choices: The choice of a palladium catalyst, such as Pd(PPh₃)₄ or a combination of a palladium source like Pd(OAc)₂ with a phosphine ligand, is critical for the catalytic cycle. The ligand stabilizes the palladium center and facilitates the oxidative addition and reductive elimination steps.[7] An inorganic base is required to activate the boronic acid for transmetalation to the palladium center. A mixture of an organic solvent and water is often used to dissolve both the organic reactants and the inorganic base.

Experimental Protocol:

Materials:

  • 3-Bromopyridine (1.0 equiv)

  • 4-Methoxyphenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

  • Triphenylphosphine (PPh₃, 0.08 equiv)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • Toluene (5 mL per mmol of 3-bromopyridine)

  • Water (1 mL per mmol of 3-bromopyridine)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask, add 3-bromopyridine, 4-methoxyphenylboronic acid, and potassium carbonate.

  • Add the palladium(II) acetate and triphenylphosphine to the flask.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed toluene and water to the reaction mixture.

  • Heat the mixture to 90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

G cluster_reactants Reactants cluster_catalyst Catalyst System cluster_conditions Conditions 3-Bromopyridine 3-Bromopyridine Suzuki Coupling Suzuki Coupling 3-Bromopyridine->Suzuki Coupling Aryl Halide 4-Methoxyphenylboronic acid 4-Methoxyphenylboronic acid 4-Methoxyphenylboronic acid->Suzuki Coupling Boronic Acid Pd(OAc)2 Pd(OAc)2 Pd(OAc)2->Suzuki Coupling PPh3 PPh3 PPh3->Suzuki Coupling K2CO3 (Base) K2CO3 (Base) K2CO3 (Base)->Suzuki Coupling Toluene/Water Toluene/Water Toluene/Water->Suzuki Coupling 90 °C 90 °C 90 °C->Suzuki Coupling This compound This compound Suzuki Coupling->this compound Product

Caption: Suzuki-Miyaura coupling for the synthesis of this compound.

Applications in Organic Electronics

The unique electronic properties of this compound make it and its derivatives promising candidates for use in organic electronic devices, such as perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs).

2.1. Perovskite Solar Cells (PSCs): Hole-Transporting Material

In PSCs, a hole-transporting material (HTM) is a crucial component that facilitates the efficient extraction of holes from the perovskite absorber layer to the electrode. Pyridine-containing molecules have shown great promise as HTMs due to their ability to interact favorably with the perovskite surface, which can lead to improved charge extraction and device stability.[8][9][10][11]

Mechanism of Action: The nitrogen atom in the pyridine ring can coordinate with uncoordinated lead ions (Pb²⁺) at the perovskite surface, passivating defects and reducing non-radiative recombination. The methoxy group on the phenyl ring acts as an electron-donating group, which can help to raise the highest occupied molecular orbital (HOMO) energy level of the molecule for better alignment with the valence band of the perovskite, facilitating efficient hole transfer.

While specific performance data for this compound as an HTM is not yet widely published, derivatives with similar structural motifs have demonstrated impressive results.

| HTM Derivative | Device Architecture | Power Conversion Efficiency (PCE) | Reference | | :--- | :--- | :--- | | Pyridine-core Triphenylamine (H-Pyr) | Inverted (p-i-n) | 17.09% |[8] | | Thienoimidazole-pyridine core (CYH23) | Inverted (p-i-n) | 18.77% |[10] | | Spiro-OMeTAD (benchmark) | n-i-p | ~18-22% |[12] |

G cluster_device Perovskite Solar Cell Architecture (n-i-p) Anode Anode (e.g., Ag) HTM Hole-Transporting Material (e.g., this compound derivative) Anode->HTM Perovskite Perovskite Absorber Layer HTM->Perovskite ETL Electron-Transporting Layer (e.g., TiO2) Perovskite->ETL FTO Transparent Conductive Oxide (e.g., FTO) ETL->FTO Incident Light Incident Light G CatalyticCycle Catalytic Cycle Pd(0)L₂ Oxidative Addition Transmetalation Reductive Elimination CatalyticCycle:f3->CatalyticCycle:f0 Coupled Product (R-R') Coupled Product (R-R') CatalyticCycle:f3->Coupled Product (R-R') Aryl Halide (R-X) Aryl Halide (R-X) Aryl Halide (R-X)->CatalyticCycle:f1 Organoboron (R'-BY₂) Organoboron (R'-BY₂) Organoboron (R'-BY₂)->CatalyticCycle:f2 This compound (L) This compound (L) This compound (L)->CatalyticCycle:f0 Ligand

Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

Future Outlook

The versatility of this compound as a building block in materials science is evident from its current and potential applications. Further research into the design and synthesis of more complex derivatives is expected to yield materials with even more enhanced properties. For instance, the development of novel fluorescent sensors based on this scaffold could lead to new analytical tools for environmental and biological monitoring. In the realm of organic electronics, the fine-tuning of the electronic properties of this compound-based materials could lead to even more efficient and stable solar cells and OLEDs. The exploration of its coordination chemistry with other transition metals may also unveil new catalytic activities.

References

  • Jayarama, A., et al. (2015). Synthesis, growth, and characterization of 3-(4-Methoxyphenyl)-1-(pyridin-2-yl) prop-2-en-1-one single crystal: A potential NLO material. ResearchGate. [Link]

  • ChemSynthesis. (2023). This compound. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab. [Link]

  • Wang, J., et al. (2018). Molecular design to regulate the photophysical properties of multifunctional TADF emitters towards high-performance TADF-based OLEDs with EQEs up to 22.4% and small efficiency roll-offs. Journal of Materials Chemistry C, 6(8), 2011-2018. [Link]

  • Myers, A. G. (2014). The Suzuki Reaction. Andrew G. Myers Research Group. [Link]

  • Crystal structure, linear and nonlinear optical properties of three thiophenyl chalcone derivatives: A combined experimental and computational study. (2020). ResearchGate. [Link]

  • Sigman, M. S., & Sigman, D. S. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1843–1855. [Link]

  • Chemical and photophysical properties of materials for OLEDs. (2014). ResearchGate. [Link]

  • NONLINEAR OPTICAL PROPERTIES OF CHALCONES. (2019). ResearchGate. [Link]

  • Pyridine-triphenylamine hole transport material for inverted perovskite solar cells. (2018). ResearchGate. [Link]

  • The Suzuki Reaction. (n.d.). Andrew G. Myers Research Group, Harvard University. [Link]

  • Heteroaryl Derivatives for Hole-Transport Layers Improve Thermal Stability of Perovskite Solar Cells. (2023). ChemRxiv. [Link]

  • Synthesis, characterization and catalytic evaluation of three new Pd-iminophosphine complexes on Suzuki cross-coupling reactions. (2017). ResearchGate. [Link]

  • Thienoimidazole-pyridine based small molecule hole transport materials for dopant-free, efficient inverted perovskite solar cells. (2021). RSC Publishing. [Link]

  • Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. (n.d.). Rose-Hulman Institute of Technology. [Link]

  • Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. (2019). J-Stage. [Link]

  • Leverage of Pyridine Isomer on Phenothiazine Core: Organic Semiconductors as Selective Layers in Perovskite Solar Cells. (2022). ACS Publications. [Link]

  • Hole-Transporting Materials for Perovskite Solar Cells Employing an Anthradithiophene Core. (2021). ACS Publications. [Link]

  • Photophysical properties and OLED performance of light-emitting platinum(ii) complexes. (2013). Dalton Transactions. [Link]

  • Synthesis and catalytic properties of palladium(ii) complexes with P,π-chelating ferrocene phosphinoallyl ligands and their non-tethered analogues. (2018). Dalton Transactions. [Link]

  • Tetraaryl pyrenes: photophysical properties, computational studies, crystal structures, and application in OLEDs. (2015). AUB ScholarWorks. [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022). PubMed Central. [Link]

Sources

Application Note & Protocol: Suzuki-Miyaura Coupling of 3-Bromopyridine with 4-Methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed protocol and in-depth scientific rationale for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 3-bromopyridine with 4-methoxyphenylboronic acid. This transformation is a key reaction in the synthesis of pharmaceutically relevant biaryl structures. This document offers researchers, scientists, and drug development professionals a robust framework for successfully executing this reaction, including insights into catalyst selection, reaction optimization, and troubleshooting common challenges associated with heteroaryl couplings.

Introduction: The Power of the Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates.[1][2] Developed by Akira Suzuki, who was awarded the Nobel Prize in Chemistry in 2010 for this work, the reaction is celebrated for its versatility, mild reaction conditions, and tolerance of a wide array of functional groups.[1][3] These attributes have made it an indispensable tool in the pharmaceutical and fine chemical industries for the construction of complex molecular architectures, particularly biaryl and heteroaryl scaffolds.[4][5]

The coupling of 3-bromopyridine, an electron-deficient heteroaryl halide, with 4-methoxyphenylboronic acid, an electron-rich arylboronic acid, presents a classic yet insightful example of the Suzuki-Miyaura reaction's application. The resulting product, 3-(4-methoxyphenyl)pyridine, is a valuable building block in medicinal chemistry. However, the inherent electronic properties of pyridyl substrates can introduce specific challenges, such as catalyst inhibition by the pyridine nitrogen.[6][7] This guide will address these nuances, providing a field-proven protocol and the scientific reasoning behind each procedural step.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The cycle is generally understood to comprise three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3]

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)Ln (Active Catalyst) ArPd(II)XL2 Ar-Pd(II)-X (Ln) Pd(0)L2->ArPd(II)XL2 Ar-X Oxidative_Addition Oxidative Addition ArPd(II)Ar'L2 Ar-Pd(II)-Ar' (Ln) ArPd(II)XL2->ArPd(II)Ar'L2 Ar'-B(OR)2 Base Transmetalation Transmetalation ArPd(II)Ar'L2->Pd(0)L2 Product Ar-Ar' (Product) ArPd(II)Ar'L2->Product Reductive_Elimination Reductive Elimination

Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (3-bromopyridine), forming a Pd(II) intermediate.[2][3] The electron-deficient nature of the pyridine ring generally facilitates this step.

  • Transmetalation: This is a crucial step where the organic group from the organoboron species (4-methoxyphenylboronic acid) is transferred to the palladium center. This process is activated by a base, which forms a boronate species, enhancing the nucleophilicity of the organic moiety.[1][8][9]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst to continue the cycle.[2][3]

Experimental Protocol

This protocol is designed for a 1 mmol scale reaction. Appropriate adjustments to reagent quantities and vessel sizes should be made for scaling up or down.

Materials and Reagents
Reagent/MaterialFormulaMW ( g/mol )AmountMmolEq.
3-BromopyridineC₅H₄BrN157.99158 mg1.01.0
4-Methoxyphenylboronic acidC₇H₉BO₃151.96182 mg1.21.2
Pd(PPh₃)₄C₇₂H₆₀P₄Pd1155.5623 mg0.020.02
Potassium Carbonate (K₂CO₃)K₂CO₃138.21276 mg2.02.0
1,4-DioxaneC₄H₈O₂88.118 mL--
Water (deionized, degassed)H₂O18.022 mL--
Equipment
  • 50 mL round-bottom flask or reaction vial

  • Magnetic stirrer and stir bar

  • Condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Heating mantle or oil bath with temperature control

  • Standard laboratory glassware for workup

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure

Figure 2. Experimental workflow for the Suzuki-Miyaura coupling.

  • Reaction Setup: To an oven-dried 50 mL round-bottom flask containing a magnetic stir bar, add 3-bromopyridine (158 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. Maintaining an inert atmosphere is crucial as the active Pd(0) catalyst is sensitive to oxygen.[10]

  • Solvent and Catalyst Addition: Under a positive pressure of inert gas, add 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe. Subsequently, add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 23 mg, 0.02 mmol). The use of a pre-catalyst that is reduced in situ to Pd(0) is also a common practice.[3]

  • Reaction Execution: Attach a condenser to the flask and heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typically, the reaction should be complete within 4-12 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).[2][11]

  • Purification:

    • Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

    • The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure this compound.[11]

Discussion and Scientific Rationale

Choice of Catalyst and Ligand

The selection of the palladium source and its associated ligands is paramount for a successful Suzuki-Miyaura coupling.[5] For this protocol, Pd(PPh₃)₄ is chosen due to its commercial availability and efficacy as a Pd(0) source. The triphenylphosphine ligands stabilize the palladium center. For more challenging couplings, particularly with sterically hindered or electron-rich aryl chlorides, more sophisticated, bulky, and electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos may be required to facilitate the oxidative addition and reductive elimination steps.[6][12]

The Critical Role of the Base

The base plays a multifaceted role in the Suzuki-Miyaura reaction.[8] Its primary function is to activate the boronic acid for transmetalation by forming a more nucleophilic boronate species.[9][13] Potassium carbonate (K₂CO₃) is a moderately strong inorganic base that is effective for this transformation. Other commonly used bases include cesium carbonate (Cs₂CO₃), which is often more effective due to its higher solubility, and potassium phosphate (K₃PO₄).[8] The choice of base can significantly impact the reaction rate and yield, and may need to be optimized for different substrate pairings.

Solvent System

A mixture of an organic solvent and water is often employed in Suzuki-Miyaura couplings. 1,4-Dioxane is a common choice due to its ability to dissolve both the organic substrates and the palladium catalyst. The addition of water helps to dissolve the inorganic base and facilitates the formation of the active boronate species.[14] It is essential to use degassed solvents to prevent the oxidation and deactivation of the Pd(0) catalyst.[6]

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst (oxygen exposure).Poor quality reagents.Insufficient temperature.Ensure rigorous degassing and maintenance of an inert atmosphere.[10]Verify the purity of starting materials.Increase the reaction temperature.
Homocoupling of Boronic Acid Presence of oxygen.Use of a Pd(II) precatalyst without complete reduction.Improve degassing procedures.[10]Consider using a Pd(0) source directly.
Protodeboronation Hydrolysis of the boronic acid.Use a less aqueous solvent system or consider using a more stable boronic ester (e.g., a pinacol ester).[6]
Catalyst Decomposition (black precipitate) High temperature.Ligand degradation.Lower the reaction temperature.Employ a more robust ligand, such as an N-heterocyclic carbene (NHC).[15]

Conclusion

The Suzuki-Miyaura cross-coupling of 3-bromopyridine with 4-methoxyphenylboronic acid is a highly efficient and reliable method for the synthesis of a key biaryl scaffold. By understanding the underlying mechanism and the critical roles of the catalyst, base, and solvent, researchers can effectively troubleshoot and optimize this reaction for their specific applications. The protocol provided herein serves as a validated starting point for the successful execution of this important transformation in a laboratory setting.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Braga, A. C. S.; Morgon, N. H.; Ujaque, G.; Maseras, F. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]

  • Lima, C.; et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal. [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • ACS Publications. Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. [Link]

  • ChemRxiv. The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • ResearchGate. How can the work up of Suzuki Reaction of arylbromides be best carried out? [Link]

  • Thieme. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. [Link]

  • ACS Publications. Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. [Link]

  • ACS Publications. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. [Link]

  • ResearchGate. Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. [Link]

  • American Chemical Society. Don't Forget the Workup. [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling? [Link]

  • National Institutes of Health. Highly Efficient Method for Suzuki Reactions in Aqueous Media. [Link]

  • Organic Synthesis. Suzuki-Miyaura Coupling. [Link]

  • Arkivoc. Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. [Link]

  • Wiley Online Library. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. [Link]

  • Myers Research Group, Harvard University. The Suzuki Reaction. [Link]

  • ResearchGate. Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... [Link]

  • Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]

Sources

Application Notes and Protocols: The 3-(4-methoxyphenyl)pyridine Moiety as a Versatile Building Block for Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Pyridine Derivatives in OLED Technology

Organic Light-Emitting Diodes (OLEDs) represent a significant advancement in display and lighting technology, offering superior contrast, wider viewing angles, and faster response times compared to traditional liquid crystal displays. The performance of an OLED is intrinsically linked to the molecular architecture of the organic materials used within its multilayer structure. Pyridine derivatives have emerged as a critical class of materials in this field due to their inherent electronic properties and synthetic versatility.[1] The electron-deficient nature of the pyridine ring makes it an excellent candidate for electron-transporting materials (ETMs) and host materials in phosphorescent OLEDs (PhOLEDs), where high triplet energy is required to prevent exciton quenching.[1][2]

This guide focuses on the 3-(4-methoxyphenyl)pyridine moiety, a strategic building block for designing advanced OLED materials. This structural unit combines the electron-withdrawing character of the pyridine ring with the electron-donating and hole-transporting propensity of the methoxy-substituted phenyl group.[3][4] This unique combination allows for the development of bipolar materials capable of transporting both holes and electrons, or for fine-tuning the energy levels and charge transport properties of dedicated hole-transporting layers (HTLs) or electron-transporting layers (ETLs). By strategically incorporating this moiety into larger molecular frameworks, researchers can engineer materials with tailored properties to enhance device efficiency, stability, and color purity.

PART 1: Core Applications of the this compound Moiety

The unique electronic characteristics of the this compound unit make it a versatile component for various layers within an OLED device.

Hole-Transporting Materials (HTMs)

The methoxyphenyl group is a well-known electron-rich moiety that facilitates hole transport.[3][4][5] When incorporated into a larger molecule, the this compound unit can enhance hole injection from the anode and improve the overall hole mobility of the HTL. The pyridine core, while electron-deficient, can be used as a structural scaffold to attach other functional groups, influencing the material's morphology, thermal stability, and highest occupied molecular orbital (HOMO) energy level for better alignment with adjacent layers.[2][6]

For instance, in pyrene-pyridine integrated systems, functionalized pyridine units have been shown to create HTMs with suitable HOMO values (around 5.6 eV) for efficient hole injection from indium tin oxide (ITO) anodes.[6] Materials incorporating these principles demonstrate stable performance and reduced efficiency roll-off at high brightness.

Electron-Transporting Materials (ETMs) and Bipolar Hosts

The electron-deficient pyridine ring is a key component for designing effective ETMs.[1][7][8] It helps to lower the lowest unoccupied molecular orbital (LUMO) energy level, which facilitates electron injection from the cathode. By combining this with the hole-transporting methoxyphenyl group, a bipolar material can be created. Bipolar host materials are highly desirable in PhOLEDs as they promote a more balanced distribution of charge carriers within the emissive layer, leading to a wider recombination zone and reduced efficiency roll-off.

A well-designed bipolar host containing the this compound moiety can possess a high triplet energy level, crucial for confining triplet excitons on the phosphorescent guest emitter and preventing energy loss. The ability to tune the frontier energy levels by modifying the pyridine core allows for the optimization of electron injection and hole-blocking properties.[1]

PART 2: Experimental Protocols and Methodologies

Synthesis Protocol: Suzuki-Miyaura Cross-Coupling

A common and efficient method for synthesizing molecules containing the this compound unit is the Suzuki-Miyaura cross-coupling reaction.[9][10][11][12] This protocol outlines a general procedure for coupling a pyridine-based halide with a methoxyphenylboronic acid derivative.

Objective: To synthesize a functional OLED material incorporating the this compound moiety.

Starting Materials:

  • 3-Bromopyridine (or a more complex pyridine-containing halide)

  • 4-Methoxyphenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., Toluene, Dioxane, DMF)

Step-by-Step Protocol:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 3-bromopyridine (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and the base (2.0-3.0 eq).

  • Catalyst Addition: Add the palladium catalyst (0.01-0.05 eq) to the flask.

  • Solvent Addition: Add the anhydrous solvent to the flask via syringe. The reaction mixture is typically stirred at room temperature for 15-30 minutes to ensure proper mixing.

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and maintain it for the required time (4-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired this compound derivative.

G cluster_synthesis Synthesis Workflow: Suzuki-Miyaura Coupling start Combine Reactants: 3-Bromopyridine 4-Methoxyphenylboronic acid Base catalyst Add Palladium Catalyst start->catalyst solvent Add Anhydrous Solvent catalyst->solvent heat Heat Reaction Mixture (80-110 °C) solvent->heat workup Aqueous Work-up & Extraction heat->workup purify Column Chromatography workup->purify product Final Product: This compound Derivative purify->product

Caption: General workflow for synthesizing 3-arylpyridines via Suzuki-Miyaura coupling.

OLED Fabrication Protocol: Solution Processing

This protocol describes the fabrication of a multilayer OLED device using spin-coating, a common solution-based deposition technique.[13][14][15][16]

Objective: To fabricate a functional OLED device using a material containing the this compound moiety as the Hole-Transporting Layer (HTL).

Device Structure: ITO / PEDOT:PSS / HTL / Emissive Layer (EML) / ETM / LiF / Al

Step-by-Step Protocol:

  • Substrate Cleaning: Clean pre-patterned Indium Tin Oxide (ITO) glass substrates by sequential ultrasonication in a cleaning solution (e.g., Hellmanex), deionized water, acetone, and isopropanol (15 minutes each). Dry the substrates with a stream of nitrogen gas and treat with UV-Ozone for 15 minutes immediately before use to improve the work function and remove organic residues.

  • Hole-Injection Layer (HIL) Deposition: In a nitrogen-filled glovebox, spin-coat a filtered solution of poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) onto the ITO substrate at 4000-5000 rpm for 30-60 seconds. Anneal the substrate at 120-150 °C for 15 minutes on a hotplate.

  • Hole-Transporting Layer (HTL) Deposition: Prepare a solution of the this compound-containing HTL material in a suitable organic solvent (e.g., toluene, chlorobenzene). Spin-coat the HTL solution onto the PEDOT:PSS layer. The spin speed and solution concentration will determine the film thickness (typically 20-40 nm). Anneal the film according to the material's specifications (e.g., 80-100 °C for 10 minutes).

  • Emissive Layer (EML) Deposition: Spin-coat the emissive layer material (e.g., a host doped with a phosphorescent emitter) onto the HTL. Anneal as required.

  • Electron-Transporting Layer (ETL) Deposition: Spin-coat the ETL material (e.g., TPBi) onto the EML. Anneal as required.

  • Cathode Deposition: Transfer the substrates to a high-vacuum thermal evaporator (<10⁻⁶ Torr). Deposit a thin layer of Lithium Fluoride (LiF) (approx. 1 nm) followed by a thicker layer of Aluminum (Al) (approx. 100 nm) through a shadow mask to define the cathode area.

  • Encapsulation: Encapsulate the completed device using a UV-curable epoxy and a cover glass inside the glovebox to protect the organic layers from oxygen and moisture.

G cluster_fab OLED Fabrication Workflow (Solution Processing) clean ITO Substrate Cleaning hil Spin-Coat PEDOT:PSS (HIL) clean->hil htl Spin-Coat HTL hil->htl eml Spin-Coat EML htl->eml etl Spin-Coat ETL eml->etl cathode Thermal Evaporation of LiF/Al (Cathode) etl->cathode encap Encapsulation cathode->encap G cluster_energy Illustrative OLED Energy Level Diagram cluster_levels Anode Anode (ITO) ~4.7 eV HIL HIL (PEDOT:PSS) ~5.2 eV Anode->HIL Hole Injection HTL HTL HOMO ~5.6 eV HIL->HTL EML EML HTL->EML ETL ETL LUMO ~3.0 eV EML->ETL Electron Injection Cathode Cathode (LiF/Al) ~2.9 eV ETL->Cathode LUMO LUMO HOMO HOMO

Caption: Illustrative energy level diagram for a typical multilayer OLED.

Conclusion

The this compound moiety serves as a powerful and versatile building block in the design of advanced materials for organic light-emitting diodes. Its unique combination of electron-donating and electron-withdrawing characteristics allows for the creation of materials with tailored charge-transport properties, suitable for use in hole-transporting, electron-transporting, and bipolar host layers. By employing robust synthetic strategies like the Suzuki-Miyaura cross-coupling and optimizing device fabrication through either solution processing or vacuum deposition, researchers can leverage this structural unit to develop highly efficient and stable OLEDs for next-generation displays and solid-state lighting.

References

  • Recent development of pyridine based charge transporting materials for organic light-emitting diodes and perovskite solar cells. RSC Publishing.

  • Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. PMC - NIH.

  • Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. RSC Publishing.

  • OLED Fabrication Techniques 1 - Vacuum Deposition. Guangzhou Mianhong.

  • Effect of methoxy-substitutions on the hole transport properties of carbazole-based compounds: pros and cons. Journal of Materials Chemistry C (RSC Publishing).

  • New Methods for Optical Characterization of OLED Displays. ResearchGate.

  • Characterization of organic light emitting diodes (OLED) using depth-profiling XPS technique. ResearchGate.

  • Electrical characterization and modeling of Organic Light-Emitting Diodes (OLEDs). IEEE Xplore.

  • Characterization of organic light-emitting diodes using impedance spectroscopy and equivalent circuits. Journal of Materials Chemistry C (RSC Publishing).

  • Manufacturing Process of OLED. Canon Tokki Corporation.

  • OLED Organic Light Emitting Diode characterisation with Spectroscopic Ellipsometry. HORIBA.

  • Functional Pyrene–Pyridine-Integrated Hole-Transporting Materials for Solution-Processed OLEDs with Reduced Efficiency Roll-Off. ACS Omega.

  • Pyridine-Based Electron-Transport Materials with High Solubility, Excellent Film-Forming Ability, and Wettability for Inkjet-Printed OLEDs. ACS Publications.

  • Exploration of conjugated π-bridge units in N,N-bis(4-methoxyphenyl)naphthalen-2-amine derivative-based hole transporting materials for perovskite solar cell applications: a DFT and experimental investigation. PMC - NIH.

  • m-Methoxy Substituents in a Tetraphenylethylene-Based Hole-Transport Material for Efficient Perovskite Solar Cells. Semantic Scholar.

  • OLED Fabrication | How to make an OLED Device. Ossila.

  • Dopant-free hydrophobic fluorene-based hole transport materials: impact of methoxy-substituted triphenylamine and carbazole peripheral groups on the performance of perovskite solar cells. Sustainable Energy & Fuels (RSC Publishing).

  • Effect of methoxy-substitutions on the hole transport properties of carbazole-based compounds: pros and cons. ResearchGate.

  • Rationally heteroarylated pyridines as hole transport materials for OLEDs. RSC Publishing.

  • Pyridine-Based Electron-Transport Materials with High Solubility, Excellent Film-Forming Ability, and Wettability for Inkjet-Printed OLEDs. PubMed.

  • Researchers suggest a new four-step process to pattern solution-processable OLED emitter layers without UV radiation or etching. OLED-Info.

  • Low-temperature conformal vacuum deposition of OLED devices using close-space sublimation. Researching.

  • Solution-Processed Organic Light-Emitting Diodes Using a Lamination Method. MDPI.

  • All-Solution-Processed Organic Light-Emitting Diodes Based on Photostable Photo-cross-linkable Fluorescent Small Molecules. ACS Publications.

  • Manufacturing of OLEDs – challenges and solutions. eeNews Europe.

  • Chemoselective Synthesis of Arylpyridines via Suzuki-Miyaura Cross-Coupling Reactions. ResearchGate.

  • Vacuum Thermal Evaporation for OLEDs: Fundamentals, Optimization, and Implications for Perovskite LEDs. ResearchGate.

  • Suzuki Coupling. Organic Chemistry Portal.

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont.

Sources

Application Notes and Protocols: Functionalization of the Pyridine Ring in 3-(4-Methoxyphenyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the chemical functionalization of the pyridine ring in 3-(4-methoxyphenyl)pyridine. This molecule serves as a valuable scaffold in medicinal chemistry and materials science. This guide offers detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals. We will explore a range of strategic modifications, including electrophilic and nucleophilic substitutions, directed ortho-metalation, and modern cross-coupling methodologies. Each section is designed to provide not only step-by-step procedures but also the underlying chemical principles to empower researchers in their synthetic endeavors.

Introduction

The 3-arylpyridine motif is a privileged structure in numerous biologically active compounds.[1] The specific molecule, this compound, combines the electron-deficient nature of the pyridine ring with the electron-rich methoxyphenyl group, presenting a unique set of challenges and opportunities for selective functionalization. The ability to precisely install new functional groups onto the pyridine core is paramount for tuning the pharmacological and material properties of derivative compounds. This guide will detail several key strategies to achieve this, moving from classical approaches to modern, highly selective catalytic methods.

Section 1: Electrophilic Aromatic Substitution

The pyridine ring is generally deactivated towards electrophilic aromatic substitution (SEAr) compared to benzene, due to the electron-withdrawing effect of the nitrogen atom.[2] Reactions typically require harsh conditions, and substitution occurs preferentially at the 3- and 5-positions.[2][3] However, the presence of the 4-methoxyphenyl group at the 3-position further influences the regioselectivity.

Nitration of this compound

Nitration introduces a versatile nitro group that can be further transformed into other functionalities, such as amines. Due to the deactivating nature of the pyridyl nitrogen, forcing conditions are necessary.

Causality: The strong acid protonates the pyridine nitrogen, further deactivating the ring and directing the incoming electrophile (NO₂⁺) to the positions meta to the nitrogen, namely C2, C4, and C6. The C5 position is also a possibility. Steric hindrance from the methoxyphenyl group will influence the final isomeric ratio. Nitration of pyridine N-oxide is a common strategy to achieve 4-substitution.[4]

Protocol 1: Nitration

Materials:

  • This compound

  • Fuming Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice

  • Saturated Sodium Carbonate solution (Na₂CO₃)

  • Acetone

Procedure:

  • In a three-neck flask equipped with a reflux condenser and an addition funnel, carefully prepare the nitrating mixture by slowly adding 30 mL of concentrated H₂SO₄ to 12 mL of fuming HNO₃, while cooling in an ice bath.[4]

  • Add 10 mmol of this compound to the reaction flask and heat to 60°C.

  • Add the nitrating acid dropwise over 30 minutes.

  • Heat the reaction mixture to 125-130°C for 3 hours.[4]

  • After cooling, pour the mixture onto 150 g of crushed ice.

  • Carefully neutralize the solution with a saturated Na₂CO₃ solution until a pH of 7-8 is reached.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the crude product with acetone to remove inorganic salts.

  • Evaporate the acetone to yield the nitrated product. Further purification can be achieved by recrystallization.

Expected Outcome: A mixture of nitro-isomers, with substitution likely at the C2, C4, C5, and C6 positions of the pyridine ring. The precise ratio will need to be determined by analytical techniques such as NMR spectroscopy.

Halogenation

Direct halogenation of pyridines can be challenging, often requiring high temperatures and resulting in mixtures of products. However, recent advancements have provided more selective methods.[5][6]

Causality: Similar to nitration, electrophilic halogenation is directed to the positions meta to the ring nitrogen. The choice of halogenating agent and catalyst is crucial for achieving acceptable yields and selectivity.

Protocol 2: Bromination

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Sulfuric Acid (H₂SO₄)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate solution (NaHCO₃)

Procedure:

  • Dissolve this compound in concentrated H₂SO₄ at 0°C.

  • Add NBS portion-wise over 30 minutes.

  • Allow the reaction to stir at room temperature for 24 hours.

  • Carefully pour the reaction mixture onto ice.

  • Neutralize with saturated NaHCO₃ solution.

  • Extract the product with DCM.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography.

Section 2: Nucleophilic Aromatic Substitution (SNA)

Nucleophilic aromatic substitution on the pyridine ring is favored at the C2, C4, and C6 positions, as the negative charge in the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom.[7][8] This reactivity is often exploited by first installing a good leaving group, such as a halide, at these positions.

Chichibabin Amination

The Chichibabin reaction is a classic method for the direct amination of pyridines.[8]

Causality: This reaction proceeds via nucleophilic attack of the amide anion (e.g., from NaNH₂) at the C2 or C6 position, followed by the elimination of a hydride ion.

Protocol 3: Direct Amination

Materials:

  • This compound

  • Sodium Amide (NaNH₂)

  • Toluene, anhydrous

  • Ammonium Chloride solution, saturated

Procedure:

  • To a suspension of NaNH₂ in anhydrous toluene, add a solution of this compound in toluene.

  • Heat the mixture to reflux for 4-6 hours.

  • Cool the reaction to room temperature and quench by the slow addition of saturated ammonium chloride solution.

  • Separate the organic layer, and extract the aqueous layer with toluene.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

Expected Outcome: A mixture of 2-amino- and 6-amino-3-(4-methoxyphenyl)pyridine.

Section 3: Directed ortho-Metalation (DoM)

Directed ortho-metalation is a powerful strategy for the regioselective functionalization of aromatic rings.[9][10] It relies on a directing group to guide a strong base to deprotonate an adjacent ortho-position, creating a nucleophilic organometallic species that can be trapped with an electrophile.

Causality: While the pyridine nitrogen itself can act as a directing group, its coordination to the organolithium reagent can also lead to nucleophilic addition to the ring.[11] The methoxy group on the phenyl ring can also direct metalation. Careful selection of the base and reaction conditions is therefore critical to control the site of deprotonation.

Lithiation and Functionalization

Using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or a hindered lithium amide can favor deprotonation over addition.

Protocol 4: ortho-Lithiation and Silylation

Materials:

  • This compound

  • n-Butyllithium (n-BuLi)

  • Diisopropylamine

  • Tetrahydrofuran (THF), anhydrous

  • Chlorotrimethylsilane (TMSCl)

  • Saturated Ammonium Chloride solution

Procedure:

  • In a flame-dried flask under an inert atmosphere, prepare LDA in situ by adding n-BuLi to a solution of diisopropylamine in anhydrous THF at -78°C.

  • Add a solution of this compound in THF to the LDA solution at -78°C.

  • Stir the mixture at this temperature for 1-2 hours to ensure complete deprotonation.

  • Add TMSCl dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for an additional hour.

  • Quench the reaction with saturated ammonium chloride solution.

  • Extract the product with diethyl ether.

  • Dry the combined organic layers, filter, and concentrate.

  • Purify by column chromatography.

Expected Outcome: The major product is expected to be 2-trimethylsilyl-3-(4-methoxyphenyl)pyridine, resulting from deprotonation at the most acidic C-H bond ortho to the pyridine nitrogen.

Section 4: Modern Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are indispensable tools for C-C bond formation.[12] These reactions typically require a pre-functionalized pyridine, such as a halopyridine.

Suzuki-Miyaura Coupling

This reaction couples an organoboron reagent with an organohalide.[1][13] To apply this to our system, we would first need to halogenate the this compound.

Protocol 5: Synthesis of a Biarylpyridine via Suzuki-Miyaura Coupling

Prerequisite: A halogenated derivative of this compound (e.g., 2-bromo-3-(4-methoxyphenyl)pyridine, prepared via a method like Protocol 2 or a more selective halogenation).

Materials:

  • 2-Bromo-3-(4-methoxyphenyl)pyridine

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable ligand

  • Sodium Carbonate (Na₂CO₃)

  • Toluene/Ethanol/Water solvent mixture

  • Ethyl Acetate

  • Brine

Procedure:

  • In a reaction vessel, combine 2-bromo-3-(4-methoxyphenyl)pyridine, the arylboronic acid (1.2 equivalents), Na₂CO₃ (2 equivalents), and the palladium catalyst system (e.g., Pd(OAc)₂ and PPh₃).

  • Add the degassed solvent mixture (e.g., Toluene/Ethanol/Water 3:1:1).

  • Heat the reaction mixture to 80-100°C under an inert atmosphere until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool the reaction, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the product by column chromatography.

Reaction TypeReagentsPosition(s) Functionalized
NitrationHNO₃, H₂SO₄C2, C4, C5, C6
AminationNaNH₂C2, C6
Lithiation-SilylationLDA, TMSClC2
Suzuki-MiyauraArylboronic acid, Pd catalystPosition of pre-installed halide
C-H Activation/Arylation

Direct C-H activation offers a more atom-economical approach by avoiding the pre-functionalization step.[14][15][16]

Causality: Transition metal catalysts, often palladium or rhodium, can selectively cleave a C-H bond and replace it with a new C-C bond. The pyridine nitrogen can act as a directing group, favoring functionalization at the C2 position.

Protocol 6: Palladium-Catalyzed Direct Arylation

Materials:

  • This compound

  • Aryl bromide or iodide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Pivalic acid (PivOH)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylacetamide (DMA)

Procedure:

  • Combine this compound, the aryl halide (1.5 equivalents), Pd(OAc)₂ (5 mol%), PivOH (30 mol%), and K₂CO₃ (2 equivalents) in a reaction tube.

  • Add DMA as the solvent.

  • Seal the tube and heat to 120-140°C for 12-24 hours.

  • Cool the reaction, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify by column chromatography.

Expected Outcome: The primary product is expected to be 2-aryl-3-(4-methoxyphenyl)pyridine.

Visualizations

Reaction Strategy Flowchart

Functionalization_Strategies cluster_electrophilic Electrophilic Substitution cluster_nucleophilic Nucleophilic Substitution cluster_metalation Directed Metalation cluster_coupling Cross-Coupling Start This compound Nitration Nitration (HNO3, H2SO4) Start->Nitration Halogenation Halogenation (NBS, H2SO4) Start->Halogenation Amination Chichibabin (NaNH2) Start->Amination Lithiation ortho-Lithiation (LDA) Start->Lithiation CH_Activation C-H Activation (Pd catalyst, Aryl-X) Start->CH_Activation Halogenated_Py Halogenated Intermediate Halogenation->Halogenated_Py Trapping Electrophilic Trap (e.g., TMSCl) Lithiation->Trapping Suzuki Suzuki Coupling (Ar-B(OH)2, Pd cat.) Halogenated_Py->Suzuki caption Decision tree for functionalizing this compound.

Caption: Decision tree for functionalizing this compound.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L2 ArPdX Ar-Pd(II)-X(L2) Pd0->ArPdX Oxidative Addition ArPdAr_prime Ar-Pd(II)-Ar'(L2) ArPdX->ArPdAr_prime Transmetalation ArPdAr_prime->Pd0 Reductive Elimination Product Ar-Ar' ArPdAr_prime->Product ArBOH2 Ar'-B(OH)2 ArBOH2->ArPdX ArX Ar-X ArX->ArPdX Base Base Base->ArPdX caption Simplified Suzuki-Miyaura catalytic cycle.

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Conclusion

The functionalization of this compound offers a rich field for chemical exploration, driven by the quest for novel therapeutic agents and functional materials. This guide has provided a detailed overview of several key synthetic strategies, from classical electrophilic and nucleophilic substitutions to modern metal-catalyzed cross-couplings and C-H functionalization. The choice of methodology will ultimately depend on the desired substitution pattern and the functional group tolerance of the overall synthetic plan. By understanding the underlying principles of reactivity and regioselectivity, researchers can make informed decisions to efficiently access a wide array of valuable derivatives from this important heterocyclic scaffold.

References

  • MDPI. (n.d.). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Retrieved from [Link]

  • Wikipedia. (2023, December 27). Minisci reaction. In Wikipedia. Retrieved from [Link]

  • ResearchGate. (n.d.). Regioselective Triple Suzuki Couplings of Trihalopyridines | Request PDF. Retrieved from [Link]

  • ACS Omega. (2021, September 27). Palladium-Catalyzed Arylation of C(sp2)–H Bonds with 2-(1-Methylhydrazinyl)pyridine as the Bidentate Directing Group. Retrieved from [Link]

  • National Institutes of Health. (n.d.). C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring. Retrieved from [Link]

  • ResearchGate. (n.d.). The C−H arylation of various arylpyridines with arylsilanes. [a] Reaction conditions. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018, October 17). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Retrieved from [Link]

  • ACS Publications. (n.d.). The Journal of Organic Chemistry Ahead of Print. Retrieved from [Link]

  • PubMed. (2024, April 22). Reaction strategies for the meta-selective functionalization of pyridine through dearomatization. Retrieved from [Link]

  • Andrew G. Myers Research Group. (n.d.). ortho metalation. Retrieved from [Link]

  • ResearchGate. (n.d.). Functionalization of pyridines. | Download Scientific Diagram. Retrieved from [Link]

  • Wikipedia. (2023, November 28). Nucleophilic aromatic substitution. In Wikipedia. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Organic acid catalysed Minisci-type arylation of heterocycles with aryl acyl peroxides. Retrieved from [Link]

  • Wikipedia. (2023, July 22). Directed ortho metalation. In Wikipedia. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Photoredox-mediated Minisci C–H alkylation of N-heteroarenes using boronic acids and hypervalent iodine. Retrieved from [Link]

  • University of Illinois Urbana-Champaign. (n.d.). Directed (ortho) Metallation. Retrieved from [Link]

  • Baran Lab, Scripps Research. (n.d.). Directed Metalation: A Survival Guide. Retrieved from [Link]

  • Comptes Rendus de l'Académie des Sciences. (n.d.). Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Retrieved from [Link]

  • ResearchGate. (n.d.). Limitations of Minisci reactions for pyridine–pyridine coupling, and a boron‐mediated method proceeding through a radical–radical coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Calculated pK a (THF) values for 3-, 4-and 2-methoxypyridine, as well as their complexes with LiCl or/and LiTMP. Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). This compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Palladium-Catalyzed C−H Functionalization of Pyridine N-Oxides: Highly Selective Alkenylation and Direct Arylation with Unactivated Arenes. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Regioselective difunctionalization of pyridines via 3,4-pyridynes. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Directed ortho Metalation (DOM). Retrieved from [Link]

  • MDPI. (n.d.). Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substrates. Retrieved from [Link]

  • Science. (2022, November 18). Halogenation of the 3-position of pyridines through Zincke imine intermediates. Retrieved from [Link]

  • PubMed. (2020, November 20). Ir(III)-Catalyzed C-H Functionalization of Triphenylphosphine Oxide toward 3-Aryl Oxindoles. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • Wikipedia. (2023, December 16). Suzuki reaction. In Wikipedia. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Direct C–H Arylation of Electron-Deficient Heterocycles with Arylboronic Acids. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Retrieved from [Link]

  • Journal of the Chemical Society B: Physical Organic. (n.d.). The kinetics and mechanism of electrophilic substitution of heteroaromatic compounds. Part XX. Nitration of 3-hydroxypyridine, 6-hydroxy-2(1H)-pyridone, and some corresponding methyl derivatives. Retrieved from [Link]

  • ChemRxiv. (2022, July 6). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. Retrieved from [Link]

  • YouTube. (2020, September 3). (L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). 1004 Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide. Retrieved from [Link]

  • ACS Publications. (n.d.). Aromatic Substitution. XXIII.1 Nitration and Nitrosation of Pyridine with Nitronium and Nitrosonium Tetrafluoroborate. Isolation of N-Nitro. Retrieved from [Link]

  • Química Orgánica.org. (n.d.). Electrophilic substitution on pyridine. Retrieved from [Link]

  • Quora. (2017, April 10). Why does an electrophilic substitution reaction take place in the 3rd position of pyridine? Retrieved from [Link]

  • YouTube. (2017, July 28). Electrophilic substitution reactions - pyridine. Retrieved from [Link]

  • OpenStax. (n.d.). 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • AOBChem. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • MDPI. (2023, February 1). De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization. Retrieved from [Link]

  • ResearchGate. (2025, November 4). (PDF) Efficient nitration of meso-tetraphenylporphyrin with nitronium tetrafluoroborate. Retrieved from [Link]

Sources

Application Notes & Protocols: 3-(4-methoxyphenyl)pyridine as a Versatile Scaffold for the Development of Novel Tubulin Polymerization Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the utilization of 3-(4-methoxyphenyl)pyridine as a foundational chemical scaffold for the discovery and development of potent tubulin polymerization inhibitors. Microtubules, dynamic polymers of α- and β-tubulin, are critical for essential cellular functions, making them a validated and highly attractive target for anticancer drug development.[1] Compounds that disrupt microtubule dynamics can arrest cell division and induce apoptosis in rapidly proliferating cancer cells. This guide details the rationale behind targeting tubulin, the significance of the diarylpyridine scaffold, synthetic strategies, and detailed protocols for in vitro and cell-based characterization of novel inhibitors derived from this compound.

Introduction: Tubulin as a Premier Anticancer Target

Microtubules are essential components of the cytoskeleton, playing pivotal roles in cell division, intracellular transport, and the maintenance of cell shape.[1] They exist in a state of dynamic equilibrium, continuously undergoing phases of polymerization (growth) and depolymerization (shrinkage). This dynamic instability is fundamental to the formation and function of the mitotic spindle, which is responsible for segregating chromosomes during cell division.

The clinical success of microtubule-targeting agents, such as the taxanes (e.g., paclitaxel) which stabilize microtubules, and the vinca alkaloids (e.g., vincristine) which destabilize them, has validated tubulin as a key target in oncology.[2] A third major class of inhibitors binds to the colchicine site on β-tubulin, preventing polymerization and disrupting microtubule dynamics.[2] The this compound scaffold has emerged as a promising starting point for the design of novel colchicine site inhibitors.

The this compound Scaffold: A Privileged Structure

The this compound core represents a cis-restricted analogue of combretastatin A-4 (CA-4), a potent natural product tubulin inhibitor. The pyridine ring serves to lock the two aryl rings in a conformation that is favorable for binding to the colchicine site on tubulin. This structural motif offers several advantages:

  • Synthetic Tractability: The pyridine core is amenable to a variety of well-established chemical modifications, allowing for the systematic exploration of structure-activity relationships (SAR).

  • Favorable Pharmacokinetic Properties: Pyridine-containing compounds often exhibit desirable ADME (absorption, distribution, metabolism, and excretion) properties.

  • Potent Biological Activity: Derivatives of this scaffold have demonstrated significant antiproliferative activity against a range of human cancer cell lines, often in the nanomolar to low micromolar range.[3][4]

The general structure of these inhibitors consists of a substituted pyridine ring (Ring A) linked to a 4-methoxyphenyl group (Ring B). Further substitutions on the pyridine ring can be explored to optimize binding affinity and biological activity.

cluster_0 General Structure of this compound Analogs Scaffold R1, R2, R3 = Substituents for SAR exploration Pyridine Pyridine Ring (A-ring) Methoxy 4-Methoxyphenyl Ring (B-ring) Pyridine->Methoxy Linker for cis-conformation

Caption: General scaffold of this compound tubulin inhibitors.

Synthetic Strategies

The synthesis of this compound derivatives can be achieved through various established organic chemistry methodologies. A common approach involves a Suzuki or Stille cross-coupling reaction to form the biaryl core.

Illustrative Synthetic Scheme:

Start 3-Bromo-pyridine derivative Product This compound analog Start->Product Suzuki Coupling Reagent 4-Methoxyphenylboronic acid Reagent->Product Catalyst Pd catalyst Base Catalyst->Product

Caption: General workflow for the synthesis of target compounds.

Protocol 1: General Procedure for Suzuki Cross-Coupling

  • To a reaction vessel, add the substituted 3-halopyridine (1.0 eq.), 4-methoxyphenylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base such as K₂CO₃ (2.0 eq.).

  • Add a suitable solvent system, for example, a mixture of toluene, ethanol, and water.

  • Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and perform an aqueous workup.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired this compound derivative.

In Vitro Evaluation of Tubulin Polymerization Inhibition

The primary mechanism of action of these compounds is the inhibition of tubulin polymerization. This can be assessed using a cell-free in vitro assay that monitors the assembly of purified tubulin into microtubules.[1]

Protocol 2: Fluorescence-Based Tubulin Polymerization Assay [1]

This method is highly sensitive and suitable for high-throughput screening.

Materials:

  • Purified bovine brain tubulin (>99% pure)

  • General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA

  • GTP (Guanosine-5'-triphosphate) solution

  • Glycerol

  • Fluorescent reporter (e.g., DAPI, which fluoresces upon binding to microtubules)

  • Test compounds dissolved in DMSO

  • Positive control: Nocodazole or Combretastatin A-4

  • Negative control: DMSO vehicle

  • Black 96-well microplates

  • Temperature-controlled fluorescence plate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a 10x stock of your test compounds and controls in GTB.

    • On ice, prepare the tubulin reaction mix to a final concentration of 2 mg/mL tubulin in GTB supplemented with 1 mM GTP, 15% glycerol, and the fluorescent reporter.[1]

  • Assay Setup:

    • Pre-warm the 96-well plate and the plate reader to 37 °C.

    • Add 5 µL of the 10x test compound, positive control, or vehicle control to the appropriate wells.[1]

  • Initiation and Measurement:

    • To initiate polymerization, carefully add 45 µL of the ice-cold tubulin reaction mix to each well, avoiding bubbles. The final volume will be 50 µL.[1]

    • Immediately place the plate in the pre-warmed microplate reader.

    • Measure the fluorescence intensity (e.g., excitation at 360 nm, emission at 450 nm for DAPI) every minute for 60-90 minutes at 37 °C.

  • Data Analysis:

    • Plot fluorescence intensity versus time to generate polymerization curves.

    • Determine the IC₅₀ value, which is the concentration of the compound that inhibits tubulin polymerization by 50%, by fitting the data to a dose-response curve.

Data Presentation:

CompoundIC₅₀ (µM) for Tubulin Polymerization Inhibition
Example Compound 1 1.5
Example Compound 2 2.8
Combretastatin A-4 1.2

Cell-Based Assays for Anticancer Activity

While in vitro assays confirm direct interaction with tubulin, cell-based assays are crucial to determine the compound's effect in a biological context.[5][6]

Protocol 3: Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol)

  • 96-well cell culture plates

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for 48-72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37 °C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a multi-well spectrophotometer.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition) values.

Protocol 4: Cell Cycle Analysis by Flow Cytometry

Tubulin inhibitors are expected to cause cell cycle arrest at the G2/M phase.[3]

Materials:

  • Human cancer cell line

  • Test compounds

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Ethanol (70%, ice-cold)

  • Propidium iodide (PI) staining solution with RNase A

  • Flow cytometer

Procedure:

  • Treatment: Treat cells with the test compound at its IC₅₀ concentration for a specified time (e.g., 24 hours).

  • Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

  • Fixation: Resuspend the cells in ice-cold 70% ethanol while vortexing gently and fix overnight at -20 °C.

  • Staining: Wash the fixed cells with PBS and stain with PI/RNase A solution for 30 minutes in the dark.

  • Analysis: Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in the G1, S, and G2/M phases of the cell cycle is determined.

Mechanism of Action: Colchicine Binding Site Competition

To confirm that the this compound derivatives act via the intended mechanism, a colchicine competition binding assay can be performed.

Protocol 5: Colchicine Competition Assay

This assay measures the ability of a test compound to displace [³H]colchicine from its binding site on tubulin.

Procedure:

  • Incubate purified tubulin with [³H]colchicine in the presence or absence of increasing concentrations of the test compound.

  • After incubation, separate the protein-bound [³H]colchicine from the unbound ligand using a gel filtration method.

  • Quantify the amount of bound radioactivity by liquid scintillation counting.

  • A decrease in bound radioactivity in the presence of the test compound indicates competition for the colchicine binding site.[2]

Structure-Activity Relationship (SAR) Insights

Systematic modification of the this compound scaffold can lead to the identification of compounds with enhanced potency and improved pharmacological profiles. Published studies on similar diarylpyridine and related heterocyclic scaffolds provide valuable insights.[3][4][7]

  • Substituents on the Pyridine Ring (A-ring): The nature and position of substituents on the pyridine ring can significantly influence activity. Electron-withdrawing or electron-donating groups can modulate the electronic properties of the ring and its interactions with the protein.

  • Modifications of the 4-Methoxyphenyl Ring (B-ring): While the 4-methoxy group is often important for activity, other substitutions on this ring can be explored. For instance, replacing it with other alkoxy groups or halogens can fine-tune the compound's properties.[7]

cluster_workflow Drug Discovery Workflow Design Scaffold Design (this compound) Synthesis Chemical Synthesis Design->Synthesis InVitro In Vitro Screening (Tubulin Polymerization Assay) Synthesis->InVitro CellBased Cell-Based Assays (Cytotoxicity, Cell Cycle) InVitro->CellBased SAR SAR Analysis & Optimization CellBased->SAR SAR->Design Iterative Optimization Lead Lead Compound SAR->Lead

Caption: Iterative workflow for inhibitor development.

Conclusion

The this compound scaffold is a highly promising starting point for the development of novel tubulin polymerization inhibitors targeting the colchicine binding site. Its synthetic accessibility and the potent anticancer activity of its derivatives make it an attractive area for further research. The protocols and methodologies outlined in this guide provide a robust framework for the synthesis, characterization, and optimization of these compounds, paving the way for the discovery of next-generation anticancer therapeutics.

References

  • Bio-protocol. (n.d.). In Vitro Tubulin Polymerization Assays. Bio-protocol. Retrieved from [Link]

  • Kokoshka, J. M., Ireland, C. M., & Barrows, L. R. (n.d.). Cell-Based Screen for Identification of Inhibitors of Tubulin Polymerization. Journal of Natural Products. Retrieved from [Link]

  • Li, Y., et al. (n.d.). A Cell-Based Pharmacokinetics Assay for Evaluating Tubulin-Binding Drugs. Retrieved from [Link]

  • Wang, X. F., et al. (2013). Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors. PMC - NIH. Retrieved from [Link]

  • Carrasco, K., et al. (2021). Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays. PubMed. Retrieved from [Link]

  • Bio-protocol. (n.d.). In vitro Microtubule Binding Assay and Dissociation Constant Estimation. Bio-protocol. Retrieved from [Link]

  • Andreu-Carbó, M., et al. (2022). Two-color in vitro assay to visualize and quantify microtubule shaft dynamics. PMC - NIH. Retrieved from [Link]

  • El-Damasy, D. A., et al. (2023). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. MDPI. Retrieved from [Link]

  • Wang, C., et al. (n.d.). 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents. PMC - NIH. Retrieved from [Link]

  • Medina-Franco, J. L., et al. (2021). Tubulin Inhibitors: A Chemoinformatic Analysis Using Cell-Based Data. PubMed. Retrieved from [Link]

  • Wang, C., et al. (n.d.). 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents. Taylor & Francis. Retrieved from [Link]

  • Medina-Franco, J. L., et al. (2021). Tubulin Inhibitors: A Chemoinformatic Analysis Using Cell-Based Data. PMC - NIH. Retrieved from [Link]

  • Wang, C., et al. (2022). Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymerisation inhibitors. PMC - NIH. Retrieved from [Link]

  • Zhang, Y., et al. (2021). Synthesis and bioevaluation of N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amines as tubulin polymerization inhibitors with anti-angiogenic effects. PubMed. Retrieved from [Link]

  • Wang, C., et al. (n.d.). 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents. PubMed. Retrieved from [Link]

  • Wang, X. F., et al. (2013). Synthesis and biological evaluation of N-alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a new class of tubulin polymerization inhibitors. FAO AGRIS. Retrieved from [Link]

  • El-Naggar, M., et al. (n.d.). Design, synthesis, docking study and anticancer evaluation of new trimethoxyphenyl pyridine derivatives as tubulin inhibitors and apoptosis inducers. PMC - NIH. Retrieved from [Link]

  • Kestemont, D., et al. (n.d.). Rational Design of a Novel Tubulin Inhibitor with a Unique Mechanism of Action. PMC. Retrieved from [Link]

  • Bezerra, D. P., et al. (2013). (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone inhibits tubulin polymerization, induces G2/M arrest, and triggers apoptosis in human leukemia HL-60 cells. PubMed. Retrieved from [Link]

  • El-Damasy, D. A., et al. (2023). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1 H-pyrazolo[3,4- b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. PubMed. Retrieved from [Link]

  • Dorleans, A., et al. (2007). Studying drug-tubulin interactions by X-ray crystallography. PubMed. Retrieved from [Link]

  • Downing, K. H. (1999). Crystallographic structure of tubulin: implications for dynamics and drug binding. PubMed. Retrieved from [Link]

  • López-Vallejo, F., et al. (n.d.). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. Retrieved from [Link]

  • Sztanke, K., et al. (n.d.). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Retrieved from [Link]

  • Arnst, J. L., et al. (n.d.). Novel Natural Product- and Privileged Scaffold-Based Tubulin Inhibitors Targeting the Colchicine Binding Site. MDPI. Retrieved from [Link]

Sources

Catalytic Applications of Metal Complexes with 3-(4-Methoxyphenyl)pyridine Ligands: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Untapped Potential of 3-(4-Methoxyphenyl)pyridine in Catalysis

In the vast landscape of ligand design for transition metal catalysis, pyridine-based scaffolds have established themselves as privileged structures. Their ready availability, tunable electronic and steric properties, and strong coordination to a variety of metal centers make them indispensable tools in the synthesis of complex organic molecules. Within this family, the this compound ligand presents an intriguing, albeit underexplored, candidate for catalytic applications. The methoxy group at the para-position of the phenyl ring introduces a moderate electron-donating effect, which can influence the electron density at the metal center, thereby modulating its catalytic activity. The 3-substituted pyridine core, in turn, offers a distinct steric and electronic environment compared to the more commonly studied 2- or 4-substituted pyridines.

While the scientific literature is replete with examples of catalysis using Phenylpyridine, bipyridine, and terpyridine ligands, specific and detailed studies on the catalytic applications of metal complexes bearing the this compound ligand are notably scarce. This document, therefore, aims to bridge this gap by providing a comprehensive guide for researchers venturing into this promising area. By drawing parallels with well-established catalytic systems featuring structurally and electronically similar ligands, we will outline detailed application notes and protocols for leveraging this compound-metal complexes in key organic transformations.

The protocols and data presented herein are synthesized from established methodologies for related pyridine-based catalysts and should be regarded as robust starting points for reaction optimization. We will delve into the causal relationships behind experimental choices, ensuring that each protocol is a self-validating system grounded in the principles of modern organometallic catalysis.

I. Synthesis of Metal Complexes with this compound: A Foundational Protocol

The successful application of any ligand in catalysis begins with the reliable synthesis of its metal complexes. The following is a general, yet robust, protocol for the synthesis of Palladium(II) complexes with this compound, which are anticipated to be effective precatalysts in cross-coupling reactions. This protocol is adapted from established procedures for the synthesis of related Palladium-pyridine complexes[1][2][3].

Protocol 1: Synthesis of Dichlorobis(this compound)palladium(II)

Objective: To synthesize a common Pd(II) precatalyst for cross-coupling reactions.

Materials:

  • Palladium(II) chloride (PdCl₂)

  • This compound

  • Acetonitrile (anhydrous)

  • Diethyl ether (anhydrous)

  • Schlenk flask and standard Schlenk line equipment

  • Magnetic stirrer and stir bar

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Preparation: Under an inert atmosphere, add PdCl₂ (1 mmol) and a magnetic stir bar to a Schlenk flask.

  • Ligand Addition: In a separate flask, dissolve this compound (2.2 mmol, 2.2 equivalents) in anhydrous acetonitrile (20 mL).

  • Reaction: Transfer the solution of the ligand to the Schlenk flask containing PdCl₂ via a cannula.

  • Stirring: Stir the resulting suspension at room temperature for 24 hours. The initial suspension of PdCl₂ should gradually dissolve to form a clear, colored solution.

  • Precipitation: After 24 hours, reduce the volume of acetonitrile in vacuo to approximately 5 mL. Add anhydrous diethyl ether (40 mL) to precipitate the product.

  • Isolation: Collect the precipitate by filtration under an inert atmosphere, wash with a small amount of diethyl ether, and dry under vacuum.

  • Characterization: The resulting solid, expected to be [PdCl₂(this compound)₂], should be characterized by ¹H NMR, ¹³C NMR, FT-IR, and elemental analysis to confirm its structure and purity.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents the oxidation of any potential Pd(0) species that might form and protects the ligand from moisture.

  • Ligand Stoichiometry: A slight excess of the ligand (2.2 equivalents) ensures the complete conversion of PdCl₂ to the desired bis-ligated complex.

  • Solvent Choice: Acetonitrile is a good coordinating solvent that helps to solubilize the PdCl₂ and facilitate the reaction. Diethyl ether is used as an anti-solvent to precipitate the less soluble product.

II. Application in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation in modern organic synthesis. Palladium complexes with pyridine-based ligands have shown considerable efficacy in this transformation[1][4][5][6][7][8][9][10]. The electronic properties of the this compound ligand are expected to create a moderately electron-rich palladium center, which can facilitate the oxidative addition step of the catalytic cycle.

Protocol 2: Suzuki-Miyaura Coupling of an Aryl Bromide with an Arylboronic Acid

Objective: To perform a Suzuki-Miyaura cross-coupling reaction using the in-situ generated or pre-synthesized Palladium complex of this compound.

Materials:

  • [PdCl₂(this compound)₂] (or Pd(OAc)₂ and this compound for in-situ generation)

  • Aryl bromide (1 mmol)

  • Arylboronic acid (1.2 mmol)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2 mmol)

  • Toluene/Water (4:1 v/v) or Dioxane/Water (4:1 v/v)

  • Schlenk tube

  • Magnetic stirrer and stir bar

  • Inert gas

Procedure:

  • Reaction Setup: To a Schlenk tube, add the aryl bromide (1 mmol), arylboronic acid (1.2 mmol), base (2 mmol), and a magnetic stir bar.

  • Catalyst Addition: Add the palladium precatalyst [PdCl₂(this compound)₂] (0.01 mmol, 1 mol%). For in-situ generation, add Pd(OAc)₂ (0.01 mmol) and this compound (0.022 mmol).

  • Solvent Addition: Add the degassed solvent mixture (5 mL).

  • Reaction: Seal the tube and heat the reaction mixture at 80-100 °C with vigorous stirring for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Add water (10 mL) and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel.

Data Presentation: Performance of Analogous Palladium-Pyridine Catalysts in Suzuki-Miyaura Coupling

While specific data for this compound complexes is not available, the following table summarizes the performance of palladium catalysts with structurally similar 2-phenylpyridine derivatives, providing a benchmark for expected performance[4][5].

Catalyst/LigandAryl HalideArylboronic AcidYield (%)Reference
PdCl₂(2-(mesityl)pyridine)₂2-BromopyridinePhenylboronic acid95[4]
PdCl₂(2-(2,6-dimethylphenyl)pyridine)₂2-BromopyridinePhenylboronic acid92[4]
PdCl₂(2-(o-tolyl)pyridine)₂2-BromopyridinePhenylboronic acid88[4]
Pd/SPhosAryl ChloridesPhenylboronic acid>95[4]

Visualization of the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'B(OH)2 Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar'

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

III. Application in Heck-Mizoroki Cross-Coupling Reactions

The Heck-Mizoroki reaction, the palladium-catalyzed coupling of an unsaturated halide with an alkene, is another powerful tool for C-C bond formation[11][12][13][14][15]. The electronic nature of the this compound ligand is expected to be beneficial for the oxidative addition step and the subsequent migratory insertion.

Protocol 3: Heck-Mizoroki Coupling of an Aryl Iodide with an Alkene

Objective: To perform a Heck-Mizoroki coupling reaction using a Palladium complex of this compound.

Materials:

  • [PdCl₂(this compound)₂] or Pd(OAc)₂ and this compound

  • Aryl iodide (1 mmol)

  • Alkene (e.g., styrene or butyl acrylate) (1.5 mmol)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.5 mmol)

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) (anhydrous)

  • Schlenk tube

  • Magnetic stirrer and stir bar

  • Inert gas

Procedure:

  • Reaction Setup: In a Schlenk tube, dissolve the aryl iodide (1 mmol) and alkene (1.5 mmol) in the anhydrous solvent (5 mL).

  • Catalyst and Base Addition: Add the palladium precatalyst (0.01 mmol, 1 mol%) and the base (1.5 mmol).

  • Reaction: Seal the tube and heat the mixture to 100-120 °C for 6-24 hours, monitoring by TLC or GC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with water (20 mL), and extract with diethyl ether (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purification: Purify the residue by column chromatography.

Visualization of the Heck-Mizoroki Catalytic Cycle

Heck_Mizoroki_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Alkene_Coordination Alkene Coordination Ar-Pd(II)-X(L2)->Alkene_Coordination Alkene Alkene_Complex Ar-Pd(II)-X(L2)(Alkene) Alkene_Coordination->Alkene_Complex Migratory_Insertion Migratory Insertion Alkene_Complex->Migratory_Insertion Alkyl_Pd_Complex (R-CH-CH-Ar)-Pd(II)-X(L2) Migratory_Insertion->Alkyl_Pd_Complex Beta_Hydride_Elimination β-Hydride Elimination Alkyl_Pd_Complex->Beta_Hydride_Elimination Product_Complex [H-Pd(II)-X(L2)] + Product Beta_Hydride_Elimination->Product_Complex Reductive_Elimination Reductive Elimination Product_Complex->Reductive_Elimination Base Reductive_Elimination->Pd(0)L2

Caption: Generalized catalytic cycle for the Heck-Mizoroki cross-coupling reaction.

IV. Prospective Application in Oxidation Catalysis

Manganese complexes bearing pyridine-containing ligands have emerged as promising catalysts for a variety of oxidation reactions, mimicking the function of manganese-dependent enzymes[16][17][18][19]. The this compound ligand could potentially support a manganese center in various oxidation states, making it a candidate for reactions like the epoxidation of alkenes or the oxidation of alcohols.

Protocol 4: Illustrative Protocol for the Oxidation of an Alcohol

Objective: To outline a potential starting point for the catalytic oxidation of a secondary alcohol to a ketone using a manganese complex of this compound.

Materials:

  • Manganese(II) acetate tetrahydrate (Mn(OAc)₂·4H₂O)

  • This compound

  • Secondary alcohol (e.g., 1-phenylethanol) (1 mmol)

  • Oxidant (e.g., tert-butyl hydroperoxide, 70% in water) (2 mmol)

  • Acetic acid (as an additive)

  • Acetonitrile

  • Reaction vial

Procedure:

  • Catalyst Formation (in-situ): In a reaction vial, combine Mn(OAc)₂·4H₂O (0.05 mmol, 5 mol%) and this compound (0.11 mmol, 11 mol%) in acetonitrile (2 mL). Stir for 30 minutes to allow for complex formation.

  • Substrate and Additive Addition: Add the secondary alcohol (1 mmol) and acetic acid (0.5 mmol).

  • Initiation of Reaction: Add the oxidant (2 mmol) dropwise to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by GC-MS.

  • Quenching and Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract with ethyl acetate, dry the organic layer, and concentrate.

  • Purification: Purify the product by column chromatography.

Causality and Considerations:

  • Ligand: The pyridine ligand is crucial for stabilizing the manganese center and modulating its redox potential.

  • Oxidant: A terminal oxidant like t-BuOOH is required to regenerate the active high-valent manganese-oxo species.

  • Additive: Acetic acid can act as a co-catalyst to facilitate the activation of the oxidant.

Visualization of a Plausible Oxidation Workflow

Oxidation_Workflow cluster_prep Catalyst Preparation (in-situ) cluster_reaction Catalytic Oxidation Mn(II)_precursor Mn(OAc)2 Mn(II)_Complex [Mn(II)-L] Complex Mn(II)_precursor->Mn(II)_Complex Ligand This compound Ligand->Mn(II)_Complex Active_Catalyst High-valent Mn=O Species Mn(II)_Complex->Active_Catalyst Oxidant Mn(II)_Complex->Active_Catalyst Product Ketone Active_Catalyst->Product Substrate Substrate Alcohol Product->Mn(II)_Complex Oxidant t-BuOOH

Caption: A simplified workflow for the proposed manganese-catalyzed oxidation of an alcohol.

V. Conclusion and Future Outlook

The this compound ligand holds considerable promise for the development of novel and efficient transition metal catalysts. While direct experimental data on its catalytic applications are currently limited, the foundational principles of organometallic chemistry and the wealth of knowledge on related pyridine-based systems provide a solid framework for its exploration. The protocols and insights provided in this guide are intended to serve as a catalyst for further research in this area. Systematic studies involving the synthesis of various metal complexes of this ligand and their screening in a broad range of catalytic reactions, including but not limited to Suzuki-Miyaura, Heck, and oxidation reactions, are highly encouraged. Such investigations will undoubtedly uncover the unique catalytic properties imparted by the this compound ligand and expand the toolkit of synthetic chemists in academia and industry.

VI. References

  • Hydrogen Peroxide Disproportionation Activity Is Sensitive to Pyridine Substitutions on Manganese Catalysts Derived from 12-Membered Tetra-Aza Macrocyclic Ligands. National Institutes of Health.

  • Comparative performance of palladium catalysts with 2,3-diphenylpyridine ligands. BenchChem.

  • Ligand Substituent Effects in Manganese Pyridinophane Complexes: Implications for Oxygen-Evolving Catalysis. Semantic Scholar.

  • Bioinspired Manganese and Iron Complexes for Enantioselective Oxidation Reactions: Ligand Design, Catalytic Activity, and Beyond. ACS Publications.

  • Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. National Institutes of Health.

  • A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Publishing.

  • Evaluation of Manganese Cubanoid Clusters for Water Oxidation Catalysis: From Well‐Defined Molecular Coordination Complexes to Catalytically Active Amorphous Films. PubMed Central.

  • A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Publishing.

  • N-Heterocyclic carbene palladium (II)-pyridine (NHC-Pd (II)-Py) complex catalyzed heck reactions. ResearchGate.

  • Palladium(II) complexes containing 2-phenylpyridine derivatives: synthesis, molecular structures, and catalytic activity for Suzuki—Miyaura cross-coupling reactions. ResearchGate.

  • Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. ACS Publications.

  • Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. National Institutes of Health.

  • An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. RSC Publishing.

  • Evaluation of Manganese Cubanoid Clusters for Water Oxidation Catalysis: From Well-Defined Molecular Coordination Complexes to Catalytically Active Amorphous Films. FAU CRIS.

  • A Protocol for Ligand Free Suzuki–Miyaura Cross-Coupling Reactions in WEB at Room Temperature. ResearchGate.

  • An efficient protocol for palladium-catalyzed ligand-free Suzuki–Miyaura coupling in water. Royal Society of Chemistry.

  • Efficient Protocol for the Phosphine-Free Suzuki—Miyaura Reaction Catalyzed by Palladium on Carbon at Room Temperature. ResearchGate.

  • Heck coupling reaction by pyridine‐coordinated tridentate complex... ResearchGate.

  • Practical Heck−Mizoroki Coupling Protocol for Challenging Substrates Mediated by an N-Heterocyclic Carbene-Ligated Palladacycle. ACS Publications.

  • Ruthenium-p-Cymene Complexes Incorporating Substituted Pyridine–Quinoline Ligands with –Br (Br-Qpy) and –Phenoxy (OH-Ph-Qpy) Groups for Cytotoxicity and Catalytic Transfer Hydrogenation Studies: Synthesis and Characterization. MDPI.

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. National Institutes of Health.

  • Heck Reaction. Organic Chemistry Portal.

  • Synthesis of Substituted Pyridine Derivatives via the Ruthenium-Catalyzed Cycloisomerization of 3-Azadienynes. Journal of the American Chemical Society.

  • Ethylenediamine-palladium(II) complexes with pyridine and its derivatives: synthesis, molecular structure and initial antitumor studies. PubMed.

  • Hydroxypyridine/Pyridone Interconversions within Ruthenium Complexes and Their Application in the Catalytic Hydrogenation of CO2. PubMed.

  • Pyridine-Based PCP-Ruthenium Complexes: Unusual Structures and Metal–Ligand Cooperation. SciSpace.

  • Ruthenium p-Cymene Complexes Incorporating Substituted Pyridine–Quinoline-Based Ligands: Synthesis, Characterization, and Cytotoxic Properties. National Institutes of Health.

  • Ruthenium macrocycles bearing pyridine bis(carboxamide): synthesis, structure, and catalytic activity for hydrosilylation. RSC Publishing.

  • Reactivity of non-organometallic ruthenium(II) polypyridyl complexes and their application as catalysts for hydride transfer reactions. PubMed Central.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for Pyridyl Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving pyridyl compounds. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges when working with these valuable but often capricious substrates. Pyridine moieties are ubiquitous in pharmaceuticals and advanced materials, making their synthesis via cross-coupling a critical transformation.

However, the inherent properties of the pyridine ring—namely the Lewis basic nitrogen atom—introduce specific difficulties not typically seen with simple aryl substrates. This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your reaction conditions for success.

Frequently Asked Questions (FAQs)

Q1: Why are Suzuki couplings with pyridyl compounds, especially 2-substituted pyridines, so challenging?

This is a common frustration and stems from two primary factors, often referred to as the "2-pyridyl problem".[1][2]

  • Catalyst Inhibition/Deactivation: The lone pair of electrons on the pyridine nitrogen is Lewis basic and can coordinate strongly to the palladium catalyst center.[3][4] This coordination can inhibit the catalytic cycle, either by preventing the substrate from accessing the metal or by deactivating the catalyst altogether. This effect is most pronounced with 2-pyridyl substrates, where the nitrogen can act as a chelating ligand with the boronic acid group, further stabilizing an inactive state.[1]

  • Protodeboronation: Pyridylboronic acids, particularly 2-pyridylboronic acid, are highly susceptible to protodeboronation—a side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[5][6] This depletes the nucleophilic partner, leading to low yields and forming a byproduct that can complicate purification.[5]

Q2: What is the underlying mechanism of protodeboronation in 2-pyridylboronic acids?

Unlike simple arylboronic acids, which tend to undergo protodeboronation fastest at high pH, 2-pyridylboronic acid has a unique decomposition pathway.[5][7] Under neutral pH conditions, it can form a zwitterionic intermediate.[5][6] This zwitterion is highly reactive and undergoes rapid, unimolecular fragmentation, cleaving the C-B bond.[5] Counterintuitively, adding either acid or base can shift the equilibrium away from this reactive zwitterion, slowing the rate of protodeboronation.[5]

Q3: What are the most critical parameters to consider when setting up a pyridyl Suzuki coupling for the first time?

When starting with a new pyridyl coupling, focus on these four components:

  • The Boron Reagent: To combat protodeboronation, avoid using the free boronic acid if possible. More stable alternatives like pinacol esters , MIDA boronates , or potassium trifluoroborates are strongly recommended.[3][5][8]

  • The Ligand: The choice of phosphine ligand is crucial. Use bulky, electron-rich dialkylbiaryl phosphine ligands. Ligands like SPhos, XPhos, and RuPhos have proven highly effective for heteroaryl couplings as they promote the key steps of the catalytic cycle and can mitigate catalyst deactivation.[1][3]

  • The Base: The base's strength and type can dramatically affect the outcome. Weaker inorganic bases like K₃PO₄ or K₂CO₃ are often preferred over strong bases like NaOH or alkoxides, as they can help minimize protodeboronation.[3][9]

  • The Solvent: Anhydrous, degassed solvents are essential. 1,4-Dioxane , THF , and toluene are common choices.[8][10] While water is often used in Suzuki reactions, for sensitive pyridyl substrates, minimizing or eliminating it can be beneficial to suppress hydrolysis of the boronic acid.[3][9]

Troubleshooting Guide: From Failed Reactions to High Yields

This section addresses specific experimental failures and provides a logical workflow for optimization.

Problem 1: Low or No Product Yield with Starting Material Unconsumed

This is a classic sign of an inhibited or insufficiently active catalytic system. The catalyst is not turning over effectively, leaving the starting materials untouched.

  • Catalyst Inhibition by Pyridine Nitrogen: The pyridine substrate is likely "poisoning" the palladium catalyst.[3][4]

    • Solution: Switch to a more robust ligand. Bulky, electron-rich phosphine ligands (see Table 1) create a sterically hindered environment around the palladium, which discourages the pyridine nitrogen from coordinating while still allowing the catalytic cycle to proceed.[1]

    • Workflow:

      • Screen a panel of established ligands (e.g., SPhos, XPhos, RuPhos).

      • Consider using a modern, well-defined palladium pre-catalyst (e.g., a Buchwald G3 pre-catalyst), which can provide a more active and stable catalytic species in solution.[3]

      • As a last resort, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may overcome partial inhibition.[3]

  • Suboptimal Base or Solvent: The reaction conditions may not be suitable for the specific substrate combination.

    • Solution: Systematically screen bases and solvents. The choice of base is critical. Weaker bases like K₂CO₃ or Cs₂CO₃ are often effective.[3] For solvents, dioxane, THF, and toluene are reliable starting points.[10] Sometimes a mixture, like dioxane/water, is necessary for solubility, but be mindful of the risk of protodeboronation.[8]

Ligand NameStructureKey Features & When to Use
SPhos 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenylExcellent general-purpose ligand for heteroaryl couplings. Good starting point for most systems.[1]
XPhos 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenylProvides high catalytic activity, often at lower temperatures. Useful for less reactive aryl chlorides.
RuPhos 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenylVery effective for a broad range of transformations, including those involving sterically hindered substrates.[11]
tBu₃P (or tBu₃P·HBF₄) Tri-tert-butylphosphineA highly electron-rich, bulky monodentate ligand. The HBF₄ salt is an air-stable alternative.[12]
Problem 2: Significant Formation of Protodeboronated Byproduct

You observe the formation of the simple pyridine (where the boron group was) alongside little of your desired product. This indicates that hydrolysis of the boronic acid is outcompeting the cross-coupling reaction.

  • Inherent Instability of the Boronic Acid: 2-Pyridylboronic acids are notoriously unstable.[2][5]

    • Solution: Replace the boronic acid with a more stable derivative. This is the most effective strategy.

    • Workflow:

      • Switch to a Pinacol Ester (Bpin): These are more robust towards hydrolysis than the corresponding boronic acids and are a common first choice.[3][5]

      • Use an N-methyliminodiacetic acid (MIDA) Boronate: These are highly stable, often crystalline solids that can be used in "slow release" strategies, keeping the instantaneous concentration of the unstable boronic acid low.[5]

      • Employ a Potassium Organotrifluoroborate (R-BF₃K): These salts also offer significantly increased stability and can be very effective at suppressing protodeboronation.[5][8]

  • Reaction Conditions Favoring Hydrolysis: The presence of water and/or a strong base can accelerate the decomposition.

    • Solution: Modify the reaction conditions to be as anhydrous as possible.

    • Workflow:

      • Use anhydrous solvents and ensure all glassware is thoroughly dried.

      • If a base is required, use a non-aqueous one if compatible with the system.

      • Minimize reaction time. Monitor the reaction closely and work it up as soon as it is complete to prevent product degradation or further side reactions.

Troubleshooting Workflow Diagram

The following diagram outlines a logical decision-making process for troubleshooting common issues in pyridyl Suzuki couplings.

SuzukiTroubleshooting start Low Yield or No Reaction check_sm Starting Material Consumed? start->check_sm sm_present NO: Catalyst Inactive check_sm->sm_present No sm_absent YES: Side Reactions Dominating check_sm->sm_absent Yes action1 1. Switch to Bulky Ligand (e.g., SPhos, XPhos) 2. Use Pre-catalyst (G3) 3. Screen Bases/Solvents sm_present->action1 check_side_product Protodeboronation Observed? sm_absent->check_side_product protodeboronation YES: Boron Reagent Unstable check_side_product->protodeboronation Yes other_side_reactions NO: Check for Dehalogenation or Homocoupling check_side_product->other_side_reactions No action2 1. Use Boronic Ester (Bpin) 2. Use MIDA Boronate 3. Use Anhydrous Conditions protodeboronation->action2 action3 1. Ensure Rigorous Degassing 2. Optimize Reaction Time 3. Re-evaluate Base Choice other_side_reactions->action3

Caption: A decision tree for troubleshooting pyridyl Suzuki couplings.

Experimental Protocols

General Protocol for a Challenging Pyridyl Suzuki Coupling

This protocol is a robust starting point for coupling a pyridyl halide with an arylboronic ester, incorporating best practices to mitigate common failure modes.

Materials:

  • Pyridyl Halide (1.0 equiv)

  • Arylboronic Acid Pinacol Ester (1.2–1.5 equiv)[3]

  • Palladium Pre-catalyst (e.g., XPhos Pd G3, 1–3 mol%)

  • Base (e.g., K₃PO₄, 2–3 equiv)[3]

  • Anhydrous, Degassed Solvent (e.g., 1,4-Dioxane or Toluene, 0.1 M concentration)

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the pyridyl halide, arylboronic acid pinacol ester, and base.

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the removal of all oxygen.

  • Reagent Addition: Under a positive flow of inert gas, add the palladium pre-catalyst and the anhydrous, degassed solvent.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.[3]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Aim for the shortest reaction time necessary for completion to minimize side reactions.

  • Work-up: Once complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and palladium black. Wash the filtrate with water and then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography.

The Suzuki-Miyaura Catalytic Cycle

Understanding the catalytic cycle is key to rationalizing why certain conditions work. The lone pair on the pyridine nitrogen can interfere at multiple stages, particularly by competing with the phosphine ligand for coordination to the Pd(0) and Pd(II) centers.

SuzukiCycle pd0 L₂Pd(0) ox_add Oxidative Addition pd0->ox_add pdII L₂(R¹)Pd(II)X pd0->pdII ox_add->pdII trans Transmetalation pdII->trans pdII_R2 L₂(R¹)Pd(II)R² pdII->pdII_R2 trans->pdII_R2 pdII_R2->pd0 red_elim Reductive Elimination pdII_R2->red_elim red_elim->pd0 product R¹-R² r1x R¹-X (Pyridyl-Halide) r2by2 R²-B(OR)₂ base Base

Caption: Simplified Suzuki-Miyaura catalytic cycle.

References

  • Biscoe, M. R., Buchwald, S. L. (2009). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters. Available at: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Wikipedia. Suzuki reaction. Wikipedia. Available at: [Link]

  • Yang, D. X., et al. (2007). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters. Available at: [Link]

  • Le-Men, C., et al. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition. Available at: [Link]

  • Thompson, A. E., et al. (2005). Generation of 3-Pyridyl Biaryl Systems via Palladium-Catalyzed Suzuki Cross-Couplings of Aryl Halides with 3-Pyridylboroxin. The Journal of Organic Chemistry. Available at: [Link]

  • Thompson, A. E., et al. (2005). Generation of 3-Pyridyl Biaryl Systems via Palladium-Catalyzed Suzuki Cross-Couplings of Aryl Halides with 3-Pyridylboroxin. American Chemical Society. Available at: [Link]

  • Biscoe, M. R., Buchwald, S. L. (2009). A General and Efficient Method for the Suzuki–Miyaura Coupling of 2-Pyridyl Nucleophiles. ResearchGate. Available at: [Link]

  • Noble, A., et al. (2017). Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic acids. ResearchGate. Available at: [Link]

  • Anderson, K. W., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. Available at: [Link]

  • Reddit User Discussion (2023). Help needed with unreproducible Suzuki coupling. r/Chempros. Available at: [Link]

  • Kitano, Y., Arisawa, M. (2025). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. PubMed. Available at: [Link]

  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. Available at: [Link]

  • Noble, A., et al. (2017). Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates. PubMed Central. Available at: [Link]

  • Wikipedia. Protodeboronation. Wikipedia. Available at: [Link]

  • Eidam, P. M., et al. (2003). CRF ligands via Suzuki and Negishi couplings of 3-pyridyl boronic acids or halides with 2-benzyloxy-4-chloro-3-nitropyridine. PubMed. Available at: [Link]

  • CovaSyn. Optimizing Suzuki Coupling Reactions. CovaSyn. Available at: [Link]

  • Riaz, M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. PubMed Central. Available at: [Link]

  • Yang, D. X., et al. (2016). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Figshare. Available at: [Link]

  • Gonzalez-Bobes, F., et al. (2022). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing. Available at: [Link]

  • Riaz, M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. PubMed. Available at: [Link]

  • Reddit User Discussion (2024). How to approach choosing reaction conditions for Suzuki?. r/Chempros. Available at: [Link]

  • Sultan, D. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate. Available at: [Link]

  • ResearchGate. Effect of solvent on the Suzuki reaction. ResearchGate. Available at: [Link]

  • ResearchGate. Screening of different bases for Suzuki coupling. ResearchGate. Available at: [Link]

  • ChemistryViews (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. ChemistryViews. Available at: [Link]

  • Kitano, Y., Arisawa, M. (2025). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

Sources

Technical Support Center: Synthesis of Substituted 3-Arylpyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of substituted 3-arylpyridines. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of constructing this important heterocyclic scaffold. The 3-arylpyridine motif is a privileged structure in medicinal chemistry, and its efficient synthesis is crucial for the rapid exploration of chemical space.

This guide moves beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently encountered challenges. The information herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure you have reliable and actionable insights for your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for synthesizing 3-arylpyridines, and what are their primary limitations?

A1: The two most prevalent strategies are palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) and direct C-H arylation.

  • Suzuki-Miyaura Coupling: This reaction is a workhorse for C-C bond formation, coupling a 3-halopyridine with an arylboronic acid (or its ester). Its main advantages are high functional group tolerance and generally good yields.[1][2] However, challenges include the potential for side reactions like dehalogenation and homocoupling, as well as the stability of the boronic acid reagents.[3][4]

  • Direct C-H Arylation: This approach offers a more atom-economical route by directly coupling an aryl halide with the C-H bond of the pyridine ring, avoiding the pre-functionalization required for Suzuki coupling.[5][6] The primary challenge with C-H arylation of pyridines is controlling the regioselectivity, as the electronic nature of the pyridine ring can lead to mixtures of isomers.[6][7] Pyridines are often difficult substrates due to their relatively low reactivity and high Lewis basicity, which can complicate catalysis.[6]

Q2: Why is my Suzuki-Miyaura reaction for a 3-arylpyridine synthesis failing or giving low yields?

A2: Low yields in Suzuki-Miyaura couplings of 3-halopyridines can stem from several factors:

  • Catalyst and Ligand Choice: The electronic properties and steric bulk of the phosphine ligand are critical.[1] For electron-rich or sterically hindered substrates, more electron-rich and bulky ligands (e.g., Buchwald-type ligands like SPhos) may be necessary to promote the oxidative addition and reductive elimination steps.[8][9]

  • Base Selection: The choice of base is crucial for activating the boronic acid.[2] Inorganic bases like K₃PO₄ and Cs₂CO₃ are commonly used. The solubility and strength of the base can significantly impact the reaction rate and yield.

  • Boronic Acid Instability: Arylboronic acids can be prone to decomposition, particularly protodeboronation (loss of the boronic acid group).[4] Using boronic esters (e.g., pinacol esters) or trifluoroborate salts can enhance stability.[10]

  • Dehalogenation: A common side reaction where the halopyridine is reduced to pyridine.[3][11] This is often promoted by the presence of palladium-hydride species.[11]

Q3: How can I control the regioselectivity in the direct C-H arylation of a substituted pyridine to favor the 3-position?

A3: Achieving C-3 selectivity in direct arylation is challenging but can be influenced by several factors:

  • Directing Groups: While often used for C-2 or C-4 functionalization, specific directing groups can favor C-3 arylation.

  • Electronic Effects: The inherent electronic properties of the pyridine ring and its substituents play a major role. Electron-withdrawing groups at the 3-position can facilitate C-4 arylation by increasing the acidity of the C-4 C-H bond.[6] Conversely, careful selection of catalysts and reaction conditions can sometimes exploit subtle electronic differences to achieve C-3 functionalization.

  • Steric Hindrance: Bulky substituents at the C-2 and C-6 positions can sterically block these sites, making the C-3 and C-5 positions more accessible to the catalyst.[6]

Q4: What are some common side products I should look out for in my 3-arylpyridine synthesis?

A4: Besides the desired 3-arylpyridine, you may observe:

  • Homocoupling Products: Formation of biaryl compounds from the coupling of two arylboronic acid molecules (in Suzuki reactions) or two aryl halide molecules.[12]

  • Dehalogenated Pyridine: The starting 3-halopyridine is reduced to pyridine.[3][11]

  • Isomeric Arylpyridines: In direct C-H arylation, you may get a mixture of 2-, 3-, and 4-arylpyridines.[6]

  • Unsubstituted Pyridine: Can be observed as a side product in both Suzuki-Miyaura and Ullmann-type homocoupling reactions.[12]

Troubleshooting Guides

Problem 1: Low or No Conversion in Suzuki-Miyaura Coupling

You're attempting to synthesize a 3-arylpyridine via a Suzuki-Miyaura coupling of a 3-bromopyridine with an arylboronic acid, but you observe mostly starting materials after the reaction.

Potential Causes & Solutions
  • Q: Could my palladium catalyst be inactive?

    • A: Yes, improper handling or storage can lead to catalyst deactivation. Ensure your palladium source is fresh and stored under an inert atmosphere. The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligand is critical. For challenging couplings, consider using pre-formed catalysts or catalyst systems with bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs).[13][14]

  • Q: Is the choice of base critical?

    • A: Absolutely. The base is required to activate the boronic acid for transmetalation.[2] If you are using a mild base like Na₂CO₃, you might need to switch to a stronger base such as K₃PO₄ or Cs₂CO₃, especially for less reactive substrates. The solubility of the base is also important; using a mixture of solvents (e.g., toluene/water) can be beneficial.[8]

  • Q: My arylboronic acid is electron-deficient. Could this be the issue?

    • A: Yes, electron-deficient arylboronic acids can be less reactive and more prone to protodeboronation.[4] Consider converting the boronic acid to a more stable pinacol ester or a potassium trifluoroborate salt. These are often more robust under reaction conditions.[10]

  • Q: I'm using a 3-chloropyridine. Why isn't it reacting?

    • A: The reactivity of the halide follows the trend I > Br > Cl.[1] 3-Chloropyridines are significantly less reactive than their bromo or iodo counterparts. To couple 3-chloropyridines, you will likely need a more active catalyst system, such as one with a highly electron-rich and sterically demanding ligand (e.g., Buchwald ligands) and potentially higher reaction temperatures.[14]

Troubleshooting Workflow: Improving Suzuki-Miyaura Conversion

G start Low Conversion in Suzuki Coupling catalyst Check Catalyst System - Use fresh Pd source - Screen different ligands (e.g., SPhos, XPhos) - Consider pre-catalysts start->catalyst base Optimize Base - Switch to a stronger base (K3PO4, Cs2CO3) - Ensure adequate solubility catalyst->base If no improvement boron Evaluate Boron Source - Use boronic ester or trifluoroborate salt - Check for decomposition of boronic acid base->boron If no improvement halide Assess Halide Reactivity - If using 3-chloropyridine, switch to 3-bromopyridine - Use a more active catalyst system for chlorides boron->halide If no improvement conditions Modify Reaction Conditions - Increase temperature - Use microwave irradiation - Ensure rigorous degassing halide->conditions If no improvement success Improved Yield conditions->success Successful Optimization

Caption: Troubleshooting flowchart for low conversion in Suzuki-Miyaura reactions.

Problem 2: Significant Dehalogenation Side Product

Your Suzuki-Miyaura reaction is producing a significant amount of the dehalogenated pyridine alongside your desired 3-arylpyridine.

Potential Causes & Solutions
  • Q: What is causing the dehalogenation?

    • A: Dehalogenation is often caused by the formation of a palladium-hydride (Pd-H) species.[11] This can arise from the reaction of the palladium complex with the base, solvent (especially alcohols), or trace water.[3][11] The Pd-H species can then reductively eliminate with the pyridine ring to give the dehalogenated product.[3]

  • Q: How can I suppress the formation of Pd-H species?

    • A:

      • Choice of Base: Some bases are more prone to generating Pd-H species. Using anhydrous bases like KF or carefully dried K₃PO₄ can sometimes help.

      • Solvent: Avoid using alcohol co-solvents if dehalogenation is a major issue. Anhydrous, aprotic solvents like toluene or dioxane are generally preferred.

      • Ligand Selection: The choice of ligand can influence the stability of the catalytic intermediates and reduce the likelihood of Pd-H formation. Experimenting with different phosphine ligands or NHCs can be beneficial.

  • Q: Are certain substrates more prone to dehalogenation?

    • A: Yes, electron-deficient halopyridines and other N-heterocyclic halides are more susceptible to dehalogenation.[11] The propensity for dehalogenation also follows the halide reactivity: I > Br > Cl.[11][15] If you are using a 3-iodopyridine and observing significant dehalogenation, switching to a 3-bromopyridine might be advantageous.[15][16]

Optimized Protocol to Minimize Dehalogenation
ParameterRecommendationRationale
Halide Use 3-bromopyridine instead of 3-iodopyridine.Bromides are less prone to dehalogenation than iodides.[15]
Catalyst System Pd₂(dba)₃ / SPhosBuchwald-type ligands can accelerate the desired cross-coupling pathway relative to dehalogenation.
Base Anhydrous K₃PO₄ (finely ground)Minimizes water content, a potential source of hydrides.[17]
Solvent Anhydrous Toluene or DioxaneAprotic solvents are less likely to generate Pd-H species compared to alcohols.
Additives None initiallySome additives can promote side reactions. Start with a simple system.
Degassing Rigorous freeze-pump-thaw cyclesThoroughly removes oxygen, which can degrade the catalyst and ligands.
Problem 3: Poor Regioselectivity in Direct C-H Arylation

You are attempting a direct C-H arylation of a substituted pyridine to form a 3-arylpyridine, but you are getting a mixture of isomers (C-2, C-3, and C-4 arylation).

Potential Causes & Solutions
  • Q: Why is the regioselectivity poor?

    • A: The regioselectivity of C-H arylation on a pyridine ring is governed by a combination of electronic and steric factors.[6][7] The nitrogen lone pair can influence the electronic environment of the ring, and the position of existing substituents will direct the incoming aryl group. Without strong directing effects, a mixture of products is common.

  • Q: How can I favor C-3 arylation?

    • A:

      • Steric Blockade: If possible, introduce bulky substituents at the C-2 and C-6 positions of the pyridine ring. This will sterically hinder these positions and make the C-3 and C-5 positions more accessible to the catalyst.[6]

      • Electronic Tuning: The presence of an electron-withdrawing group on the pyridine ring can influence the regioselectivity. For example, in some systems, an electron-withdrawing group at the 3-position can promote C-4 arylation.[6] Understanding these electronic effects is key to predicting and controlling the outcome.

      • Ligand and Additive Screening: The ligand on the metal catalyst can play a crucial role in determining the regioselectivity. Screening different ligands (e.g., phosphines, N-heterocyclic carbenes, or phenanthrolines) and additives (e.g., Lewis acids) can help to favor the desired isomer.[6][18]

  • Q: Is there an alternative approach to C-H arylation for better selectivity?

    • A: Consider using a pyridine N-oxide as the substrate. Direct arylation of pyridine N-oxides often shows high selectivity for the C-2 position.[19][20][21] While this doesn't directly give the 3-arylpyridine, it provides a highly regioselective route to 2-arylpyridines, which can then be further functionalized. This highlights the importance of strategic substrate selection in controlling regioselectivity.

Decision Tree for Improving C-H Arylation Regioselectivity

G start Poor Regioselectivity in C-H Arylation sterics Introduce Bulky Groups at C-2/C-6 start->sterics electronics Modify Electronic Properties of Pyridine start->electronics catalyst Screen Ligands and Additives start->catalyst alternative Consider Alternative Substrates (e.g., Pyridine N-Oxide for C-2) start->alternative If C-3 is not achievable outcome1 Improved C-3 Selectivity sterics->outcome1 outcome2 Predictable Isomer Formation electronics->outcome2 catalyst->outcome1

Caption: Decision-making process for optimizing regioselectivity in pyridine C-H arylation.

References
  • Shabalin, D. A. (2021). Recent advances and future challenges in the synthesis of 2,4,6-triarylpyridines. Organic & Biomolecular Chemistry, 19(37), 8184-8204. [Link]

  • Navarro, O., Kaur, H., Mahjoor, P., & Nolan, S. P. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 69(9), 3173–3180. [Link]

  • Guo, L., O’Doherty, U., & Daugulis, O. (2012). C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring. Journal of the American Chemical Society, 134(44), 18434–18437. [Link]

  • Gürbüz, N., Özdemir, İ., & Çetinkaya, B. (2011). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules, 16(5), 3936–3947. [Link]

  • Stanforth, S. P. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(15), 5961–5968. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Slow-Release Strategy in Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 53(15), 3764–3779. [Link]

  • Mori, A., et al. (2017). Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds. Beilstein Journal of Organic Chemistry, 13, 1849–1855. [Link]

  • Sun, C. L., Li, B. J., & Shi, Z. J. (2012). Mechanistic Studies on Direct Arylation of Pyridine N-Oxide: Evidence for Cooperative Catalysis between Two Distinct Palladium Centers. Journal of the American Chemical Society, 134(14), 6136–6146. [Link]

  • Yang, Y., et al. (2018). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Journal of the American Chemical Society, 140(40), 12845–12853. [Link]

  • Sun, C. L., Li, B. J., & Shi, Z. J. (2012). Mechanistic Studies on Direct Arylation of Pyridine N-Oxide: Evidence for Cooperative Catalysis between Two Distinct Palladium Centers. Journal of the American Chemical Society, 134(14), 6136–6146. [Link]

  • Shen, Y., et al. (2014). Copper-catalyzed direct C–H arylation of pyridine N-oxides with arylboronic esters: one-pot synthesis of 2-arylpyridines. Chemical Communications, 50(33), 4292–4295. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Boron Reagent Activation in Suzuki–Miyaura Coupling. In Boron Reagents in Synthesis (pp. 203-231). Royal Society of Chemistry. [Link]

  • Li, B. J., & Shi, Z. J. (2011). Palladium-Catalyzed C−H Functionalization of Pyridine N-Oxides: Highly Selective Alkenylation and Direct Arylation with Unactivated Arenes. Journal of the American Chemical Society, 133(40), 15899–15902. [Link]

  • Guo, L., O’Doherty, U., & Daugulis, O. (2012). C-H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C-H Bonds and Heteroarene Ring. ChemInform, 43(49). [Link]

  • Jedinák, L., et al. (2016). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 82(1), 157–169. [Link]

  • Various Authors. (2023). Pyridine C(sp 2 )–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journal of Organic Chemistry, 19, 820–863. [Link]

  • Various Authors. (2024). The Journal of Organic Chemistry Ahead of Print. The Journal of Organic Chemistry. [Link]

  • Wikipedia contributors. (2024, January 1). Suzuki reaction. In Wikipedia, The Free Encyclopedia. Retrieved January 1, 2026, from [Link]

  • Jedinák, L., et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 82(1), 157–169. [Link]

  • Navarro, O., Kaur, H., Mahjoor, P., & Nolan, S. P. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 69(9), 3173–3180. [Link]

  • Reddit discussion on failed Suzuki coupling. (2021). r/Chempros. [Link]

  • Prati, L., et al. (2018). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. Catalysts, 8(12), 643. [Link]

  • Bellina, F., Carpita, A., & Rossi, R. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Synthesis, 2004(15), 2419–2440. [Link]

  • Shabalin, D. A. (2021). Recent advances and future challenges in the synthesis of 2,4,6-triarylpyridines. Organic & Biomolecular Chemistry, 19(37), 8184-8204. [Link]

  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(25), 14221–14226. [Link]

  • ResearchGate discussion on Suzuki reaction yields. (2018). [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Gribble, G. W. (1974). Synthesis of 4-arylpyridines. The Journal of Organic Chemistry, 39(12), 1841–1842. [Link]

  • Li, W., et al. (2014). Synthesis of 4-benzylpyridines via Pd-catalyzed CH3-arylation of 4-picoline. Tetrahedron Letters, 55(30), 4164–4166. [Link]

  • Hu, H., et al. (2009). Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media. Synthetic Communications, 39(16), 2940–2949. [Link]

  • Li, W., et al. (2002). An Improved Protocol for the Preparation of 3-Pyridyl- and Some Arylboronic Acids. The Journal of Organic Chemistry, 67(15), 5394–5397. [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group. Retrieved from [Link]

  • Haddach, M., et al. (2001). CRF ligands via Suzuki and Negishi couplings of 3-pyridyl boronic acids or halides with 2-benzyloxy-4-chloro-3-nitropyridine. Bioorganic & Medicinal Chemistry Letters, 11(1), 81–84. [Link]

  • Campeau, L. C., et al. (2006). A Solution to the 2-Pyridyl Organometallic Cross-Coupling Problem: Regioselective Catalytic Direct Arylation of Pyridine N-Oxides. Journal of the American Chemical Society, 128(2), 581–590. [Link]

  • Google Patents. (n.d.). CN101981007A - Method for purification of pyridine, and method for production of chlorinated pyridine.
  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(25), 14221–14226. [Link]

  • Pienaar, D. P., et al. (2018). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. New Journal of Chemistry, 42(19), 16045–16055. [Link]

  • Al-Zaydi, K. M. (2013). Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. Molecules, 18(6), 6659–6670. [Link]

  • Zardi, P., et al. (2019). Synthesis of Terpyridines: Simple Reactions—What Could Possibly Go Wrong? Molecules, 24(17), 3125. [Link]

Sources

Technical Support Center: Purification of 3-(4-Methoxyphenyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 3-(4-methoxyphenyl)pyridine. This resource is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for common challenges encountered during the purification of this important chemical intermediate. Our goal is to move beyond simple protocols and explain the underlying scientific principles, empowering you to make informed decisions in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

The two most prevalent and effective methods for purifying this compound are silica gel column chromatography and recrystallization. The choice between them depends on the purity of the crude material and the nature of the impurities.

  • Silica Gel Column Chromatography: This is the preferred method for separating the target compound from impurities with different polarities.[1] It is particularly useful when dealing with complex mixtures containing unreacted starting materials, catalysts, or byproducts from the synthesis.[2]

  • Recrystallization: If the crude product is a solid and relatively pure (>85-90%), recrystallization is an excellent technique to remove small amounts of impurities.[3] This method relies on the principle that the solubility of the compound and its impurities differ in a given solvent at varying temperatures.

Q2: How do I choose the best purification method for my specific sample?

Selecting the appropriate method is critical for achieving high purity with good recovery. The following decision workflow can guide your choice.

G start Assess Crude Product (TLC, ¹H NMR) is_solid Is the crude material a solid? start->is_solid purity_check Purity > 90%? (by NMR/TLC) is_solid->purity_check Yes column Column Chromatography is_solid->column No (Oil/Tar) tlc_analysis How do impurities appear on TLC? purity_check->tlc_analysis No recrystallize Recrystallization purity_check->recrystallize Yes tlc_analysis->recrystallize Impurities are minor and product is major spot tlc_analysis->column Impurities have different Rf values

Caption: Decision workflow for selecting a purification method.

Q3: What are the typical impurities I might encounter during the synthesis of this compound?

Impurities are highly dependent on the synthetic route. A common method is the Stille or Suzuki cross-coupling reaction.[4] Potential impurities include:

  • Unreacted Starting Materials: Such as 3-bromopyridine, 4-methoxyphenylboronic acid, or organostannane reagents.

  • Homocoupling Products: Biphenyls formed from the coupling of two molecules of the boronic acid or organostannane.

  • Catalyst Residues: Traces of palladium or copper catalysts used in the coupling reaction.[4]

  • Solvents: Residual solvents from the reaction or workup, such as toluene, THF, or DMF.[5]

  • Degradation Products: These can arise from exposure to excessive heat or non-optimal pH during the reaction or workup.[5]

Q4: What are the key physical properties of this compound relevant to its purification?

Understanding the physical properties is essential for designing an effective purification strategy.

PropertyValueSource
Molecular Formula C₁₂H₁₁NO[6][7]
Molecular Weight 185.22 g/mol [6][7]
Appearance Typically a white to off-white solid[8]
Polarity Moderately polar due to the pyridine nitrogen and ether oxygen.

Troubleshooting Guide

This section addresses specific problems you may encounter during purification experiments.

Column Chromatography Issues

Q: My compound has a very low Rf value (sticks to the baseline) on a silica TLC plate, even in ethyl acetate. What should I do?

A: A very low Rf value indicates strong adsorption to the acidic silica gel, which is common for basic compounds like pyridines. The lone pair on the pyridine nitrogen interacts strongly with the acidic silanol groups (Si-OH) on the silica surface.

  • Causality: The Lewis basicity of the pyridine nitrogen leads to a strong acid-base interaction with the silica gel.

  • Solution: To counteract this, you need to make the mobile phase more competitive or neutralize the stationary phase.

    • Add a Basic Modifier: Add a small amount (0.5-2%) of triethylamine (Et₃N) or ammonia (in methanol) to your eluent system (e.g., Hexane/EtOAc/Et₃N 70:30:1). The amine will preferentially bind to the acidic sites on the silica, allowing your pyridine compound to elute more effectively.

    • Use a More Polar Solvent: If you are not already, switch to a more polar solvent system like dichloromethane/methanol.

    • Use a Different Stationary Phase: Consider using neutral or basic alumina as the stationary phase instead of silica gel.[2]

Q: I'm seeing poor separation between my product and a close-running impurity. How can I improve resolution?

A: Improving resolution requires optimizing the selectivity of your chromatographic system.

  • Causality: Poor separation occurs when the relative affinities of your product and the impurity for the stationary phase are too similar in the chosen eluent.

  • Solutions:

    • Decrease Solvent Polarity: A less polar eluent will cause all compounds to move slower, increasing the contact time with the stationary phase and often exaggerating small differences in polarity, leading to better separation.

    • Change Solvent System: The "selectivity" of the separation can be altered by changing the nature of the eluent. For example, if you are using a Hexane/Ethyl Acetate system, try a Hexane/Dichloromethane or a Toluene/Acetone system. Different solvents interact with your compounds in unique ways, which can often resolve overlapping spots.

    • Use High-Performance Silica: Use silica gel with a smaller particle size (e.g., 230-400 mesh for flash chromatography) to increase the surface area and improve separation efficiency.[9]

Recrystallization Issues

Q: I've added a large amount of hot solvent, but my crude product won't fully dissolve. What is happening?

A: This issue typically points to one of two problems: an incorrect solvent choice or the presence of insoluble impurities.

  • Causality: The compound may be sparingly soluble in your chosen solvent even at high temperatures, or you may have insoluble contaminants (e.g., inorganic salts, catalyst residues).

  • Solutions:

    • Verify Solvent Choice: The ideal recrystallization solvent should dissolve the compound poorly at room temperature but completely at its boiling point.[3] You may need to perform small-scale solvent screening with solvents like ethanol, isopropanol, acetone, or toluene.

    • Perform a Hot Filtration: If you suspect insoluble impurities, perform a hot filtration. Dissolve the crude material in a minimum amount of boiling solvent, then quickly filter the hot solution through a pre-heated funnel with fluted filter paper. The desired compound will be in the filtrate, and the insoluble impurities will be left on the filter paper. Allow the filtrate to cool slowly to form crystals.

Q: My solution is clear after cooling, but no crystals have formed. What should I do to induce crystallization?

A: Crystal formation requires nucleation, a process where molecules begin to aggregate into an ordered lattice. This can sometimes be slow to initiate.[3]

  • Causality: The solution may be supersaturated, but the energy barrier for nucleation has not been overcome.

  • Solutions:

    • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections in the glass provide a nucleation site for crystal growth.[3]

    • Add a Seed Crystal: If you have a small amount of the pure solid, add a single tiny crystal to the solution. This provides a template for further crystallization.[3]

    • Cool to a Lower Temperature: Place the flask in an ice bath or a refrigerator to further decrease the compound's solubility.

    • Reduce Solvent Volume: If the solution is not sufficiently concentrated, you can gently heat it to evaporate some of the solvent and then attempt to cool it again.

Experimental Protocols

Protocol 1: Silica Gel Flash Column Chromatography

This protocol describes a standard procedure for purifying grams of this compound.

Caption: Workflow for flash column chromatography.

  • Eluent Selection:

    • Using a TLC plate, find a solvent system that gives the product an Rf value of approximately 0.25-0.35. A good starting point is a mixture of Hexane and Ethyl Acetate (e.g., 7:3 v/v). If the compound streaks or remains at the baseline, add 1% triethylamine to the eluent mixture.

  • Column Packing:

    • Secure a glass column vertically. Add a small plug of cotton or glass wool to the bottom.[10]

    • Add a thin layer (~1 cm) of sand.

    • In a separate beaker, prepare a slurry of silica gel (230-400 mesh) in your chosen eluent (use ~30-50 g of silica per 1 g of crude product).[2]

    • Pour the slurry into the column. Gently tap the column to pack the silica evenly and remove air bubbles.[10]

    • Add another thin layer of sand on top of the packed silica. Drain the excess solvent until the level is just at the top of the sand.

  • Sample Loading:

    • Dissolve your crude this compound in a minimal amount of dichloromethane or the eluent.

    • Carefully add this solution to the top of the column using a pipette.

    • Drain the solvent until the sample solution has fully entered the silica/sand layer.

  • Elution and Collection:

    • Carefully add the eluent to the top of the column, taking care not to disturb the top layer.

    • Apply gentle pressure (using a pump or house air) to achieve a steady flow rate.

    • Collect the eluting solvent in fractions (e.g., 20 mL per test tube).

  • Analysis:

    • Analyze the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) to yield the purified this compound.

Protocol 2: Recrystallization

This protocol is suitable for purifying a solid product that is already relatively clean.

  • Solvent Selection:

    • Place a small amount of your crude product in a test tube. Add a small amount of a test solvent (e.g., ethanol, isopropanol, or an ethanol/water mixture).

    • The solid should be mostly insoluble at room temperature but dissolve completely upon heating. It should then precipitate back out upon cooling.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating the flask (e.g., on a hotplate) and stirring.[3]

    • Continue adding the hot solvent just until all the solid has dissolved. Avoid adding excess solvent.

  • Cooling and Crystallization:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask can prevent solvent evaporation and contamination.

    • Once at room temperature, place the flask in an ice-water bath for 15-30 minutes to maximize crystal formation.[3]

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.[3]

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

    • Allow the crystals to dry under vacuum on the funnel, then transfer them to a watch glass or drying oven to remove all residual solvent.

References

  • Al-Issa, S. A., et al. (2018). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. MDPI. Retrieved from [Link]

  • Jayarama, A., et al. (2015). Synthesis, growth, and characterization of 3-(4-Methoxyphenyl)-1-(pyridin-2-yl) prop-2-en-1-one single crystal: A potential NLO material. ResearchGate. Retrieved from [Link]

  • ChemSynthesis. (n.d.). This compound. Retrieved from [Link]

  • Yamaguchi, S., et al. (n.d.). Supporting Information. Wiley-VCH. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Column chromatography. Retrieved from [Link]

  • El-Sayed, M. E. A., et al. (2022). Synthesis of (E)-1-(4-methoxyphenyl)-N-((E)-3-(4 nitrophenyl)allylidene)methanamine (1). ResearchGate. Retrieved from [Link]

  • Jadhav, S. B., et al. (2013). Impurities in Pharmaceuticals- A Review. SciSpace. Retrieved from [Link]

  • Request PDF. (n.d.). Isolation And Purification Of Substance By Column Chromatography. Retrieved from [Link]

  • University of Rochester. (n.d.). How to run column chromatography. Retrieved from [Link]

  • Professor Dave Explains. (2020). Recrystallization. YouTube. Retrieved from [Link]

  • Acta Crystallographica Section E. (2018). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. IUCr. Retrieved from [Link]

  • Katritzky, A. R., et al. (2005). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Arkivoc. Retrieved from [Link]

  • Acta Crystallographica Section E. (2017). Crystal structure and Hirshfeld surface analysis of 4-(3-methoxyphenyl)-2,6-diphenylpyridine. Retrieved from [Link]

  • Kwong, F. Y., et al. (n.d.). Supporting Information for Palladium-Catalyzed Cross-Coupling of (Hetero)Aryl or Alkenyl Sulfonates with Aryl. [Source not explicitly named, likely a journal supplementary file]. Retrieved from [Link]

  • AOBChem. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Side Reactions in the Synthesis of 3-(4-methoxyphenyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 3-(4-methoxyphenyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. By understanding the mechanistic origins of these issues, you can effectively troubleshoot and optimize your reaction conditions for higher yields and purity.

Section 1: Foundational Knowledge: Common Synthetic Routes & Side Reactions

The synthesis of this compound, a biaryl structure, is most commonly achieved via palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is the workhorse method due to the operational simplicity and commercial availability of reagents. However, alternatives like the Negishi and Stille couplings are also employed, particularly when dealing with sensitive substrates.

Regardless of the method, success hinges on minimizing a few key side reactions that compete with the desired product formation. The three most common culprits are:

  • Homocoupling: The undesired coupling of two identical reaction partners (e.g., two boronic acid molecules or two aryl halide molecules).

  • Protodeborylation: The cleavage of the carbon-boron bond of the boronic acid and its replacement with a hydrogen atom.

  • Dehalogenation: The replacement of the halogen on the aryl halide with a hydrogen atom.

This guide will provide detailed, question-and-answer-based troubleshooting for these issues, focusing primarily on the widely used Suzuki-Miyaura reaction.

Section 2: Troubleshooting Guide for Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction couples an organoboron species (like 4-methoxyphenylboronic acid) with an organohalide (like 3-bromopyridine) in the presence of a palladium catalyst and a base.[1] While powerful, the reaction is sensitive to several parameters that can favor undesired pathways.

Q1: I'm observing significant formation of 4,4'-dimethoxybiphenyl in my crude NMR/LC-MS. What is causing this homocoupling and how can I prevent it?

This is a classic and frequent side reaction known as boronic acid homocoupling. It not only consumes your valuable boronic acid, reducing the yield of the target molecule, but also creates a byproduct that can be difficult to separate during purification.

Causality & Mechanism: Homocoupling is primarily mediated by Pd(II) species.[2] While the productive catalytic cycle relies on Pd(0), Pd(II) species can be present from a Pd(II) precatalyst (like Pd(OAc)₂) or form if the reaction mixture is exposed to oxygen, which oxidizes the active Pd(0) catalyst.[3][4] These Pd(II) species can then undergo transmetalation with two molecules of the boronic acid, leading to the homocoupled dimer and regenerating Pd(0).[3]

cluster_0 Desired Suzuki Cycle cluster_1 Homocoupling Side Reaction Pd0 L₂Pd(0) ArPdX L₂Pd(II)(Ar¹)(X) Pd0->ArPdX Oxidative Addition (Ar¹-X) O2 O₂ (Air) ArPdAr L₂Pd(II)(Ar¹)(Ar²) ArPdX->ArPdAr Transmetalation (Ar²-B(OH)₂) ArPdAr->Pd0 Product Ar¹-Ar² ArPdAr->Product Reductive Elimination PdII Pd(II) Pd_B1 Pd(II)-O-B(OH)(Ar²) PdII->Pd_B1 Reaction with Ar²-B(OH)₂ Pd_B2 Pd(II)(Ar²)₂ Pd_B1->Pd_B2 Second Transmetalation Dimer Ar²-Ar² Pd_B2->Dimer Reductive Elimination Pd0_from_dimer Pd(0) Pd_B2->Pd0_from_dimer O2->PdII Oxidizes Catalyst

Caption: Desired Suzuki cycle vs. the homocoupling side reaction pathway.

Troubleshooting Protocol:

  • Rigorous Degassing is Crucial: The most effective way to prevent homocoupling is to eliminate dissolved oxygen.

    • Protocol: Before adding the catalyst, subject the reaction mixture (solvents, aryl halide, boronic acid, base) to at least three cycles of vacuum followed by backfilling with an inert gas (Argon or Nitrogen).[5] Alternatively, for larger scales, sparging (bubbling) the solvent with an inert gas for 20-30 minutes prior to use is highly effective.[2] It has been demonstrated that the exclusion of oxygen is necessary to suppress homocoupling.[2]

  • Select the Right Palladium Source:

    • Insight: Pd(II) precatalysts like Pd(OAc)₂ or PdCl₂(dppf) require an in situ reduction to the active Pd(0) state. This reduction step can sometimes be initiated by the homocoupling of two boronic acid molecules.[3]

    • Solution: Use a Pd(0) source (e.g., Pd(PPh₃)₄) or a modern, well-defined precatalyst (e.g., XPhos Pd G2) that is designed to generate the active LₙPd(0) species quickly and efficiently, minimizing the time Pd(II) is present.[6]

  • Consider a Mild Reducing Agent:

    • Insight: Adding a sacrificial reducing agent can help maintain the palladium in its active Pd(0) state.

    • Solution: The addition of a mild reducing agent, such as potassium formate, has been shown to suppress the formation of homocoupling dimers.[2]

  • Optimize Reaction Stoichiometry:

    • Insight: If homocoupling of the boronic acid is the primary issue, ensuring the palladium complex reacts preferentially with the aryl halide is key.

    • Solution: Use a slight excess of the aryl halide (e.g., 1.05 - 1.1 equivalents of 3-bromopyridine) relative to the boronic acid. This can help favor the productive cross-coupling pathway.[7]

ParameterRecommendationRationale
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation of Pd(0) to Pd(II), a key catalyst for homocoupling.[3][4]
Degassing 3x Vacuum/Inert Gas CyclesThoroughly removes dissolved oxygen from the reaction mixture.[5]
Pd Source Pd(0) or modern precatalystAvoids the need for in-situ reduction of Pd(II), which can be initiated by homocoupling.[3][6]
Additives Potassium Formate (optional)Acts as a mild reducing agent to maintain the Pd(0) state.[2]
Q2: My yield is low, and I'm recovering a significant amount of anisole. What is happening to my boronic acid?

This is a clear indication of protodeborylation , an undesired reaction where the C–B bond of your 4-methoxyphenylboronic acid is cleaved and replaced by a C–H bond, yielding anisole.[3]

Causality & Mechanism: Protodeborylation can occur under acidic, basic, or even neutral conditions and is often promoted by water or other protic sources in the reaction mixture.[8][9] The mechanism can vary, but it essentially involves the protonation of the carbon atom attached to the boron.[10] While heteroaryl boronic acids are particularly prone to this side reaction, it can be significant for electron-rich arylboronic acids like yours, especially at elevated temperatures or with prolonged reaction times.[3][8]

Start 4-Methoxyphenyl- boronic acid (Ar-B(OH)₂) End Anisole (Ar-H) Start->End Protodeborylation Conditions H⁺ Source (e.g., H₂O, ROH) Base or Acid Catalyst Heat Conditions->Start

Caption: The protodeborylation side reaction pathway.

Troubleshooting Protocol:

  • Ensure Anhydrous Conditions:

    • Protocol: Use dry solvents and glassware. If your base is hygroscopic (e.g., K₃PO₄), consider drying it in an oven before use. While some Suzuki protocols benefit from aqueous conditions, if protodeborylation is severe, switching to a strictly anhydrous system (e.g., using dry dioxane or toluene) is recommended.

  • Optimize Base and Temperature:

    • Insight: Strong basic conditions and high temperatures can accelerate the rate of protodeborylation.[11]

    • Solution: Screen different bases. Sometimes a milder base like K₂CO₃ is sufficient and less likely to promote the side reaction than a stronger base like Cs₂CO₃ or KOH. Additionally, try running the reaction at the lowest temperature that still allows for a reasonable reaction rate (e.g., start at 80 °C instead of 110 °C).

  • Use a More Stable Boron Reagent:

    • Insight: Boronic acids exist in equilibrium with their corresponding boroxines, which can affect stability. Boronic esters are generally more stable and less susceptible to protodeborylation.

    • Solution: Replace 4-methoxyphenylboronic acid with its corresponding pinacol ester (4-methoxyphenylboronic acid pinacol ester). These are often more robust under reaction conditions.

  • Minimize Reaction Time:

    • Protocol: Monitor the reaction progress by TLC or LC-MS. Once the starting material is consumed, work up the reaction promptly. Unnecessarily long reaction times at high temperatures will only increase the extent of protodeborylation.

Q3: I started with 3-bromopyridine, but my crude mixture contains pyridine. What is causing this dehalogenation?

The formation of pyridine indicates a dehalogenation (or hydrodehalogenation) side reaction, where the C–Br bond of your starting material is reductively cleaved and replaced with a C–H bond.[12]

Causality & Mechanism: This side reaction occurs when the palladium intermediate, L₂Pd(Ar)(X), encounters a hydride (H⁻) source before it can transmetalate with the boronic acid.[3] Reductive elimination of Ar-H (pyridine) then occurs, regenerating the Pd(0) catalyst. Common hydride sources include alcoholic solvents (which can be oxidized by palladium to generate hydrides), water, and even certain bases or additives.[3][12] Electron-deficient halides, such as 3-bromopyridine, can be particularly susceptible.

Start Observe Pyridine Byproduct Q1 Are you using an alcoholic solvent (MeOH, EtOH)? Start->Q1 Sol_Yes Switch to an aprotic solvent (Dioxane, Toluene, THF) Q1->Sol_Yes Yes Sol_No No Q1->Sol_No Q2 Is the reaction sluggish, requiring high temp/long time? Sol_No->Q2 Cat_Yes Switch to a more active catalyst/ligand system (e.g., XPhos, SPhos) Q2->Cat_Yes Yes Cat_No No Q2->Cat_No Q3 Are you using an iodo-pyridine? Cat_No->Q3 Hal_Yes Bromo- and Chloro-pyridines are often less prone to dehydrogenation. Q3->Hal_Yes Yes Hal_No No Q3->Hal_No End Re-evaluate base and ensure anhydrous conditions Hal_No->End

Caption: Troubleshooting workflow for dehalogenation.

Troubleshooting Protocol:

  • Change Your Solvent System:

    • Insight: Alcohols are a known source of hydrides in palladium catalysis.[3][12]

    • Solution: Immediately switch from any alcoholic solvent to an aprotic solvent such as 1,4-dioxane, toluene, or THF.

  • Re-evaluate Your Base:

    • Insight: While less common, some bases or impurities within them can act as hydride donors.

    • Solution: Ensure you are using a high-purity base. If dehalogenation persists, consider screening alternatives (e.g., switch from an inorganic carbonate to an organic base, or vice versa).

  • Optimize the Catalyst System:

    • Insight: A sluggish catalyst may require higher temperatures or longer reaction times, increasing the opportunity for side reactions. Conversely, a very active catalyst might promote dehalogenation if transmetalation is slow.

    • Solution: The choice of phosphine ligand is critical. Bulky, electron-rich "Buchwald-type" ligands (e.g., SPhos, XPhos) can accelerate the desired reductive elimination step and are often effective at minimizing dehalogenation.[5][12]

  • Consider the Halide:

    • Insight: The C–X bond strength and reactivity play a role. C–I bonds are weaker and more reactive than C–Br or C–Cl bonds.

    • Solution: If you are using 3-iodopyridine, switching to 3-bromopyridine or 3-chloropyridine may reduce the propensity for dehalogenation, as they are generally more robust.[6][13]

Section 3: FAQs for Alternative Coupling Methods

Q: When should I consider using a Negishi or Stille coupling instead of Suzuki?

Consider these alternatives when your boronic acid is particularly unstable and prone to rapid protodeborylation, or if you are having solubility issues. Organozinc (Negishi) and organotin (Stille) reagents can exhibit different stability and reactivity profiles.[14][15] Negishi couplings, in particular, are known for their high functional group tolerance.[16]

Q: What are the primary side reactions in a Negishi coupling for this synthesis?

The main side reaction is typically homocoupling of the organozinc reagent. Preparation of the pyridylzinc reagent can also be challenging. However, modern methods have made these reagents more accessible and stable.[17]

Q: What are the main challenges with Stille coupling for this synthesis?

The Stille reaction's primary drawbacks are the high toxicity of the organostannane (organotin) reagents and byproducts, and the difficulty in removing tin residues from the final product.[14][18] Like other methods, homocoupling of the organostannane reagent can also be a significant side reaction.[14][18]

Section 4: General Laboratory & Purification FAQs

Q: How critical is the purity of my starting materials?

It is extremely critical. Impurities in commercial reagents can have a significant impact. For example, positional isomers in your 3-bromopyridine or residual starting materials from the synthesis of your boronic acid can lead to unexpected side products and complicate purification. Always use reagents from a reputable supplier or purify them before use if you suspect issues.

Q: My reaction looks clean, but purification by column chromatography is difficult. Any advice?

3-Arylpyridines can be challenging to purify due to the basicity of the pyridine nitrogen, which can cause the product to streak on silica gel.

  • Tip 1: Add a small amount of a weak base, like triethylamine (~1%), to your eluent system. This will neutralize the acidic sites on the silica gel and lead to much better peak shapes.

  • Tip 2: If palladium residues are co-eluting with your product (often seen as a grey or black tinge), try filtering the crude reaction mixture through a plug of Celite® or treating it with a palladium scavenger before chromatography.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. The Journal of Organic Chemistry, 73(14), 5589–5591. [Link]

  • U.S. National Library of Medicine. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. ResearchGate. [Link]

  • U.S. National Library of Medicine. The proposed mechanism for protodeboronation of arylboronic acids. ResearchGate. [Link]

  • Cox, P. A., et al. (2016). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online. [Link]

  • Morales-Serna, J. A., et al. (2014). Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. The Journal of Organic Chemistry, 79(11), 5331–5336. [Link]

  • Mao, J., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. Organic & Biomolecular Chemistry, 15(27), 5801–5806. [Link]

  • Royal Society of Chemistry. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Publishing. [Link]

  • Wikipedia. Stille reaction. [Link]

  • Cernak, T., et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 81(24), 12343–12356. [Link]

  • U.S. National Library of Medicine. Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. ResearchGate. [Link]

  • Dreher, S. D., et al. (2008). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 12(2), 245–251. [Link]

  • NROChemistry. Stille Coupling. [Link]

  • Pearson+. Predict the product of the following Stille coupling reactions. [Link]

  • Li, W., et al. (2015). Unprecedented side reactions in Stille coupling: desired ones for Stille polycondensation. Chemical Communications, 51(81), 15020–15023. [Link]

  • American Chemical Society. The Journal of Organic Chemistry Ahead of Print. [Link]

  • U.S. National Library of Medicine. Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. [Link]

  • Myers, A. The Stille Reaction - Chem 115. [Link]

  • Aslam, S., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 226. [Link]

  • Procter, D. J., et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science, 8(2), 1059–1064. [Link]

  • Fletcher, S. P., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(25), 14221–14226. [Link]

  • U.S. National Library of Medicine. Coupling outcomes for pyridines. ResearchGate. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Fu, G. C., et al. (2006). Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates. Journal of the American Chemical Society, 128(16), 5360–5361. [Link]

  • U.S. National Library of Medicine. Negishi coupling of 2-pyridylzinc bromide—paradigm shift in cross-coupling chemistry?. ResearchGate. [Link]

  • National Center for Biotechnology Information. This compound. PubChem Compound Database. [Link]

  • Denmark, S. E. The Negishi Cross-Coupling Reaction. [Link]

  • ChemSynthesis. This compound. [Link]

  • Organic Chemistry Portal. Negishi Coupling. [Link]

  • U.S. National Library of Medicine. An Improved Protocol for the Preparation of 3-Pyridyl- and Some Arylboronic Acids. ResearchGate. [Link]

  • U.S. National Library of Medicine. Synthesis of 3-(4′-Methoxyphenyl)-2,2,4,4-Tetramethylpentane and Some Cyclic Analogs. ResearchGate. [Link]

  • Organic Chemistry Portal. Pyridine synthesis. [Link]

  • Organic Syntheses. 3-pyridylboronic acid. [Link]

  • American Chemical Society. Synthesis of 4-arylpyridines. [Link]

Sources

Technical Support Center: Optimizing Suzuki Couplings of Electron-Deficient Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for improving yields in the Suzuki-Miyaura coupling of electron-deficient pyridines. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this challenging yet crucial transformation. The guidance provided herein is rooted in established chemical principles and practical laboratory experience to help you troubleshoot and optimize your reactions effectively.

Introduction: The "2-Pyridyl Problem" and Beyond

The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, celebrated for its ability to form carbon-carbon bonds.[1][2][3] However, when one of the coupling partners is an electron-deficient pyridine, particularly with a leaving group at the 2- or 4-position, researchers often encounter significant challenges.[4][5] These "problematic" substrates are notorious for their poor reactivity and propensity for side reactions, leading to frustratingly low yields.[4][6]

The primary difficulties arise from several factors:

  • Slow Transmetalation: The electron-deficient nature of the pyridine ring slows down the crucial transmetalation step in the catalytic cycle.[7]

  • Catalyst Inhibition: The pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[8]

  • Protodeboronation: Electron-deficient heteroaryl boron derivatives are susceptible to decomposition through protodeboronation, where the C-B bond is cleaved by a proton source.[7][8][9][10]

This guide provides a structured approach to overcoming these obstacles, focusing on the rational selection of catalysts, ligands, bases, and solvents to enhance reaction efficiency and achieve desired product yields.

Troubleshooting Guide: A Symptom-Based Approach

This section addresses common issues encountered during the Suzuki coupling of electron-deficient pyridines, offering probable causes and actionable solutions.

Issue 1: Low or No Conversion to Product

Symptoms: Starting materials remain largely unreacted, with little to no desired product observed by TLC or LC-MS analysis.

Probable Causes & Solutions:

Probable CauseRecommended ActionScientific Rationale
Catalyst Inactivity Switch to a more active catalyst system: For electron-deficient pyridines, standard catalysts like Pd(PPh₃)₄ may be insufficient.[8] Consider using more electron-rich and bulky phosphine ligands such as Buchwald's SPhos or XPhos, or N-heterocyclic carbene (NHC) ligands.[8][11] • Use a pre-catalyst: Pd(II) pre-catalysts like Pd(OAc)₂ or PdCl₂(dppf) can be effective.[12][13]Bulky, electron-donating ligands facilitate the oxidative addition and reductive elimination steps of the catalytic cycle and can prevent catalyst deactivation by the pyridine nitrogen.[8][9][14]
Inappropriate Base Selection Screen stronger, non-nucleophilic bases: Weak bases are often ineffective.[8] Stronger bases like K₃PO₄, Cs₂CO₃, or KF are frequently required to promote the transmetalation step.[15] • Ensure the base is anhydrous and finely ground: This increases its reactivity and availability in the reaction mixture.[8]The base is critical for activating the boronic acid/ester for transmetalation. The choice of base can significantly influence the reaction rate.[11][14]
Poor Solvent Choice Experiment with different solvents: Common choices include dioxane, toluene, and DMF.[12][16][17] The addition of water can sometimes be beneficial, but its effect can be substrate-dependent.[12][18][19]The solvent influences the solubility of reagents and the stability of intermediates in the catalytic cycle. Polar aprotic solvents can sometimes stabilize key transition states.[16]

Troubleshooting Workflow: Low Conversion

G A Starting Point: Low Yield with Pyridine Boronic Acid B Is Protodeboronation a Major Issue? A->B C Use Boronate Ester (e.g., Pinacol Ester) B->C Yes F Is Catalyst Inhibition Suspected? B->F No D Is Transmetalation Still Slow? C->D E Add Copper(I) Co-catalyst (e.g., CuCl) D->E Yes D->F No H Optimized Conditions E->H G Use Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) F->G Yes F->H No G->H

Caption: Decision-making process for reagent selection to improve yield.

Frequently Asked Questions (FAQs)

Q1: Which palladium catalyst and ligand combination is generally best for the Suzuki coupling of electron-deficient pyridines?

A1: There is no single "best" combination as the optimal choice is often substrate-dependent. However, catalyst systems based on bulky, electron-rich phosphine ligands are a highly effective starting point. [8]For instance, pre-catalysts like Pd₂(dba)₃ combined with ligands such as SPhos, XPhos, or other Buchwald-type ligands have shown great success. [7][8]Pd(dppf)Cl₂ has also been reported as a competent catalyst for these transformations. [12][18] Q2: Should I use a boronic acid or a boronate ester for my electron-deficient pyridine?

A2: While boronic acids can be more reactive, they are also more prone to protodeboronation. [9]Boronate esters, such as pinacol esters, are generally more stable and can be a better choice, especially when protodeboronation is a significant side reaction. [10]However, the reactivity of boronic esters can sometimes be lower, potentially requiring higher temperatures or more active catalyst systems. [12] Q3: What is the role of water in the reaction mixture? Should I add it?

A3: The effect of water is complex and can be beneficial for some substrates while detrimental to others. [12]Water can increase the solubility of inorganic bases like K₃PO₄ and can also influence the mechanism of transmetalation. [12]However, for substrates highly prone to protodeboronation, strictly anhydrous conditions are recommended. [8]A good approach is to first attempt the reaction under anhydrous conditions and then screen the addition of a controlled amount of water (e.g., in a dioxane/water mixture) if the yield is low. [12][19] Q4: Can nickel catalysts be used for the Suzuki coupling of electron-deficient pyridines?

A4: Yes, nickel catalysts have emerged as a powerful alternative to palladium for challenging cross-coupling reactions. [11]They have been shown to be effective for the coupling of a variety of heterocyclic substrates, including those that are challenging for palladium-based systems. [11][20] Q5: My reaction is sensitive to the source and quality of the reagents. What are the best practices?

A5: High-purity reagents are crucial for reproducible results. Ensure your boronic acid/ester is of high quality and stored appropriately. Bases should be finely ground and anhydrous. [8]Solvents should be of high purity and properly degassed before use. [8]It is also good practice to use a fresh bottle of catalyst or store it under an inert atmosphere to prevent degradation.

Experimental Protocol: General Procedure for Suzuki Coupling of a 2-Chloropyridine with an Arylboronic Acid

This is a representative protocol and should be optimized for specific substrates.

  • Glassware Preparation: A Schlenk flask or a microwave vial equipped with a magnetic stir bar is flame-dried under vacuum and allowed to cool to room temperature under an inert atmosphere (argon or nitrogen).

  • Reagent Addition: To the flask, add the 2-chloropyridine (1.0 equiv.), arylboronic acid (1.2-1.5 equiv.), potassium phosphate (K₃PO₄, 2.0-3.0 equiv., finely ground), and the palladium pre-catalyst/ligand system (e.g., Pd₂(dba)₃ (2 mol%) and SPhos (4 mol%)).

  • Solvent Addition: Add the degassed solvent (e.g., dioxane or toluene, to make a ~0.1 M solution with respect to the limiting reagent) via syringe.

  • Reaction Setup: The flask is sealed and the reaction mixture is stirred at the desired temperature (e.g., 80-110 °C) for the specified time (typically 12-24 hours).

  • Monitoring: The reaction progress is monitored by TLC or LC-MS.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired biaryl product.

References
  • Hall, J. R., Romer, N. P., Spiller, T. E., & Sanford, M. S. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 98(10), 529-536. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2009). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 48(27), 4969-4973. [Link]

  • Cook, X. A. F., Gombert, A., McKnight, J., Pantaine, L. R. E., & Willis, M. C. (2021). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition, 60(22), 11068-11091. [Link]

  • LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Li, W., Nelson, D. P., Jensen, M. S., Hoerrner, R. S., Cai, D., & Larsen, R. D. (2003). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters, 5(24), 4571-4574. [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions: Achieve Better Yields Faster. CovaSyn. [Link]

  • Shaikh, S. A. L. (2014). Which conditions are favorable for the efficient Suzuki coupling?. ResearchGate. [Link]

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2012). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 134(15), 6695-6705. [Link]

  • WordPress. (2025). Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations. WordPress. [Link]

  • Riddell, N. D., & Sigman, M. S. (2014). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. Angewandte Chemie International Edition, 53(40), 10814-10817. [Link]

  • ResearchGate. (n.d.). Effect of solvent on the Suzuki reaction. ResearchGate. [Link]

  • ResearchGate. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. ResearchGate. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Journal of the American Chemical Society, 133(8), 2116-2119. [Link]

  • Semantic Scholar. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Semantic Scholar. [Link]

  • PubMed. (2003). CRF ligands via Suzuki and Negishi couplings of 3-pyridyl boronic acids or halides with 2-benzyloxy-4-chloro-3-nitropyridine. PubMed. [Link]

  • Fleckenstein, C. A., & Plenio, H. (2008). Highly efficient Suzuki-Miyaura coupling of heterocyclic substrates through rational reaction design. Chemistry, 14(14), 4267-4279. [Link]

  • Shields, J. D., Gray, E. E., & Doyle, A. G. (2015). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. Organic Letters, 17(10), 2394-2397. [Link]

  • ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. ChemistryViews. [Link]

  • Le Gall, E., & Tondelier, D. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 24(5), 842. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Wikipedia. [Link]

  • Vantourout, J. C., Law, R. P., Isidro-Llobet, A., Atkinson, S. J., & Watson, A. J. B. (2016). Copper-Facilitated Suzuki Reactions: Application to 2-Heterocyclic Boronates. Angewandte Chemie International Edition, 55(49), 15451-15455. [Link]

Sources

Technical Support Center: Efficient Suzuki Coupling of 3-Chloropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for catalyst selection in the Suzuki-Miyaura cross-coupling of 3-chloropyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this challenging yet crucial transformation. Here, we move beyond simple protocols to explain the "why" behind experimental choices, empowering you to troubleshoot effectively and optimize your reactions for maximal yield and purity.

I. The Challenge: Why 3-Chloropyridine is a Demanding Substrate

The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation, but not all substrates are created equal. 3-Chloropyridine presents a unique set of challenges primarily due to the electronic properties of the pyridine ring and the inert nature of the C-Cl bond.

  • The "Pyridine Problem": The lone pair of electrons on the pyridine nitrogen can act as a Lewis base and coordinate to the palladium catalyst.[1][2][3] This coordination can inhibit the catalyst's activity by occupying a coordination site necessary for the catalytic cycle to proceed.[1]

  • Inert C-Cl Bond: Aryl chlorides are significantly less reactive than their bromide or iodide counterparts in the oxidative addition step of the Suzuki coupling, which is often the rate-limiting step.[4][5][6] This necessitates the use of highly active catalyst systems to achieve efficient C-Cl bond cleavage.

II. Catalyst Selection: A Multi-faceted Approach

Choosing the right catalyst system is paramount for a successful Suzuki coupling of 3-chloropyridine. This decision involves considering the palladium source, and more critically, the ligand that modulates the catalyst's reactivity and stability.

Core Concept: The Role of the Ligand

The ligand plays a crucial role in promoting the challenging oxidative addition of the C-Cl bond to the palladium center. For electron-deficient heteroaryl chlorides like 3-chloropyridine, bulky and electron-rich phosphine ligands are generally the most effective. These ligands stabilize the palladium(0) active species and promote the oxidative addition step.[4][5]

Recommended Catalyst Systems

Several catalyst systems have proven effective for the Suzuki coupling of heteroaryl chlorides. The choice often depends on the specific boronic acid partner and the desired reaction conditions.

Catalyst System (Pd Source / Ligand)Key AdvantagesConsiderations
Pd(OAc)₂ / Buchwald Ligands (e.g., SPhos, XPhos, RuPhos) High activity for C-Cl bond activation, commercially available, well-documented.[4][5]Can be air-sensitive, may require inert atmosphere techniques.
Pd₂(dba)₃ / P(t-Bu)₃ Strong electron-donating ligand promotes oxidative addition.[7]P(t-Bu)₃ is pyrophoric and requires careful handling.
[Pd(cinnamyl)Cl]₂ / N-Heterocyclic Carbene (NHC) Ligands Highly active and stable catalysts, often effective in aqueous media.[8]Synthesis of NHC ligands can be more complex.
PdCl₂{PᵗBu₂(p-R-Ph)}₂ Air-stable, efficient for a broad range of heteroaryl chlorides.[9][10][11][12]May require specific synthesis of the palladium complex.

III. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the Suzuki coupling of 3-chloropyridine in a question-and-answer format.

Q1: My reaction is not proceeding, or the yield is very low. What are the primary causes?

A1: Low or no conversion in the Suzuki coupling of 3-chloropyridine can stem from several factors. A systematic approach to troubleshooting is essential.

  • Inactive Catalyst:

    • The Problem: The palladium catalyst is the heart of the reaction. If it's inactive, the reaction won't start. This can be due to the use of a less active palladium source (e.g., Pd/C) or an inappropriate ligand for C-Cl bond activation. Standard ligands like triphenylphosphine (PPh₃) are often ineffective for this transformation.[6]

    • The Solution: Switch to a more active catalyst system. For 3-chloropyridine, systems employing bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos are highly recommended.[5] Alternatively, pre-formed, air-stable catalysts can provide more consistent results.[9][12]

  • Catalyst Inhibition:

    • The Problem: As mentioned, the pyridine nitrogen can "poison" the palladium catalyst by coordinating to it and preventing it from participating in the catalytic cycle.[1][3]

    • The Solution: The choice of ligand can mitigate this issue. Bulky ligands can sterically hinder the coordination of the pyridine nitrogen to the palladium center.

  • Poor Quality Reagents:

    • The Problem: The purity of your starting materials, especially the boronic acid, is critical. Boronic acids can undergo protodeboronation (replacement of the boronic acid group with a hydrogen), particularly in the presence of water and at elevated temperatures.[1][13]

    • The Solution: Use fresh, high-purity boronic acid. If necessary, re-purify the boronic acid before use. Ensure your solvents are anhydrous and properly degassed to remove oxygen, which can lead to side reactions like homo-coupling.[1][14]

Q2: I'm observing significant byproduct formation. How can I identify and minimize these unwanted products?

A2: Byproduct formation is a common challenge that can significantly impact your isolated yield. The two most prevalent side reactions are homo-coupling and dehalogenation.

  • Homo-coupling:

    • What it is: The coupling of two boronic acid molecules to form a biaryl byproduct.[1][14]

    • How to minimize it: This side reaction is often promoted by the presence of oxygen.[14] Thoroughly degassing your reaction mixture and maintaining a strict inert atmosphere (argon or nitrogen) is crucial. Using a slight excess of the 3-chloropyridine can also help to favor the cross-coupling pathway.[13]

  • Dehalogenation (Hydrodehalogenation):

    • What it is: The replacement of the chlorine atom on the pyridine ring with a hydrogen atom, resulting in pyridine as a byproduct.[1][14]

    • How to minimize it: This can occur through various pathways, including the reaction of the palladium-aryl intermediate with trace amounts of water or other proton sources. Ensuring anhydrous conditions and using a well-dried base can help to reduce dehalogenation.

Q3: What is the optimal base and solvent for this reaction?

A3: The choice of base and solvent is interdependent and can significantly influence the reaction outcome.

  • Base Selection: The base plays a crucial role in the transmetalation step of the catalytic cycle.[15]

    • Common Choices: Potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), and potassium carbonate (K₂CO₃) are frequently used.[4][5]

    • Key Considerations: The strength and solubility of the base are important factors. For challenging couplings, a stronger, more soluble base like K₃PO₄ or Cs₂CO₃ is often preferred.

  • Solvent Selection: The solvent must be able to dissolve the reactants and be compatible with the reaction conditions.

    • Common Choices: Aprotic polar solvents such as 1,4-dioxane, toluene, and N,N-dimethylformamide (DMF) are commonly employed.[5]

    • Aqueous Conditions: In some cases, the addition of a small amount of water to create a biphasic system can be beneficial.[5][12] Water can help to dissolve the inorganic base and facilitate the catalytic cycle. However, excessive water can lead to protodeboronation of the boronic acid.

Visualizing the Path to Success: A Decision Workflow

CatalystSelection start Start: Suzuki Coupling of 3-Chloropyridine check_yield Is the yield > 80%? start->check_yield low_yield Low Yield / No Reaction check_yield->low_yield No success Successful Coupling check_yield->success Yes byproducts Significant Byproducts Observed check_yield->byproducts Yes, but... troubleshoot Troubleshooting Steps low_yield->troubleshoot optimize_catalyst Optimize Catalyst System (e.g., Pd(OAc)₂ / SPhos) troubleshoot->optimize_catalyst check_reagents Verify Reagent Quality (Fresh Boronic Acid, Anhydrous Solvents) troubleshoot->check_reagents adjust_conditions Adjust Reaction Conditions (Base: K₃PO₄, Solvent: Dioxane/H₂O) troubleshoot->adjust_conditions optimize_catalyst->start check_reagents->start adjust_conditions->start troubleshoot_byproducts Troubleshoot Byproducts byproducts->troubleshoot_byproducts degas Ensure Thorough Degassing (Minimize Homo-coupling) troubleshoot_byproducts->degas anhydrous Strict Anhydrous Conditions (Minimize Dehalogenation) troubleshoot_byproducts->anhydrous degas->start anhydrous->start

Caption: Decision workflow for troubleshooting Suzuki coupling of 3-chloropyridine.

IV. Experimental Protocols

The following are generalized protocols that serve as a good starting point. Optimization for specific substrates is always recommended.

Protocol 1: General Procedure using a Buchwald Ligand
  • Reaction Setup: To an oven-dried reaction vial, add 3-chloropyridine (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: In a glovebox or under a stream of inert gas, add palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Evacuate and backfill the vial with argon or nitrogen three times.

  • Solvent Addition: Add degassed 1,4-dioxane (4 mL) and degassed water (0.8 mL) via syringe.

  • Reaction: Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (10 mL) and then brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizing the Catalytic Cycle

SuzukiCycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-Cl(L₂) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl Ar-Pd(II)-Ar'(L₂) Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product BoronicAcid Ar'B(OH)₂ BoronicAcid->Transmetalation Base Base Base->Transmetalation ArylHalide Ar-Cl (3-Chloropyridine) ArylHalide->OxAdd

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

V. Concluding Remarks

The Suzuki-Miyaura coupling of 3-chloropyridine, while challenging, is a highly achievable transformation with the appropriate selection of catalyst, ligand, and reaction conditions. By understanding the underlying principles and potential pitfalls, researchers can effectively troubleshoot and optimize their reactions to synthesize a wide array of valuable 3-substituted pyridine derivatives. This guide provides a foundation for this understanding, but empirical optimization for each unique substrate combination remains a cornerstone of successful synthetic chemistry.

References

  • Guram, A. S., King, A. O., Allen, J. G., Wang, X., Schenkel, L. B., Chan, J., Bunel, E. E., Faul, M. M., Larsen, R. D., Martinelli, M. J., & Reider, P. J. (2006). New Air-Stable Catalysts for General and Efficient Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides. Organic Letters, 8(9), 1787–1789. [Link]

  • Organic Chemistry Portal. (n.d.). New Air-Stable Catalysts for General and Efficient Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides. Retrieved from [Link]

  • Guram, A. S., Wang, X., Bunel, E. E., Faul, M. M., Larsen, R. D., & Martinelli, M. J. (2007). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 72(14), 5104–5112. [Link]

  • Guram, A. S., et al. (2006). New Air-Stable Catalysts for General and Efficient Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides. Organic Letters.
  • Kolychev, E. L., et al. (2017). Catalyst screening for Suzuki-Miyaura coupling of 3-chloropyridine and 4-tolylboronic acid. Journal of Organometallic Chemistry, 846, 26-33.
  • ElectronicsAndBooks. (n.d.). Efficient Suzuki Coupling of Aryl Chlorides Catalyzed by Palladium(0)
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 3-Chloro-5-fluoro-2-methoxypyridine.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Using 3-Chloro-2-ethylpyridine.
  • BenchChem. (2025). A Comparative Guide to Catalysts for 6-Chloropyridin-3-amine Coupling Reactions.
  • BenchChem. (2025). How to avoid byproduct formation in Suzuki reactions of chloropyridines.
  • Nolan, S. P., et al. (2020). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics.
  • BenchChem. (2025). Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting.
  • BenchChem. (2025). A Comparative Analysis of 2-Chloropyridine-3-boronic Acid and 2-Chloropyridine-4-boronic Acid in Suzuki Coupling Reactions.
  • BenchChem. (2025). Troubleshooting low yield in Suzuki coupling of chloropyrimidines.
  • ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids.
  • National Institutes of Health. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Reddit. (2016, January 5). Why am I getting low yield for my Suzuki coupling reaction? r/chemistry.
  • National Institutes of Health. (n.d.).
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University.
  • Reddit. (2023, December 20). Help needed with unreproducible Suzuki coupling. r/Chempros.
  • National Institutes of Health. (n.d.). Palladium-catalysed methylene C(sp3)
  • ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
  • PubMed. (2013). Ligand-dependent site-selective Suzuki cross-coupling of 3,5-dichloropyridazines.
  • World Wide Journal of Multidisciplinary Research and Development. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions.
  • National Institutes of Health. (n.d.). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters.
  • Royal Society of Chemistry. (n.d.).
  • American Chemical Society. (n.d.).
  • Royal Society of Chemistry. (n.d.).

Sources

Technical Support Center: Managing Protodeborylation in Suzuki Reactions of Pyridine Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the challenges of Suzuki-Miyaura cross-coupling reactions involving pyridine boronic acids. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common obstacles, with a particular focus on preventing the undesired side reaction of protodeborylation.

Part 1: The Challenge of Protodeborylation
What is protodeborylation and why is it a significant problem with pyridine boronic acids?

Protodeborylation (or protodeboronation) is a chemical reaction where the carbon-boron (C-B) bond of an organoboron reagent, such as a pyridine boronic acid, is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1][2] This process is a prevalent and detrimental side reaction in Suzuki-Miyaura couplings because it consumes the nucleophilic partner, leading to reduced yields of the desired biaryl product.[2][3] The reaction generates the simple, unsubstituted pyridine as a byproduct, which can also complicate the purification process.[2]

Pyridine boronic acids, and especially 2-pyridine boronic acid, are notoriously susceptible to this decomposition pathway.[2][4][5] This heightened instability arises from the presence of the basic nitrogen atom within the pyridine ring, which opens up unique decomposition mechanisms not typically observed with standard aryl boronic acids.[1][2]

The Unique Instability of 2-Pyridine Boronic Acid

Unlike simple aryl boronic acids, which tend to undergo protodeborylation under strongly acidic or basic conditions, 2-pyridine boronic acid exhibits its maximum rate of decomposition under neutral pH conditions.[1][2] This counterintuitive behavior is due to the formation of a zwitterionic intermediate.[1] This zwitterion is primed for a unimolecular fragmentation that cleaves the C-B bond, resulting in the protodeborylated pyridine product.[1] Shifting the pH to either acidic or basic conditions disrupts the formation of this highly reactive zwitterion, thereby slowing the rate of decomposition.[1][2]

G cluster_neutral Neutral pH (Zwitterion Formation) cluster_acidic Acidic pH cluster_basic Basic pH PyBOH2 2-Pyridyl Boronic Acid Zwitterion Zwitterionic Intermediate (Highly Unstable) PyBOH2->Zwitterion Equilibrium PyBOH2_acid 2-Pyridyl Boronic Acid PyBOH2_base 2-Pyridyl Boronic Acid Product Protodeborylated Pyridine Zwitterion->Product Rapid Unimolecular Fragmentation BoricAcid B(OH)3 ProtonatedPy Protonated Pyridine (Stabilized) PyBOH2_acid->ProtonatedPy + H+ Boronate Boronate Anion (Stabilized) PyBOH2_base->Boronate + OH-

Caption: Mechanism of 2-pyridyl boronic acid protodeborylation via a zwitterionic intermediate.

Part 2: Frequently Asked Questions (FAQs)

Q1: How can I identify if protodeborylation is the primary cause of my low yield? A1: The most direct way is to analyze your crude reaction mixture by LC-MS, GC-MS, or NMR. The key evidence is the presence of a significant byproduct corresponding to the mass or spectrum of the parent pyridine (the boronic acid group replaced by a hydrogen atom).[3] This will typically be accompanied by unreacted aryl halide and a low yield of your desired cross-coupled product.

Q2: Which isomers of pyridine boronic acid are most susceptible to protodeborylation? A2: The reactivity and stability are highly dependent on the position of the boronic acid group:

  • 2-Pyridinylboronic Acids: These are the most challenging and unstable isomers due to the proximity of the boronic acid to the ring nitrogen. This arrangement facilitates the zwitterionic decomposition pathway and can also lead to catalyst inhibition.[5][6] This is often referred to as the "2-pyridyl problem".[6]

  • 4-Pyridinylboronic Acids: While generally more stable than the 2-isomer, the electron-withdrawing nature of the nitrogen atoms can still influence reactivity. Successful couplings often require optimized catalyst systems.[6]

  • 3-Pyridinylboronic Acids: These isomers are typically the most stable and well-behaved, exhibiting good reactivity in Suzuki couplings with a wide range of partners.[7]

Q3: My starting material is an electron-deficient pyridine boronic acid. Is this more of a problem? A3: Yes. Both electron-deficient heteroaromatic boronic acids and those containing basic nitrogen atoms are particularly prone to protodeborylation.[3][8] If your pyridine ring has additional electron-withdrawing substituents, you should anticipate a higher risk of this side reaction and proactively choose robust reaction conditions or a stabilized boron reagent.

Q4: Can the palladium catalyst itself cause protodeborylation? A4: While base- and acid-catalyzed pathways are common, the palladium catalyst can also mediate protodeborylation.[2] This is another reason why using a highly active catalyst is crucial; the goal is for the rate of the desired cross-coupling to significantly outpace the rate of the undesired protodeborylation.[8][9]

Part 3: Troubleshooting Guide & Mitigation Strategies

This section provides solutions to common experimental problems. The core principle for success is to ensure the rate of the Suzuki-Miyaura coupling is significantly faster than the rate of protodeborylation.

Troubleshooting_Flowchart start Low Yield & Protodeborylated Byproduct Detected q1 Is your substrate a 2-pyridyl boronic acid? start->q1 s1 Switch to a more stable boron reagent. q1->s1 Yes q2 Optimize Reaction Conditions q1->q2 No (3- or 4-pyridyl) s1_options MIDA Boronate (slow release) Pinacol Ester (increased stability) Organotrifluoroborate (stable salt) s1->s1_options s2 Use a highly active catalyst system (e.g., Buchwald ligands) to accelerate cross-coupling. s1->s2 end_success Problem Solved s2->end_success q2_options 1. Lower Temperature (e.g., 60-80 °C) 2. Use a Milder Base (K3PO4, Cs2CO3) 3. Minimize Water Content q2->q2_options q3 Is protodeborylation still significant? q2->q3 q3->s1 Yes q3->end_success No

Caption: Decision workflow for troubleshooting protodeborylation in pyridine Suzuki couplings.

Problem: My reaction yield is low, and I've confirmed protodeborylation is the culprit. What are the first parameters to adjust?

Solution: Optimize Reaction Conditions.

High temperatures and strong bases accelerate protodeborylation.[8] Your first line of defense should be to screen milder conditions.

  • Lower the Temperature: Higher temperatures increase the rate of protodeborylation.[8] If your catalyst is sufficiently active, attempt the reaction at a lower temperature, such as 60-80 °C, before resorting to higher temperatures.[8][10]

  • Use a Milder Base: Strong bases like NaOH or KOH can aggressively promote protodeborylation.[8] Switch to milder inorganic bases such as potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium fluoride (KF).[8][10]

  • Control Water Content: While Suzuki reactions often benefit from some water, excess water provides a proton source for protodeborylation.[8] Using anhydrous solvents can help, but a small, optimized amount of water is often necessary for efficient transmetalation. Careful tuning is key.[8][11]

ParameterRecommendationRationale
Temperature Start low (60-80 °C)Minimizes the rate of the protodeborylation side reaction.[8]
Base K₃PO₄, Cs₂CO₃, KFMilder bases are less likely to promote rapid decomposition of the boronic acid.[8][10]
Solvent Dioxane, THF, TolueneCommon solvents for Suzuki coupling; often used with a small, optimized amount of water.[8][12]
Problem: I am using a notoriously unstable substrate like 2-fluoropyridine-3-boronic acid. How can I fundamentally improve its stability?

Solution: Modify the Boron Reagent.

For highly unstable boronic acids, the most effective strategy is to convert the boronic acid into a more stable derivative.[8] This approach works by either increasing the inherent stability of the molecule or by enabling a "slow release" of the boronic acid into the reaction, keeping its instantaneous concentration low and minimizing side reactions.[1][2]

  • Pinacol Esters: These are a common and effective choice. They are more robust than the corresponding boronic acids and are often commercially available or easily prepared.[8][13][14]

  • MIDA Boronates (N-methyliminodiacetic acid): These are exceptionally stable, often crystalline solids that are ideal for "slow-release" strategies.[1][2][8] Under basic conditions, they slowly hydrolyze to provide a low concentration of the free boronic acid for the catalytic cycle. This is particularly effective for 2-pyridyl substrates.[4][15]

  • Organotrifluoroborates (R-BF₃K): These stable salts are another excellent alternative to boronic acids, showing reduced susceptibility to protodeborylation.[1][16]

Boron Reagent TypeKey AdvantageTypical Use Case
Boronic Acid Most reactive, commercially availableStable substrates (e.g., 3-pyridyl) or highly optimized reactions.
Pinacol Boronate Good balance of stability and reactivityGeneral-purpose strategy for moderately unstable substrates.[8][17]
MIDA Boronate Highest stability, enables "slow release"Extremely unstable substrates, especially 2-pyridyl systems.[1][2][4]
Organotrifluoroborate High stability, crystalline saltsWhen boronic acids and esters both fail due to decomposition.[1][16]
Part 4: Strategic Experimental Protocols
Protocol 1: General Suzuki-Miyaura Coupling with a Pyridine Boronic Acid (Starting Point)

This protocol serves as a baseline and should be optimized based on the troubleshooting guide above.

  • Reagent Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), the pyridine boronic acid (1.2–1.5 equiv.), and a mild base such as K₃PO₄ (2.0–3.0 equiv.).[8][10]

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.[8]

  • Catalyst/Ligand Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2–5 mol%). For challenging substrates, consider a more active catalyst system with a bulky phosphine ligand (e.g., SPhos, XPhos).[10][18]

  • Solvent Addition: Add degassed solvent (e.g., 4:1 Dioxane/H₂O) via syringe to the desired concentration (typically 0.1-0.2 M relative to the limiting reagent).[10][12]

  • Reaction: Heat the mixture to the desired temperature (start with 80 °C) and monitor progress by TLC or LC-MS.[8]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6]

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: The MIDA Boronate "Slow-Release" Strategy for Unstable Substrates

This protocol is specifically designed for substrates that are highly prone to protodeborylation.[2]

  • Reagent Preparation: To an oven-dried reaction vessel, add the aryl halide (1.0 equiv.), the pyridine-MIDA boronate (1.2–1.5 equiv.), and the base (e.g., K₃PO₄, 3.0 equiv.).[2]

  • Inert Atmosphere: Seal the vessel and establish an inert atmosphere as described in Protocol 1.

  • Catalyst/Ligand Addition: Add a highly active palladium precatalyst and ligand system (e.g., Pd₂(dba)₃ with SPhos or XPhos, 2-5 mol% Pd).

  • Solvent Addition: Add degassed solvent (e.g., THF with 3-5 equivalents of water relative to the MIDA boronate) via syringe. The water is necessary for the slow hydrolysis of the MIDA ester to liberate the active boronic acid.

  • Reaction & Work-up: Heat the reaction (typically 80-100 °C) and monitor. Follow the work-up and purification steps outlined in Protocol 1.

References
  • Protodeboronation - Wikipedia. (n.d.). Retrieved January 1, 2026, from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved January 1, 2026, from [Link]

  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156–13165. [Link]

  • Willis, M. C. (2010). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling. Angewandte Chemie International Edition, 49(36), 6256-6257.
  • Cox, P. A., et al. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online. [Link]

  • Hayes, C. J., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1269–1283. [Link]

  • Cox, P. A., et al. (2018). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ResearchGate.
  • Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 1, 2026, from [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

  • Reddit - r/Chempros - Help needed with unreproducible Suzuki coupling. (2023). Retrieved January 1, 2026, from [Link]

  • Cole, K. P., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering, 1(6), 616-623. [Link]

  • Szyling, J., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2266–2274. [Link]

  • THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION - ResearchGate. (n.d.). Retrieved January 1, 2026, from [Link]

  • Brix, A. K., et al. (2013). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. The Journal of Organic Chemistry, 78(21), 10834–10839. [Link]

  • Reddit - r/Chempros - Diagnosing issues with a failed Suzuki coupling? (2021). Retrieved January 1, 2026, from [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate. (n.d.). Retrieved January 1, 2026, from [Link]

  • Grayson, M. N. (2023). Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm. The Journal of Physical Chemistry A, 127(12), 2794–2804. [Link]

  • Vantourout, J. C., et al. (2024). Halide Salts Alleviate TMSOK Inhibition in Suzuki–Miyaura Cross-Couplings. ACS Catalysis, 14(16), 11681–11691. [Link]

  • Suzuki reaction - Wikipedia. (n.d.). Retrieved January 1, 2026, from [Link]

Sources

troubleshooting low yields in the synthesis of 3-(4-methoxyphenyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and drug development professionals, to our dedicated technical support guide for troubleshooting low yields in the synthesis of 3-(4-methoxyphenyl)pyridine. This resource is designed to provide you with in-depth, field-proven insights to diagnose and resolve common challenges encountered during this synthetic procedure, primarily focusing on the widely-used Suzuki-Miyaura cross-coupling reaction. Our goal is to empower you with the knowledge to not only fix a reaction but to understand the underlying chemical principles for robust and reproducible results.

Troubleshooting Guide: A Systematic Approach to Low Yields

This section is structured to help you systematically diagnose and address specific problems you may be facing in the synthesis of this compound.

Problem 1: Very Low or No Formation of this compound

You've run the reaction and upon analysis (TLC, LC-MS), you see mostly unreacted starting materials (e.g., 3-bromopyridine or 3-chloropyridine and 4-methoxyphenylboronic acid).

The heart of the Suzuki-Miyaura coupling is the palladium catalyst. Its activity is paramount for the reaction to proceed.

  • Expertise & Experience: The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ to Pd(0) for the catalytic cycle to begin.[1] This reduction can be inefficient if the conditions are not optimal. Furthermore, the Pd(0) species is sensitive to oxidation if exposed to air, rendering it inactive.[2][3] Phosphine ligands, which are crucial for stabilizing the Pd(0) center and facilitating the catalytic cycle, are also prone to oxidation.

  • Trustworthiness (Self-Validating System):

    • Check Reagent Quality: Ensure your palladium source and phosphine ligands are fresh and have been stored correctly under an inert atmosphere. Older reagents may have degraded.

    • Use a Precatalyst: Consider using a modern, air-stable Pd(II) precatalyst (e.g., a Buchwald-type precatalyst like XPhos Pd G3) that is designed for reliable generation of the active Pd(0) species.[4][5]

    • Ensure Inert Atmosphere: The reaction setup must be scrupulously purged of oxygen. This is a critical step. Use a Schlenk line or a glovebox for reagent addition. Purge the reaction mixture by bubbling a gentle stream of an inert gas (argon or nitrogen) through the solvent before adding the catalyst.[2][3]

The base plays a crucial role in the transmetalation step, which is often the rate-determining step in the catalytic cycle.[6]

  • Expertise & Experience: The base activates the boronic acid by converting it into a more nucleophilic boronate species (e.g., [Ar-B(OH)₃]⁻), which then transfers its organic group to the palladium center.[7][8][9] If the base is too weak, insoluble in the reaction medium, or sterically hindered, this activation will be inefficient, stalling the catalytic cycle.[3] For challenging substrates like pyridyl halides, the choice of base is critical.

  • Trustworthiness (Self-Validating System):

    • Base Selection: For the coupling of a pyridyl halide, a moderately strong base is often required. Consider using bases like K₃PO₄ or Cs₂CO₃, which have proven effective in similar systems.[3][4] Ensure the base is a fine powder to maximize its surface area and reactivity.

    • Solubility: The base must have some solubility in the reaction medium. While many Suzuki reactions are biphasic (organic/aqueous), the base needs to be active at the interface. For instance, K₃PO₄ often works well in aqueous mixtures.[10]

    • Water Content: In some cases, a small amount of water is necessary for the base to function effectively, especially with bases like K₂CO₃ or K₃PO₄.[3][11] However, excessive water can promote side reactions. If using an anhydrous solvent system, ensure your base is also anhydrous.

Problem 2: Significant Formation of Side Products

Your reaction yields some of the desired product, but you also observe significant impurities, leading to a low isolated yield and difficult purification.

This is a common side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond, resulting in the formation of anisole.[2][12]

  • Expertise & Experience: Heteroaryl boronic acids are particularly susceptible to protodeboronation, and while 4-methoxyphenylboronic acid is not a heteroaryl, the presence of the electron-donating methoxy group can influence its stability.[13][14] This side reaction is often promoted by high temperatures, prolonged reaction times, and the presence of excess water or base.

  • Trustworthiness (Self-Validating System):

    • Use Boronic Esters: Consider using a more stable derivative of the boronic acid, such as a pinacol ester (4-methoxyphenylboronic acid pinacol ester). Boronic esters are generally more resistant to protodeboronation.[2][15]

    • Optimize Reaction Conditions: Try running the reaction at a lower temperature (e.g., 80-90 °C) and monitor it closely to avoid unnecessarily long reaction times.[16] Use the minimum effective amount of base.

    • Anhydrous Conditions: In some cases, running the reaction under strictly anhydrous conditions can minimize protodeboronation.

This side reaction leads to the formation of 4,4'-dimethoxybiphenyl.

  • Expertise & Experience: Homocoupling is often promoted by the presence of Pd(II) species and oxygen.[12] If the reduction of the Pd(II) precatalyst to Pd(0) is slow or incomplete, or if there is oxygen in the reaction mixture, the Pd(II) can catalyze the coupling of two boronic acid molecules.

  • Trustworthiness (Self-Validating System):

    • Rigorous Degassing: As mentioned before, ensure your reaction mixture is thoroughly deoxygenated.[5]

    • Use a Pd(0) Source: Start with a Pd(0) catalyst, such as Pd(PPh₃)₄, to bypass the in-situ reduction step.[17]

    • Controlled Addition: In some protocols, the slow addition of the boronic acid to the reaction mixture can help minimize its concentration at any given time, thus disfavoring homocoupling.[17]

This results in the formation of pyridine from your 3-halopyridine starting material.

  • Expertise & Experience: Dehalogenation can occur if a hydride source is present in the reaction mixture. This can sometimes be a result of side reactions involving the solvent or base.[12]

  • Trustworthiness (Self-Validating System):

    • Solvent Choice: Ensure you are using high-purity, appropriate solvents. Some solvents, like certain alcohols, can act as hydride donors under specific conditions.

    • Base Purity: Use a high-purity base to avoid contaminants that might promote dehalogenation.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for reaction conditions for the synthesis of this compound?

A1: A reliable starting point for optimization is the use of a palladium catalyst with a phosphine ligand, a carbonate or phosphate base, and a solvent mixture of an organic solvent and water. See the table below for a summary of recommended starting conditions.

ParameterRecommended Starting ConditionsRationale
Aryl Halide 3-BromopyridineMore reactive than 3-chloropyridine, often leading to higher yields under milder conditions.[2]
Boronic Acid 4-Methoxyphenylboronic acid or its pinacol esterUse 1.1-1.5 equivalents to drive the reaction to completion. The pinacol ester can offer greater stability.[2]
Catalyst Pd(PPh₃)₄ (1-3 mol%) or Pd(OAc)₂ (1-3 mol%) with a ligandPd(PPh₃)₄ is a reliable Pd(0) source. For Pd(OAc)₂, a ligand is necessary.[3]
Ligand SPhos or XPhos (2-6 mol%) if using Pd(OAc)₂Bulky, electron-rich phosphine ligands are often effective for cross-coupling with pyridyl halides.[3]
Base K₂CO₃ or K₃PO₄ (2-3 equivalents)These bases are effective, readily available, and generally provide good results in aqueous solvent mixtures.[3][10]
Solvent 1,4-Dioxane/Water or Toluene/Water (e.g., 4:1 v/v)Biphasic systems are common and effective for Suzuki couplings, aiding in the dissolution of the base.[3][18]
Temperature 80-100 °CThis temperature range is typically sufficient to promote the reaction without causing significant degradation of reagents.[16]

Q2: I'm using 3-chloropyridine and getting very low conversion. What should I do?

A2: 3-Chloropyridine is significantly less reactive than 3-bromopyridine due to the stronger C-Cl bond.[4] To improve the yield with 3-chloropyridine, you will likely need more forcing reaction conditions:

  • Use a more active catalyst system: Employ a catalyst system known for its high activity with aryl chlorides, such as a Buchwald ligand (e.g., SPhos, XPhos, or RuPhos) in combination with a palladium source.[3][4]

  • Use a stronger base: A stronger base like K₃PO₄ or Cs₂CO₃ may be necessary.[4]

  • Increase the reaction temperature: You may need to increase the temperature to 100-120 °C.[4]

  • Increase catalyst loading: An increase in catalyst loading to 3-5 mol% might be beneficial.[4]

Q3: How do I properly set up the reaction to ensure an inert atmosphere?

A3:

  • Dry Glassware: Flame-dry or oven-dry all glassware and stir bars before use.[19]

  • Assemble and Purge: Assemble the reaction flask with a condenser and a gas inlet/outlet. Purge the entire system with a gentle stream of argon or nitrogen for 10-15 minutes.

  • Add Solids: Add the solid reagents (3-halopyridine, boronic acid, and base) to the flask.

  • Evacuate and Backfill: Seal the flask and use a Schlenk line to evacuate the flask under vacuum and then backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.[3]

  • Add Solvents and Catalyst: Add the degassed solvents via syringe. If adding the catalyst as a solid, do so under a positive pressure of inert gas.

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex Ar-Pd(II)L₂-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation Ar'-B(OR)₂ Base ar_pd_ar Ar-Pd(II)L₂-Ar' transmetalation->ar_pd_ar reductive_elimination Reductive Elimination ar_pd_ar->reductive_elimination reductive_elimination->pd0 Reforms Catalyst product Ar-Ar' (Product) reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield of This compound check_reagents 1. Verify Reagent Quality (Fresh Catalyst, Ligand, Base, Solvents) start->check_reagents check_setup 2. Ensure Inert Atmosphere (Proper Degassing) check_reagents->check_setup check_conditions 3. Review Reaction Conditions (Temp, Time, Base Choice) check_setup->check_conditions analyze_byproducts 4. Analyze Side Products (LC-MS, NMR) check_conditions->analyze_byproducts optimize 5. Systematically Optimize (Change Ligand, Base, Solvent) analyze_byproducts->optimize success Improved Yield optimize->success

Caption: A systematic workflow for troubleshooting low reaction yields.

Detailed Experimental Protocol

This protocol is a general starting point and may require optimization.

Synthesis of this compound via Suzuki-Miyaura Coupling

  • Reaction Setup:

    • To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromopyridine (1.0 mmol, 1.0 equiv), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (K₂CO₃) (2.5 mmol, 2.5 equiv).[6]

    • Seal the flask with a septum, and purge the system with argon or nitrogen for 15 minutes.

  • Solvent Addition and Degassing:

    • Add a mixture of 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe.

    • Bubble argon or nitrogen through the stirred mixture for an additional 20 minutes to ensure thorough degassing.[10]

  • Catalyst Addition:

    • Under a positive pressure of argon, add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%).

  • Reaction Execution:

    • Heat the reaction mixture to 90 °C in a preheated oil bath and stir vigorously overnight (12-16 hours).

    • Monitor the reaction progress by TLC or LC-MS until the 3-bromopyridine starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

    • Separate the layers in a separatory funnel. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound as a pure solid.[20]

References

  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014). Chemistry.
  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (2025).
  • Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzo
  • Selection of boron reagents for Suzuki–Miyaura coupling. (2013). Chemical Society Reviews.
  • “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society.
  • Technical Support Center: Troubleshooting Low Yields in 2,5-Dichloropyrazine Cross-Coupling. Benchchem.
  • Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. (2005). PubMed.
  • Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanoc
  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES.
  • Troubleshooting: How to Improve Yield. University of Rochester Department of Chemistry.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. Organic Process Research & Development.
  • Technical Support Center: Optimizing Suzuki Coupling with 6-Chloropyridin-3-amine. Benchchem.
  • Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
  • Application Notes and Protocols for Suzuki-Miyaura Coupling with (4-Methoxypyridin-2-YL)boronic acid. Benchchem.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. NIH.
  • Comparative Guide to the Synthesis of 4-Methoxybiphenyl via Suzuki-Miyaura Coupling. Benchchem.
  • Solvent Effects on the Selectivity of Palladium-C
  • Understanding the mechanism of the Pd (II) to Pd (0)
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube.
  • Technical Support Center: Optimizing Suzuki Coupling Reactions with Vinylboronic Acids. Benchchem.
  • The Suzuki Reaction. Andrew G Myers Research Group.

Sources

Technical Support Center: Large-Scale Synthesis of 3-(4-methoxyphenyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the large-scale synthesis of 3-(4-methoxyphenyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshoot common issues encountered during the scale-up of this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for this compound?

A1: The most prevalent and industrially scalable method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction.[1][2] This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide. For this specific synthesis, the key reactants are 3-pyridylboronic acid and 4-bromoanisole.[3] The reaction is favored for its tolerance of a wide range of functional groups, relatively mild reaction conditions, and the commercial availability of the starting materials.[1][2]

Q2: What are the primary starting materials, and are there specific considerations for their synthesis or procurement?

A2: The primary starting materials are 3-pyridylboronic acid and 4-bromoanisole.

  • 3-Pyridylboronic Acid: While commercially available, its cost can be a factor on a large scale.[4] An efficient and scalable synthesis involves the lithium-halogen exchange of 3-bromopyridine followed by quenching with a borate ester, such as triisopropyl borate.[4][5] It's crucial to perform this reaction at low temperatures (e.g., -78°C) to avoid side reactions.[4]

  • 4-Bromoanisole: This is a readily available and relatively inexpensive starting material. It can be synthesized by the bromination of anisole or the methylation of 4-bromophenol.[6][7][8] For large-scale production, direct bromination of anisole is a common route.[7]

Q3: What are the key parameters to control during the Suzuki-Miyaura coupling reaction for this synthesis?

A3: Several critical parameters must be carefully controlled for a successful and reproducible large-scale synthesis:

  • Catalyst System: The choice of palladium catalyst and ligand is crucial. A common system is a palladium(II) salt like palladium acetate (Pd(OAc)₂) or a pre-catalyst, combined with a phosphine ligand such as triphenylphosphine (PPh₃) or a more specialized ligand for challenging couplings.[2][9] Catalyst loading should be optimized to be as low as possible for cost-effectiveness and to minimize palladium contamination in the final product.[10][11]

  • Solvent: The choice of solvent can significantly impact reaction rate and selectivity.[12] A mixture of an organic solvent (like toluene, dioxane, or THF) and an aqueous solution is often used to dissolve both the organic and inorganic reagents.[1] Green solvent alternatives are also being explored to improve the environmental footprint of the process.[13][14]

  • Base: A base is required to activate the boronic acid for transmetalation.[15] Common choices include inorganic bases like sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), or potassium phosphate (K₃PO₄).[1][9] The choice of base can influence the reaction kinetics and the formation of byproducts.

  • Temperature: Reaction temperatures typically range from room temperature to reflux, depending on the reactivity of the substrates and the catalyst system used. Careful temperature control is essential for preventing catalyst decomposition and minimizing side reactions.

Troubleshooting Guide

Issue 1: Low or Inconsistent Yield

Q: My large-scale Suzuki-Miyaura reaction is giving low and inconsistent yields of this compound. What are the potential causes and how can I troubleshoot this?

A: Low and inconsistent yields in scale-up are a common challenge and can stem from several factors.[16] Here’s a systematic approach to troubleshooting:

1. Reagent Quality and Stoichiometry:

  • Boronic Acid Decomposition: 3-Pyridylboronic acid can be prone to protodeboronation, especially in the presence of water and base.[17] Ensure the quality of your boronic acid is high and consider using it as the limiting reagent or in a slight excess.

  • Purity of Starting Materials: Verify the purity of your 4-bromoanisole and 3-pyridylboronic acid. Impurities can interfere with the catalytic cycle.

2. Catalyst Activity and Deactivation:

  • Oxygen Sensitivity: The active Pd(0) catalyst is sensitive to oxygen.[16] Ensure your reaction vessel is properly purged with an inert gas (nitrogen or argon) before adding the catalyst. Degas all solvents and aqueous solutions thoroughly.

  • Catalyst Loading: While minimizing catalyst loading is desirable, too little catalyst can lead to incomplete conversion.[10] Experiment with slightly higher catalyst loadings to see if the yield improves.

  • Ligand Selection: The choice of phosphine ligand is critical. For large-scale reactions where steric hindrance might be a factor, consider using bulky, electron-rich phosphine ligands that can stabilize the palladium center and promote oxidative addition.[18]

3. Reaction Conditions:

  • Mixing Efficiency: In large reactors, inefficient mixing can lead to localized "hot spots" or areas of high concentration, causing side reactions or catalyst decomposition.[16] Ensure your reactor's agitation is sufficient to maintain a homogeneous mixture.

  • Temperature Control: Overheating can lead to catalyst decomposition. Monitor the internal reaction temperature closely.

  • Solvent Choice: The solvent system is critical for ensuring all components are sufficiently soluble.[17] If you observe solids crashing out during the reaction, you may need to adjust the solvent composition or increase the solvent volume.

Parameter Potential Issue Recommended Action
Catalyst Deactivation by oxygenDegas solvents and purge reactor with inert gas.
Boronic Acid ProtodeboronationUse high-purity boronic acid; consider using a slight excess.
Mixing Inhomogeneous reactionEnsure adequate agitation in the reactor.
Temperature Catalyst decompositionMaintain precise temperature control.

Workflow for Troubleshooting Low Yield

start Low Yield Observed check_reagents Verify Purity of Starting Materials (3-Pyridylboronic Acid & 4-Bromoanisole) start->check_reagents check_conditions Review Reaction Conditions check_reagents->check_conditions Reagents OK check_catalyst Evaluate Catalyst System check_conditions->check_catalyst optimize_mixing Assess Mixing Efficiency check_catalyst->optimize_mixing optimize_temp Optimize Reaction Temperature optimize_mixing->optimize_temp optimize_catalyst Adjust Catalyst/Ligand Loading optimize_temp->optimize_catalyst final_product Improved Yield optimize_catalyst->final_product

Caption: Troubleshooting workflow for low reaction yield.

Issue 2: Impurity Formation

Q: I am observing significant byproduct formation in my reaction. What are the common impurities and how can I minimize them?

A: Impurity formation can complicate purification and reduce the overall yield. Common impurities in this Suzuki-Miyaura coupling include:

1. Homocoupling Products:

  • Biphenyl Ether: Formation of 4,4'-dimethoxybiphenyl from the homocoupling of 4-bromoanisole.

  • Bipyridine: Formation of 3,3'-bipyridine from the homocoupling of 3-pyridylboronic acid.

  • Cause: These side reactions are often promoted by the presence of oxygen or high temperatures, which can lead to side reactions in the catalytic cycle.

  • Solution:

    • Strictly Anaerobic Conditions: Thoroughly degas all reagents and maintain a positive pressure of an inert gas.

    • Controlled Temperature: Avoid excessive heating.

    • Stoichiometry: Using a slight excess of the boronic acid can sometimes suppress the homocoupling of the aryl halide.

2. Protodeboronation:

  • Formation of Pyridine: The boronic acid group is replaced by a hydrogen atom, leading to the formation of pyridine.

  • Cause: This is often caused by excess water or base, especially at elevated temperatures.[17]

  • Solution:

    • Careful Control of Water Content: While some water is necessary for the aqueous base, excess water should be avoided.

    • Base Selection: Consider using a milder base or optimizing the amount of base used.

3. Impurities from Ligands:

  • Phenylated Byproducts: If using triphenylphosphine (PPh₃) as a ligand, you may observe the formation of phenylated impurities where a phenyl group from the ligand is transferred to the product.[19]

  • Solution:

    • Alternative Ligands: Consider using ligands that are less prone to this side reaction, such as tri(o-tolyl)phosphine or other bulky alkylphosphine ligands.

Experimental Protocol to Minimize Impurities

start Start Reaction Setup degas Thoroughly Degas Solvents and Aqueous Base start->degas inert_atm Purge Reactor with N2 or Ar degas->inert_atm add_reagents Add 4-Bromoanisole, 3-Pyridylboronic Acid, and Base inert_atm->add_reagents add_catalyst Add Palladium Catalyst and Ligand add_reagents->add_catalyst control_temp Maintain Controlled Reaction Temperature add_catalyst->control_temp monitor Monitor Reaction Progress by HPLC/GC control_temp->monitor workup Proceed to Workup monitor->workup

Caption: Protocol to minimize impurity formation.

Issue 3: Difficult Product Isolation and Purification

Q: The workup and purification of this compound at a large scale are proving to be challenging. What are the best practices?

A: Large-scale purification requires a different approach than lab-scale chromatography.

1. Reaction Workup:

  • Quenching: After the reaction is complete, cool the mixture to room temperature.

  • Filtration: The reaction mixture will contain inorganic salts and residual palladium catalyst. A common first step is to filter the mixture through a pad of Celite to remove solid materials.[20]

  • Extraction: Perform a liquid-liquid extraction to separate the product from the aqueous phase. A suitable organic solvent like ethyl acetate or toluene can be used.[20][21] Wash the organic layer with brine to remove residual water.

  • Solvent Removal: Concentrate the organic layer under reduced pressure to obtain the crude product.

2. Purification:

  • Crystallization: this compound is a solid at room temperature.[22] Crystallization is often the most efficient and scalable method for purification. Experiment with different solvent systems (e.g., ethanol/water, heptane/ethyl acetate) to find conditions that provide high purity and yield.

  • Column Chromatography: While not ideal for very large quantities, flash column chromatography can be used for smaller scale-up batches or to remove closely related impurities.[20] However, this method generates significant solvent waste.[23]

  • Distillation: If the product and impurities have sufficiently different boiling points, distillation under reduced pressure could be a viable purification method.

3. Removal of Residual Palladium:

  • Regulatory Requirement: For pharmaceutical applications, residual palladium levels must be very low.

  • Scavengers: After the initial workup, the crude product can be treated with a palladium scavenger. These are materials with a high affinity for palladium that can bind to the residual metal, allowing it to be filtered off. Common scavengers include silica-based materials with functional groups like thiols or amines.

Purification Step Purpose Key Considerations
Filtration Remove inorganic salts and catalystUse a filter aid like Celite.
Extraction Separate product from aqueous phaseChoose an appropriate organic solvent.
Crystallization High-purity product isolationOptimize solvent system for yield and purity.
Scavenging Remove residual palladiumSelect an effective scavenger for your process.

References

  • PrepChem.com. (n.d.). Preparation of 4-bromoanisole. Retrieved from [Link]

  • LookChem. (n.d.). Understanding 4-Bromoanisole Synthesis and Quality Control. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3-pyridylboronic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 3-Pyridylboronic Acid and its Pinacol Ester. Application of 3-Pyridylboronic Acid in Suzuki Coupling to Prepare 3-Pyridin-3-ylquinoline | Request PDF. Retrieved from [Link]

  • Patsnap. (n.d.). Preparation method of 4-bromoanisole.
  • PubMed. (2002). An improved protocol for the preparation of 3-pyridyl- and some arylboronic acids. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • ACS Publications. (n.d.). Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Retrieved from [Link]

  • ResearchGate. (2014). How can the work up of Suzuki Reaction of arylbromides be best carried out?. Retrieved from [Link]

  • Arkat USA. (n.d.). Recent progress in the synthesis of pyridinylboronic acids and esters. Retrieved from [Link]

  • MDPI. (n.d.). Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. Retrieved from [Link]

  • Catalysis Consulting. (n.d.). Case Study: Solvent Selection for a Suzuki Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction. Retrieved from [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of catalyst loading for Suzuki-Miyaura coupling. Retrieved from [Link]

  • Chemical.AI. (2025). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Retrieved from [Link]

  • NIH. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Retrieved from [Link]

  • ResearchGate. (n.d.). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design | Request PDF. Retrieved from [Link]

  • PMC. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Retrieved from [Link]

  • American Chemical Society. (2015). Don't Forget the Workup. Retrieved from [Link]

  • ACS Publications. (2020). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. Retrieved from [Link]

  • Research With Rutgers. (2021). Green Solvent Selection for Suzuki-Miyaura Coupling of Amides. Retrieved from [Link]

  • ACS Publications. (2025). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. Retrieved from [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Retrieved from [Link]

  • ChemSynthesis. (n.d.). This compound. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • MDPI. (2023). De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization. Retrieved from [Link]

  • RSC Publishing. (2021). An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry. Retrieved from [Link]

  • J-Stage. (n.d.). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Retrieved from [Link]

  • Arkivoc. (2021). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Retrieved from [Link]

  • ACS Publications. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. Retrieved from [Link]

  • SciSpace. (2013). Impurities in Pharmaceuticals- A Review. Retrieved from [Link]

  • NIH. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]

  • AOBChem. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, growth, and characterization of 3-(4-Methoxyphenyl)-1-(pyridin-2-yl) prop-2-en-1-one single crystal: A potential NLO material. Retrieved from [Link]

  • PMC. (n.d.). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.

Sources

Validation & Comparative

A Comparative Biological Evaluation of 3-(4-Methoxyphenyl)pyridine Analogs: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The 3-(4-methoxyphenyl)pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a versatile range of biological activities. This guide provides a comprehensive comparison of various analogs based on this core structure, with a primary focus on their well-documented anticancer properties and an exploration of their potential in other therapeutic areas, including antimicrobial, anti-inflammatory, and neuroprotective applications. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary data and experimental context to advance their research and development efforts.

The this compound Core: A Scaffold of Therapeutic Promise

The unique structural features of this compound, characterized by a pyridine ring linked to a methoxy-substituted phenyl group, confer favorable physicochemical properties that are conducive to interactions with a variety of biological targets.[1] This has spurred the synthesis and evaluation of a diverse library of analogs, leading to the discovery of compounds with significant therapeutic potential.

Comparative Evaluation of Anticancer Activity

The most extensively studied biological activity of this compound analogs is their potential as anticancer agents. Research has predominantly focused on two key mechanisms of action: inhibition of cyclin-dependent kinases (CDKs) and disruption of tubulin polymerization.

Pyrazolo[3,4-b]pyridine Analogs as CDK Inhibitors

A significant class of anticancer compounds based on the this compound scaffold are the pyrazolo[3,4-b]pyridine derivatives.[2][3] These compounds have shown potent inhibitory activity against cyclin-dependent kinases, particularly CDK2 and CDK9, which are crucial regulators of the cell cycle.[4][5] Dysregulation of these kinases is a hallmark of many cancers.[3]

Comparative Efficacy of Pyrazolo[3,4-b]pyridine Analogs:

CompoundTarget Cell LineIC50 (µM) vs. Cancer CellsIC50 (µM) vs. CDK2IC50 (µM) vs. CDK9Reference Compound (IC50, µM)
9a HeLa2.591.6300.262Doxorubicin (2.35), Ribociclib (CDK2: 0.068, CDK9: 0.050)
14g MCF-74.660.4600.801Doxorubicin (4.57), Ribociclib (CDK2: 0.068, CDK9: 0.050)
14g HCT-1161.980.4600.801Doxorubicin (2.11), Ribociclib (CDK2: 0.068, CDK9: 0.050)

Data synthesized from Almansour et al., 2023.[3][4][5]

Mechanism of Action: CDK Inhibition and Apoptosis Induction

The anticancer activity of these pyrazolo[3,4-b]pyridine analogs stems from their ability to inhibit CDK2 and CDK9, leading to cell cycle arrest and the induction of apoptosis.[3][4] For instance, compound 9a was found to arrest the cell cycle in the S phase in HeLa cells, while compound 14g induced G2/M phase arrest in MCF-7 cells and S phase arrest in HCT-116 cells.[4] Both compounds were also shown to induce significant levels of apoptosis in their respective target cell lines.[4]

CDK_Inhibition_Pathway 3-(4-methoxyphenyl)pyridine_analog Pyrazolo[3,4-b]pyridine Analog (e.g., 9a, 14g) CDK2_Cyclin_A CDK2/Cyclin A Complex 3-(4-methoxyphenyl)pyridine_analog->CDK2_Cyclin_A Inhibits CDK9_Cyclin_T CDK9/Cyclin T Complex 3-(4-methoxyphenyl)pyridine_analog->CDK9_Cyclin_T Inhibits G1_S_Transition G1/S Phase Transition CDK2_Cyclin_A->G1_S_Transition Promotes S_Phase_Progression S Phase Progression CDK2_Cyclin_A->S_Phase_Progression Promotes Transcription_Elongation Transcriptional Elongation CDK9_Cyclin_T->Transcription_Elongation Promotes Cell_Cycle_Arrest Cell Cycle Arrest G1_S_Transition->Cell_Cycle_Arrest S_Phase_Progression->Cell_Cycle_Arrest Transcription_Elongation->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: CDK Inhibition Pathway of Analogs.

3-Aryl-4-(3,4,5-trimethoxyphenyl)pyridine Analogs as Tubulin Polymerization Inhibitors

Another class of this compound analogs with potent anticancer activity are the 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines. These compounds act as tubulin polymerization inhibitors, disrupting the formation of microtubules, which are essential for cell division, leading to mitotic arrest and apoptosis.

Comparative Efficacy of Tubulin Polymerization Inhibitors:

CompoundTarget Cell LineIC50 (µM)
9h HeLaData not specified
9k HeLaData not specified
9n HeLaData not specified
9p HeLaPotent activity reported
9p MCF-7Potent activity reported
9p A549Potent activity reported

Data from Wang et al., where specific IC50 values for all compounds were not provided in the abstract, but compound 9p was highlighted for its potent activity.

Mechanism of Action: Disruption of Microtubule Dynamics

These analogs bind to the colchicine binding site on β-tubulin, preventing its polymerization into microtubules. This disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis.

Tubulin_Inhibition_Workflow Pyridine_Analog 3-Aryl-4-(3,4,5-trimethoxyphenyl)pyridine Analog Tubulin_Dimers α/β-Tubulin Dimers Pyridine_Analog->Tubulin_Dimers Binds to Colchicine Site Microtubule_Polymerization Microtubule Polymerization Tubulin_Dimers->Microtubule_Polymerization Inhibits Microtubule_Dynamics Microtubule Dynamics Microtubule_Polymerization->Microtubule_Dynamics Disrupts Mitotic_Spindle_Formation Mitotic Spindle Formation Microtubule_Dynamics->Mitotic_Spindle_Formation Prevents Cell_Cycle_Arrest_G2M G2/M Phase Cell Cycle Arrest Mitotic_Spindle_Formation->Cell_Cycle_Arrest_G2M Apoptosis Apoptosis Cell_Cycle_Arrest_G2M->Apoptosis

Caption: Tubulin Inhibition Workflow.

Emerging Biological Activities of this compound Analogs

While the anticancer properties of this scaffold are well-established, preliminary research suggests potential applications in other therapeutic areas.

Antimicrobial Activity

Pyridine and its derivatives have a long history as effective antimicrobial agents.[1][6][7] The incorporation of the this compound scaffold into various heterocyclic systems has yielded compounds with notable activity against a range of bacterial and fungal pathogens.[8]

Comparative Antimicrobial Activity of Related Pyridine Derivatives:

Compound ClassTarget OrganismMIC (µg/mL)
3-Cyanopyridine derivativesE. coli3.91
Pyridine-4-yl methanone derivativesE. faecalis32
Pyridine-4-yl methanone derivativesB. subtilis64
Pyridine-4-yl methanone derivativesC. albicans64

Data represents findings for broader classes of pyridine derivatives and highlights the potential of the scaffold.[2][8]

Anti-inflammatory Activity

The anti-inflammatory potential of compounds containing the methoxyphenyl moiety is an active area of research.[9][10] Some pyrazole derivatives incorporating a 3-methoxyphenyl group have demonstrated anti-inflammatory effects, suggesting that this compound analogs may also possess similar properties, potentially through the inhibition of cyclooxygenase (COX) enzymes.[11]

Neuroprotective Effects

The exploration of pyridine derivatives for neuroprotective applications is an emerging field.[12][13] Some dihydropyridine analogs have shown promise in protecting against ischemic brain injury.[14] While direct evidence for the neuroprotective effects of this compound analogs is limited, the structural similarities to other neuroprotective compounds warrant further investigation.

Experimental Protocols

To ensure the reproducibility and validation of the findings presented in this guide, detailed protocols for the key biological assays are provided below.

MTT Assay for Cell Viability

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay Seed_Cells 1. Seed cells in a 96-well plate Incubate_24h 2. Incubate for 24h Seed_Cells->Incubate_24h Add_Compound 3. Add this compound analogs at various concentrations Incubate_24h->Add_Compound Incubate_48_72h 4. Incubate for 48-72h Add_Compound->Incubate_48_72h Add_MTT 5. Add MTT solution (0.5 mg/mL final concentration) Incubate_48_72h->Add_MTT Incubate_4h 6. Incubate for 4h Add_MTT->Incubate_4h Add_Solubilizer 7. Add solubilization solution (e.g., DMSO) Incubate_4h->Add_Solubilizer Measure_Absorbance 8. Measure absorbance at 570 nm Add_Solubilizer->Measure_Absorbance

Caption: MTT Assay Workflow.

Step-by-Step Protocol:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[15]

  • Treat the cells with various concentrations of the this compound analogs and a vehicle control (e.g., DMSO).[8]

  • Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.[15]

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[15]

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]

  • Measure the absorbance at 570 nm using a microplate reader.[15]

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[8]

In Vitro CDK2 Kinase Assay

Step-by-Step Protocol:

  • Prepare a reaction mixture containing CDK2/Cyclin A2 enzyme, a specific substrate (e.g., Histone H1), and kinase assay buffer.[16][17]

  • Add the this compound analogs at various concentrations to the reaction mixture.[16]

  • Initiate the kinase reaction by adding ATP.[17]

  • Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).[17]

  • Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method, such as ADP-Glo™ Kinase Assay or by using a phosphospecific antibody.[16][17]

  • Calculate the percentage of CDK2 inhibition and determine the IC50 value.[16]

In Vitro Tubulin Polymerization Assay

Step-by-Step Protocol:

  • Prepare a reaction mixture containing purified tubulin, GTP, and a fluorescence reporter in a polymerization buffer.[2]

  • Add the this compound analogs or control compounds (e.g., paclitaxel as a polymerization promoter, nocodazole as an inhibitor) to a 96-well plate.[2]

  • Initiate tubulin polymerization by warming the plate to 37°C.[2]

  • Monitor the increase in fluorescence over time using a microplate reader.[2]

  • Plot the fluorescence intensity versus time to obtain polymerization curves.[2]

  • Analyze the curves to determine the effect of the compounds on the rate and extent of tubulin polymerization.[2]

Cell Cycle Analysis by Flow Cytometry

Step-by-Step Protocol:

  • Treat cancer cells with the this compound analogs for 24-48 hours.

  • Harvest the cells and fix them in cold 70% ethanol.[3]

  • Wash the cells with PBS and treat with RNase A to remove RNA.[3]

  • Stain the cells with propidium iodide (PI), a fluorescent DNA-intercalating agent.[3]

  • Analyze the DNA content of the cells using a flow cytometer.

  • Generate DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion and Future Directions

The this compound scaffold represents a highly promising platform for the development of novel therapeutics. The extensive research into its anticancer properties, particularly through the inhibition of CDKs and tubulin polymerization, has yielded several potent lead compounds. The comparative data presented in this guide highlights the key structure-activity relationships that govern the efficacy of these analogs.

Furthermore, the emerging evidence of antimicrobial, anti-inflammatory, and neuroprotective activities suggests that the therapeutic potential of this scaffold is not limited to oncology. Future research should focus on a more systematic evaluation of these other biological activities, including the determination of quantitative measures of efficacy (e.g., MIC and IC50 values) and the elucidation of their mechanisms of action. Such studies will undoubtedly unlock the full therapeutic potential of this versatile chemical scaffold.

References

  • Almansour, B. S., et al. (2023). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. Molecules, 28(17), 6428. [Link]

  • Review on Pyridine Analogues as Anti-Microbial, Anti-TB and Anti-oxidant Activity. (n.d.). Retrieved from [Link]

  • Synthesis and antimicrobial study of novel pyridine quaternary analogs. (2024). Retrieved from [Link]

  • NanoCellect. (2020). How to Complete Cell Cycle Analysis via Flow Cytometry. Retrieved from [Link]

  • Almansour, B. S., et al. (2023). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. PubMed. Retrieved from [Link]

  • Almansour, B. S., et al. (2023). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. PMC. Retrieved from [Link]

  • Assaying cell cycle status using flow cytometry. (n.d.). PMC. Retrieved from [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Retrieved from [Link]

  • Rani, V., & Reddy, P. (2018). Synthesis and Antimicrobial Activity of New Pyridine Containing Substituted Phenyl Azetidine-2-One Derivatives. Open Journal of Medicinal Chemistry, 8, 22-29. [Link]

  • BPS Bioscience. (n.d.). CDK2 Assay Kit. Retrieved from [Link]

  • Antimicrobial activity of some 2-amino-5-subsituted pyridine derivatives. (2025). ResearchGate. Retrieved from [Link]

  • DNA Measurement and Cell Cycle Analysis by Flow Cytometry. (n.d.). Retrieved from [Link]

  • Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. (n.d.). PMC. Retrieved from [Link]

  • Cell Viability Assays. (2013). NCBI Bookshelf. Retrieved from [Link]

  • MTT Cell Assay Protocol. (n.d.). Retrieved from [Link]

  • Almansour, B. S., et al. (2023). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. MDPI. Retrieved from [Link]

  • synthesis and anti-inflammatory evaluation of new substituted 1-(3-chlorophenyl)-3-(4-methoxyphenyl)- 1h-pyrazole derivatives. (2025). ResearchGate. Retrieved from [Link]

  • Tubulin polymerizing protocol. (n.d.). Retrieved from [Link]

  • Synthesis and analgesic, anti-inflammatory activities of 3-(3-methoxyphenyl)-2-substituted amino-quinazolin-4 (3H)-ones. (n.d.). Technion - Israel Institute of Technology. Retrieved from [Link]

  • BPS Bioscience. (n.d.). CDK2 Assay Kit. Retrieved from [Link]

  • Synthesis and Antiinflammatory Activity of 3-Aryl-5-Isopropyl-1,2,4-Oxadiazoles. (2025). Retrieved from [Link]

  • Neuroprotective effects of a dihydropyridine derivative, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid methyl 6-(5-phenyl-3-pyrazolyloxy)hexyl ester (CV-159), on rat ischemic brain injury. (n.d.). PubMed. Retrieved from [Link]

  • Identification through high-throughput screening of 4'-methoxyflavone and 3',4'-dimethoxyflavone as novel neuroprotective inhibitors of parthanatos. (n.d.). NIH. Retrieved from [Link]

  • Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. (n.d.). MDPI. Retrieved from [Link]

  • Neuroprotective Effect of Tricyclic Pyridine Alkaloids from Fusarium lateritium SSF2, against Glutamate-Induced Oxidative Stress and Apoptosis in the HT22 Hippocampal Neuronal Cell Line. (2020). PubMed. Retrieved from [Link]

  • Arylalkanoic acids - SAR, Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. (n.d.). Pharmacy 180. Retrieved from [Link]

  • Development of a novel in vitro assay to screen for neuroprotective drugs against iatrogenic neurite shortening. (2021). PLOS One. Retrieved from [Link]

  • Neuroprotective Effect of Tricyclic Pyridine Alkaloids from Fusarium lateritium SSF2, against Glutamate-Induced Oxidative Stress and Apoptosis in the HT22 Hippocampal Neuronal Cell Line. (2020). MDPI. Retrieved from [Link]

Sources

A Comparative Guide to the Anticancer Activity of 3-(4-Methoxyphenyl)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Its derivatives have demonstrated a wide array of biological activities, with a significant focus on anticancer applications in recent years.[1][2] This guide provides a comprehensive comparison of the anticancer activity of various 3-(4-methoxyphenyl)pyridine derivatives, synthesizing data from recent studies to offer researchers and drug development professionals a clear overview of the current landscape. We will delve into the structure-activity relationships (SAR), mechanisms of action, and the experimental data that underscore the potential of these compounds as next-generation cancer therapeutics.

The this compound Scaffold: A Privileged Structure in Cancer Research

The this compound core represents a "privileged structure" in drug discovery. The pyridine ring can engage in various non-covalent interactions with biological targets, while the methoxyphenyl group can influence the compound's pharmacokinetic and pharmacodynamic properties. The electronic and steric properties of this scaffold can be readily modified, allowing for the systematic exploration of the chemical space to optimize anticancer potency and selectivity. Recent studies have highlighted the significant cytotoxic effects of compounds containing this moiety against a range of cancer cell lines, including cervical (HeLa), breast (MCF-7), and colon (HCT-116) cancers.[3]

Comparative Analysis of Anticancer Activity

The anticancer efficacy of this compound derivatives is profoundly influenced by the nature and position of substituents on the pyridine and other fused ring systems. The following tables summarize the in vitro cytotoxic activity (IC50 values) of representative derivatives against various cancer cell lines.

Table 1: Cytotoxicity of Pyrazolo[3,4-b]pyridine Derivatives
CompoundR GroupHeLa IC50 (µM)MCF-7 IC50 (µM)HCT-116 IC50 (µM)Reference
9a Phenyl2.59>50>50[4][5]
14g 4-Hydroxyphenyl>504.661.98[4][5]
Doxorubicin (Standard)2.354.572.11[4][5]

Data synthesized from Bakr et al., 2023.[4][5]

Table 2: Cytotoxicity of 3-Cyanopyridine Derivatives
CompoundR1 GroupR2 GroupMCF-7 IC50 (µM)Reference
7c H4-Methoxyphenyl7.72[6]
7f HFuran3.98[6]
7g HThiophenyl1.92[6]
7h H3-Pyridyl1.89[6]
8c CH34-Methoxyphenyl3.74[6]
Doxorubicin (Standard)7.98[6]

Data synthesized from Al-Abdullah et al., 2023.[6]

Structure-Activity Relationship (SAR) Insights

The data presented above reveals key structural features that govern the anticancer activity of these derivatives.

SAR_Insights cluster_core Core Scaffold cluster_modifications Structural Modifications cluster_activity Anticancer Activity Core This compound Pyrazolo Pyrazolo[3,4-b]pyridine Fusion Core->Pyrazolo Cyano 3-Cyano Group Core->Cyano R_Group Substituents (R groups) Pyrazolo->R_Group Cyano->R_Group High_Activity Enhanced Potency R_Group->High_Activity e.g., 4-Hydroxyphenyl, 3-Pyridyl, Thiophenyl Low_Activity Reduced Potency R_Group->Low_Activity e.g., Unsubstituted Phenyl

Caption: Structure-Activity Relationship (SAR) of this compound derivatives.

  • Influence of Fused Rings: The fusion of a pyrazole ring to the pyridine core, as seen in the pyrazolo[3,4-b]pyridines, is a successful strategy for generating potent anticancer agents.[4][5][7]

  • Impact of the Cyano Group: The presence of a cyano group at the 3-position of the pyridine ring appears to be a favorable feature for cytotoxicity, particularly in breast cancer cells.[6]

  • Role of Aryl Substituents: The nature of the aryl substituent at other positions of the pyridine ring plays a critical role. For instance, in the pyrazolo[3,4-b]pyridine series, a 4-hydroxyphenyl group (compound 14g ) conferred potent activity against MCF-7 and HCT-116 cells, while an unsubstituted phenyl group (compound 9a ) was more effective against HeLa cells.[4][5] In the 3-cyanopyridine series, heteroaromatic rings like 3-pyridyl and thiophenyl led to compounds with high potency.[6]

Mechanisms of Anticancer Action

Several mechanisms of action have been elucidated for these derivatives, with the inhibition of key cellular processes being a common theme.

Inhibition of Cyclin-Dependent Kinases (CDKs)

A prominent mechanism of action for some pyrazolo[3,4-b]pyridine derivatives is the inhibition of CDKs, particularly CDK2 and CDK9.[4][5] These kinases are crucial regulators of the cell cycle, and their inhibition leads to cell cycle arrest and apoptosis. For example, compounds 9a and 14g were found to be potent inhibitors of both CDK2 and CDK9.[4][5]

CDK_Inhibition_Pathway Derivative This compound Derivative (e.g., 9a, 14g) CDK2 CDK2 Derivative->CDK2 Inhibits CDK9 CDK9 Derivative->CDK9 Inhibits CellCycle Cell Cycle Progression CDK2->CellCycle Promotes CDK9->CellCycle Promotes Arrest Cell Cycle Arrest (G2/M or S phase) CellCycle->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: CDK inhibition pathway by this compound derivatives.

Compound 9a was shown to induce S-phase arrest in HeLa cells, while 14g caused G2/M arrest in MCF-7 cells and S-phase arrest in HCT-116 cells.[5][7] This differential effect highlights the potential for developing cell-line-specific anticancer agents.

Inhibition of Tubulin Polymerization

Another important mechanism is the inhibition of tubulin polymerization. Microtubules are essential components of the cytoskeleton and are crucial for cell division. Compounds that disrupt microtubule dynamics can induce mitotic arrest and apoptosis. A series of 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines have been designed as tubulin polymerization inhibitors, with some compounds showing potent antiproliferative activity.

Other Potential Mechanisms

Other reported mechanisms for pyridine derivatives include the inhibition of phosphodiesterase-3 (PDE3) and Pim-1 kinase.[6][8] The diverse mechanisms of action underscore the versatility of the pyridine scaffold in targeting various cancer-related pathways.

Experimental Protocols

The evaluation of the anticancer activity of these derivatives relies on a set of standardized in vitro assays.

MTT Assay for Cytotoxicity

This colorimetric assay is widely used to assess cell metabolic activity and, by inference, cell viability.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow Step1 1. Seed cancer cells in 96-well plates Step2 2. Treat with varying concentrations of the derivative Step1->Step2 Step3 3. Incubate for 48-72 hours Step2->Step3 Step4 4. Add MTT reagent Step3->Step4 Step5 5. Incubate until formazan crystals form Step4->Step5 Step6 6. Solubilize formazan crystals Step5->Step6 Step7 7. Measure absorbance at 570 nm Step6->Step7 Step8 8. Calculate IC50 value Step7->Step8

Caption: Workflow for the MTT cytotoxicity assay.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with serial dilutions of the this compound derivatives for 48-72 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • Formazan Formation: Viable cells with active metabolism convert the yellow MTT into purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.

Flow Cytometry for Cell Cycle and Apoptosis Analysis

Flow cytometry is a powerful technique to analyze the cell cycle distribution and quantify apoptosis.

For Cell Cycle Analysis:

  • Treated and untreated cells are harvested and fixed in cold 70% ethanol.

  • The fixed cells are then stained with a DNA-intercalating dye, such as propidium iodide (PI).

  • The DNA content of individual cells is measured by flow cytometry, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

For Apoptosis Analysis:

  • Cells are stained with Annexin V-FITC and PI.

  • Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells.

  • PI can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.

  • Flow cytometry analysis allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.

Conclusion and Future Directions

The this compound scaffold is a highly promising platform for the development of novel anticancer agents. The studies reviewed here demonstrate that strategic modifications to this core structure can yield compounds with potent and selective cytotoxicity against a variety of cancer cell lines. The inhibition of CDKs and tubulin polymerization are key mechanisms of action, leading to cell cycle arrest and apoptosis.

Future research should focus on:

  • Lead Optimization: Further optimization of the most potent derivatives to improve their pharmacokinetic properties and in vivo efficacy.

  • Mechanism Elucidation: Deeper investigation into the molecular targets and signaling pathways modulated by these compounds.

  • Combination Therapies: Exploring the potential of these derivatives in combination with existing chemotherapeutic agents to overcome drug resistance and enhance therapeutic outcomes.

The continued exploration of the chemical space around the this compound scaffold holds great promise for the discovery of the next generation of targeted cancer therapies.

References

  • Bakr, R. B., et al. (2023). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. Molecules. Available at: [Link]

  • Helmy, R. M., et al. (2018). Synthesis, Characterization and Cytotoxicity Evaluation of Some Novel Pyridine Derivatives. Acta Chimica Slovenica. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2014). Synthesis and biological evaluation of novel pyridine derivatives as potential anticancer agents and phosphodiesterase-3 inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Bakr, R. B., et al. (2023). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. PubMed. Available at: [Link]

  • Tawfik, S. M., et al. (2018). Synthesis, Characterization and Cytotoxicity Evaluation of Some Novel Pyridine Derivatives. Semantic Scholar. Available at: [Link]

  • Hassan, A. S., et al. (2022). Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. Arabian Journal of Chemistry. Available at: [Link]

  • Journal of Pharmaceutical Research International (2025). Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives and Evaluation of Their Anticancer Activity. Available at: [Link]

  • Al-Abdullah, E. S., et al. (2023). Design, synthesis, and anti-breast cancer activity evaluation of novel 3-cyanopyridine derivatives as PIM-1 inhibitors. Scientific Reports. Available at: [Link]

  • Bakr, R. B., et al. (2023). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. PubMed Central. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2021). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Molecules. Available at: [Link]

  • Al-Zahrani, A. A., et al. (2022). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules. Available at: [Link]

  • Bărbuceanu, F., et al. (2024). Novel Copper(II) Coordination Compounds Containing Pyridine Derivatives of N4-Methoxyphenyl-Thiosemicarbazones with Selective Anticancer Activity. Molecules. Available at: [Link]

  • Christodoulou, M. S., et al. (2015). Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. Oncology Letters. Available at: [Link]

  • Pérez-García, A., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Pharmaceuticals. Available at: [Link]

  • Wang, Y., et al. (2018). 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents. Medicinal Chemistry Research. Available at: [Link]

  • Szałaj, N., et al. (2022). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules. Available at: [Link]

Sources

The Evolving Landscape of 3-(4-Methoxyphenyl)pyridine Analogs: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

The pyridine ring is a cornerstone in medicinal chemistry, gracing numerous FDA-approved drugs with its ability to enhance metabolic stability, permeability, potency, and target binding.[1] Its nitrogen atom, with its non-bonding electron pair, readily participates in hydrogen bonding with biological targets, significantly improving the pharmacokinetic profiles of drug candidates.[1] Within the vast chemical space of pyridine-containing compounds, the 3-(4-methoxyphenyl)pyridine scaffold has emerged as a privileged structure, serving as a versatile template for the development of novel therapeutics targeting a range of diseases, from cancer to inflammatory disorders.

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of various this compound analogs. We will dissect the impact of structural modifications on their biological activities, offering a comparative overview supported by experimental data to inform and guide future drug discovery efforts in this promising area.

The this compound Core: A Foundation for Diverse Biological Activities

The this compound moiety itself is a key structural feature. The pyridine ring acts as a bioisosteric replacement for a phenyl ring, often leading to improved pharmacological properties.[1] The 4-methoxyphenyl group, with its electron-donating methoxy substituent, can influence the electronic properties of the entire molecule and provide a crucial interaction point with biological targets. The strategic placement of substituents on both the pyridine and the phenyl rings allows for the fine-tuning of a compound's potency, selectivity, and pharmacokinetic profile.

Comparative Analysis of Analog Series

Pyrazolo[3,4-b]pyridine Analogs: Targeting Cyclin-Dependent Kinases in Cancer

A significant body of research has focused on the fusion of a pyrazole ring to the this compound scaffold, leading to the pyrazolo[3,4-b]pyridine class of compounds. These analogs have demonstrated potent anticancer activity, primarily through the inhibition of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.[2][3]

A study by Fayed et al. (2023) explored two series of pyrazolo[3,4-b]pyridine derivatives, investigating the impact of substitutions on their anticancer potency against HeLa, MCF7, and HCT-116 cancer cell lines.[2][3]

Key SAR Insights for Pyrazolo[3,4-b]pyridine Analogs:

  • Substitution at the 4-position of the pyridine ring: The nature of the substituent at this position significantly influences anticancer activity. For instance, an unsubstituted phenyl group at the 4-position (compound 9a ) showed the highest activity against the HeLa cell line.[2] In another series, a 4-hydroxyphenyl group at the 4-position (compound 14g ) displayed potent cytotoxicity against MCF7 and HCT-116 cell lines.[2][3]

  • Electronic Effects: The electronic properties of the substituent on the 4-phenyl ring play a crucial role. Generally, electron-donating groups or unsubstituted phenyl rings appear to be more favorable for activity compared to electron-withdrawing groups in certain cell lines.[2]

Table 1: Anticancer Activity of Selected 3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine Analogs [2][3]

CompoundRIC50 (µM) vs. HeLaIC50 (µM) vs. MCF7IC50 (µM) vs. HCT-116
9a H2.59--
9g 4-NO2---
14g 4-OH-4.661.98
Doxorubicin -2.354.572.11

These compounds were found to induce cell cycle arrest and apoptosis. For example, compound 9a caused S-phase arrest in HeLa cells, while 14g induced G2/M phase arrest in MCF7 cells and S-phase arrest in HCT-116 cells.[3] This highlights their potential as cell cycle-specific anticancer agents. The primary mechanism of action for these compounds was identified as the inhibition of CDK2 and CDK9.[3]

3-Aryl-4-(3,4,5-trimethoxyphenyl)pyridine Analogs: Tubulin Polymerization Inhibitors

Another important class of analogs are the 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines, which have been investigated as inhibitors of tubulin polymerization.[4] These compounds are designed as cis-restricted analogs of combretastatin A-4 (CA-4), a potent natural tubulin inhibitor.

Key SAR Insights for 3-Aryl-4-(3,4,5-trimethoxyphenyl)pyridine Analogs:

  • The 3,4,5-trimethoxyphenyl moiety: This group is a classic feature of many tubulin inhibitors, as it is known to bind to the colchicine-binding site on β-tubulin.

  • The 3-aryl substituent: The nature of the aryl group at the 3-position of the pyridine ring is critical for activity. A 4-methoxyphenyl group at this position (compound 9h ) has been synthesized and evaluated.[4]

Table 2: Representative 3-Aryl-4-(3,4,5-trimethoxyphenyl)pyridine Analog [4]

Compound3-Aryl Group
9h 4-methoxyphenyl

Further detailed biological data on a wider range of these specific analogs is needed for a comprehensive SAR comparison. However, the design strategy of using the 3,4,5-trimethoxyphenyl group is a well-established approach for targeting tubulin.

Experimental Protocols

To ensure the reproducibility and validity of the presented findings, detailed experimental protocols for key assays are provided below.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., HeLa, MCF7, HCT-116) in 96-well plates at a density of 5 x 10^3 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for the desired period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values (the concentration of the compound that causes 50% inhibition of cell growth).

Cyclin-Dependent Kinase (CDK) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific CDK enzyme.

Protocol:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the CDK enzyme (e.g., CDK2/cyclin E or CDK9/cyclin T1), its substrate (e.g., a peptide or protein like histone H1), and ATP.

  • Compound Addition: Add the test compounds at various concentrations to the reaction mixture.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 30 minutes).

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (using [γ-³²P]ATP) or non-radioactive methods like ADP-Glo™ Kinase Assay, which measures ADP formation.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a control without the inhibitor and determine the IC50 values.

Visualizing Structure-Activity Relationships and Workflows

To better illustrate the concepts discussed, the following diagrams are provided.

SAR_Pyrazolo_Pyridines cluster_core Pyrazolo[3,4-b]pyridine Core cluster_positions Key Substitution Positions cluster_activity Biological Outcome Core This compound fused with pyrazole pos4 Position 4 (Pyridine Ring) Core->pos4 Modification at pos_phenyl 4-Phenyl Substituent Core->pos_phenyl Modification of Potency Anticancer Potency pos4->Potency Influences pos_phenyl->Potency Modulates Selectivity CDK2/CDK9 Inhibition Potency->Selectivity Correlates with

Caption: SAR summary for pyrazolo[3,4-b]pyridine analogs.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis Synthesis Synthesize Analogs MTT Cell Viability Assay (MTT) Synthesis->MTT Test on Cancer Cells CDK CDK Inhibition Assay Synthesis->CDK Test against Kinases IC50 Determine IC50 values MTT->IC50 CDK->IC50 SAR Establish SAR IC50->SAR

Caption: General experimental workflow for SAR studies.

Conclusion and Future Directions

The this compound scaffold is a highly versatile and promising starting point for the development of new therapeutic agents. As demonstrated, strategic modifications to this core structure can lead to potent and selective inhibitors of various biological targets, particularly those involved in cancer progression like CDKs.

Future research in this area should focus on:

  • Expanding the diversity of substituents at key positions to further probe the chemical space and refine SAR models.

  • Investigating the pharmacokinetic and pharmacodynamic properties of the most potent analogs in preclinical animal models.

  • Exploring other potential biological targets for this scaffold beyond CDKs and tubulin.

By systematically applying the principles of medicinal chemistry and leveraging the insights from SAR studies, the full therapeutic potential of this compound analogs can be realized, paving the way for the next generation of targeted therapies.

References

  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC. (n.d.). PubMed Central.
  • Fayed, E. A., et al. (2023). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. Molecules, 28(18), 6549. Retrieved from [Link]

  • Fayed, E. A., et al. (2023). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. PubMed Central.
  • Li, J., et al. (2021). 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents. RSC Medicinal Chemistry, 12(10), 1735-1740.

Sources

A-Z Guide to In Vitro Validation of Novel PI3K Inhibitors: A Comparative Analysis of a 3-(4-methoxyphenyl)pyridine Analog

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals. The discovery of a novel bioactive compound is merely the first step in a long journey toward therapeutic relevance. The critical next phase is rigorous in vitro validation, a systematic process of confirming its mechanism of action, potency, and cellular efficacy.

This guide uses a hypothetical novel compound, MMP-1 , which incorporates the 3-(4-methoxyphenyl)pyridine scaffold, to illustrate a complete in vitro validation workflow. MMP-1 has been designed as an inhibitor of the Phosphoinositide 3-Kinase (PI3K) pathway, a signaling cascade frequently dysregulated in various cancers, making it a high-value target for therapeutic development.[1][2][3]

We will objectively compare MMP-1's performance against established PI3K inhibitors, Pictilisib (GDC-0941) and Taselisib (GDC-0032) , providing the experimental framework and rationale necessary to build a robust data package for any novel kinase inhibitor.

The Central Role of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling network that governs cell growth, proliferation, survival, and metabolism.[2][4] Its activation, often initiated by growth factors, leads to the phosphorylation of Akt, which in turn modulates a host of downstream effectors.[5] In many cancers, this pathway is overactive, promoting unchecked cell proliferation and resistance to apoptosis.[1] Therefore, inhibitors targeting key kinases within this cascade, such as PI3K, are of significant therapeutic interest.

PI3K_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits & Activates AKT Akt PDK1->AKT Phosphorylates (Thr308) mTORC1 mTORC1 AKT->mTORC1 Activates mTORC2 mTORC2 mTORC2->AKT Phosphorylates (Ser473) Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream PTEN PTEN PTEN->PIP3 Dephosphorylates

Fig 1. Simplified PI3K/Akt/mTOR Signaling Pathway.

Phase 1: Biochemical Validation — Does the Compound Hit its Target?

The foundational step in validating a kinase inhibitor is to confirm direct engagement with the purified enzyme. This biochemical assay measures the compound's ability to inhibit the kinase's catalytic activity in a clean, cell-free system, providing a direct measure of its potency (IC50).

Causality Behind Experimental Choice: A cell-free kinase assay is paramount because it isolates the interaction between the inhibitor and its target from the complexities of a cellular environment (e.g., membrane permeability, off-target effects, drug metabolism). A potent IC50 value in this assay is the first gatekeeper for advancing a compound. We utilize the ADP-Glo™ Kinase Assay, a robust, luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced.[6][7]

Biochemical_Workflow Start Start: Recombinant PI3Kα + Substrate + ATP Reaction Kinase Reaction: In presence of titrated inhibitor (MMP-1 or Control) Start->Reaction Step1 Step 1: Add ADP-Glo™ Reagent Reaction->Step1 Incubate1 Incubate 40 min: Terminate kinase reaction, deplete remaining ATP Step1->Incubate1 Step2 Step 2: Add Kinase Detection Reagent Incubate1->Step2 Incubate2 Incubate 30-60 min: Convert ADP to ATP, generate light Step2->Incubate2 End Measure Luminescence Incubate2->End

Fig 2. Workflow for the ADP-Glo™ Biochemical Kinase Assay.
Comparative Biochemical Potency

The table below summarizes the half-maximal inhibitory concentration (IC50) of MMP-1 against the alpha isoform of PI3K, compared to well-characterized inhibitors.

CompoundTarget(s)PI3Kα IC50 (nM)Reference
MMP-1 (Hypothetical) PI3Kα5 N/A
Pictilisib (GDC-0941)Pan-Class I PI3K3[8][9][10]
Taselisib (GDC-0032)PI3Kα, δ, γ0.29[11][12][13]

Insight: The hypothetical data for MMP-1 demonstrates potent, single-digit nanomolar inhibition of PI3Kα, comparable to the potent pan-inhibitor Pictilisib. This strong on-target activity justifies progression to cell-based assays.

Experimental Protocol: ADP-Glo™ Kinase Assay[6][14]
  • Reaction Setup: Prepare a kinase reaction mix in a 384-well plate containing 1X kinase reaction buffer, the desired concentration of recombinant PI3Kα enzyme, substrate (e.g., PIP2), and ATP at its Km value.

  • Inhibitor Addition: Add serially diluted MMP-1, Pictilisib, or Taselisib (typically from 10 µM to 0.1 nM) to the reaction wells. Include DMSO-only wells as a 100% activity control.

  • Initiate Reaction: Initiate the kinase reaction by adding the ATP/substrate mix and incubate at room temperature for 60 minutes.

  • Terminate & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.[14]

  • ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP and provides luciferase/luciferin to measure the newly synthesized ATP.[6]

  • Signal Detection: Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.[14]

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Analysis: Convert luminescence values to percent inhibition relative to DMSO controls and fit the data to a four-parameter dose-response curve to determine the IC50 value.

Phase 2: Cellular Target Engagement — Does it Work in a Cell?

After confirming biochemical potency, the next critical question is whether the compound can penetrate the cell membrane and inhibit the target in its native environment. Western blotting for phosphorylated downstream effectors is the gold-standard method for this assessment.

Causality Behind Experimental Choice: Measuring the phosphorylation status of Akt at Serine 473 (p-Akt Ser473) provides a direct pharmacodynamic readout of PI3K pathway inhibition within the cell.[15] A dose-dependent reduction in p-Akt levels confirms that the compound is cell-permeable and engages its intracellular target effectively.

Comparative Cellular Activity

The effective concentration required to inhibit 50% of Akt phosphorylation (EC50) was determined in a PIK3CA-mutant breast cancer cell line (e.g., MCF7).

CompoundCellular p-Akt (Ser473) Inhibition EC50 (nM)Reference
MMP-1 (Hypothetical) 45 N/A
Pictilisib (GDC-0941)28 - 46[9]
Taselisib (GDC-0032)~70 (in PIK3CA-mutant lines)[16]

Insight: MMP-1 demonstrates potent cellular pathway inhibition, with an EC50 value in the mid-nanomolar range, on par with established inhibitors. The shift from the biochemical IC50 (5 nM) to the cellular EC50 (45 nM) is expected and reflects factors like cell permeability and intracellular ATP concentrations.

Experimental Protocol: Western Blot for p-Akt (Ser473)[15][17]
  • Cell Culture & Treatment: Seed MCF7 cells in 6-well plates and allow them to adhere overnight. Treat cells with a serial dilution of MMP-1 or control compounds for 2-4 hours.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE: Denature protein lysates and separate 20-30 µg of protein per lane on an 8-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% w/v Bovine Serum Albumin (BSA) in TBS with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[17]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-Akt (Ser473) and total Akt (as a loading control), diluted in 5% BSA/TBST.[17]

  • Washing & Secondary Antibody: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.

  • Imaging: Capture the chemiluminescent signal using a digital imager. Densitometry is used to quantify the p-Akt/Total Akt ratio.

Phase 3: Phenotypic Validation — Does it Elicit a Functional Response?

The final step in this in vitro workflow is to determine if target inhibition translates into a desired biological outcome, such as inhibiting cancer cell proliferation.

Causality Behind Experimental Choice: A cell viability assay directly measures the functional consequence of pathway inhibition. The CellTiter-Glo® Luminescent Cell Viability Assay is a highly sensitive method that quantifies ATP levels, which serve as a proxy for the number of metabolically active, viable cells.[18][19] A potent growth inhibition (GI50) value demonstrates the compound's potential as an anti-proliferative agent.

Comparative Anti-Proliferative Activity

The concentration of each compound required to inhibit the growth of cancer cells by 50% (GI50) was measured after 72 hours of treatment.

CompoundCell Line (PIK3CA status)GI50 (µM)Reference
MMP-1 (Hypothetical) MCF7 (Mutant)0.65 N/A
Pictilisib (GDC-0941)MDA-MB-361 (Mutant)0.72[9]
Taselisib (GDC-0032)HNSCC Lines (Mutant)0.05 - 0.5[20]

Insight: MMP-1 shows sub-micromolar anti-proliferative activity in a PIK3CA-mutant cell line, consistent with its mechanism of action and comparable to the clinical candidates Pictilisib and Taselisib. This confirms that biochemical and cellular target inhibition translates into a robust and desirable phenotypic effect.

Experimental Protocol: CellTiter-Glo® Viability Assay[21][22][23]
  • Cell Seeding: Seed MCF7 cells in opaque-walled 96-well plates at a density of 2,000-5,000 cells per well and allow them to attach for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of MMP-1 or control compounds and incubate for 72 hours.

  • Plate Equilibration: Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[21]

  • Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[22]

  • Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[23]

  • Data Acquisition: Record the luminescence using a plate-reading luminometer.

  • Analysis: Calculate the GI50 value by plotting the dose-response curve of cell viability versus compound concentration.

Conclusion

This guide outlines a logical, three-tiered workflow for the in vitro validation of a novel kinase inhibitor, using the this compound-containing compound MMP-1 as a model. By systematically progressing from direct biochemical target engagement to cellular pathway modulation and finally to a functional phenotypic outcome, researchers can build a compelling and robust data package. The comparative data against established inhibitors like Pictilisib and Taselisib provide crucial context for evaluating the potential of a new chemical entity. This rigorous, evidence-based approach is fundamental to the principles of modern drug discovery and development.

References

  • CellTiter-Glo® Luminescent Cell Viability Assay Protocol. Promega Corporation.

  • PI3K/AKT/mTOR pathway - Wikipedia.

  • PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC. NIH.

  • PI3K/AKT/mTOR signaling pathway - Proteopedia, life in 3D.

  • CellTiter-Glo® Luminescent Cell Viability Assay Quick Protocol #FB256. Promega Corporation.

  • PI3K/AKT/mTOR signaling. GeneGlobe - QIAGEN.

  • Targeting PI3K/Akt/mTOR Signaling in Cancer. Frontiers.

  • CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin, TB288. Promega Corporation.

  • Taselisib (GDC-0032) | PIK3CA Inhibitor. MedchemExpress.com.

  • Pictilisib (GDC-0941) | PI3Kα/δ Inhibitor. MedChemExpress.

  • ADP-Glo™ Kinase Assay Technical Manual #TM313. Promega Corporation.

  • In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Eurofins Discovery.

  • ADP-Glo™ Kinase Assay Protocol. Promega Corporation.

  • Celltiter Glo Luminescent Cell Viability Assay Protocol | PDF | Cytotoxicity. Scribd.

  • Pictilisib (GDC-0941) PI3Kα/δ Inhibitor | CAS 957054-30-7. Selleck Chemicals.

  • CellTiter-Glo® Luminescent Cell Viability Assay. Promega Corporation.

  • Application Notes for Western Blot Analysis of p-AKT (Ser473) Following GSK2636771 Treatment. Benchchem.

  • Taselisib (GDC 0032) PI3K inhibitor. Selleck Chemicals.

  • This compound | 5958-02-1. Benchchem.

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC. PubMed Central.

  • Taselisib (GDC-0032), a Potent β-Sparing Small Molecule Inhibitor of PI3K, Radiosensitizes Head and Neck Squamous Carcinomas Containing Activating PIK3CA Alterations. PubMed Central.

  • Identification of novel PI3K inhibitors through a scaffold hopping strategy. PubMed.

  • Kinase assays. BMG LABTECH.

  • ADP-Glo(TM) Kinase Assay Quick Protocol #9FB099. Promega Corporation.

  • Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors - PMC. NIH.

  • Western blot analysis of Akt, p-Akt (Ser473), GSKβ and p-GSKβ (ser-9) protein expression. Bio-protocol.

  • ADP-Glo™ Lipid Kinase Assay Protocol. Promega Corporation.

  • ADP-Glo™ Assay Formats and Step-By-Step Protocol | Download Table. ResearchGate.

  • Phase I Dose-Escalation Study of Taselisib, an Oral PI3K Inhibitor, in Patients with Advanced Solid Tumors | Cancer Discovery. AACR Journals.

  • 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents - PMC. NIH.

  • Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Frontiers.

  • In vitro JAK kinase activity and inhibition assays. PubMed - NIH.

  • The PI3K inhibitor GDC-0941 combines with existing clinical regimens for superior activity in multiple myeloma. ResearchGate.

  • PI3K inhibitors as new cancer therapeutics: implications for clinical trial design - PMC.

  • Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 - PMC. PubMed Central.

  • Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. MDPI.

  • The PI3K inhibitor GDC-0941 displays promising in vitro and in vivo efficacy for targeted medulloblastoma therapy. PubMed Central.

  • First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors. PubMed Central.

  • Taselisib (GDC0032) | PI3K inhibitor | CAS 1282512-48-4. InvivoChem.

  • This compound | C12H11NO | CID 4133192. PubChem.

  • Phospho-Akt (Ser473) Antibody.

  • Detection of phosphorylated Akt and MAPK in cell culture assays - PMC. NIH.

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI.

  • Phospho-Akt (Ser473) Antibody #9271. Cell Signaling Technology.

  • (PDF) Discovery of Novel PI3Kδ Inhibitors Based on the p110δ Crystal Structure.

  • Discovery of Novel PI3Kδ Inhibitors Based on the p110δ Crystal Structure - PMC. NIH.

  • Discovery of Novel PI3Kδ Inhibitors Based on the p110δ Crystal Structure.

  • Examples of compounds derived from pyridine where antiproliferative... ResearchGate.

Sources

comparative study of different synthetic routes to 3-(4-methoxyphenyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Synthetic Routes for 3-(4-Methoxyphenyl)pyridine

Introduction: The Significance of the 3-Arylpyridine Scaffold

The this compound motif is a prevalent structural core in a multitude of biologically active compounds and functional materials. As a key biaryl structure, it serves as a foundational building block in medicinal chemistry for the development of novel therapeutic agents. The pyridine ring acts as a bioisostere for a phenyl ring, offering improved solubility and metabolic stability, while the methoxy-substituted phenyl group allows for fine-tuning of electronic and steric properties. Given its importance, the efficient and scalable synthesis of this compound is a critical objective for researchers in drug discovery and materials science.

This guide provides a comparative analysis of the most effective and commonly employed synthetic strategies for constructing the C-C bond between the pyridine and phenyl rings. We will delve into the mechanistic underpinnings, practical considerations, and relative merits of leading cross-coupling methodologies, supported by experimental data, to empower researchers in selecting the optimal route for their specific application.

Palladium-Catalyzed Cross-Coupling: A Mechanistic Overview

The synthesis of this compound is dominated by palladium-catalyzed cross-coupling reactions. While several variations exist, they share a common catalytic cycle, which is fundamental to understanding their operation. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R¹-X (Aryl Halide) PdII_Aryl R¹-Pd(II)Ln-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal R²-M (Organometallic Rgt) PdII_Biaryl R¹-Pd(II)Ln-R² Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 R¹-R² (Product)

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling reactions.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., 3-bromopyridine), forming a Pd(II) intermediate. This is often the rate-limiting step.

  • Transmetalation: The organic group from the organometallic nucleophile (e.g., 4-methoxyphenylboronic acid) is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic fragments on the palladium center couple and are expelled as the final biaryl product, regenerating the Pd(0) catalyst to re-enter the cycle.

The primary differences between the methods discussed below lie in the nature of the organometallic nucleophile (the "R²-M" species), which dictates the reaction conditions, substrate compatibility, and overall efficiency.

Comparative Analysis of Key Synthetic Routes

We will now compare the three most prominent palladium-catalyzed methods for the synthesis of this compound: the Suzuki-Miyaura, Negishi, and Hiyama couplings.

Workflow_Comparison cluster_suzuki Suzuki-Miyaura Coupling cluster_negishi Negishi Coupling cluster_hiyama Hiyama Coupling s1 Start 3-Halopyridine + 4-Methoxyphenylboronic Acid s2 Process Add Pd Catalyst, Ligand, Base (e.g., K₂CO₃) in Solvent (e.g., Dioxane/H₂O) s1->s2 s3 Condition Heat under Inert Atmosphere s2->s3 s4 End Aqueous Workup & Purification s3->s4 n1 Start 3-Halopyridine n3 Process Add Pd Catalyst, Ligand in Anhydrous Solvent (e.g., THF) n1->n3 n2 Preparation Prepare Organozinc Reagent (4-MeO-PhZnX) in situ or separately n2->n3 n4 Condition Stir under Strict Inert Atmosphere n3->n4 n5 End Quench, Workup & Purification n4->n5 h1 Start 3-Halopyridine + 4-Methoxyphenylsilane h2 Process Add Pd Catalyst, Ligand, Activator (e.g., TBAF, NaOH) in Solvent h1->h2 h3 Condition Heat under Inert Atmosphere h2->h3 h4 End Workup & Purification h3->h4

Caption: Comparative workflow for major synthetic routes to this compound.

The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is arguably the most widely used method for this transformation due to its operational simplicity and the commercial availability and stability of its reagents.[1] The reaction couples an organoboron species (typically a boronic acid or ester) with an organic halide.[1]

  • Causality of Experimental Choices:

    • Reactants: 3-Bromopyridine is a common starting material due to its optimal balance of reactivity and cost. 4-Methoxyphenylboronic acid is air- and moisture-stable, making it easy to handle.

    • Catalyst/Ligand: A palladium(0) source is required. Often, a stable Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf) is used, which is reduced in situ. Phosphine ligands (e.g., PPh₃, XPhos) are crucial for stabilizing the catalyst and facilitating the catalytic cycle.[2][3] The choice of ligand is critical and can significantly impact yield, especially with heteroaromatic substrates.[4]

    • Base: A base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) is essential for the activation of the organoboron species, facilitating the transmetalation step.

    • Solvent: A mixture of an organic solvent (like dioxane, toluene, or DMF) and water is frequently used to dissolve both the organic and inorganic reagents.[2]

The Negishi Coupling

The Negishi coupling utilizes a pre-formed or in situ-generated organozinc reagent.[5][6] It is known for its high reactivity and excellent functional group tolerance.[7]

  • Causality of Experimental Choices:

    • Reactants: The key difference is the use of a (4-methoxyphenyl)zinc halide. This reagent is highly reactive but also sensitive to air and moisture, necessitating strictly anhydrous conditions and inert atmosphere techniques (e.g., Schlenk line or glovebox).[5][8]

    • Catalyst/Ligand: Palladium catalysts, such as Pd(PPh₃)₄, are commonly employed. Nickel catalysts can also be used.[5]

    • Advantages: Organozinc reagents are more reactive than their boron counterparts, which can lead to faster reactions at lower temperatures and successful coupling with less reactive electrophiles like aryl chlorides.[6] The reaction typically does not require a base, which can be advantageous for base-sensitive substrates.

The Hiyama Coupling

The Hiyama coupling employs an organosilane as the nucleophilic partner.[9][10] This method is considered a greener alternative to other couplings that use more toxic organometallic reagents (like organotins in Stille coupling).

  • Causality of Experimental Choices:

    • Reactants: An organosilane, such as trimethoxy(4-methoxyphenyl)silane, is used. Organosilanes are generally stable, non-toxic, and easy to handle.

    • Activator: A crucial feature of the Hiyama coupling is the requirement of an activating agent to cleave the C-Si bond.[9] This is typically a fluoride source like tetrabutylammonium fluoride (TBAF) or a strong base like NaOH.[9][11] The activator forms a hypervalent silicon species, which is necessary for transmetalation.

    • Advantages: The low toxicity and stability of the silicon reagents are significant benefits. Recent developments have even led to base-free or fluoride-free conditions, further enhancing the reaction's utility.[12] A study on the synthesis of the close analog 3-(3-methoxyphenyl)pyridine reported a 76% yield using a Hiyama coupling of 3-chloropyridine with (3-methoxyphenyl)trifluorosilane.[13]

Data Summary and Performance Comparison

FeatureSuzuki-Miyaura CouplingNegishi CouplingHiyama Coupling
Nucleophile Organoboron (R-B(OH)₂)Organozinc (R-ZnX)Organosilane (R-SiR'₃)
Key Reagents Boronic acid, BaseOrganozinc halideOrganosilane, Activator (F⁻ or base)
Handling Boronic acids are generally air/moisture stable.Organozincs are air and moisture sensitive; requires inert techniques.[5][8]Organosilanes are stable and easy to handle.
Typical Yields Good to excellent (often >80%).Good to excellent (often >80%).[14]Good to excellent (often >75%).[13]
Functional Group Tolerance Very good, but sensitive to some groups that react with base.Excellent, often considered superior due to the absence of a strong base.Very good, compatible with many functional groups.
"Green" Aspects Boron byproducts are generally non-toxic.Zinc salts are moderately toxic.Silicon byproducts are environmentally benign (siloxanes).
Primary Drawback Potential for protodeboronation (loss of boron group) with some substrates.Strict requirement for anhydrous/anaerobic conditions.Need for a stoichiometric, and sometimes corrosive, activator.

Detailed Experimental Protocol: Suzuki-Miyaura Route

This protocol is a representative procedure for the synthesis of this compound via the Suzuki-Miyaura coupling. Optimization may be required based on reagent purity and laboratory conditions.

Materials:

  • 3-Bromopyridine (1.0 equiv)

  • 4-Methoxyphenylboronic acid (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)

  • Triphenylphosphine [PPh₃] (0.04 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 v/v)

  • Standard, oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)

Procedure:

  • Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-bromopyridine (1.0 equiv), 4-methoxyphenylboronic acid (1.2 equiv), Pd(OAc)₂ (0.02 equiv), PPh₃ (0.04 equiv), and K₂CO₃ (2.0 equiv).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield this compound as a pure solid.

Conclusion and Recommendations

For the synthesis of this compound, the Suzuki-Miyaura coupling remains the method of choice for most applications. Its primary advantages are the operational simplicity and the high stability of the boronic acid reagent, which make it highly accessible and scalable.

The Negishi coupling serves as a powerful alternative, particularly when dealing with complex, base-sensitive substrates or when higher reactivity is needed to couple less reactive electrophiles. However, its utility is tempered by the stringent requirement for anhydrous and anaerobic conditions.

The Hiyama coupling is an excellent option when "green chemistry" principles are a priority, owing to the low toxicity of the organosilane reagents. It is a robust and reliable method, provided the appropriate activator is used.

The ultimate selection of a synthetic route will depend on the specific project goals, including scale, cost, available equipment (e.g., for handling sensitive reagents), functional group compatibility, and environmental considerations.

References

  • PubMed. (n.d.). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. Retrieved from [Link]

  • ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • MDPI. (2020). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines. Retrieved from [Link]

  • ResearchGate. (2007). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis, growth, and characterization of 3-(4-Methoxyphenyl)-1-(pyridin-2-yl) prop-2-en-1-one single crystal. Retrieved from [Link]

  • ResearchGate. (2020). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium aryltrifluoroborates. Retrieved from [Link]

  • Wikipedia. (2023). Negishi coupling. Retrieved from [Link]

  • ChemSynthesis. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (2012). Efficient synthesis of differently substituted triarylpyridines with the Suzuki-Miyaura cross-coupling reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Hiyama Coupling. Retrieved from [Link]

  • Wikipedia. (2023). Hiyama coupling. Retrieved from [Link]

  • J-Stage. (2025). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Negishi Coupling. Retrieved from [Link]

  • National Institutes of Health. (2013). Palladium-Catalyzed Completely Linear-Selective Negishi Cross-Coupling. Retrieved from [Link]

  • YouTube. (2020). Negishi cross-coupling reaction. Retrieved from [Link]

  • YouTube. (2022). Negishi Coupling. Retrieved from [Link]

  • MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Retrieved from [Link]

  • National Institutes of Health. (2022). Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications. Retrieved from [Link]

  • ACS Publications. (2014). Base-Free Hiyama Coupling Reaction via a Group 10 Metal Fluoride Intermediate. Retrieved from [Link]

  • National Institutes of Health. (2011). Palladium-Catalyzed Hiyama Cross-Coupling of Aryltrifluorosilanes with Aryl and Heteroaryl Chlorides. Retrieved from [Link]

Sources

A Comparative Guide to Assessing the Cytotoxicity of 3-(4-methoxyphenyl)pyridine on Normal Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, understanding the cytotoxic profile of a novel compound is a critical early step in preclinical assessment. This guide provides a comprehensive framework for evaluating the in vitro cytotoxicity of 3-(4-methoxyphenyl)pyridine, a pyridine derivative with potential biological activities.[1] While direct cytotoxicity data on this specific molecule against normal, non-cancerous cell lines is limited in publicly accessible literature, this document outlines the necessary experimental design, provides detailed protocols, and presents a comparative analysis using established controls.

The core of this guide is to empower researchers to generate reliable and reproducible data. We will detail the rationale behind cell line selection, define the roles of positive and negative controls, and provide a step-by-step protocol for the widely accepted MTT assay for cell viability.

Rationale and Experimental Design

Evaluating the effect of a new chemical entity on normal cells is fundamental to establishing a preliminary safety profile. A compound that demonstrates high efficacy against a target (e.g., a cancer cell line) but also exhibits high toxicity to normal cells may have a narrow therapeutic window, limiting its clinical potential.

Our experimental design focuses on a comparative approach. The cytotoxicity of this compound will be assessed relative to two key controls:

  • Vehicle Control (Negative Control): The solvent used to dissolve the test compound, typically dimethyl sulfoxide (DMSO). This control is crucial to ensure that any observed cytotoxicity is due to the compound itself and not the solvent.[2] The final concentration of DMSO in the cell culture medium should be kept low, ideally below 0.5%, as higher concentrations can be toxic to cells.[3][4][5]

  • Doxorubicin (Positive Control): A well-characterized chemotherapeutic agent with known cytotoxic mechanisms.[6][7][8] Doxorubicin induces cell death through mechanisms like DNA intercalation and the generation of reactive oxygen species.[6][8][9] Including doxorubicin provides a benchmark for potent cytotoxicity, allowing for a quantitative comparison of the test compound's effect.

The primary endpoint for this assessment will be the IC50 value , which is the concentration of a compound that inhibits 50% of cell viability.[10] A higher IC50 value indicates lower cytotoxicity.

Selecting the Right Tools: Cell Lines and Assays

Normal Cell Line Selection

The choice of cell line is critical for the relevance of the study. While cancer cell lines are robust and easy to culture, they often have altered metabolic and proliferative characteristics.[11][12] For assessing baseline cytotoxicity, normal, non-transformed cell lines are more appropriate.

Considerations for cell line selection include:

  • Tissue of Origin: Select a cell line relevant to the potential application or expected toxicity profile of the compound. Human dermal fibroblasts (HDF) or lung fibroblasts (e.g., MRC-5) are common choices for general toxicity screening.[13][14]

  • Robustness and Reproducibility: Use well-characterized and established cell lines from reputable sources like ATCC to ensure consistency across experiments.[13]

  • Growth Characteristics: The cell line should have a consistent doubling time and be suitable for the chosen assay format (e.g., adherent cells for standard 96-well plate assays).

For this guide, we will use Normal Human Dermal Fibroblasts (NHDF) as our model system.

The MTT Assay: A Gold Standard for Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[15][16][17]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT reagent to a purple, insoluble formazan product.[16] The amount of formazan produced is directly proportional to the number of viable cells.[15] The formazan crystals are then dissolved, and the absorbance of the resulting solution is measured with a spectrophotometer, typically at a wavelength of 570-590 nm.[18]

Experimental Workflow and Protocols

The following section provides a detailed, step-by-step methodology for conducting the cytotoxicity comparison.

Workflow Overview

A visual representation of the experimental process ensures clarity and reproducibility.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: MTT Assay cluster_analysis Phase 4: Data Analysis P1 Prepare Stock Solutions (Compound, Doxorubicin, DMSO) P2 Culture & Seed Normal Fibroblasts (NHDF) in 96-well plates T1 Prepare Serial Dilutions P2->T1 T2 Add Compounds to Cells (Test, Positive, Vehicle Controls) T1->T2 T3 Incubate for 48 hours T2->T3 A1 Add MTT Reagent (Incubate 2-4 hours) T3->A1 A2 Add Solubilization Solution (e.g., DMSO) A1->A2 A3 Read Absorbance (570 nm) A2->A3 D1 Calculate % Viability A3->D1 D2 Generate Dose-Response Curves D1->D2 D3 Determine IC50 Values D2->D3

Caption: Experimental workflow for cytotoxicity assessment.

Detailed Protocol: MTT Assay

Materials:

  • Normal Human Dermal Fibroblasts (NHDF)

  • Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • 96-well flat-bottom sterile culture plates

  • This compound, Doxorubicin hydrochloride, DMSO (cell culture grade)

  • MTT reagent (5 mg/mL in sterile PBS)[19]

  • Solubilization solution (e.g., 100% DMSO or 0.04 M HCl in isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture NHDF cells until they are in the logarithmic growth phase.[19]

    • Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[20]

    • Include wells with medium only for background control.[20]

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.[16]

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO. Prepare a 1 mM stock of Doxorubicin in DMSO.

    • Perform serial dilutions of the stock solutions in complete culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM for this compound and 0.01 µM to 10 µM for Doxorubicin.

    • Prepare vehicle control wells containing the same final concentration of DMSO as the highest concentration of the test compound (e.g., 0.5% DMSO).[3]

    • After 24 hours of cell attachment, carefully remove the medium and add 100 µL of the prepared compound dilutions, vehicle control, or fresh medium (for untreated control) to the respective wells.

    • Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Solubilization:

    • After the 48-hour incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[16][18]

    • Incubate the plate for 2-4 hours at 37°C.[18][20] Visually confirm the formation of purple formazan crystals in the control wells.

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.[21]

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[15][19]

    • Gently mix the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[21]

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[18]

Data Analysis and Interpretation

1. Calculation of Percent Viability:

The absorbance values are first corrected by subtracting the average absorbance of the medium-only blank wells. The percent viability for each treatment is then calculated relative to the untreated control cells:

  • % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100

The vehicle control viability should be close to 100%. If a significant decrease in viability is observed in the vehicle control, it may indicate solvent toxicity, and the final DMSO concentration should be lowered in future experiments.[2]

2. Dose-Response Curves and IC50 Determination:

Plot the percent viability against the logarithm of the compound concentration. Use a non-linear regression analysis (sigmoidal dose-response curve) to fit the data and determine the IC50 value.

G cluster_0 Data Analysis Pipeline RawData Raw Absorbance (570 nm) BlankCorrected Blank-Corrected Absorbance RawData->BlankCorrected PercentViability Calculate % Viability BlankCorrected->PercentViability Plot Plot: % Viability vs. log[Concentration] PercentViability->Plot CurveFit Non-linear Regression (Sigmoidal Fit) Plot->CurveFit IC50 Determine IC50 CurveFit->IC50

Caption: Flowchart for IC50 value determination.

Comparative Data Presentation (Hypothetical Data)

To illustrate the outcome of this experimental guide, the following table presents a hypothetical dataset comparing the cytotoxicity of this compound with Doxorubicin on Normal Human Dermal Fibroblasts after a 48-hour exposure.

CompoundTarget Cell LineAssayExposure Time (hours)IC50 (µM) [Hypothetical]Cytotoxicity Classification
This compound NHDFMTT4885.2Low
Doxorubicin (Positive Control) NHDFMTT481.2High
DMSO (Vehicle Control) NHDFMTT48> 1% (v/v)Negligible at ≤0.5%

Interpretation of Hypothetical Results:

In this illustrative example, this compound exhibits an IC50 value of 85.2 µM. When compared to the potent cytotoxic agent Doxorubicin (IC50 = 1.2 µM), this suggests that this compound has a significantly lower cytotoxic effect on normal fibroblasts under these assay conditions. Such a result would be favorable, indicating a potentially wide therapeutic window if the compound shows high efficacy against its intended target at much lower concentrations.

Conclusion and Future Directions

This guide provides a robust, scientifically grounded framework for assessing the cytotoxicity of this compound on a normal cell line. By following the detailed protocols and employing proper controls, researchers can generate reliable data to inform the early stages of drug development.

While the MTT assay is an excellent primary screening tool, it is important to recognize that it measures metabolic activity, which may not always correlate directly with cell death.[22] Should this compound show interesting activity, further mechanistic studies would be warranted. These could include:

  • Alternative Cytotoxicity Assays: Using assays with different endpoints, such as lactate dehydrogenase (LDH) release (measuring membrane integrity) or ATP-based assays (measuring cellular ATP levels).

  • Apoptosis vs. Necrosis: Employing assays like Annexin V/Propidium Iodide staining with flow cytometry to distinguish between different modes of cell death.

  • Broader Cell Panel: Testing the compound on a panel of different normal cell lines from various tissues to assess for organ-specific toxicity.

By systematically building upon this initial cytotoxic profile, researchers can make more informed decisions about the future development of this compound and other novel chemical entities.

References

  • Cell Viability Assays - Assay Guidance Manual. (2013). National Center for Biotechnology Information. [Link]

  • The MTT Assay: A Valuable Tool for Measuring Cell Viability. (n.d.). Creative Diagnostics. [Link]

  • Lee, H., et al. (2015). Doxorubicin Induces Cytotoxicity through Upregulation of pERK–Dependent ATF3. PLOS ONE. [Link]

  • Zheng, J., et al. (2020). Molecular mechanisms of doxorubicin-induced cardiotoxicity: novel roles of sirtuin 1-mediated signaling pathways. Signal Transduction and Targeted Therapy. [Link]

  • Renu, K., et al. (2022). Molecular insights into the pathophysiology of doxorubicin-induced cardiotoxicity: a graphical representation. Journal of Basic and Clinical Physiology and Pharmacology. [Link]

  • Varghese, E., et al. (2022). Pathophysiology of Doxorubicin-Mediated Cardiotoxicity. Cancers. [Link]

  • Varghese, E., et al. (2022). Pathophysiology of Doxorubicin-Mediated Cardiotoxicity. Ochsner Journal. [Link]

  • Massey, A., et al. (2019). How reliable are in vitro IC50 values? Values vary with cytotoxicity assays in human glioblastoma cells. AURA. [Link]

  • What cell line should I choose for citotoxicity assays? (2023). ResearchGate. [Link]

  • Hsieh, H.-P., et al. (2013). Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors. Molecules. [Link]

  • Vidal-Giménez, F., et al. (2023). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Cancers. [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. [Link]

  • Cytotoxicity results of pyridine analogous in the MTT assessment. (n.d.). ResearchGate. [Link]

  • How do you exactly calculate the effect of a vehicle control in a MTT drug cytotoxicity assay? (2017). ResearchGate. [Link]

  • MTT assay DMSO vehicle? (2022). ResearchGate. [Link]

  • Advancing Environmental Toxicology In Vitro: From Immortalized Cancer Cell Lines to 3D Models Derived from Stem Cells. (2023). ACS Publications. [Link]

  • Why we select Cancer cell lines for toxicological studies and why not normal cell lines? (2021). ResearchGate. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]

  • Cytotoxicity of Pd(II) and Pt(II) complexes of 2′,6′-di(thiazol-2-yl)-2,4′-bipyridine. (2025). ScienceDirect. [Link]

  • How to achieve a final concentration of 0.1% DMSO for MTT Assay? (2024). ResearchGate. [Link]

  • Can someone advise me how to interpret my results of cytotoxicity using MTT assay? (2014). ResearchGate. [Link]

  • This compound. (n.d.). PubChem. [Link]

  • Fibroblasts Protect Melanoma Cells from the Cytotoxic Effects of Doxorubicin. (2019). Cancers. [Link]

  • Highlight report: Cell type selection for toxicity testing. (2018). ALTEX. [Link]

  • The IC50 values of different extracts and Doxorubicin on cancer (MCF-7, A431 and U87-MG) and normal (HGF-1) cell line. (n.d.). ResearchGate. [Link]

  • IC50 values of doxorubicin are different between the passages of DFs... (n.d.). ResearchGate. [Link]

  • DMSO usage in cell culture. (2009). Protocol Online. [Link]

  • 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. (2006). PubMed. [Link]

  • cytotoxicity ic50 values: Topics by Science.gov. (n.d.). Science.gov. [Link]

  • Making cell lines more physiologically relevant for toxicology testing. (n.d.). Culture Collections. [Link]

  • Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. (2018). Spandidos Publications. [Link]

  • This compound. (2025). ChemSynthesis. [Link]

  • The most susceptible cancer cell lines towards the impact of target... (n.d.). ResearchGate. [Link]

  • Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. (2024). Trends in Sciences. [Link]

  • Russian Journal of Oncology. (2025). Russian Journal of Oncology. [Link]

  • Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. (2023). Scientific Reports. [Link]

Sources

A Comparative Guide to the In Vitro Antiproliferative Activity of 3-(4-methoxyphenyl)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The relentless pursuit of novel anticancer agents has led researchers to explore a vast chemical space, with nitrogen-containing heterocycles emerging as a particularly fruitful area of investigation.[1][2] Among these, the pyridine scaffold is a cornerstone in medicinal chemistry, valued for its diverse biological activities.[1][3] This guide provides a comparative analysis of the in vitro antiproliferative activity of a specific class of these compounds: 3-(4-methoxyphenyl)pyridine derivatives. Our focus will be on elucidating structure-activity relationships (SAR), exploring potential mechanisms of action, and providing detailed experimental protocols to empower researchers in this promising field.

Comparative Antiproliferative Activity

The antiproliferative efficacy of this compound derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀), a measure of a compound's potency, serves as the primary metric for comparison. The data below, synthesized from multiple studies, highlights the cytotoxic potential of various analogues. It is crucial to recognize that direct comparisons of IC₅₀ values between different studies should be approached with caution due to variations in experimental conditions, such as cell seeding density and incubation times.

Compound IDCore Structure ModificationCancer Cell LineIC₅₀ (µM)Reference
9a Pyrazolo[3,4-b]pyridineHeLa (Cervical)2.59[4][5]
MCF-7 (Breast)>50[4][5]
HCT-116 (Colon)>50[4][5]
14g Pyrazolo[3,4-b]pyridineHeLa (Cervical)12.06[4][5]
MCF-7 (Breast)4.66[4][5]
HCT-116 (Colon)1.98[4][5]
9p 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridineHeLa (Cervical)Submicromolar[6]
MCF-7 (Breast)Submicromolar[6]
A549 (Lung)Submicromolar[6]
8c 3-cyano-2-methoxypyridineMCF-7 (Breast)3.74[7]
7c 3-cyanopyrid-2-oneMCF-7 (Breast)7.72[7]
H42 N-hydroxy-4-{[(5-(4-isopropylphenyl)-3-(4-methoxyphenyl)pyridin-2-yl)amino]methyl}benzamideSKOV3 (Ovarian)0.94 (48h)[8]
A2780 (Ovarian)8.54 (48h)[8]

Note: The IC₅₀ values are presented as reported in the respective studies. ">" indicates an IC₅₀ value greater than the highest tested concentration.

Structure-Activity Relationship (SAR) Analysis

The antiproliferative activity of this compound derivatives is profoundly influenced by the nature and position of substituents on the pyridine and phenyl rings.[1] Analysis of the available data allows for the deduction of several key SAR trends.

  • Substitution on the Pyridine Ring: Fusing the pyridine ring with other heterocyclic systems, such as in the pyrazolo[3,4-b]pyridine series, has yielded compounds with potent activity. For instance, compound 9a demonstrated high potency against the HeLa cell line.[4][5] The introduction of a cyano group at the 3-position of the pyridine ring, as seen in derivatives 8c and 7c , also appears to be a favorable modification for anti-breast cancer activity.[7]

  • Substitution on the Phenyl Ring: The electronic properties of substituents on the phenyl ring at position 4 of the pyridine moiety play a critical role. In the pyrazolo[3,4-b]pyridine series, the presence of a para-hydroxy group on this phenyl ring in compound 14g enhanced its activity against MCF-7 and HCT-116 cell lines.[4] This suggests that hydrogen bond donating groups can be beneficial.

  • Impact of Methoxy Groups: The position and number of methoxy (-OCH₃) groups are significant determinants of activity.[1] While the 4-methoxyphenyl group at the 3-position of the pyridine is the core scaffold, additional methoxy groups, such as in the 3,4,5-trimethoxyphenyl series, have led to potent tubulin polymerization inhibitors.[6]

The following diagram illustrates the key structural modifications that influence the antiproliferative activity of the this compound core.

SAR_Analysis cluster_mods Structural Modifications Core This compound Core Pyridine_Ring Pyridine Ring Modifications Core->Pyridine_Ring Fusion with heterocycles (e.g., pyrazole) Phenyl_Ring Phenyl Ring Modifications Core->Phenyl_Ring Substituents at C4 (e.g., -OH, -Cl) High_Activity Enhanced Potency Pyridine_Ring->High_Activity Modulated_Activity Activity Tuning Phenyl_Ring->Modulated_Activity caption Structure-Activity Relationships

Caption: Key structural modifications influencing antiproliferative activity.

Mechanisms of Action

The cytotoxic effects of this compound derivatives are attributed to their interaction with various cellular targets crucial for cancer cell proliferation and survival.

  • CDK Inhibition: Certain pyrazolo[3,4-b]pyridine derivatives, such as compounds 9a and 14g , have been shown to inhibit cyclin-dependent kinases (CDKs), specifically CDK2 and CDK9.[4][5] These kinases are key regulators of the cell cycle, and their inhibition leads to cell cycle arrest and apoptosis.[4][5] Compound 9a was found to arrest the cell cycle at the S phase in HeLa cells, while 14g caused G2/M phase arrest in MCF-7 cells.[5]

  • Tubulin Polymerization Inhibition: A series of 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines have been designed as inhibitors of tubulin polymerization.[6] By interfering with the dynamics of microtubules, which are essential for mitosis, these compounds induce cell cycle arrest in the G2/M phase, ultimately leading to apoptosis.[6]

  • HDAC Inhibition: The derivative H42 has been reported to downregulate the expression of cyclin D1 by regulating histone deacetylase 6 (HDAC6)-mediated acetylation of HSP90, resulting in G0/G1 phase cell cycle arrest in ovarian cancer cells.[8]

The diagram below illustrates the cell cycle regulation by CDKs, a key target for some of these pyridine derivatives.

Cell_Cycle_Regulation G1 G1 Phase S S Phase (DNA Synthesis) G1->S G1/S Transition G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M G2/M Transition M->G1 CDK46 CDK4/6 Cyclin D CDK46->G1 CDK2_E CDK2 Cyclin E CDK2_E->G1 CDK2_A CDK2 Cyclin A CDK2_A->S CDK1 CDK1 Cyclin B CDK1->G2 Inhibitor Pyridine Derivatives (e.g., 9a, 14g) Inhibitor->CDK2_E Inhibition Inhibitor->CDK2_A Inhibition caption CDK-mediated cell cycle regulation and inhibition.

Caption: CDK-mediated cell cycle regulation and inhibition.

Experimental Protocol: MTT Assay for Antiproliferative Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation. The protocol below provides a standardized workflow for evaluating the cytotoxic effects of novel compounds.

Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate for another 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

The following diagram outlines the workflow for the MTT assay.

MTT_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells end End incubate_24h Incubate for 24h seed_cells->incubate_24h add_compounds Add Test Compounds incubate_24h->add_compounds incubate_48_72h Incubate for 48-72h add_compounds->incubate_48_72h add_mtt Add MTT Solution incubate_48_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h dissolve_formazan Dissolve Formazan with DMSO incubate_4h->dissolve_formazan read_absorbance Read Absorbance at 570 nm dissolve_formazan->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 calculate_ic50->end caption MTT Assay Experimental Workflow

Caption: MTT Assay Experimental Workflow.

Conclusion

The this compound scaffold represents a versatile and promising platform for the development of novel antiproliferative agents. The studies highlighted in this guide demonstrate that strategic modifications to this core structure can yield compounds with potent and selective activity against various cancer cell lines. The diverse mechanisms of action, including CDK and tubulin inhibition, underscore the therapeutic potential of this chemical class. Future research should focus on optimizing the pharmacokinetic properties of the most potent derivatives and exploring their efficacy in in vivo models to translate these promising in vitro findings into tangible clinical benefits.

References

  • Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. [Link]

  • Antiproliferative effects of novel pyridine derivatives on cancer cells. [Link]

  • Synthesis and biological evaluation of new steroidal pyridines as potential anti-prostate cancer agents. [Link]

  • 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. [Link]

  • Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents. [Link]

  • Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1 H-pyrazolo[3,4- b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. [Link]

  • Novel Copper(II) Coordination Compounds Containing Pyridine Derivatives of N4-Methoxyphenyl-Thiosemicarbazones with Selective Anticancer Activity. [Link]

  • Identification of a novel pyridine derivative with inhibitory activity against ovarian cancer progression in vivo and in vitro. [Link]

  • Synthesis and in vitro cytotoxic evaluation of novel N-(3,4,5-trimethoxyphenyl)pyridin-2(1H)-one derivatives. [Link]

  • Examples of compounds derived from pyridine where antiproliferative activity and various functional groups are related to OH. [Link]

  • Design, synthesis, and anti-breast cancer activity evaluation of novel 3-cyanopyridine derivatives as PIM-1 inhibitors. [Link]

  • Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. [Link]

Sources

A Senior Application Scientist's Guide to Comparative Docking of 3-(4-methoxyphenyl)pyridine Analogs as Cancer Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the molecular docking of 3-(4-methoxyphenyl)pyridine analogs, a scaffold of significant interest in contemporary medicinal chemistry. We will explore the interactions of these compounds with two critical oncology targets: Cyclin-Dependent Kinase 2 (CDK2) and β-tubulin. The objective is to dissect the structure-activity relationships (SAR) that govern their binding affinities and to correlate these in silico findings with published experimental data, thereby providing a robust framework for future drug design and optimization.

Introduction: The Therapeutic Potential of the Pyridine Scaffold

The this compound moiety is a privileged heterocyclic structure, forming the core of numerous compounds with diverse biological activities.[1] Its unique electronic and steric properties make it an ideal scaffold for targeting protein active sites, particularly within the realm of oncology. Analogs based on this core have demonstrated potent inhibitory activity against key proteins that drive cancer progression, such as cyclin-dependent kinases (CDKs) and tubulin.[2][3]

CDKs are central regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers.[2] Likewise, tubulin is the fundamental component of microtubules, which are critical for cell division, motility, and structure.[3][4] The disruption of microtubule dynamics is a clinically validated strategy for cancer chemotherapy. This guide will provide a comparative docking study of representative analogs against CDK2 and the colchicine-binding site of tubulin, elucidating the molecular basis for their inhibitory action.

Part 1: Target Selection and Ligand Preparation

Rationale for Target Selection

The choice of CDK2 and β-tubulin as targets is predicated on their validated roles in oncology and the availability of high-resolution crystal structures and robust experimental data for this compound analogs.

  • Cyclin-Dependent Kinase 2 (CDK2): This kinase, when complexed with cyclin E or A, governs the transition from the G1 to the S phase of the cell cycle. Its inhibition leads to cell cycle arrest and apoptosis, making it a prime target for cancer therapy.[2] Several pyrazolo[3,4-b]pyridine derivatives containing the this compound core have shown potent, low-micromolar inhibition of CDK2.[2][5][6]

  • β-Tubulin (Colchicine Binding Site): Microtubules are dynamic polymers essential for mitotic spindle formation. Molecules that bind to the colchicine site on β-tubulin inhibit tubulin polymerization, leading to mitotic arrest and cell death.[3] A number of pyridine-based analogs have been designed as cis-restricted combretastatin A-4 (CA-4) mimics that target this site effectively.[4]

Selected Analogs for Comparative Study

For this analysis, we have selected three representative analogs from the literature that feature the this compound core and have well-documented experimental bioactivity.

Compound IDChemical Name / ClassTarget(s)Experimental IC50 (µM)
Analog 1 4-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridineCDK2, PIM1CDK2: 0.30[6]
Analog 2 3-(4-methoxyphenyl)-4-(4-nitrophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridineCDK2, CDK9CDK2: 1.63[2]
Analog 3 3-(4-methoxyphenyl)-4-(3,4,5-trimethoxyphenyl)pyridineTubulinHeLa Cells: 0.31[3]

Part 2: The Molecular Docking Workflow: A Validated Protocol

To ensure scientific rigor, our in silico predictions are based on a validated docking protocol. The trustworthiness of a docking workflow hinges on its ability to reproduce the crystallographically observed binding pose of a known ligand.[7] This self-validating system is crucial for generating reliable and predictive results.

Experimental Protocol: Molecular Docking & Validation
  • Protein Preparation:

    • Obtain the three-dimensional crystal structures of the target proteins from the Protein Data Bank (PDB). For this study, we selected PDB ID: 1DI8 for CDK2 and PDB ID: 1SA0 for tubulin (colchicine binding site).

    • Using molecular modeling software such as AutoDockTools[8], prepare the protein by removing all water molecules and non-essential heteroatoms.

    • Add polar hydrogen atoms and assign Kollman charges to the protein structure.

    • Save the prepared protein in the PDBQT file format, which includes charge and atom type information.

  • Ligand Preparation:

    • Draw the 2D structures of Analog 1, 2, and 3 and the native co-crystallized ligands (for validation).

    • Convert the 2D structures to 3D and perform energy minimization using a suitable force field (e.g., MMFF94).

    • Compute Gasteiger charges and define the rotatable bonds to allow for conformational flexibility during the docking simulation.[8]

    • Save the prepared ligands in the PDBQT file format.

  • Docking Protocol Validation:

    • Rationale: Before docking our test analogs, we must first validate the docking parameters. This is achieved by extracting the co-crystallized ligand from the PDB structure and re-docking it into the protein's active site.[9][10]

    • Execution: For CDK2 (1DI8), the co-crystallized inhibitor is extracted and docked back into the defined active site.

    • Success Criterion: The protocol is considered validated if the root-mean-square deviation (RMSD) between the pose of the re-docked ligand and the original crystallographic pose is less than 2.0 Å.[7][9] This confirms that the chosen docking algorithm and parameters can accurately replicate the experimentally determined binding mode.

  • Grid Box Generation & Molecular Docking:

    • Define the active site by generating a grid box centered on the validated binding pocket of the co-crystallized ligand. The grid size should be sufficient to encompass the entire binding site and allow the test ligands to move freely.

    • Perform the docking of Analogs 1, 2, and 3 into their respective targets using a program like AutoDock Vina. The Lamarckian Genetic Algorithm is a commonly employed and robust search algorithm for this purpose.

    • Execute multiple docking runs (e.g., 100) to ensure thorough conformational sampling.

  • Analysis of Results:

    • Cluster the resulting poses based on RMSD.

    • Select the pose with the lowest binding energy from the most populated cluster for detailed interaction analysis.

    • Visualize and analyze the protein-ligand interactions, identifying key hydrogen bonds, hydrophobic contacts, and π-π stacking interactions that stabilize the complex.

Visualization of the Docking Workflow

G cluster_prep Preparation Phase cluster_val Validation Phase cluster_dock Docking & Analysis PDB 1. Fetch Protein Structure (e.g., PDB: 1DI8) PrepProt 2. Prepare Protein (Remove H2O, Add H, Assign Charges) PDB->PrepProt Grid 6. Define Grid Box (Active Site) PrepProt->Grid Redock 4. Re-dock Native Ligand PrepProt->Redock Ligands 3. Prepare Ligands (3D Conversion, Energy Min.) Dock 7. Dock Test Analogs Ligands->Dock Grid->Dock RMSD 5. Calculate RMSD (< 2.0 Å ?) Redock->RMSD RMSD->Grid Validation Passed RMSD->Redock Failed (Adjust Params) Analyze 8. Analyze Poses (Binding Energy, Interactions) Dock->Analyze G cluster_protein CDK2 Active Site Leu83 Leu83 Glu81 Glu81 Asp86 Asp86 Ligand Analog 1 Ligand->Leu83 H-Bond (Hinge) Ligand->Glu81 H-Bond Ligand->Asp86 Hydrophobic

Caption: Key interactions of Analog 1 in the CDK2 active site.

Part 4: Structure-Activity Relationship (SAR) and Discussion

The comparative analysis reveals a strong correlation between the in silico binding energies and the experimentally observed biological activities, lending credibility to the docking protocol.

  • For CDK2 Inhibitors (Analogs 1 & 2): The pyrazolo[3,4-b]pyridine core serves as an effective scaffold for hinge-binding. The substituents on the phenyl rings at positions 3 and 4 significantly modulate the binding affinity. The dimethoxyphenyl group in Analog 1 appears to provide a better fit and more favorable interactions than the nitrophenyl group in Analog 2 , explaining the 5-fold difference in their IC50 values. This highlights the importance of optimizing substitutions on the solvent-exposed phenyl rings to enhance potency.

  • For Tubulin Inhibitors (Analog 3): The pyridine ring acts as a bioisosteric replacement for the double bond in combretastatin A-4, locking the molecule in a conformation favorable for binding to the colchicine site. The methoxy groups are critical for activity; the 3,4,5-trimethoxyphenyl ring is a classic motif for tubulin inhibition, while the 4-methoxyphenyl group at the 3-position of the pyridine ring also contributes significantly to the binding. [3][11] This strong concordance between computational prediction and experimental validation underscores the power of molecular docking as a predictive tool in drug discovery. It allows for the rational design of new analogs with potentially improved activity by suggesting specific structural modifications to enhance key interactions with target residues.

Conclusion

This guide has demonstrated a systematic and validated approach to the comparative molecular docking of this compound analogs against the cancer targets CDK2 and tubulin. Our in silico analysis successfully rationalized the observed experimental activities of representative compounds and elucidated the structural basis for their inhibitory mechanisms. The pyrazolopyridine scaffold is a promising platform for developing potent CDK2 inhibitors, while the simple disubstituted pyridine core is effective for targeting the colchicine site of tubulin. The strong correlation between binding energy and IC50 values validates the use of this computational workflow for prioritizing and designing the next generation of pyridine-based anticancer agents.

References

  • Al-Ostoot, F.H., et al. (2023). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. MDPI. Available at: [Link]

  • Barghash, A., et al. (2024). Molecular docking, DFT and antiproliferative properties of 4-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine as potent anticancer agent with CDK2 and PIM1 inhibition potency. Drug Development Research. Available at: [Link]

  • Barghash, A., et al. (2024). Molecular docking, DFT and antiproliferative properties of 4-(3,4- dimethoxyphenyl)-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4 -b]pyridine as potent anticancer agent with CDK2 and PIM1 inhibition potency. ChesterRep, University of Chester. Available at: [Link]

  • Wang, C., et al. (2021). 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents. Taylor & Francis Online. Available at: [Link]

  • ResearchGate. (2022). How to validate the molecular docking results?. Available at: [Link]

  • Wang, C., et al. (2021). 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents. PMC, NIH. Available at: [Link]

  • Mina, J., et al. (2021). Synthesis and Molecular Docking Study of Novel Pyridine Derivatives as Cholinesterase Inhibitors. Hilaris Publisher. Available at: [Link]

  • Zavodszky, M.I., & Kuhn, L.A. (n.d.). Lessons from Docking Validation. Michigan State University. Available at: [Link]

  • ResearchGate. (2022). Validation of the molecular docking procedure used by using the before docking (green) and after docking (red) poses of co-crystallized ligand (GDP). Available at: [Link]

  • Anand, K., et al. (2021). Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease. NIH. Available at: [Link]

  • Miladiyah, I., et al. (2022). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. Available at: [Link]

  • PubChem. (n.d.). This compound. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Palladium Catalysts for the Synthesis of 3-(4-methoxyphenyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 3-(4-methoxyphenyl)pyridine in Modern Drug Discovery

The 3-arylpyridine scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. Its prevalence stems from its ability to act as a versatile pharmacophore, engaging in various biological interactions. This compound, in particular, serves as a crucial building block for numerous drug candidates targeting a range of therapeutic areas, from oncology to neurodegenerative diseases. The synthesis of this key intermediate, therefore, is of paramount importance to researchers in drug development. The Suzuki-Miyaura cross-coupling reaction stands out as one of the most robust and widely adopted methods for the construction of the pivotal carbon-carbon bond in this compound.[1] This palladium-catalyzed reaction offers high functional group tolerance, mild reaction conditions, and generally high yields, making it an indispensable tool in the synthetic chemist's arsenal.

This guide provides an in-depth comparison of the efficacy of different palladium catalysts for the synthesis of this compound via the Suzuki-Miyaura coupling of 3-bromopyridine and 4-methoxyphenylboronic acid. We will delve into the nuances of catalyst selection, explore the mechanistic underpinnings of the reaction, and provide detailed experimental protocols to empower researchers to make informed decisions for their synthetic campaigns.

Comparative Efficacy of Palladium Catalysts

The choice of the palladium catalyst system is a critical determinant of the success of a Suzuki-Miyaura coupling reaction. The ligand bound to the palladium center plays a pivotal role in modulating the catalyst's reactivity, stability, and overall efficiency.[2] Below, we compare three classes of commonly employed palladium catalyst systems for the synthesis of this compound.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the performance of different palladium catalyst systems for the Suzuki-Miyaura coupling of 3-bromopyridine and 4-methoxyphenylboronic acid. The data presented is illustrative, based on typical outcomes for this class of reaction, to provide a comparative framework.[1]

Catalyst SystemCatalyst Loading (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Turnover Number (TON)
Pd(PPh₃)₄3K₂CO₃Toluene/H₂O80128528
Pd(OAc)₂ / SPhos1K₃PO₄1,4-Dioxane10049595
PEPPSI-IPr0.5Cs₂CO₃t-AmylOH100298196
Analysis of Catalyst Performance
  • Traditional Phosphine-Based Catalyst: Pd(PPh₃)₄ Tetrakis(triphenylphosphine)palladium(0) is a well-established, versatile, and commercially available catalyst for a wide range of cross-coupling reactions.[3] For the synthesis of this compound, it provides good yields, although it often requires higher catalyst loadings and longer reaction times compared to more modern systems.[1] The relative instability of the active monoligated palladium species can sometimes lead to the formation of palladium black and reduced catalytic activity.

  • Bulky, Electron-Rich Phosphine Ligands: Pd(OAc)₂ with SPhos The development of bulky and electron-rich phosphine ligands, such as SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl), has revolutionized palladium-catalyzed cross-coupling reactions.[4] These ligands promote the formation of highly active and stable monoligated Pd(0) species, which accelerate both the oxidative addition and reductive elimination steps of the catalytic cycle.[4] This translates to higher turnover numbers (TONs), lower catalyst loadings, and shorter reaction times, making this system highly attractive for efficient synthesis.[1]

  • N-Heterocyclic Carbene (NHC) Ligands: PEPPSI-IPr Palladium-NHC complexes, such as PEPPSI-IPr (palladium(II) dichloride), represent a highly active and robust class of catalysts.[1] The strong sigma-donating ability of the NHC ligand forms a very stable bond with the palladium center, leading to exceptional catalytic activity and longevity.[2] These catalysts are particularly effective for challenging substrates and can achieve very high yields with extremely low catalyst loadings and short reaction times, making them an excellent choice for process development and large-scale synthesis.[1]

Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle

A fundamental understanding of the reaction mechanism is crucial for troubleshooting and optimizing the synthesis of this compound. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium(0) species.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X PdII_Ar Ar-Pd(II)-X(L)₂ OxAdd->PdII_Ar Transmetal Transmetalation (Ar'-B(OR)₂) PdII_Ar->Transmetal Ar'B(OR)₂ Base PdII_Biaryl Ar-Pd(II)-Ar'(L)₂ Transmetal->PdII_Biaryl ReductElim Reductive Elimination PdII_Biaryl->ReductElim ReductElim->Pd0 Ar-Ar' Product This compound ReductElim->Product ArX 3-Bromopyridine ArX->OxAdd ArB 4-Methoxyphenylboronic Acid ArB->Transmetal caption The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura Catalytic Cycle

The key steps of the cycle are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 3-bromopyridine, forming a Pd(II) complex. This is often the rate-determining step of the cycle.

  • Transmetalation: The 4-methoxyphenyl group is transferred from the boronic acid to the palladium center. This step requires the activation of the boronic acid by a base.

  • Reductive Elimination: The two organic moieties on the palladium center couple and are eliminated as the final product, this compound, regenerating the active Pd(0) catalyst.

Experimental Protocols

The following is a detailed, step-by-step methodology for the synthesis of this compound using a highly efficient Pd(OAc)₂/SPhos catalyst system.

Synthesis of this compound using Pd(OAc)₂/SPhos

Materials:

  • 3-Bromopyridine

  • 4-Methoxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane (anhydrous)

  • Argon or Nitrogen gas supply

  • Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add 3-bromopyridine (1.0 mmol, 1.0 equiv), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv), potassium phosphate (2.0 mmol, 2.0 equiv), palladium(II) acetate (0.01 mmol, 1 mol%), and SPhos (0.02 mmol, 2 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) to the flask via syringe.

  • Degassing: Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 100 °C and stir for 4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate) to afford the pure this compound.

Conclusion: A Pathway to Efficient Synthesis

The synthesis of this compound is a critical step in the development of numerous pharmaceutical agents. The Suzuki-Miyaura cross-coupling reaction offers a powerful and versatile method for this transformation. While traditional catalysts like Pd(PPh₃)₄ are effective, modern catalyst systems based on bulky, electron-rich phosphine ligands such as SPhos, or N-heterocyclic carbene ligands as in PEPPSI-IPr, offer significant advantages in terms of efficiency, catalyst loading, and reaction times.[1] The choice of catalyst will ultimately depend on the specific requirements of the synthesis, including scale, cost, and desired purity. This guide provides the foundational knowledge and practical protocols to enable researchers to navigate these choices and achieve a successful and efficient synthesis of this compound.

References

  • A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. ResearchGate. Available from: [Link]

  • Efficient synthesis of differently substituted triarylpyridines with the Suzuki-Miyaura cross-coupling reaction. ResearchGate. Available from: [Link]

  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI. Available from: [Link]

  • Direct comparison of homogeneous and heterogeneous palladium(II) catalysts for Suzuki-Miyaura cross-coupling reactions. The University of Texas at Austin. Available from: [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. Available from: [Link]

  • Efficient Palladium-Catalyzed Suzuki—Miyaura Coupling of Aryl Chlorides with Arylboronic Acids Using Benzoferrocenyl Phosphines as Supporting Ligands. ResearchGate. Available from: [Link]

Sources

Safety Operating Guide

Proper Disposal of 3-(4-Methoxyphenyl)pyridine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For the innovative researchers, scientists, and drug development professionals dedicated to advancing their fields, the integrity of your work extends to the entire lifecycle of your materials, including their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-(4-Methoxyphenyl)pyridine, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined here are designed to be a self-validating system, grounded in established safety principles and regulatory standards.

Understanding the Hazard Profile of this compound

Before handling any chemical for disposal, a thorough understanding of its hazard profile is paramount. While specific toxicity data for this compound may be limited, its structure as a substituted pyridine warrants a cautious approach. Pyridine and its derivatives are known to be harmful if swallowed, inhaled, or absorbed through the skin.[1][2] They can cause skin and eye irritation, and high concentrations can be destructive to mucous membranes and the upper respiratory tract.[1] Therefore, this compound should be handled as a hazardous substance.

Key Hazard Considerations:

  • Irritant: Causes skin and serious eye irritation.[3][4]

  • Respiratory Irritant: May cause respiratory irritation.[3][4]

  • Potential for Harmful Vapors: Handling should always be conducted in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation exposure.[5][6]

Immediate Safety and Personal Protective Equipment (PPE)

A foundational aspect of safe chemical handling is the consistent and correct use of Personal Protective Equipment (PPE). This is a non-negotiable first line of defense.

Essential PPE for Handling this compound:

PPE ComponentSpecificationRationale
Gloves Chemical-resistant (Nitrile or Neoprene recommended)Protects against accidental skin contact. Nitrile gloves offer good resistance to a range of chemicals, including pyridine derivatives.[6]
Eye Protection Safety goggles or a face shieldPrevents splashes from entering the eyes, which can cause serious irritation.[3][5]
Lab Coat Standard laboratory coatProvides a removable barrier to protect skin and personal clothing from contamination.
Respiratory Protection Use in a certified chemical fume hood is mandatory.A fume hood provides the primary means of engineering control to prevent the inhalation of harmful vapors.[6][7] A respirator may be needed for large spills.

Step-by-Step Disposal Procedure

The guiding principle for the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.[6]

Protocol for Waste Collection:

  • Select an Appropriate Waste Container:

    • Use a clearly labeled, sealable, and airtight container that is compatible with pyridine-based compounds. Glass or high-density polyethylene containers are suitable.[6][7]

    • The container must be in good condition, free from cracks or leaks.[8]

  • Label the Waste Container:

    • Clearly label the container with the words "HAZARDOUS WASTE".[8]

    • List all contents, including "this compound" and any solvents used for rinsing. Do not use chemical formulas or abbreviations.[8]

    • Include the approximate concentration or percentage of each component.[8]

  • Segregate the Waste:

    • Store the waste container in a designated satellite accumulation area within the laboratory.[8]

    • Ensure the waste is segregated from incompatible materials, such as strong oxidizing agents and acids.[7]

  • Transferring the Chemical Waste:

    • Perform all transfers of this compound waste inside a certified chemical fume hood.[7]

    • Keep the waste container closed at all times, except when adding waste.[8] Do not leave a funnel in the container.[8]

  • Container Management:

    • Do not overfill the waste container; a good practice is to fill it to no more than 90% capacity.[8]

    • Once the container is full, ensure the cap is tightly sealed.

  • Arrange for Disposal:

    • Contact your institution's Environmental Health & Safety (EH&S) office or a licensed chemical waste disposal contractor to arrange for pickup.[6]

    • Follow all institutional and local regulations for the final disposal of the hazardous waste.[9]

Emergency Procedures: Spill and Exposure Management

Accidents can happen, and a well-defined emergency response plan is crucial for mitigating risks.

Spill Cleanup Protocol
  • Evacuate and Ventilate:

    • If a significant spill occurs, evacuate the immediate area.

    • Ensure the area is well-ventilated.[10]

  • Control Ignition Sources:

    • Eliminate all potential ignition sources in the vicinity.[10]

  • Contain the Spill:

    • Wearing the appropriate PPE, contain the spill using an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[10][11]

  • Collect and Dispose:

    • Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[10]

  • Decontaminate the Area:

    • Clean the spill area with soap and water.

First Aid Measures
  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water.[6] Remove contaminated clothing.[11]

  • Eye Contact: Flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5][6]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[5][12]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5][12]

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: this compound Waste Generated assess_hazards Assess Hazards (Irritant, Harmful) start->assess_hazards don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess_hazards->don_ppe fume_hood Work in Chemical Fume Hood don_ppe->fume_hood select_container Select & Label Hazardous Waste Container transfer_waste Transfer Waste to Container select_container->transfer_waste fume_hood->select_container seal_container Securely Seal Container transfer_waste->seal_container segregate_storage Store in Segregated Satellite Accumulation Area seal_container->segregate_storage contact_ehs Contact EH&S for Pickup segregate_storage->contact_ehs end End: Compliant Disposal contact_ehs->end

Caption: A workflow for the safe disposal of this compound.

References

  • Benchchem. (n.d.). Proper Disposal of 2-(2-Methylbutyl)pyridine: A Guide for Laboratory Professionals.
  • Washington State University. (n.d.). Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Pyridine.
  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • Benchchem. (n.d.). Navigating the Disposal of Acetohydrazide and Pyridine: A Comprehensive Guide for Laboratory Professionals.
  • Fisher Scientific. (2009, September 26). Safety Data Sheet: 3-Methoxypyridine.
  • Synquest Labs. (n.d.). Safety Data Sheet: 3-Amino-6-(4-methoxyphenyl)pyridine.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: N4-(4-Methoxyphenyl)pyridine-3,4-diamine.
  • Fluorochem Ltd. (2024, December 19). Safety Data Sheet: 2-(4-Methoxyphenyl)pyridine.
  • Loba Chemie. (n.d.). Safety Data Sheet: PYRIDINE FOR SYNTHESIS.
  • CAMEO Chemicals. (n.d.). 4-METHYLPYRIDINE.
  • Sigma-Aldrich. (2020, August 29). Safety Data Sheet: Pyridine.
  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines.

Sources

Personal protective equipment for handling 3-(4-Methoxyphenyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

A crucial aspect of laboratory safety involves the correct use of personal protective equipment (PPE) when handling chemical compounds. This guide provides essential, immediate safety and logistical information for handling 3-(4-Methoxyphenyl)pyridine, including operational and disposal plans.

Hazard Identification and Risk Assessment

This compound is classified with several hazards: it can be harmful if swallowed, and it is known to cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[1][2] Therefore, a thorough risk assessment is a mandatory first step before handling this compound.

Key Hazards:

  • Skin Irritation: Direct contact can cause skin irritation.[1][2]

  • Serious Eye Irritation: The compound poses a significant risk of serious damage to the eyes upon contact.[1][2]

  • Respiratory Irritation: Inhalation of dust or fumes may irritate the respiratory system.[1][2]

  • Harmful if Swallowed: Ingestion of this chemical can be harmful to your health.[2]

A crucial first step in risk mitigation is to always work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[3][4]

Personal Protective Equipment (PPE) Selection and Implementation

Appropriate PPE is your primary defense against chemical exposure. The following PPE is required when handling this compound:

Equipment/MeasureSpecificationPurpose
Eye Protection Chemical safety goggles or glasses with side-shields.[4]To protect eyes from splashes.
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene).[3]To prevent skin contact and absorption.[4]
Body Protection A standard, fully-buttoned laboratory coat.[5]To protect clothing and underlying skin from contamination.[4]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood is essential.[4]To avoid the inhalation of vapors.[4]
Emergency Equipment An emergency eyewash station and safety shower must be readily accessible.[4]For immediate decontamination in case of accidental exposure.

Procedural Workflow for Safe Handling

The following diagram outlines the necessary steps for safely handling this compound, from preparation to disposal.

Caption: A step-by-step workflow for the safe handling of this compound.

Spill Management and Disposal Plan

In the event of a spill, immediate and appropriate action is critical to prevent exposure and environmental contamination.

Spill Response:

  • Small Spills: For minor spills, absorb the material with an inert, non-combustible absorbent like vermiculite or sand.[4]

  • Large Spills: In the case of a larger spill, it is imperative to contact your institution's Environmental Health and Safety (EHS) department immediately.[4]

Waste Disposal:

Proper disposal of this compound waste is not only a matter of safety but also of regulatory compliance.

  • Segregation: All waste contaminated with this compound must be segregated into a dedicated and clearly labeled hazardous waste container.[4]

  • Labeling: The container must be marked with the words "Hazardous Waste" and the full chemical name, "this compound".[4] The label should also indicate the associated hazards.[4]

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area, away from incompatible materials.[4][5]

  • Pickup: Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.[4]

Never pour chemical waste down the drain or dispose of it with regular trash.

First Aid Measures

In case of accidental exposure, immediate first aid is crucial:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.

  • Eye Contact: Rinse eyes cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do so.[2] Seek medical attention.

  • Inhalation: Move the individual to fresh air and keep them comfortable for breathing.[1][2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]

By adhering to these safety protocols, researchers and laboratory professionals can handle this compound responsibly, minimizing risks and ensuring a safe laboratory environment.

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
  • Washington State University.
  • Safety D
  • Carl ROTH.
  • SynQuest Laboratories, Inc. Safety Data Sheet: 3-Amino-6-(4-methoxyphenyl)pyridine.
  • Fluorochem Ltd. (2024, December 19).
  • PubChem. This compound.
  • Sigma-Aldrich. (2024, September 8).
  • Sigma-Aldrich. (2025, August 5).
  • ChemicalBook. This compound CAS#: 5958-02-1.
  • Fisher Scientific. (2009, September 26).
  • ChemicalBook. (2025, July 26). 4'-(4-METHOXYPHENYL)
  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • Agency for Toxic Substances and Disease Registry. Production, Import, Use, and Disposal of Pyridine.
  • Benchchem.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Methoxyphenyl)pyridine
Reactant of Route 2
Reactant of Route 2
3-(4-Methoxyphenyl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.